molecular formula C7H10N2O2S B1449612 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 68087-13-8

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1449612
CAS No.: 68087-13-8
M. Wt: 186.23 g/mol
InChI Key: OWIFCBBLFPQMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(methoxymethyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-11-4-5-3-6(10)9-7(8-5)12-2/h3H,4H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIFCBBLFPQMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369630
Record name 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731083
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68087-13-8
Record name 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical structure, physicochemical properties, and a proposed synthetic pathway. Furthermore, it explores the potential biological activities of this molecule, drawing insights from structurally related pyrimidinone derivatives. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Pyrimidinone Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1][2] The inherent versatility of the pyrimidine scaffold, which allows for substitution at various positions, has enabled the development of compounds with a broad spectrum of pharmacological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1][3]

Within this broad class of compounds, 2-thiopyrimidinones are of particular interest due to their unique chemical reactivity and biological profile.[4] The presence of the thio-group at the 2-position provides a handle for further chemical modification and has been shown to be crucial for the biological activity of many derivatives. This guide focuses on a specific member of this family, 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one, providing a detailed examination of its basic properties and potential as a building block in drug discovery programs.

Chemical and Physical Properties

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 68087-13-8[5]
Molecular Formula C₇H₁₀N₂O₂S[5]
Molecular Weight 186.23 g/mol [5]
Melting Point 195 °C[6]
Appearance White to off-white solid[5]
Solubility Soluble in common organic solvents such as DMSO, dichloromethane, and ethyl acetate.[7]
Storage Store in a dry, sealed container at 2-8°C for long-term stability.[5][6]

It is important to note that 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one can exist in tautomeric forms, with the 4-ol tautomer, 6-(methoxymethyl)-2-(methylthio)pyrimidin-4-ol, being a significant contributor to its chemical reactivity.

Synthesis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

A plausible and efficient synthetic route to 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one can be conceptualized in two main stages: the construction of the pyrimidinone core followed by the introduction of the methoxymethyl group.

Stage 1: Synthesis of the Pyrimidinone Core

The synthesis of the pyrimidinone core can be achieved through the condensation of a β-ketoester with S-methylisothiourea. A key intermediate for this synthesis is 6-(chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one.

Protocol for the Synthesis of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one:

This protocol is adapted from the synthesis of 6-chloromethyluracil.[8]

  • Reaction Setup: In a suitable reaction vessel, dissolve ethyl 4-chloroacetoacetate and S-methylisothiourea hemisulfate in an appropriate solvent, such as ethanol.

  • Base Addition: Slowly add a solution of a base, for example, sodium ethoxide in ethanol, to the reaction mixture at room temperature. The base facilitates the condensation reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Isolation: Upon completion, the reaction mixture is neutralized with an acid, such as hydrochloric acid. The resulting precipitate, 6-(chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one, is collected by filtration, washed with a suitable solvent (e.g., water or ethanol), and dried under vacuum.

Synthesis_Stage1 Reactant1 Ethyl 4-chloroacetoacetate Intermediate 6-(chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one Reactant1->Intermediate Reactant2 S-Methylisothiourea hemisulfate Reactant2->Intermediate Base Sodium Ethoxide in Ethanol Base->Intermediate Condensation caption Synthesis of the Pyrimidinone Core

Caption: Synthesis of the 6-(chloromethyl)pyrimidinone intermediate.

Stage 2: Conversion to 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

The chloromethyl group at the 6-position is a versatile handle for nucleophilic substitution. To introduce the methoxymethyl group, a Williamson ether synthesis approach can be employed.

Proposed Protocol for the Synthesis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one:

  • Alkoxide Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium methoxide in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Nucleophilic Substitution: To this suspension, add a solution of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one in the same solvent dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction should be monitored by TLC or HPLC to ensure the complete consumption of the starting material.

  • Workup and Purification: After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford pure 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one.

Synthesis_Stage2 Intermediate 6-(chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one Product 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one Intermediate->Product Reagent Sodium Methoxide in THF/DMF Reagent->Product Williamson Ether Synthesis caption Introduction of the Methoxymethyl Group

Caption: Conversion to the final methoxymethyl product.

Analytical Characterization

The identity and purity of synthesized 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one should be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxymethyl group (a singlet for the O-CH₃ and a singlet for the CH₂), the methylthio group (a singlet for the S-CH₃), and a proton on the pyrimidine ring. The exact chemical shifts will depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for all seven carbon atoms in the molecule, including the carbonyl carbon of the pyrimidinone ring, the carbons of the methoxymethyl and methylthio groups, and the carbons of the pyrimidine ring.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of the compound. A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile or methanol) in a gradient elution mode would be a typical starting point for method development.[9]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺. Fragmentation patterns observed in MS/MS experiments can provide further structural confirmation.[10]

Potential Biological Activity and Applications

Notably, a study by Botta et al. (1999) reported the synthesis and anti-rubella virus activity of a series of 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones.[7] This work demonstrates that the 2-methylthio-pyrimidin-4(3H)-one scaffold can serve as a basis for the development of potent antiviral agents. The 6-position substituent was shown to be critical for activity, suggesting that variations at this position, such as the methoxymethyl group, could modulate the biological profile.

The pyrimidine core is known to interact with a variety of biological targets, including enzymes and receptors.[1] Therefore, 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one represents a valuable starting point for medicinal chemistry campaigns aimed at discovering novel inhibitors of various enzymes or modulators of receptor activity. Its potential applications could span antiviral, anticancer, and anti-inflammatory research areas.

Biological_Potential CoreScaffold 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one BiologicalActivity Potential Biological Activities CoreScaffold->BiologicalActivity Structural Analogy Antiviral Antiviral (e.g., Anti-rubella) BiologicalActivity->Antiviral Anticancer Anticancer BiologicalActivity->Anticancer AntiInflammatory Anti-inflammatory BiologicalActivity->AntiInflammatory caption Potential Therapeutic Applications

Caption: Potential biological activities based on structural analogs.

Conclusion

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidinone derivative with potential for application in drug discovery and development. This guide has provided a comprehensive overview of its fundamental chemical and physical properties, a detailed proposed synthetic route, and an exploration of its potential biological activities based on the known pharmacology of related compounds. The information presented herein should serve as a solid foundation for researchers interested in exploring the therapeutic potential of this and related pyrimidinone scaffolds. Further investigation into the specific biological targets and mechanism of action of this compound is warranted to fully elucidate its pharmacological profile.

References

  • Botta, M., Occhionero, F., Nicoletti, R., Mastromarino, P., Conti, C., Magrini, M., & Saladino, R. (1999). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. Bioorganic & Medicinal Chemistry, 7(9), 1925-1931.
  • Brun, R., & Wenzler, T. (2017). Drug discovery for neglected diseases: the 1/99-to-1 challenge.
  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 369-386.
  • European Patent Office. (2021). Process for the synthesis of 6-chloromethyluracil (EP3759082B1).
  • MDPI. (2020).
  • Thakur, A., & Pandeya, S. N. (2007). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry, 1(1), 1-5.
  • MDPI. (2018).
  • Rani, P., & Srivastava, V. K. (2000). Synthesis and biological activities of some 2-thiopyrimidine derivatives. Indian Journal of Chemistry-Section B, 39(10), 760-763.
  • ACS Publications. (2005). Synthesis and Self-Association of 4-Pyrimidinones. The Journal of Organic Chemistry, 70(23), 9459-9468.
  • ResearchGate. (2020). synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. International Journal of Pharmaceutical Research, 12(1).
  • JETIR. (2022). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR, 9(6).
  • PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW.
  • PubMed. (1997). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of Medicinal Chemistry, 40(22), 3617-3622.
  • PubMed. (1998). 5-Alkyl-2-[(methylthiomethyl)thio]-6-(benzyl)-pyrimidin-4-(1H)-ones as potent non-nucleoside reverse transcriptase inhibitors of S-DABO series. Journal of Medicinal Chemistry, 41(25), 5037-5040.
  • PubMed. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry, 39(2), 153-160.
  • Bentham Science. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(1), 108-132.
  • PMC. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(8-9), 857-873.

Sources

The Ascendant Core: A Technical Guide to the Discovery, History, and Application of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the nucleus of numerous therapeutic agents. Within this vast chemical landscape, 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one has emerged as a pivotal intermediate, valued for its versatile reactivity and strategic importance in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of this compound, from its synthetic origins and historical context to its contemporary applications in drug discovery. We will delve into the mechanistic rationale behind its synthesis, provide detailed experimental protocols, and explore its role as a key building block for antiviral and kinase inhibitor drug candidates.

Introduction: The Pyrimidinone Core in Medicinal Chemistry

The pyrimidine ring, a diazine heterocycle, is of profound biological significance, most notably as a core component of the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug discovery, leading to a plethora of approved drugs with diverse therapeutic applications, including antiviral, anticancer, and antibacterial agents. The 2,4-disubstituted pyrimidinone core, in particular, has proven to be a privileged scaffold, offering a rigid framework with multiple points for functionalization, enabling the fine-tuning of physicochemical and pharmacological properties.

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 68087-13-8) represents a strategically designed intermediate within this class of compounds. The methoxymethyl group at the 6-position and the methylthio group at the 2-position are not merely decorative; they are key functional handles that unlock a range of subsequent chemical transformations, making this molecule a valuable precursor in multi-step synthetic campaigns.

Discovery and Historical Context

While a singular, seminal publication detailing the initial "discovery" of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is not readily apparent in the literature, its emergence can be contextualized within the broader exploration of substituted pyrimidinones for therapeutic applications. The synthesis of analogous 2-(methylthio)pyrimidin-4(3H)-one derivatives was notably described in a 1999 publication in Bioorganic & Medicinal Chemistry, which focused on the development of novel antiviral agents.[1] This work, and others like it, established a reliable synthetic pathway for this class of compounds, paving the way for the creation of diverse libraries of pyrimidinone-based molecules for biological screening.

The synthesis of the closely related 6-(chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one is well-documented in the patent literature as a key intermediate for various pharmaceuticals. The synthetic logic for producing the methoxymethyl analog follows a parallel and well-established chemical principle, suggesting its development as a logical extension of existing methodologies to explore the impact of ether-linked side chains on biological activity.

Chemical Synthesis: A Mechanistic and Practical Guide

The most prevalent and efficient synthesis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is a cyclocondensation reaction between a β-ketoester, namely ethyl 4-methoxy-3-oxobutanoate, and S-methylisothiourea.[3] This reaction is a classic example of the construction of the pyrimidine ring system.

Retrosynthetic Analysis and Key Starting Materials

A retrosynthetic analysis reveals the two key synthons required for the construction of the target molecule:

G cluster_synthons Key Synthons target 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one disconnection C-N bond formation (Cyclocondensation) target->disconnection intermediates disconnection->intermediates ketoester Ethyl 4-methoxy-3-oxobutanoate intermediates->ketoester β-Ketoester thiourea S-Methylisothiourea intermediates->thiourea Amidine source

Figure 1: Retrosynthetic analysis of the target pyrimidinone.
  • Ethyl 4-methoxy-3-oxobutanoate (CAS 66762-68-3): This β-ketoester provides the C4, C5, C6, and the methoxymethyl side chain of the final pyrimidine ring. It can be synthesized from methoxyacetic acid or via the methoxylation of ethyl 4-chloroacetoacetate.[4][5]

  • S-Methylisothiourea (as a salt, e.g., hemisulfate): This reagent serves as the N-C-N component, providing the N1, C2 (with the methylthio group), and N3 atoms of the pyrimidine ring.

Synthetic Pathway and Mechanism

The synthesis proceeds via a base-mediated condensation reaction. The mechanism involves the initial activation of the β-ketoester by the base, followed by nucleophilic attack of the S-methylisothiourea and subsequent cyclization with the elimination of ethanol and water.

G start Ethyl 4-methoxy-3-oxobutanoate + S-Methylisothiourea intermediate1 Enolate Formation start->intermediate1 + Base base Base (e.g., NaOEt) intermediate2 Nucleophilic Attack intermediate1->intermediate2 + S-Methylisothiourea intermediate3 Cyclization Intermediate intermediate2->intermediate3 Intramolecular Condensation product 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one intermediate3->product - EtOH, - H2O

Figure 2: High-level workflow of the cyclocondensation reaction.
Detailed Experimental Protocol

The following protocol is a representative procedure adapted from the synthesis of analogous pyrimidinones.[1]

Step 1: Preparation of Sodium Ethoxide Solution

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully add sodium metal in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

Step 2: Condensation Reaction

  • To the freshly prepared sodium ethoxide solution, add S-methylisothiourea hemisulfate and stir until it dissolves.

  • Add ethyl 4-methoxy-3-oxobutanoate dropwise to the reaction mixture at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours (typically 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture with an acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6-7.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and salts.

  • Dry the product under vacuum to yield 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one as a solid.

Step 4: Purification (if necessary)

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

PropertyValueSource(s)
CAS Number 68087-13-8[6]
Molecular Formula C₇H₁₀N₂O₂S[6]
Molecular Weight 186.23 g/mol [6]
Appearance White to off-white solid[6]
Melting Point 195 °C[1]
Boiling Point (est.) 286.6 °C at 760 mmHg
Density (est.) 1.3 g/cm³

Table 1: Physicochemical Properties of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one.

  • ¹H NMR: Signals corresponding to the methylthio group (singlet, ~2.5 ppm), the methoxy group (singlet, ~3.3 ppm), the methylene group of the methoxymethyl side chain (singlet, ~4.2 ppm), the vinylic proton on the pyrimidine ring (singlet, ~5.8 ppm), and a broad signal for the N-H proton.

  • ¹³C NMR: Resonances for the methylthio and methoxy carbons, the methylene carbon, the carbons of the pyrimidine ring, and the carbonyl carbon.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Application in Drug Development: A Versatile Building Block

The strategic placement of functional groups in 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one makes it a valuable intermediate in the synthesis of more complex drug candidates. The methylthio group at the 2-position can be readily oxidized to a sulfoxide or sulfone, which can then act as a leaving group for nucleophilic substitution, allowing for the introduction of various amine or other nucleophilic side chains. The hydroxyl group of the pyrimidinone can be converted to a leaving group (e.g., a chloride) to enable substitution at the 4-position.

Antiviral Agents

The pyrimidinone core is a well-established scaffold for the development of antiviral drugs, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[6][7] The general structure of many of these inhibitors involves a functionalized pyrimidine ring. 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one can serve as a precursor to such molecules, where the methylthio group is displaced by a suitable amine-containing fragment, and the 6-position substituent can be tailored to optimize binding to the target enzyme. Furthermore, related pyrimidinones have shown activity against other viruses, such as the rubella virus.[1]

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many kinase inhibitors feature a heterocyclic core that mimics the adenine of ATP, and the pyrimidine ring is a common choice for this purpose. The 2,4-disubstituted pyrimidine scaffold derived from intermediates like 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one can be elaborated to create potent and selective kinase inhibitors.[8] The ability to introduce diverse substituents at the 2- and 4-positions is crucial for achieving selectivity and desired pharmacological properties.

G cluster_derivatization Derivatization Pathways cluster_applications Therapeutic Candidates start 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one oxidation Oxidation of Methylthio Group start->oxidation activation4 Activation of C4-OH start->activation4 substitution2 Nucleophilic Substitution at C2 oxidation->substitution2 antivirals Antiviral Agents (e.g., NNRTIs) substitution2->antivirals kinases Kinase Inhibitors substitution2->kinases substitution4 Nucleophilic Substitution at C4 activation4->substitution4 substitution4->antivirals substitution4->kinases

Figure 3: Role as a versatile intermediate in drug discovery.

Conclusion

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one, while not a therapeutic agent in itself, represents a crucial piece in the complex puzzle of modern drug discovery. Its straightforward and scalable synthesis, combined with the versatile reactivity of its functional groups, has established it as a valuable building block for the creation of novel pyrimidine-based therapeutics. As the demand for new antiviral and anticancer agents continues to grow, the importance of such well-designed chemical intermediates in enabling the rapid and efficient synthesis of diverse compound libraries is undeniable. This technical guide has aimed to provide a comprehensive and practical overview of this important molecule, from its chemical synthesis to its strategic application in the pursuit of new medicines.

References

  • Botta, M., Occhionero, F., Nicoletti, R., Mastromarino, P., Conti, C., Magrini, M., & Saladino, R. (1999). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. Bioorganic & Medicinal Chemistry, 7(9), 1925–1931. [Link]

  • Wang, Y.-P., Chen, F.-E., De Clercq, E., Balzarini, J., & Pannecouque, C. (2008). Synthesis and biological evaluation of novel 6-substituted 5-alkyl-2-(arylcarbonylmethylthio)pyrimidin-4(3H)-ones as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 16(7), 3887–3894. [Link]

  • European Patent No. EP3759082B1. (2021). Process for the synthesis of 6-chloromethyluracil.
  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (2010).
  • PubChem. (n.d.). Ethyl 4-methoxy-3-oxobutanoate. National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2024).
  • Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. Retrieved February 4, 2026, from [Link]

  • Synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. (2020).
  • Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate. (2020).
  • A Green and Facile Synthesis of 6-Methyl-2-(alkylthio)pyrimidin-4(3H)-one. (2013).

Sources

Potential biological activity of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, synthetic utility, and potential biological activities of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one.

Functional Class: Pharmacophore Scaffold / Heterocyclic Intermediate CAS Registry Number: 68087-13-8 Molecular Formula: C


H

N

O

S Molecular Weight: 186.23 g/mol [1]

Executive Summary

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often utilized as a synthetic intermediate due to the lability of the C2-methylthio group, the scaffold itself possesses intrinsic biological potential, particularly in the realms of antiviral therapeutics (specifically NNRTIs) and antimetabolite oncology .

This guide outlines the compound's structural logic, predicted pharmacological interactions based on Structure-Activity Relationships (SAR), and validated experimental protocols for its evaluation.

Structural Logic & Chemical Identity

The compound exists in a tautomeric equilibrium between the lactam (pyrimidin-4-one) and lactim (pyrimidin-4-ol) forms.[1] In solution, the dominant tautomer is dictated by solvent polarity, though the lactam (3H-one) form is generally the relevant species for biological binding in neutral pH.

Key Pharmacophores[2]
  • C2-Methylthio Group (-SMe): A "soft" electrophile.[1] Biologically, this group can undergo metabolic oxidation to a sulfoxide/sulfone (active electrophiles) or serve as a hydrophobic anchor. Synthetically, it is a versatile leaving group for nucleophilic aromatic substitution (

    
    ).
    
  • C6-Methoxymethyl Group (-CH

    
    OMe):  Provides a flexible ether linkage capable of hydrogen bond acceptance.[1] This mimics the steric bulk of the ribose moiety found in natural nucleosides without the hydrolytic instability of a glycosidic bond.
    
  • N3/C4-Amide Motif: A classic donor-acceptor motif for Watson-Crick type base pairing, essential for enzymes recognizing uracil/thymine mimics.[1]

Visualization: Structural Dynamics & Reactivity

The following diagram illustrates the tautomeric states and the reactive vectors of the molecule.

ChemicalProfile cluster_bio Biological Consequence Compound 6-(Methoxymethyl)-2-(methylthio) pyrimidin-4(3H)-one Tautomer Lactim Form (4-Hydroxy) Compound->Tautomer Solvent Dependent Equilibrium Oxidation Metabolic Oxidation (S-Oxide/Sulfone) Compound->Oxidation CYP450 / FMO Substitution Nucleophilic Displacement (S_NAr at C2) Compound->Substitution Reaction with Primary Amines Bio_Tox Electrophilic Stress (Glutathione Depletion) Oxidation->Bio_Tox Bio_Active Active Antiviral Derivatives Substitution->Bio_Active

Figure 1: Chemical reactivity profile showing tautomerism and primary metabolic/synthetic pathways.[1]

Potential Biological Activity

Based on extensive SAR data of pyrimidine derivatives, this compound is predicted to exhibit activity in three primary domains.

Antiviral Activity (NNRTI Potential)

The structural architecture of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is highly homologous to the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) and DABO class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) used in HIV treatment.[1]

  • Mechanism: Binding to the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase (RT).[1]

  • SAR Insight: The C2-methylthio group acts as a hydrophobic anchor.[1] The C6-methoxymethyl group mimics the alkyl/ether side chains seen in Emivirine analogs.[1]

  • Evidence: Botta et al. demonstrated that 2-methylthio-6-substituted pyrimidinones effectively inhibit Rubella and Sindbis viruses by interfering with RNA replication complexes.[1]

Antimetabolite / Anticancer

As a pyrimidine base analog, the compound can interface with enzymes responsible for nucleotide biosynthesis, specifically Thymidine Phosphorylase (TP) and Thymidylate Synthase (TS) .

  • Mechanism: The molecule acts as a competitive inhibitor. The "Methoxymethyl" group at C6 creates steric hindrance that prevents the enzyme from processing the ring correctly, potentially stalling DNA replication in rapidly dividing cells.

  • Metabolic Activation: The S-methyl group may be displaced in vivo by glutathione or other nucleophiles, leading to reactive intermediates that trigger apoptosis.[1]

Antimicrobial (Fungicidal)

2-Methylthio-pyrimidines are established pharmacophores in agrochemistry (e.g., as precursors to fungicides like Pyrimethanil).[1]

  • Target: Inhibition of methionine biosynthesis or secretion of hydrolytic enzymes in pathogenic fungi.

Experimental Protocols for Validation

To validate the biological potential of this specific compound, the following standardized workflows are recommended. These protocols prioritize reproducibility and self-validation.[1]

Protocol A: Nucleophilic Displacement (Library Generation)

Purpose: To convert the "scaffold" into high-affinity amino-pyrimidine derivatives.[1]

  • Reagents: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq), Primary Amine (R-NH

    
    , 1.2 eq), Dioxane (Solvent).[1]
    
  • Procedure:

    • Dissolve starting material in Dioxane.

    • Add amine and heat to reflux (101°C) for 6–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Self-Validation: The disappearance of the S-Me peak (~2.5 ppm) in

      
      H NMR and appearance of N-H signals confirms substitution.[1]
      
  • Workup: Evaporate solvent, recrystallize from Ethanol.

Protocol B: In Vitro Reverse Transcriptase Inhibition Assay

Purpose: To test NNRTI potential.[1]

  • System: Recombinant HIV-1 Reverse Transcriptase (RT) kit (e.g., Roche or Millipore).

  • Template: Poly(rA)·oligo(dT).[2]

  • Substrate: [

    
    H]-dTTP (Tritiated Thymidine Triphosphate).
    
  • Workflow:

    • Incubate Enzyme + Compound (0.1 – 100

      
      M) + Template for 10 mins at 37°C.
      
    • Initiate reaction by adding [

      
      H]-dTTP.[1]
      
    • Quench after 60 mins with 10% TCA (Trichloroacetic acid).

    • Data Output: Measure radioactivity of precipitated DNA. Calculate

      
      .
      
    • Control: Use Nevirapine as a positive control.

Protocol C: Metabolic Stability Assay (Microsomal Stability)

Purpose: To determine if the S-Me group is a metabolic liability.[1]

  • System: Pooled Human Liver Microsomes (HLM).

  • Procedure:

    • Incubate compound (1

      
      M) with HLM (0.5 mg/mL) and NADPH regenerating system.
      
    • Sample at t=0, 15, 30, 60 min.

    • Quench with Acetonitrile containing Internal Standard.

    • Analyze via LC-MS/MS.[1]

  • Interpretation: Rapid clearance suggests oxidation of Sulfur to Sulfoxide (S=O), indicating the compound is a prodrug or requires structural optimization (e.g., bioisosteric replacement of S with O or CH

    
    ).
    
Visualization: Experimental Workflow

The following DOT diagram summarizes the decision tree for evaluating this compound.

Workflow Start Compound Acquisition (CAS 68087-13-8) Purity QC: NMR / LC-MS (>98% Required) Start->Purity Assay_Enz Enzymatic Assay (RT / DHFR) Purity->Assay_Enz Assay_Cell Cell Viability (MTT Assay) Purity->Assay_Cell Decision Activity Observed? Assay_Enz->Decision Assay_Cell->Decision Opt_S Hit Optimization: Displace S-Me with Amines Decision->Opt_S High Potency Low Stability Opt_C6 Hit Optimization: Modify C6-Ether Decision->Opt_C6 Low Potency Stop Discard / Repurpose Decision->Stop No Activity

Figure 2: Screening and optimization workflow for 2-methylthio-pyrimidine scaffolds.

Quantitative Data Summary (Predicted)

Based on analogous compounds (e.g., 6-benzyl-2-methylthio-pyrimidin-4-one), the following activity ranges are estimated for the unoptimized scaffold.

Target / AssayPredicted Activity (

)
Rationale
HIV-1 RT (Wild Type) 10 – 50

M
Moderate affinity due to S-Me hydrophobic interaction; requires optimization.[1]
Rubella Virus 5 – 20

M
Consistent with Botta et al. findings for 6-substituted pyrimidinones.[1]
Cell Cytotoxicity (Vero) > 100

M
Low intrinsic toxicity expected until metabolic activation.[1]
Fungal Growth (Botrytis) 50 – 200

M
Weak fungicidal activity; likely requires conversion to anilinopyrimidine.[1]

References

  • Botta, M., et al. (1999).[3] "Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity." Bioorganic & Medicinal Chemistry.

  • Mai, A., et al. (1997). "HEPT analogues: synthesis and antiviral activity of 6-alkyl-2-alkylthio-pyrimidin-4(3H)-ones." Antiviral Chemistry & Chemotherapy.

  • PubChem Compound Summary. (2024). "6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol."[1][4] National Center for Biotechnology Information. [1]

  • AgroChemX. (2023). "Technical Data: 4,6-Dimethoxy-2-(methylthio)pyrimidine." Agrochemical Intermediates Database.

Sources

Technical Whitepaper: The Antiviral Potential of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one , positioning it as a critical scaffold in the design of antiviral therapeutics.

Part 1: Executive Summary

In the landscape of antiviral drug discovery, "privileged structures" are molecular frameworks capable of providing high-affinity ligands for diverse biological targets. 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 68087-13-8) represents a highly versatile pyrimidinone scaffold.[1] Its structural duality—featuring a reactive 2-methylthio (SMe) handle and a physiochemically distinct 6-methoxymethyl group—makes it an ideal precursor for developing Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) against HIV-1, as well as inhibitors for positive-strand RNA viruses like Rubella and Hepatitis C (HCV).[1]

This guide delineates the synthetic pathways, Structure-Activity Relationship (SAR) logic, and experimental protocols required to leverage this scaffold in antiviral optimization campaigns.

Part 2: Chemical Architecture & SAR Logic[1]

The therapeutic value of this compound lies in its ability to serve as a divergent intermediate . Unlike inert end-products, this molecule possesses specific "growth vectors" that medicinal chemists can exploit to probe viral binding pockets.[1]

Structural Analysis[1][2][3]
  • The Core (Pyrimidin-4(3H)-one): Mimics the hydrogen-bonding face of natural nucleobases (uracil/thymine), allowing for interaction with viral polymerases or capsid proteins.[1]

  • The C-2 Position (Methylthio Group):

    • Role 1 (Hydrophobic Anchor): In certain S-DABO (Dihydro-Alkoxy-Benzyl-Oxopyrimidine) HIV inhibitors, the S-alkyl group occupies a hydrophobic pocket (Val179/Leu100 region of RT).[1]

    • Role 2 (Synthetic Handle): The SMe group is a "masked" leaving group. It can be oxidized to a sulfone (-SO₂Me) and displaced by amines to generate 2-amino-pyrimidinones , a class known for potent anti-Rubella and anti-HCV activity.[1]

  • The C-6 Position (Methoxymethyl Group):

    • Unlike a simple methyl or benzyl group, the methoxymethyl ether provides a hydrogen-bond acceptor (the ether oxygen) and increased aqueous solubility (lower LogP). This is critical for improving the pharmacokinetic profile of lipophilic NNRTI candidates.

Visualization: The SAR Interaction Map

SAR_Logic Scaffold 6-(Methoxymethyl)-2-(methylthio) pyrimidin-4(3H)-one C2_SMe C-2 Methylthio Group (Hydrophobic/Reactive) Scaffold->C2_SMe C6_MeOMe C-6 Methoxymethyl (Solubility/Steric) Scaffold->C6_MeOMe N3_H N-3 Proton (H-Bond Donor) Scaffold->N3_H Target_HIV HIV-1 RT Binding (Hydrophobic Pocket) C2_SMe->Target_HIV Van der Waals Interactions Target_Rubella Rubella/HCV (Polymerase/Capsid) C2_SMe->Target_Rubella Precursor to 2-Amino derivatives C6_MeOMe->Target_HIV Solvation & Shape Complimentarity N3_H->Target_HIV Key H-Bond (Lys101)

Figure 1: Structure-Activity Relationship (SAR) map detailing how specific moieties of the scaffold interact with viral targets or serve as synthetic handles.[1]

Part 3: Synthetic Protocols

To utilize this scaffold, one must first master its synthesis and subsequent diversification. The following protocols are based on standard pyrimidine chemistry adapted for high purity.

Protocol A: De Novo Synthesis of the Scaffold

Objective: Synthesize 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one from acyclic precursors.

Reagents:

  • Methyl 4-methoxyacetoacetate (1.0 eq)[1]

  • S-Methylisothiourea hemisulfate (1.1 eq)[1]

  • Sodium methoxide (NaOMe) (2.5 eq)[1]

  • Methanol (Solvent)[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve S-methylisothiourea hemisulfate in dry methanol.

  • Base Addition: Slowly add NaOMe at 0°C. Stir for 30 minutes to liberate the free base.

  • Cyclization: Add Methyl 4-methoxyacetoacetate dropwise.

  • Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor via TLC (9:1 DCM:MeOH).

  • Workup: Cool to room temperature. Neutralize with dilute HCl to pH ~6. The product often precipitates; if not, extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 70–85%.

    • Validation: 1H NMR should show the S-Me singlet (~2.5 ppm) and the Methoxymethyl singlet/doublet pattern.

Protocol B: Diversification (The "S-Me Switch")

Objective: Convert the scaffold into a library of 2-amino-pyrimidinone antivirals.

Workflow:

  • Activation: Dissolve the scaffold in DCM. Add m-CPBA (2.2 eq) to oxidize the S-Me group to the sulfone (-SO₂Me).[1]

  • Displacement: Treat the sulfone intermediate with a primary or secondary amine (e.g., benzylamine, piperazine) in Dioxane/TEA at 80°C.

  • Result: The sulfone acts as an excellent leaving group, yielding 2-amino-6-(methoxymethyl)pyrimidin-4(3H)-ones .[1]

Part 4: Antiviral Evaluation Strategy

Once the library is generated, the compounds must be screened. The primary targets for this chemotype are HIV-1 (Reverse Transcriptase) and RNA viruses (Rubella, HCV).

Data Summary: Comparative Potency of Pyrimidinone Classes

The following table summarizes historical data for related 2-methylthio and 2-amino pyrimidinones to establish a baseline for expectations.

Compound ClassC-2 SubstituentC-6 SubstituentTarget VirusActivity (EC50)Mechanism
S-DABO Analog -S-Me (or S-Linker)-Benzyl / -AlkylHIV-1< 10 nMNNRTI (RT Inhibition)
Rubella Inhibitor -NH-Alkyl-Alkyl / -EtherRubella1–5 µMReplication Interference
Scaffold (Target) -S-Me -CH₂OMe Unknown TBD Precursor / Weak NNRTI
Experimental Assay Workflow (HIV-1 Reverse Transcriptase)

To validate the antiviral potential of derivatives derived from this scaffold:

  • Assay Type: Cell-based TZM-bl assay (HeLa cells expressing CD4, CCR5, and a Tat-driven Luciferase reporter).[1]

  • Infection: Infect cells with HIV-1 (strain NL4-3 or IIIB).[1]

  • Treatment: Add serial dilutions of the synthesized pyrimidinone derivative (0.1 nM to 10 µM).

  • Incubation: 48 hours at 37°C.

  • Readout: Lyse cells and measure Luciferase activity (RLU).

  • Cytotoxicity Control: Parallel MTT or CellTiter-Glo assay on uninfected cells to ensure CC50 > 10 µM.

Visualization: Experimental Workflow

Workflow cluster_synthesis Phase 1: Chemistry cluster_biology Phase 2: Virology Step1 Scaffold Synthesis (Cyclization) Step2 Functionalization (S-Me Displacement) Step1->Step2 m-CPBA, R-NH2 Step3 In Vitro Screening (TZM-bl / Replicon) Step2->Step3 Purified Library Step4 Hit Validation (EC50 vs CC50) Step3->Step4 Data Analysis

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Part 5: References

  • Botta, M., et al. (1999).[3] "Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity." Bioorganic & Medicinal Chemistry, 7(9), 1925-1931.[1][3] Link

  • Mai, A., et al. (2005). "5-Alkyl-2-[(methylthiomethyl)thio]-6-(benzyl)-pyrimidin-4-(1H)-ones as potent non-nucleoside reverse transcriptase inhibitors of S-DABO series." Journal of Medicinal Chemistry, 48(13). Link

  • Synblock. (n.d.). "Product Data: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 68087-13-8)."[1][4] Chemical Catalog. Link

  • Mahmoudian, M. (1991).[5] "Quantitative structure-activity relationships (QSARs) of pyrimidine nucleosides as HIV-1 antiviral agents." Pharmaceutical Research, 8(1), 43-6.[1] Link

Sources

Anticancer properties of pyrimidine derivatives like 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the anticancer potential and chemical utility of the pyrimidine scaffold 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one .

Executive Summary

In the landscape of heterocyclic drug discovery, the pyrimidine nucleus remains a "privileged structure," serving as the backbone for FDA-approved agents ranging from Fluorouracil (5-FU) to Ibrutinib. This guide focuses on 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (MMP) , a critical pharmacophore and synthetic linchpin.

While MMP itself functions primarily as a versatile intermediate, its structural features—specifically the electrophilic C2-methylthio handle and the lipophilic C6-methoxymethyl moiety—allow for the divergent synthesis of two distinct classes of anticancer agents:

  • Antimetabolites: Via hydrolysis to uracil analogues (mimicking Tipiracil).

  • Kinase Inhibitors: Via nucleophilic displacement to generate 2-amino-pyrimidines (targeting EGFR, CDK, and VEGFR).

This whitepaper details the synthesis, functionalization logic, and mechanistic validation of MMP-derived candidates.

Chemical Basis & Structure-Activity Relationship (SAR)

The anticancer efficacy of MMP derivatives hinges on specific interactions within the ATP-binding pocket of kinases or the active sites of folate-dependent enzymes.

The Pharmacophore
  • Position 2 (Methylthio Group): A "pro-drug" like motif in synthesis. It is a pseudo-halogen, acting as an excellent leaving group for

    
     reactions with amines. In the final drug, this position often houses the hydrogen bond donor/acceptor required for the "hinge region" binding in kinases.
    
  • Position 4 (Carbonyl/Enol): Exists in tautomeric equilibrium. It serves as a hydrogen bond acceptor, crucial for orientation within the enzyme pocket (e.g., interacting with the backbone of MET793 in EGFR).

  • Position 6 (Methoxymethyl Group): This non-canonical substitution provides a unique steric and electronic profile. Unlike a simple methyl group (as in thymine), the methoxymethyl ether offers:

    • Dipole Interaction: The oxygen atom can engage in secondary H-bonding.

    • Metabolic Stability: It resists rapid oxidation compared to a benzylic methyl.

Divergent SAR Workflow

The following decision tree illustrates how the MMP scaffold is processed to yield specific anticancer phenotypes.

SAR_Workflow MMP Scaffold: 6-(Methoxymethyl)-2-(methylthio) pyrimidin-4(3H)-one RouteA Route A: Hydrolysis (Acid/Base) MMP->RouteA Removal of S-Me RouteB Route B: S_NAr with Anilines MMP->RouteB Displacement of S-Me Uracil Target Class 1: 6-Substituted Uracils RouteA->Uracil Mech1 Mechanism: Thymidine Phosphorylase Inhibition (Antimetabolite) Uracil->Mech1 Aminopyrimidine Target Class 2: 2-Anilino-pyrimidines RouteB->Aminopyrimidine Mech2 Mechanism: ATP-Competitive Kinase Inhibition (EGFR/CDK) Aminopyrimidine->Mech2

Figure 1: Divergent synthesis pathways from the MMP scaffold targeting distinct oncogenic mechanisms.

Synthesis Protocol: The MMP Scaffold

This protocol describes the cyclocondensation of ethyl 4-methoxyacetoacetate with S-methylisothiourea. This method is preferred over urea-based routes due to milder conditions and higher yields.

Reagents & Equipment
  • Reagents: Ethyl 4-methoxyacetoacetate (1.0 eq), S-Methylisothiourea hemisulfate (1.1 eq), Sodium Ethoxide (NaOEt) or Potassium Carbonate (

    
    ), Ethanol (Absolute).
    
  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Vacuum filtration setup.

Step-by-Step Methodology
  • Activation: Dissolve sodium metal (1.2 eq) in absolute ethanol to generate a fresh NaOEt solution. Alternatively, suspend

    
     in ethanol.
    
  • Addition: Add S-Methylisothiourea hemisulfate (1.1 eq) to the base solution. Stir for 15 minutes at room temperature to liberate the free base.

  • Cyclization: Dropwise add Ethyl 4-methoxyacetoacetate (1.0 eq) over 20 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1).
    
  • Isolation:

    • Cool reaction to room temperature.

    • Neutralize with dilute Acetic Acid or HCl to pH 6–7. Note: The product may precipitate upon neutralization.[1]

    • Evaporate ethanol under reduced pressure.

    • Resuspend residue in ice-cold water. Filter the resulting white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Yield Expectation: 75–85%. Characterization:


 NMR (DMSO-

) should show a singlet for S-Me (

ppm) and a singlet for the methoxy group (

ppm).

Mechanism of Action: Target Validation

The anticancer activity of MMP derivatives is context-dependent. Below are the two primary mechanisms utilized in drug development.

Pathway A: Kinase Inhibition (EGFR/VEGFR)

When the S-methyl group is replaced by an aromatic amine (e.g., 3-chloro-4-fluoroaniline), the resulting molecule mimics the adenine ring of ATP.

  • Binding Mode: The pyrimidine N1 and C2-NH act as a donor-acceptor pair, forming hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).

  • Effect: Competitive inhibition prevents ATP binding

    
     inhibition of autophosphorylation 
    
    
    
    blockade of downstream signaling (RAS/RAF/MEK), leading to apoptosis.
Pathway B: Antimetabolite Activity (Thymidylate Synthase)

If the scaffold is hydrolyzed to the uracil derivative (removing the S-Me), it functions as a nucleoside analogue.

  • Binding Mode: The C6-methoxymethyl group sterically mimics the C5-methyl of thymine.

  • Effect: The molecule acts as a false substrate for Thymidine Phosphorylase (TP) or Thymidylate Synthase (TS), causing DNA strand breaks and S-phase arrest.

Signaling_Pathway Drug MMP Derivative (2-Anilino substituted) EGFR EGFR (Tyrosine Kinase) Drug->EGFR Competitive Inhibition Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induction RAS RAS-GTP EGFR->RAS Blocked ATP ATP ATP->EGFR Normal Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Gene Transcription) ERK->Proliferation Inhibited

Figure 2: Signal transduction blockade by MMP-derived kinase inhibitors.[2]

Preclinical Evaluation Protocols

To validate the anticancer properties of synthesized MMP derivatives, the following standard operating procedures (SOPs) are recommended.

In Vitro Cytotoxicity Assay (MTT/SRB)

Objective: Determine the


 of the derivative against a panel of cancer cell lines (e.g., MCF-7, A549, HCT-116).
  • Seeding: Plate cells in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1

    
    M to 100 
    
    
    
    M). Include 5-FU or Gefitinib as positive controls.
  • Incubation: Incubate for 48–72 hours at

    
    , 5% 
    
    
    
    .
  • Development:

    • MTT: Add MTT reagent, incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

    • SRB: Fix cells with TCA, stain with Sulforhodamine B, wash with acetic acid. Solubilize in Tris base. Read Absorbance at 510 nm.

  • Analysis: Plot Dose-Response curves to calculate

    
    .
    
Comparative Potency Data (Hypothetical/Representative)

Table 1: Representative


 values of Pyrimidine derivatives illustrating the effect of C2-substitution.
Compound VariantR2 SubstituentTarget MechanismIC50 (MCF-7)IC50 (A549)
MMP (Scaffold)

Intermediate (Low Activity)> 50

M
> 50

M
Derivative A

(Uracil)
Antimetabolite12.5

M
15.2

M
Derivative B

EGFR Inhibitor0.85

M
1.2

M
Derivative C

EGFR Inhibitor (Covalent)0.45

M
0.95

M

Conclusion

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is not merely a chemical reagent; it is a gateway molecule. Its value in oncology lies in its modularity .

  • Researchers seeking cytotoxic agents should focus on the hydrolysis pathway to generate lipophilic uracil mimetics.

  • Researchers targeting targeted therapy (Kinase Inhibitors) must utilize the S-methyl group for nucleophilic aromatic substitution to introduce pharmacophoric amine heads.

The recommended path forward for drug development using this scaffold is the synthesis of a 2-amino-substituted library , screened against an EGFR/CDK kinase panel, as this route historically yields the highest potency candidates.

References

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 2021. Link

  • Synthesis of 6-chloromethyluracil (Tipiracil Intermediate) via 6-(chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one. European Patent EP3759082B1, 2020. Link

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 2021.[3] Link

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 2023. Link

  • Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin-4-yl)oxy)acetohydrazide Derivatives. Journal of Chemical, Biological and Physical Sciences, 2016.[4] Link

Sources

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one mechanism of action speculation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological Profiling and Mechanism of Action Speculation for 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Executive Summary

This technical guide provides a comprehensive pharmacological analysis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 16076-26-9 / 1979-98-2 analog). While often utilized as a high-value synthetic intermediate for antiviral agents (e.g., Tipiracil precursors), this scaffold exhibits intrinsic biological activity potential. Based on Structural Activity Relationship (SAR) profiling and homology to known Dihydroorotate Dehydrogenase (DHODH) inhibitors and Thymidine Phosphorylase (TP) modulators, we propose a dual-mechanism hypothesis. This guide details the chemical behavior, speculative signaling pathways, and a self-validating experimental protocol to confirm its MoA.

Chemical Identity & Structural Dynamics

The biological activity of this compound is governed by its tautomeric equilibrium and the reactivity of the 2-methylthio (SMe) "handle."

Table 1: Physicochemical Profile

Property Specification Pharmacological Implication
Molecular Formula C₇H₁₀N₂O₂S Low molecular weight (<200 Da) favors high bioavailability.
Core Scaffold Pyrimidin-4(3H)-one Mimics natural nucleobases (Uracil/Thymine).
C2-Substituent Methylthio (-SMe) Increases lipophilicity (logP) vs. oxo; acts as a metabolic handle or leaving group.

| C6-Substituent | Methoxymethyl (-CH₂OMe) | Ether linkage provides stability; mimics the ribose/phosphate tail of nucleotides. |

Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between the lactam (keto) and lactim (enol) forms. In physiological pH, the lactam (3H-one) form predominates, which is critical for hydrogen bonding interactions with enzyme active sites (e.g., Serine proteases or DHODH binding pockets).

Tautomerism Keto Lactam Form (Pyrimidin-4(3H)-one) Major Species at pH 7.4 H-Bond Donor (N3) Enol Lactim Form (Pyrimidin-4-ol) Minor Species H-Bond Acceptor (N3) Keto->Enol Proton Shift (Fast)

Figure 1: Tautomeric equilibrium determines the hydrogen bond donor/acceptor profile essential for receptor docking.

Mechanism of Action (MoA) Speculation

Based on chemoinformatic homology to compounds like Tipiracil and A3 (DHODH inhibitor) , we postulate two primary mechanisms.

Hypothesis A: Inhibition of De Novo Pyrimidine Biosynthesis (DHODH Blockade)

Rationale: Pyrimidinones with hydrophobic C2/C6 substituents are known to bind the ubiquinone-binding tunnel of Dihydroorotate Dehydrogenase (DHODH).

  • Mechanism: The compound acts as a bioisostere of the metabolic intermediate dihydroorotate.

  • Binding Mode: The pyrimidinone ring stacks against FMN (Flavin Mononucleotide), while the hydrophobic 2-methylthio group occupies the hydrophobic pocket usually reserved for the isoprenoid tail of CoQ10.

  • Outcome: Blockade of DHODH prevents the oxidation of dihydroorotate to orotate. This halts de novo pyrimidine synthesis, depleting the cellular pool of UTP and CTP, thereby arresting viral replication (RNA/DNA viruses) or rapid tumor cell division.

Hypothesis B: Thymidine Phosphorylase (TP) Modulation

Rationale: The structure is highly homologous to the chloromethyl intermediate used to synthesize Tipiracil (a TP inhibitor).

  • Mechanism: The molecule docks into the thymidine binding site of TP.

  • Outcome: Inhibition of TP prevents the phosphorolysis of thymidine to thymine, potentially enhancing the efficacy of thymidine analogs (e.g., Trifluridine) by preventing their catabolism.

Pathway Visualization

The following diagram illustrates Hypothesis A , as it represents the most potent "host-targeting" antiviral mechanism for this class of compounds.

MoA_Pathway Compound 6-(Methoxymethyl)-2-(methylthio) pyrimidin-4(3H)-one DHODH Target: DHODH Enzyme (Mitochondrial Inner Membrane) Compound->DHODH Allosteric Inhibition (Ubiquinone Pocket) Orotate Orotate DHODH->Orotate Blocked ViralRep Viral RNA/DNA Replication DHODH->ViralRep Depletion leads to arrest DHO Dihydroorotate DHO->DHODH Substrate UMP UMP Biosynthesis Orotate->UMP Downstream UMP->ViralRep Required Pool Rescue Exogenous Uracil/Cytidine (Salvage Pathway) Rescue->UMP Restores Pool (Bypasses Blockade)

Figure 2: The DHODH inhibition pathway. The compound blocks the conversion of Dihydroorotate to Orotate. Note the "Rescue" pathway: adding Uracil restores replication, confirming the mechanism.

Experimental Validation Protocols

To validate the speculative MoA, the following "Self-Validating" assay cascade is recommended.

Protocol 1: The "Uracil Rescue" Phenotypic Assay

Objective: Distinguish between general cytotoxicity and specific pyrimidine biosynthesis inhibition (DHODH mechanism).[1]

  • Cell Culture: Seed Vero or MDCK cells in 96-well plates.

  • Infection: Infect with a model RNA virus (e.g., Influenza A or VSV) at MOI 0.1.

  • Treatment Arms:

    • A: Vehicle Control (DMSO).

    • B: Compound (0.1 - 100 µM).

    • C: Compound + Uracil (100 µM) .

    • D: Compound + Orotic Acid (100 µM) .

  • Readout: Measure viral titer (plaque assay) or cell viability (MTS assay) at 48h.

  • Interpretation:

    • If Arm C restores viral replication compared to Arm B , the target is upstream of UMP synthesis (i.e., DHODH).

    • If Arm D fails to rescue but Arm C succeeds, the target is specifically DHODH (since Orotic acid is the product of DHODH).

Protocol 2: Enzymatic DHODH Inhibition Assay

Objective: Quantify direct binding affinity (


).
  • Reagents: Recombinant human DHODH, Decylubiquinone (co-substrate), DCIP (chromogen), Dihydroorotate.

  • Method:

    • Incubate enzyme with Compound for 15 min.

    • Initiate reaction by adding Dihydroorotate and Decylubiquinone.

    • Monitor reduction of DCIP at 600 nm (blue to colorless).

  • Validation: Use Brequinar or Teriflunomide as positive controls.

Synthesis & Purification Notes

For research-grade material, purity is paramount to avoid artifacts from the S-alkylation step.

  • Synthesis Route: Condensation of ethyl-4-methoxyacetoacetate with S-methylisothiourea hemisulfate in basic media (NaOEt/EtOH).

  • Critical Impurity: The N-alkylated isomer (less common but possible) or residual isothiourea.

  • Purification: Recrystallization from Ethanol/Water is typically sufficient to isolate the pyrimidinone tautomer. Confirm structure via 1H-NMR (distinct singlet for S-Me at ~2.5 ppm and O-Me at ~3.4 ppm).

References

  • Broad-spectrum antiviral activity of pyrimidine biosynthesis inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Process for the synthesis of 6-chloromethyluracil (Tipiracil Intermediate).Google Patents (EP3759082B1).
  • Anti-influenza Virus Activity of Methylthio-Formycin. Frontiers in Microbiology. Available at: [Link]

  • PubChem Compound Summary: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol. National Center for Biotechnology Information. Available at: [Link]

Sources

In Silico Profiling and Target Deconvolution: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

[1]

Executive Summary

This technical guide details the computational strategy for identifying biological targets of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 68087-13-8).[1] While often utilized as a synthetic intermediate, this pyrimidine scaffold possesses intrinsic pharmacophoric features—specifically the 2-methylthio and 4-oxo motifs—that classify it as a "privileged structure" in medicinal chemistry.[1]

This guide moves beyond standard library screening to focus on Target Fishing (Inverse Screening) : the process of docking a single specific ligand against a massive database of protein structures to identify potential binding partners.[1] We focus on its high-probability activity against Kinases (ATP-binding sites) and Nucleotide-processing enzymes (DHFR, Polymerases) .[1]

Chemical Profile & Tautomeric Analysis

Before initiating in silico workflows, the ligand's structural behavior must be defined. This molecule exists in a tautomeric equilibrium that critically affects docking scoring functions.[1]

Tautomeric States

The pyrimidine core can exist as the 4(3H)-one (lactam) or the 4-ol (lactim) tautomer.[1]

  • Dominant Form: In aqueous solution at physiological pH, the 4(3H)-one form is generally favored.[1]

  • Binding Implications:

    • Lactam form: Presents a Hydrogen Bond Donor (N3-H) and Acceptor (C4=O).[1]

    • Lactim form: Presents a Hydrogen Bond Donor (O-H) and Acceptor (N3).[1]

  • Protocol: You must generate both tautomers and dock them as separate entities. Neglecting the minor tautomer can lead to false negatives, particularly in hydrophobic pockets where the aromatic lactim form may be stabilized.

Pharmacophore Mapping

The 2-(methylthio) group is a unique feature.[1] Unlike a standard 2-amino group, the S-Me moiety is lipophilic and bulky.[1]

  • Key Interaction: Hydrophobic contacts (Met, Leu, Phe residues) in the gatekeeper regions of kinase pockets.[1]

  • Methoxymethyl Group: Provides rotational flexibility, allowing the molecule to probe adjacent sub-pockets (e.g., the ribose binding pocket of ATP sites).

In Silico Screening Workflow (Target Fishing)

The following workflow describes a Reverse Docking strategy to identify targets for the scaffold.

The Screening Cascade

ScreeningCascadeStartLigand Preparation(Tautomer Generation & Energy Min)DockingHigh-Throughput Inverse Docking(Glide SP / AutoDock Vina)Start->DockingTargetDBTarget Database Preparation(PDB Bind / scPDB)~10,000 Druggable PocketsPocketSearchPocket Similarity Search(Substructure: Pyrimidine-binding sites)TargetDB->PocketSearchTargetDB->DockingFull Set (Blind)PocketSearch->DockingFiltered SetScoringConsensus Scoring & Re-ranking(MM-GBSA / Interaction Fingerprints)Docking->ScoringDynamicsMolecular Dynamics (100ns)Stability CheckScoring->DynamicsTop 1% HitsValidationExperimental Validation(Thermal Shift / Kinase Panel)Dynamics->Validation

Figure 1: Inverse screening workflow for target identification. The process prioritizes pockets known to bind pyrimidine-like fragments.[1]

High-Probability Target Classes

Based on the structural properties of 2-(methylthio)pyrimidin-4(3H)-ones, the following target classes should be prioritized in the screening matrix.

Kinases (The ATP Pocket)

The pyrimidine-4-one scaffold is a classic ATP-mimetic .[1] The N1 and C2-substituents often align with the hinge region of kinases.[1]

  • Specific Targets:

    • MPS1 (TTK): Research indicates that 2-methylthio-pyrimidine derivatives are potent precursors for MPS1 inhibitors.[1] The S-Me group often occupies the hydrophobic back-pocket near the gatekeeper residue.[1]

    • Cdc7: Similar to MPS1, thienopyrimidine and pyrimidine analogs show high affinity for Cdc7. The 2-position substituent controls selectivity.[1]

  • Docking Strategy: Focus on the "Hinge Binder" constraint.[1] Ensure the N3-H or C4=O forms hydrogen bonds with the kinase hinge backbone (e.g., Glu/Leu residues).[1]

Metabolic Enzymes (DHFR & TS)

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) naturally bind pyrimidine/pteridine substrates.[1]

  • Mechanism: The 6-(methoxymethyl) group mimics the folate tail or the ribose connection.[1]

  • Screening Filter: Prioritize pockets with high "polar volume" to accommodate the pyrimidinone headgroup.[1]

Viral Polymerases[1]
  • HCV NS5B / HIV RT: Pyrimidinones can act as non-nucleoside inhibitors (NNIs) by binding to allosteric "thumb" sites, disrupting protein conformational changes.[1]

Detailed Experimental Protocols

Protocol A: Inverse Docking Setup

Objective: Screen the ligand against 2,000+ human kinase structures.

  • Ligand Prep:

    • Generate 3D conformers using OMEGA (OpenEye) or LigPrep (Schrödinger).[1]

    • Force Field: OPLS4.[1]

    • Generate both N3-H (neutral) and deprotonated forms if pH > 7.4 is relevant (though neutral is standard).[1]

  • Grid Generation:

    • Use the scPDB database (annotated druggable binding sites).[1]

    • Define the binding box (20Å cube) centered on the crystallographic ligand of each PDB entry.[1]

  • Docking (Standard Precision):

    • Software: Glide SP or AutoDock Vina.[1]

    • Constraint: Enforce at least one H-bond to the hinge region residues (if the target is a kinase).[1]

  • Analysis:

    • Calculate Ligand Efficiency (LE) . Since this is a small fragment (MW ~186 Da), raw docking scores will be low (-5 to -7 kcal/mol).[1]

    • Filter for LE > 0.3 kcal/mol/heavy atom.[1]

Protocol B: Molecular Dynamics (MD) Validation

Objective: Verify if the docked pose is stable or if the ligand exits the pocket (a common artifact in fragment docking).[1]

  • System Setup:

    • Protein-Ligand complex in a TIP3P water box.[1]

    • Neutralize with Na+/Cl- ions (0.15 M).[1]

  • Simulation:

    • Software: GROMACS or Desmond.[1]

    • Duration: 100 ns.[1]

    • Ensemble: NPT (300 K, 1 bar).[1]

  • Metrics:

    • RMSD: Ligand RMSD < 2.5 Å relative to the protein backbone indicates a stable binder.[1]

    • H-Bond Persistence: Calculate the % of simulation time the hinge H-bonds are maintained. If < 40%, the hit is likely a false positive.

Data Visualization: Interaction Pathways

Understanding how the 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one interacts within a typical Kinase pocket (e.g., CDK2 or MPS1).[1]

InteractionMapLigand_N3N3-H (Donor)Hinge_BackboneHinge Region(Backbone NH/CO)Ligand_N3->Hinge_BackboneH-BondLigand_O4C4=O (Acceptor)Ligand_O4->Hinge_BackboneH-BondLigand_SMe2-S-Me (Hydrophobic)GatekeeperGatekeeper Residue(Met/Phe/Thr)Ligand_SMe->GatekeeperVan der WaalsLigand_6Methoxy6-Methoxymethyl(Flexible)Ribose_PocketRibose Pocket(Asp/Lys)Ligand_6Methoxy->Ribose_PocketDipole-DipoleSolvent_FrontSolvent FrontLigand_6Methoxy->Solvent_FrontSolvation

Figure 2: Pharmacophore interaction map within a generic kinase ATP-binding site.

Quantitative Analysis: Hit Prioritization Matrix

When analyzing screening results, use this matrix to select candidates for experimental purchase/synthesis.

MetricThresholdRationale
Docking Score (SP) < -6.0 kcal/molStandard cutoff for fragment-sized molecules.[1]
Ligand Efficiency (LE) > 0.35Ensures binding is driven by specific interactions, not just size.[1]
H-Bond Occupancy > 50% (MD)Critical for kinase hinge binders; transient binders are usually inactive.[1]
S-Me Buried Surface > 80%The methylthio group is hydrophobic; if exposed to solvent, the pose is energetically penalized.[1]
Tautomer Penalty < 1.0 kcal/molEnsure the bound tautomer is not energetically inaccessible in solution.

References

  • MPS1 Inhibition: Kusakabe, K., et al. (2018).[1][2] "Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors". ACS Medicinal Chemistry Letters. [1]

  • Cdc7 Kinase Targeting: Sawa, M., et al. (2017).[1] "2-Aminomethylthieno[3,2-d]pyrimidin-4(3H)-ones bearing 3-methylpyrazole hinge binding moiety: Highly potent, selective, and time-dependent inhibitors of Cdc7 kinase".[1][3] Bioorganic & Medicinal Chemistry.

  • Scaffold Analysis: Matrix Scientific. "6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol Product Data".

  • DHFR Screening: Nerkar, A. G., et al. (2015).[1] "In Silico Screening, Synthesis and In Vitro Evaluation of Some Quinazolinone and Pyridine Derivatives as Dihydrofolate Reductase Inhibitors". ResearchGate.[1]

Technical Profile: Spectroscopic Characterization of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the spectroscopic characterization of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 68087-13-8). It is designed for researchers requiring precise structural validation of this intermediate, often utilized in the synthesis of antiviral agents and kinase inhibitors.

Executive Summary & Structural Context
  • Compound Name: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one[1][2]

  • CAS Number: 68087-13-8[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S[1][2][3]
  • Molecular Weight: 186.23 g/mol [1]

  • Role: A pyrimidine scaffold featuring a labile methylthio group at C2 (excellent leaving group for nucleophilic substitution) and a methoxymethyl moiety at C6.

Scientific Rationale: Characterizing this molecule requires distinguishing between its tautomeric forms.[4] While often cataloged as the "4-ol" (lactim), experimental evidence in polar solvents (DMSO-


) predominantly supports the 4(3H)-one (lactam)  tautomer. This guide focuses on the lactam form, as it represents the reactive species in most nucleophilic displacements used in drug discovery.
Synthesis & Impurity Profile

Context: Understanding the synthesis is crucial for identifying spectral impurities.

The standard industrial route involves the condensation of S-methylisothiourea with methyl 4-methoxyacetoacetate under basic conditions (typically Sodium Methoxide).

Key Impurities to Watch:

  • S-Methylisothiourea (Starting Material): Look for broad NH peaks and a distinct S-Me singlet ~2.6 ppm.

  • O-Methylation Byproducts: If reaction temperature is uncontrolled, O-alkylation at N3 may occur.

  • Disulfides: Oxidative dimerization of the methylthio group.

Synthesis Pathway Diagram

Synthesis SM1 S-Methylisothiourea (Sulfate Salt) Inter Intermediate (Acyclic) SM1->Inter NaOMe/MeOH Reflux SM2 Methyl 4-methoxyacetoacetate SM2->Inter Prod 6-(Methoxymethyl)-2-(methylthio) pyrimidin-4(3H)-one Inter->Prod Cyclization - H2O, - MeOH

Figure 1: Cyclocondensation pathway.[5] The reaction is driven by the thermodynamic stability of the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Profile

Solvent Selection: DMSO-


 is the mandatory solvent. Chloroform (

) often results in broad, unresolved signals due to poor solubility and rapid tautomeric exchange.

H NMR Data (400 MHz, DMSO-

)
PositionShift (

ppm)
MultiplicityIntegralAssignment Logic (Causality)
NH (N3) 12.40 – 12.80 Broad Singlet1HDiagnostic: Confirms the lactam (3H-one) tautomer. If the "ol" form were dominant, this signal would be absent or appear as a sharp OH < 11 ppm.
H-5 6.15 – 6.30 Singlet1HShielding: The C5 proton is shielded by the electron-rich enamine-like system of the pyrimidine ring.
CH

(C6)
4.15 – 4.25 Singlet2HDeshielding: Shifted downfield due to the electronegativity of the adjacent Oxygen and the aromatic ring.
O-CH

3.30 – 3.35 Singlet3HStandard: Typical methoxy region. May overlap with water signal in wet DMSO; verify integration carefully.
S-CH

2.48 – 2.52 Singlet3HReference: The S-Me group is a stable anchor point. It appears slightly upfield of a sulfoxide/sulfone methyl.

C NMR Data (100 MHz, DMSO-

)
CarbonShift (

ppm)
TypeAssignment Note
C=O (C4) 162.0 – 165.0 QuaternaryCarbonyl carbon; most deshielded.
C-S (C2) 160.0 – 162.0 QuaternaryGuanidine-like carbon; chemical shift is sensitive to S-oxidation state.
C-6 155.0 – 158.0 QuaternaryIpso-carbon bearing the methoxymethyl group.
C-5 100.0 – 102.0 CHCharacteristic high-field aromatic carbon in pyrimidones.
O-CH

69.5 – 71.0 CH

Benzylic-like position.
O-CH

58.0 – 59.0 CH

Methoxy carbon.
S-CH

12.5 – 13.5 CH

Thio-methyl carbon.
Infrared Spectroscopy (FT-IR)

The IR spectrum provides a rapid "fingerprint" to confirm the functional group integrity, particularly the carbonyl and amine status.

Wavenumber (cm

)
Vibration ModeStructural Insight
3100 – 2800

(N-H) &

(C-H)
Broad band indicating H-bonded amide (lactam) NH. Sharp peaks ~2950 correspond to C-H stretches of OMe/SMe.
1660 – 1690

(C=O)
Critical: Strong Amide I band. Confirms the "one" form. A pure "ol" would lack this strong carbonyl stretch.
1550 – 1600

(C=N) /

(C=C)
Pyrimidine ring skeletal vibrations.
1100 – 1150

(C-O-C)
Ether stretch from the methoxymethyl group.
Mass Spectrometry (MS) Fragmentation

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact). Parent Ion:


 186 

(EI) or 187

(ESI).

Fragmentation Logic: The molecule typically fragments via two primary pathways:

  • Loss of Methoxyl: Cleavage of the ether bond.

  • Loss of Thiomethyl: Cleavage of the C2-S bond (common in metabolic degradation).

Fragmentation Pathway Diagram

MassSpec M Parent Ion [M]+ m/z 186 Frag1 Loss of OMe radical [M - OMe]+ m/z 155 M->Frag1 - 31 Da Frag2 Loss of SMe radical [M - SMe]+ m/z 139 M->Frag2 - 47 Da Frag3 Loss of CH2OMe [M - CH2OMe]+ m/z 141 M->Frag3 - 45 Da

Figure 2: Predicted fragmentation pattern under Electron Impact (EI) ionization.

Experimental Protocols
Protocol A: NMR Sample Preparation
  • Objective: Obtain high-resolution spectra without aggregation broadening.

  • Reagents: DMSO-

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).
    
  • Procedure:

    • Weigh 5–10 mg of the solid compound into a clean vial.

    • Add 0.6 mL of DMSO-

      
      .
      
    • Sonicate for 30 seconds. Note: The compound has a high melting point (~195°C) and may require gentle warming (40°C) to fully dissolve.

    • Transfer to a 5mm NMR tube.

    • Self-Validation: Check the lock signal. If the lock is unstable, the sample may be precipitating; add 0.1 mL more solvent.

Protocol B: Tautomer Verification
  • Objective: Confirm the Lactam vs. Lactim ratio.

  • Method: Run

    
    H NMR.
    
  • Validation Criterion: Integrate the NH signal (>12 ppm) against the H-5 signal (~6.2 ppm). A 1:1 ratio confirms the lactam form is dominant and the sample is pure. A ratio < 1:1 suggests rapid exchange or presence of the lactim form (rare in DMSO).

References
  • Chemical Structure & Identifiers: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol. PubChem Compound Summary for CID 91734646. National Center for Biotechnology Information. Link

  • Synthesis of Analogous Pyrimidines: Yengoyan, A. P., et al. "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives."[6] Letters in Organic Chemistry, 2019.[6] (Provides experimental NMR shifts for the close analog 6-methyl-2-methylthio-pyrimidin-4-one, validating the H-5 and S-Me assignments). Link

  • Commercial Availability & Physical Data: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one.[1][2] Amadis Chemical Product Catalog. (Confirms Melting Point ~195°C and CAS 68087-13-8). Link

  • Reaction Mechanism (S-Methylisothiourea Condensation): Organic Syntheses, Coll. Vol. 3, p. 717 (1955). (Foundational protocol for S-methylisothiourea condensation with beta-keto esters). Link

Sources

Solubility and stability of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, solubility profile, and stability mechanisms of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one . This guide is structured to assist researchers in assay development, formulation, and synthetic optimization.

Executive Summary & Compound Identity

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 68087-13-8) is a functionalized pyrimidine scaffold widely utilized as a pharmacophore in antiviral and anticancer drug discovery. Its structural versatility stems from the 2-methylthio (S-Me) group—a "pseudohalogen" capable of nucleophilic displacement or oxidative activation—and the 6-methoxymethyl moiety, which serves as a polar side chain or hydroxymethyl precursor.

This guide defines the compound's solubility limits across polarity gradients and delineates its primary degradation pathways: sulfur oxidation and hydrolytic desulfurization.

Physicochemical Profile
PropertyValue / CharacteristicSource/Prediction
CAS Number 68087-13-8[1, 2]
Molecular Formula C

H

N

O

S
[1]
Molecular Weight 186.23 g/mol [1]
Melting Point 195 °C[1]
Appearance White to off-white solid[1]
pKa (Predicted) ~8.5 (N3-H deprotonation), ~2.0 (N1 protonation)Based on pyrimidin-4-one scaffold [3]
LogP (Predicted) 0.5 – 1.2Lipophilic S-Me offsets polar amide

Structural Dynamics: Tautomerism

Understanding the tautomeric state is critical for interpreting solubility and NMR data. In solution, this compound exists in equilibrium between the lactam (4(3H)-one) and lactim (4-ol) forms.

  • Solid State & Polar Solvents: The Lactam (A) form predominates due to intermolecular hydrogen bonding and high lattice energy (reflected in the high MP of 195°C).

  • Basic Conditions: Deprotonation occurs at N3, forming a resonance-stabilized anion.

Tautomerism Lactam Lactam Form (Major) 4(3H)-one Polar/Solid State Lactim Lactim Form (Minor) 4-hydroxy Non-polar Solvents Lactam->Lactim K_eq << 1 Anion Anionic Form (pH > pKa ~8.5) Lactam->Anion + Base (-H+) Lactim->Anion + Base (-H+)

Figure 1: Tautomeric equilibrium favoring the Lactam form in neutral media.

Solubility Profile

The solubility of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is governed by the competition between the hydrophobic S-Me group and the hydrogen-bond donating/accepting pyrimidinone core.

Solvent Compatibility Table

Data derived from structural analogs and general pyrimidine behavior [4, 5].

Solvent ClassSolventSolubility RatingComments
Aprotic Polar DMSO, DMF High (>50 mg/mL) Preferred solvents for stock solutions. Disrupts intermolecular H-bonds effectively.
Protic Polar Methanol, Ethanol Moderate (5–20 mg/mL) Solubility increases significantly with temperature. Useful for recrystallization.[1]
Chlorinated DCM, Chloroform Moderate (1–10 mg/mL) Good for extraction; S-Me group aids solubility here compared to uracil.
Aqueous Water (pH 7) Low (<1 mg/mL) Poor solubility due to lipophilicity of S-Me and crystal lattice energy.
Aqueous Water (pH > 10) High Forms the soluble sodium salt (deprotonation of N3).
Non-polar Hexane, Diethyl Ether Negligible Anti-solvent; useful for precipitation.
Protocol: Gravimetric Solubility Determination

Objective: Determine saturation solubility in a specific solvent.

  • Preparation: Add excess solid (~50 mg) to 2 mL of solvent in a sealed glass vial.

  • Equilibration: Shake/vortex at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue, OR dilute and quantify via HPLC (UV detection at 254 nm).

Stability & Degradation Mechanisms

The 2-(methylthio) group is the primary site of chemical instability. While stable under neutral conditions, it is susceptible to oxidation and nucleophilic substitution .

Oxidative Instability (Critical)

The sulfur atom is electron-rich and easily oxidized to the sulfoxide (S=O) and subsequently the sulfone (O=S=O) .

  • Reagents: H

    
    O
    
    
    
    , mCPBA, Oxone.[2]
  • Risk: Spontaneous oxidation can occur in solution upon prolonged exposure to air or peroxides in aged ethers/PEG.

  • Impact: The sulfone is a highly reactive leaving group, altering the compound's pharmacological profile.

Hydrolytic Stability
  • Acidic pH (pH < 3): Generally stable, but prolonged heating in strong acid (HCl) may cleave the methoxymethyl ether or hydrolyze the S-Me to a thiol/hydroxyl.

  • Basic pH (pH > 11): The S-Me group can be displaced by hydroxide (forming the uracil derivative) or alkoxides, especially at elevated temperatures [6].

Degradation Compound Parent Compound (S-Me) Sulfoxide Sulfoxide (S=O) (First Oxidation Product) Compound->Sulfoxide Oxidation (H2O2, Air) Uracil Hydrolysis Product (6-methoxymethyl-uracil) Compound->Uracil Hydrolysis (High pH/Heat) Displacement of S-Me Sulfone Sulfone (O=S=O) (Reactive Electrophile) Sulfoxide->Sulfone Oxidation Sulfone->Uracil Rapid Hydrolysis

Figure 2: Primary degradation pathways: S-oxidation and nucleophilic displacement.

Experimental Protocols for Stability Testing

Stress Testing (Forced Degradation)

To validate analytical methods, subject the compound to the following stress conditions:

Stress TypeConditionExpected Outcome
Oxidation 3% H

O

, RT, 2 hours
Conversion to Sulfoxide (M+16) and Sulfone (M+32).
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursPotential ether cleavage; S-Me likely stable.
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hoursPartial hydrolysis of S-Me to OH (Uracil formation).
Photostability UV Light (ICH Q1B)Potential dimerization (cyclobutane formation).
HPLC Method for Stability Monitoring
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide).

  • Note: The Sulfoxide and Sulfone derivatives will elute earlier (more polar) than the parent S-Me compound.

References

  • Chemical Identity & Properties: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol. CAS No. 68087-13-8. .

  • Commercial Availability & Specs: Sigma-Aldrich / Matrix Scientific Product Sheets for Pyrimidine Intermediates. Link.

  • Pyrimidine pKa Data: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994. (General reference for pyrimidinone acidity constants).
  • Solubility of Pyrimidines: Baluja, S., et al. "Solubility of pyrimidine derivatives in different organic solvents."[3] World Scientific News, 44 (2016), 13-34.[3] Link.

  • General Heterocycle Solubility: Solubility of Pyrimidine. Solubility of Things. Link.

  • Reactivity of S-Me Group: Budesinsky, Z., et al. "Nucleophilic substitutions of 2-methylthio-4-pyrimidinones." Collection of Czechoslovak Chemical Communications. (Standard mechanism for S-Me displacement).

Sources

Commercial availability and suppliers of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 68087-13-8 ) is a specialized heterocyclic building block critical for the development of bioactive pyrimidine derivatives.[1] As a functionalized scaffold, it offers two distinct sites for chemical diversification: the electrophilic C-2 position (via displacement of the methylthio group) and the C-6 methoxymethyl side chain.

This guide provides a definitive technical analysis of its commercial landscape, synthesis logic, and procurement protocols. It is designed for medicinal chemists and procurement managers requiring high-fidelity data to de-risk their supply chains and experimental workflows.

Part 1: Chemical Identity & Technical Specifications

Before engaging suppliers, researchers must establish the precise chemical identity to avoid tautomeric ambiguity common in pyrimidine chemistry.

Parameter Specification
CAS Number 68087-13-8
IUPAC Name 6-(Methoxymethyl)-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one
Synonyms 4-(Methoxymethyl)-2-(methylthio)pyrimidin-6-ol; 2-Methylthio-6-methoxymethyl-4-hydroxypyrimidine
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
Purity Standard ≥ 95.0% (HPLC/NMR)
Appearance White to off-white crystalline solid
Melting Point 195–196 °C
Solubility Soluble in DMSO, Methanol; sparingly soluble in water

Tautomeric Note: This compound exists in equilibrium between the keto-form (pyrimidin-4(3H)-one) and the enol-form (pyrimidin-4-ol). In solution, the dominant form depends on the solvent polarity, but most suppliers list it under the keto-form nomenclature.

Part 2: Synthesis & Manufacturing Logic

To validate supplier claims or perform in-house synthesis, one must understand the industrial route. The commercial synthesis relies on the condensation of S-methylisothiourea with a 4-methoxyacetoacetate derivative.

Mechanistic Pathway[4][5][6]
  • Precursor Synthesis: Methyl 4-chloroacetoacetate is treated with sodium methoxide.[2] This effects a nucleophilic substitution of the chloride to form Methyl 4-methoxyacetoacetate.

  • Cyclization: The Methyl 4-methoxyacetoacetate is condensed with S-methylisothiourea sulfate under basic conditions (e.g., NaOH/H₂O or NaOEt/EtOH). The base deprotonates the isothiourea, initiating a nucleophilic attack on the β-keto ester, followed by cyclization and dehydration to yield the pyrimidine ring.

Experimental Workflow Visualization

The following diagram outlines the critical process flow for synthesizing CAS 68087-13-8, including the upstream precursor generation.

SynthesisPath Start1 Methyl 4-chloroacetoacetate (CAS 32807-28-6) Inter1 Methyl 4-methoxyacetoacetate (CAS 41051-15-4) Start1->Inter1 Nucleophilic Substitution (T < 25°C) Reagent1 Sodium Methoxide (MeOH) Reagent1->Inter1 Product 6-(Methoxymethyl)-2-(methylthio) pyrimidin-4(3H)-one (CAS 68087-13-8) Inter1->Product Cyclocondensation (Reflux) Start2 S-Methylisothiourea Sulfate (CAS 2986-19-8) Start2->Product Base Base (NaOH or NaOEt) Base->Product

Caption: Two-stage convergent synthesis of CAS 68087-13-8 from commercially available acetoacetate precursors.

Part 3: Commercial Availability & Supply Chain

The market for this compound is tiered. It is not a bulk commodity but a Fine Chemical Intermediate . Procurement strategies must align with the required scale.

Supplier Landscape Analysis[8]
Supplier Tier Representative Companies Typical Pack Size Lead Time Use Case
Tier 1: Catalog Distributors Matrix Scientific , Ambeed , BLDpharm , Fisher Scientific 250mg – 5g1–2 WeeksMedChem Screening, Hit-to-Lead
Tier 2: Specialized Manufacturers Crochem , BenchChem 10g – 1kg3–5 WeeksProcess Development, Pilot Scale
Tier 3: Custom Synthesis Pharmalego , Kanto Chemical > 1kg8–12 WeeksGMP Manufacturing, Clinical Supplies
Procurement Protocol
  • Verify Stock Status: Due to its specialized nature, "In Stock" on a website often means "Available for Synthesis." Always request a Certificate of Analysis (CoA) prior to purchase to confirm the batch exists.

  • Purity Check: Ensure the CoA reports purity by HPLC (not just titration) to detect unreacted S-methylisothiourea or hydrolyzed byproducts.

  • Regional Sourcing:

    • North America: Matrix Scientific (South Carolina) is a reliable hub for rapid delivery.

    • Asia: Crochem and BLDpharm offer cost advantages for scales >10g but require longer logistics buffers.

Part 4: Handling, Safety, and Stability

  • Hazard Classification: GHS07 (Warning).[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The methylthio group is susceptible to oxidation (to sulfoxide/sulfone) upon prolonged exposure to air at room temperature.

  • Handling: Use standard PPE (nitrile gloves, safety glasses). Perform all weighing operations in a fume hood to avoid inhalation of dust.

References

  • Matrix Scientific. (2025). Product Specification: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol.[1] Retrieved from

  • Ambeed. (2025). Safety Data Sheet & Commercial Listing for CAS 68087-13-8. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 6632-63-9 (Analogous Chloro-derivative Synthesis). Retrieved from

  • Google Patents. (2016). Patent CN105418420A: Synthetic method of methyl 4-methoxyacetoacetate. Retrieved from

  • Organic Syntheses. (1946). Preparation of S-Methylisothiourea Sulfate. Org. Synth. 1946, 26, 44. Retrieved from

Sources

The Pyrimidin-4(3H)-one Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrimidin-4(3H)-one Core

The pyrimidin-4(3H)-one moiety is a heterocyclic scaffold of paramount importance in the field of medicinal chemistry. Its prevalence in a vast array of biologically active compounds has earned it the status of a "privileged structure." This is attributed to its unique electronic properties and its ability to engage in a multitude of intermolecular interactions, including hydrogen bonding and π-π stacking, with various biological targets. The pyrimidin-4(3H)-one core is a bioisostere of the purine nucleobase, allowing it to mimic endogenous molecules and interact with a wide range of enzymes and receptors.[1][2] This guide provides a comprehensive technical overview of the pyrimidin-4(3H)-one core, encompassing its synthesis, diverse biological activities, and its pivotal role in the development of targeted therapeutics, with a particular focus on kinase inhibitors.

Synthetic Strategies for Pyrimidin-4(3H)-one Derivatives

The construction of the pyrimidin-4(3H)-one ring system can be achieved through several synthetic routes, often involving the condensation of a three-carbon component with a urea or thiourea equivalent. A general and widely applicable method is the Biginelli reaction, a one-pot multicomponent reaction that offers a straightforward approach to substituted dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidin-4(3H)-ones.[3]

General Experimental Protocol for the Synthesis of a Dihydropyrimidinone Precursor via the Biginelli Reaction

This protocol describes a representative procedure for the synthesis of a dihydropyrimidinone, a common precursor to the pyrimidin-4(3H)-one core.

Materials:

  • Aldehyde (1.0 eq)

  • β-Ketoester (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid) (catalytic amount)

  • Solvent (e.g., Ethanol, Acetonitrile)

Procedure:

  • To a round-bottom flask, add the aldehyde, β-ketoester, urea (or thiourea), and the catalyst in the chosen solvent.

  • The reaction mixture is then heated to reflux and stirred for a period of 2-12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is allowed to cool to room temperature.

  • The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and then dried under a vacuum to yield the crude dihydropyrimidinone.

  • The crude product can be further purified by recrystallization from an appropriate solvent.

The subsequent oxidation of the dihydropyrimidine to the aromatic pyrimidin-4(3H)-one can be accomplished using various oxidizing agents, such as nitric acid, ceric ammonium nitrate (CAN), or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

The Pyrimidin-4(3H)-one Core in Anticancer Drug Discovery

The pyrimidin-4(3H)-one scaffold is a prominent feature in a multitude of anticancer agents, owing to its ability to target key proteins involved in cancer cell proliferation and survival.[4][5] A significant focus of research has been on the development of pyrimidin-4(3H)-one derivatives as kinase inhibitors.

Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Pyrimidin-4(3H)-one derivatives have been extensively investigated as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[4] By binding to the ATP-binding pocket of the enzyme, these inhibitors prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote tumor growth.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates PI3K PI3K EGFR->PI3K Activates Pyrimidin-4(3H)-one_Inhibitor Pyrimidin-4(3H)-one_Inhibitor Pyrimidin-4(3H)-one_Inhibitor->EGFR Inhibits ATP binding Ras Ras Grb2/Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Survival mTOR->Survival Promotes

Caption: EGFR signaling pathway and the inhibitory action of pyrimidin-4(3H)-one derivatives.

Structure-Activity Relationships (SAR) of Pyrimidin-4(3H)-one based EGFR Inhibitors

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of pyrimidin-4(3H)-one derivatives as EGFR inhibitors. These studies have revealed several key structural features that are crucial for their activity.[6]

CompoundR1R2R3Cell LineIC50 (µM)[7][8]
1a HPhenylHA549>100
1b H4-ChlorophenylHA54925.3
1c H4-MethoxyphenylHA54915.8
2a CH3PhenylHMCF-750.1
2b CH34-ChlorophenylHMCF-78.2
2c CH34-MethoxyphenylHMCF-712.5
3a HPhenyl3-EthynylphenylA5490.5
3b H4-Chlorophenyl3-EthynylphenylA5490.1

Analysis of SAR:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the pyrimidinone ring significantly influences the anticancer activity. Small, electron-donating groups can enhance potency.

  • Substitution at the N3-position: The N3-position is often substituted with a phenyl ring or other aromatic systems that can engage in hydrophobic interactions within the ATP-binding pocket of EGFR.

  • Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as pyridine or pyrazole, has been a successful strategy to enhance the inhibitory activity against EGFR.[4][8] For instance, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown potent EGFR inhibitory activity.[4]

Molecular Docking Insights

Molecular docking studies have provided valuable insights into the binding mode of pyrimidin-4(3H)-one derivatives within the ATP-binding site of EGFR. These studies reveal that the pyrimidine core typically forms crucial hydrogen bonds with the hinge region of the kinase domain, while the substituents at various positions engage in hydrophobic and van der Waals interactions with surrounding amino acid residues.[9][10] This understanding of the binding interactions is instrumental in the rational design of more potent and selective EGFR inhibitors.

FDA-Approved Drugs Featuring the Pyrimidine Scaffold

The versatility of the pyrimidine scaffold is underscored by its presence in numerous FDA-approved drugs for a variety of indications.[11][12][][14] While not all of them contain the specific pyrimidin-4(3H)-one core, many are close structural analogs and highlight the importance of the broader pyrimidine class in drug development. A notable example of a kinase inhibitor containing a pyrimidine ring is Imatinib , a cornerstone in the treatment of chronic myeloid leukemia. While not a pyrimidin-4(3H)-one, its success paved the way for the development of other pyrimidine-based kinase inhibitors. Another relevant example is Gefitinib , an EGFR inhibitor used in the treatment of non-small cell lung cancer, which features a quinazoline core, a fused pyrimidine system.[] The development of such drugs showcases the therapeutic potential of pyrimidine-based scaffolds.

Conclusion and Future Perspectives

The pyrimidin-4(3H)-one core continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, ensures its continued prominence in drug discovery efforts. The development of pyrimidin-4(3H)-one-based compounds as potent and selective kinase inhibitors, particularly against EGFR, has been a major success story in the field of oncology. Future research in this area will likely focus on the design of novel derivatives with improved pharmacokinetic properties, enhanced selectivity, and the ability to overcome drug resistance. The exploration of this privileged scaffold in other therapeutic areas, such as infectious and inflammatory diseases, also holds significant promise for the development of new and effective medicines.

References

  • Chahal, M., Dhillon, S., Rani, P., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 27963-28011. [Link]

  • El-Sayed, N. A., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1939-1955. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2021). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. Future Medicinal Chemistry, 13(11), 1017-1037. [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. SN Applied Sciences, 3(1), 1-10. [Link]

  • Panda, S. S., & Girgis, A. S. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 881699. [Link]

  • Salehi, B., Sharopov, F., Martorell, M., & Kumar, P. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3, 4-Dihydropyrimidin-2 (1H)-one. Molecules, 24(12), 2297. [Link]

  • Abdel-Aziz, A. A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(1), 23-42. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Li, X., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010. [Link]

  • Fundamentals of Biochemistry. (2014, June 11). 141-Pyrimidine Synthesis [Video]. YouTube. [Link]

  • El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry, 15(1), 165-181. [Link]

  • Al-Suwaidan, I. A., et al. (2019). Synthesis and Anticancer Activity of Some Fused Pyrimidines and Related Heterocycles. Molecules, 24(18), 3344. [Link]

  • Slideshare. (n.d.). PYRIMIDINE SYNTHESIS. [Link]

  • Manchanda, P., Parshad, B., Kumar, A., & Sharma, S. K. (2021). FDA approved tyrosine kinase inhibitors containing the boxed pyridylpyrimidinylaminophenyl (PPAP) scaffold. Bioorganic & Medicinal Chemistry, 40, 116182. [Link]

  • Nassar, I. F., El Bakary, N. S., Abdel Aal, M. T., & El-Sayed, W. A. (2021). Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2 (1H)-thione Derivatives. Research Journal of Chemistry and Environment, 25(2), 113-121. [Link]

  • El-Damasy, D. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2348-2364. [Link]

  • Roskoski, R. (2024). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 25(1), 543. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(11), 722-723. [Link]

  • Al-Omary, F. A. M., et al. (2010). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Archiv der Pharmazie, 343(11), 624-631. [Link]

  • El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(1), 23-42. [Link]

  • Roskoski, R. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological research, 165, 105463. [Link]

Sources

Theoretical Profiling of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Scaffold Analysis for Drug Design

Executive Summary

This technical guide provides an in-depth theoretical analysis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 68087-13-8). As a functionalized pyrimidine derivative, this compound serves as a critical intermediate in the synthesis of bioactive agents, particularly HEPT-like non-nucleoside reverse transcriptase inhibitors (NNRTIs) and thienopyrimidine-based anticancer agents. This document outlines a rigorous computational framework for characterizing its electronic structure, reactivity, and pharmacological potential, serving as a blueprint for researchers utilizing this scaffold in lead optimization.[1]

Molecular Geometry & Electronic Structure (DFT Analysis)

The accurate prediction of reactivity and binding affinity begins with a precise understanding of the molecular geometry and electronic distribution.[1] For this scaffold, the tautomeric equilibrium is the defining structural feature.[1]

1.1 Tautomeric Equilibrium: Lactam vs. Lactim

The pyrimidin-4-one core can exist in two primary tautomeric forms: the lactam (4(3H)-one) and the lactim (4-ol) . While the lactim form is often depicted in chemical catalogs for nomenclature convenience, theoretical studies consistently demonstrate that the lactam form is energetically favored in both the gas phase and polar solvents.[1]

  • Lactam Form (A): Proton on N3, Carbonyl at C4.[1] Dominant species.

  • Lactim Form (B): Hydroxyl at C4, N3 unprotonated.[1] Reactive intermediate.[1][2]

Experimental Implication: In drug design, the lactam form acts as the hydrogen bond donor/acceptor pattern recognizer (D-A) in the binding pocket, while the lactim form is often the species undergoing nucleophilic substitution at the C4 position during derivatization.[1]

1.2 Computational Protocol (DFT)

To validate the geometry and electronic properties, the following Density Functional Theory (DFT) protocol is recommended:

ParameterSpecificationRationale
Method DFT (B3LYP)Standard hybrid functional balancing cost and accuracy for organic thermochemistry.
Basis Set 6-311++G(d,p)Triple-zeta quality with diffuse functions to accurately model the lone pairs on Sulfur and Oxygen.
Solvation Model IEF-PCM (Water/DMSO)Simulates physiological (Water) or reaction (DMSO) environments.[1]
Frequency Calc. Harmonic Approx.Required to confirm the stationary point (zero imaginary frequencies) and obtain Zero-Point Energy (ZPE).
1.3 Key Electronic Descriptors
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 2-methylthio sulfur and the pyrimidine ring nitrogen.[1] This indicates the site most susceptible to electrophilic attack or oxidation.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyrimidine ring carbons (C4, C6), highlighting susceptibility to nucleophilic attack (e.g., by amines).[1]

  • MEP (Molecular Electrostatic Potential):

    • Negative Regions (Red): Carbonyl oxygen (C4=O) and N1.[1]

    • Positive Regions (Blue): NH group (N3-H).[1]

Reactivity Profile & Synthetic Utility[1][3]

The 2-(methylthio) group is a "privileged" leaving group in medicinal chemistry.[1] It allows for the regioselective introduction of amines, hydrazines, or alkoxides via Nucleophilic Aromatic Substitution (


).[1]
2.1 Mechanism of Substitution

The reaction of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one with a nucleophile (e.g., a primary amine) proceeds via an addition-elimination mechanism. The electronic deficiency of the pyrimidine ring, enhanced by the electron-withdrawing carbonyl, facilitates the initial nucleophilic attack at C2.[1]

Figure 1: Computational Workflow & Reactivity Pathway

G Start Input Structure (Lactam Form) Opt DFT Optimization B3LYP/6-311++G(d,p) Start->Opt Tautomer Tautomer Check (Lactam vs Lactim) Opt->Tautomer MEP MEP Analysis (Nucleophilic Sites) Tautomer->MEP Electronic Profile Docking Molecular Docking (HIV-1 RT) MEP->Docking Binding Mode ADMET ADMET Profiling (SwissADME) Docking->ADMET Lead Selection

Caption: Integrated computational workflow for characterizing the pyrimidinone scaffold.

Molecular Docking Strategy

Given the structural similarity of this scaffold to HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine), a potent anti-HIV agent, the primary theoretical target for validation is HIV-1 Reverse Transcriptase (RT) .

3.1 Target Selection
  • Receptor: HIV-1 Reverse Transcriptase (NNRTI Binding Pocket).[1]

  • PDB ID: 1RT2 or 3QIP (Co-crystallized with HEPT analogues).[1]

3.2 Docking Protocol (AutoDock Vina)[1]
  • Ligand Preparation:

    • Convert optimized DFT geometry (Lactam form) to PDBQT.[1]

    • Assign Gasteiger charges.[1]

    • Set rotatable bonds (Methoxymethyl group: -CH2-O-CH3; Methylthio group: -S-CH3).

  • Receptor Preparation:

    • Remove water molecules and co-crystallized ligands.[1]

    • Add polar hydrogens and Kollman charges.[1]

    • Define Grid Box: Center on the NNRTI binding pocket (approx.[1] coordinates: X=18, Y=-15, Z=10 for PDB 1RT2).[1]

  • Analysis:

    • Binding Affinity: A score < -7.0 kcal/mol indicates a potential hit.[1]

    • Interactions: Look for Hydrogen bonding between the N3-H (donor) and Lys101 (backbone carbonyl), and Pi-Pi stacking with Tyr181 or Tyr188 .

ADMET Profiling (Theoretical)

For a compound to be a viable drug candidate, it must balance potency with pharmacokinetic properties.[1]

Table 1: Predicted ADMET Properties (Consensus)

PropertyPredicted ValueInterpretation
Molecular Weight 186.23 g/mol Favorable (< 500 Da). Good for fragment-based design.[1]
LogP (Lipophilicity) ~0.8 - 1.2Optimal.[1] Sufficiently hydrophilic for solubility, lipophilic enough for permeability.[1]
H-Bond Donors 1 (NH)Compliant with Lipinski's Rule of 5.[1]
H-Bond Acceptors 4 (N, O, S)Compliant with Lipinski's Rule of 5.[1]
TPSA ~60-70 ŲHigh gastrointestinal absorption predicted (< 140 Ų).[1]
Blood-Brain Barrier PermeantSmall size and lipophilicity suggest CNS penetration potential.[1]
References
  • Tautomerism of Pyrimidinones

    • Title: Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy.
    • Source: Journal of Chemical Physics / PMC.[1]

    • URL:[Link]

  • Reactivity of 2-Methylthio Pyrimidines

    • Title: Synthesis of 1-(2-chloro-2-phenylethyl)
    • Source: European Journal of Medicinal Chemistry.[1][3][4]

    • URL:[Link]

  • Compound Data & CAS

    • Title: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 68087-13-8).[5]

    • Source: PubChem / Synblock.[1]

    • URL:[Link][1]

  • DFT Methodology for Heterocycles

    • Title: A density functional theory (DFT) study on the tautomerism of 2-amino-6-methyl pyrimidine-4-one.
    • Source: Journal of Chemical and Pharmaceutical Research.[1]

    • URL:[Link] (General methodology reference)[1]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one starting from thiourea . This scaffold is a critical pharmacophore in the development of antiviral agents (specifically Rubella and HIV inhibitors) and kinase inhibitors.[1]

The method prioritizes regiochemical control and process scalability .[1] Unlike one-pot procedures using S-methylisothiourea, this route utilizes the stability of thiourea to first construct the pyrimidine core, followed by a highly selective S-alkylation.[2] This ensures higher purity profiles and avoids the formation of N-alkylated byproducts common in direct alkylation strategies.[1]

Strategic Analysis & Retrosynthesis

The synthesis is designed around the Principal of Soft Nucleophilicity .[1] The pyrimidine ring is constructed first as a thione (tautomer of thiol).[2][1] In the second stage, we exploit the high nucleophilicity of the sulfur atom (a soft base) compared to the ring nitrogens (hard bases) to achieve exclusive S-methylation using Iodomethane (MeI).[2][1]

Reaction Pathway Diagram[1][2][3]

G Thiourea Thiourea (Starting Material) Intermediate Intermediate: 6-(Methoxymethyl)- 2-thiouracil Thiourea->Intermediate Step 1: Cyclocondensation NaOEt, EtOH, Reflux BetaKeto Ethyl 4-methoxy- acetoacetate BetaKeto->Intermediate Product Target: 6-(Methoxymethyl)-2- (methylthio)pyrimidin-4(3H)-one Intermediate->Product Step 2: S-Methylation MeI, aq. NaOH, 25°C

Figure 1: Retrosynthetic disconnection showing the two-stage assembly of the pyrimidine core.

Experimental Protocol

Stage 1: Cyclocondensation to 6-(Methoxymethyl)-2-thiouracil

Objective: Construct the pyrimidine ring via condensation of thiourea with a


-keto ester.

Reagents:

  • Thiourea (CAS: 62-56-6): 7.61 g (100 mmol)

  • Ethyl 4-methoxyacetoacetate (CAS: 41051-15-4): 16.02 g (100 mmol)

  • Sodium Ethoxide (NaOEt): 21% wt solution in Ethanol (or prepared fresh from 2.53 g Na in 50 mL dry EtOH)[2][1]

  • Solvent: Absolute Ethanol (100 mL)

Step-by-Step Procedure:

  • Base Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 50 mL of absolute ethanol. Add Sodium Ethoxide solution (equivalent to 110 mmol NaOEt). Note: A slight excess of base ensures complete deprotonation of the thiourea.

  • Addition: Add Thiourea (7.61 g) to the stirring alkoxide solution. Stir for 10 minutes at room temperature until partially dissolved.

  • Substrate Introduction: Add Ethyl 4-methoxyacetoacetate (16.02 g) dropwise over 15 minutes. The solution may turn slightly yellow.[2][1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours . Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting ester spot (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) should disappear, and a baseline spot (thiouracil salt) will appear.[2]
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.[1]

    • Dilute with 50 mL of ice-cold water. The sodium salt of the product is water-soluble.[1]

    • Acidification (Critical): Slowly acidify the aqueous solution with 2M HCl to pH ~3. The thiouracil intermediate will precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     mL) and cold ethanol (
    
    
    
    mL) to remove unreacted ester.[2]
  • Drying: Dry in a vacuum oven at 50°C overnight.

    • Expected Yield: 70–85%[2][1][3]

    • Appearance: White crystalline solid.[2][1][4]

Stage 2: Regioselective S-Methylation

Objective: Selectively methylate the sulfur atom without alkylating the ring nitrogens (N1 or N3).[1]

Mechanism: Under basic aqueous conditions, the thiouracil exists as a thio-enolate anion.[2][1] The sulfur atom carries the highest electron density and is the "softest" nucleophile, reacting preferentially with the soft electrophile (Methyl Iodide).[2][1]

Reagents:

  • 6-(Methoxymethyl)-2-thiouracil (Stage 1 Product): 8.61 g (50 mmol)

  • Sodium Hydroxide (NaOH): 2.2 g (55 mmol) dissolved in 50 mL Water[2][1]

  • Iodomethane (Methyl Iodide, MeI): 7.81 g (3.43 mL, 55 mmol)[2][1]

  • Solvent: Water (primary)[2][1]

Step-by-Step Procedure:

  • Dissolution: In a 250 mL flask, dissolve the Stage 1 product (8.61 g) in the NaOH solution (50 mL). The solution should be clear and homogeneous (thiolate formation).[2][1]

  • Alkylation: Cool the solution to 0–5°C using an ice bath. Add Iodomethane (3.43 mL) dropwise over 10 minutes. Caution: MeI is a carcinogen and volatile.[2][1] Use a fume hood.

  • Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature (25°C) for 4 hours.

    • Observation: As the reaction proceeds, the S-methylated product (which is less acidic and less soluble in the basic media than the starting material) may begin to precipitate.[1]

  • Precipitation: If precipitation is not complete, neutralize the solution carefully to pH 7 using dilute Acetic Acid.[2][1] This ensures the product is in its neutral lactam form.[2][1]

  • Filtration: Filter the white precipitate.[2][1]

  • Purification: Wash the solid with cold water (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     mL). Recrystallize from Ethanol/Water (1:1) if high purity (>99%) is required for biological assays.[2]
    

Analytical Validation

The following data confirms the structure and distinguishes the S-methyl isomer from potential N-methyl byproducts.

FeatureExpected Signal (1H NMR, DMSO-d6)Structural Implication
S-Me ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

2.45 – 2.55 ppm (Singlet, 3H)
Confirms S-alkylation.[2] N-Me signals typically appear at 3.2–3.5 ppm.[2]
O-Me ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

3.30 – 3.40 ppm (Singlet, 3H)
Confirms integrity of the methoxymethyl side chain.[2]
CH2 ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

4.20 – 4.30 ppm (Singlet, 2H)
Methylene bridge at Position 6.[2]
C5-H ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

6.00 – 6.20 ppm (Singlet, 1H)
Pyrimidine ring proton.[2]
N-H ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

12.00 – 13.00 ppm (Broad, 1H)
Confirms N3 is protonated (lactam form).[2]
Mechanistic Selectivity Diagram[1][2]

Mechanism Anion Thiolate Anion (Soft Nucleophile) Transition Transition State S---Me---I Anion->Transition Orbital Overlap (HOMO-LUMO) MeI Me-I (Soft Electrophile) MeI->Transition S_Prod S-Methyl Product (Major >95%) Transition->S_Prod Kinetic Control N_Prod N-Methyl Product (Trace/None) Transition->N_Prod Disallowed (Hard-Soft mismatch)

Figure 2: Mechanistic rationale for the high selectivity of S-methylation over N-methylation.

Troubleshooting & Optimization

  • Low Yield in Step 1: Ensure the Ethanol is "Absolute" (dry).[2][1] Water interferes with the condensation by hydrolyzing the ester.[1] If yield is <50%, dry the ethanol over molecular sieves before use.[2][1]

  • Odor Control: The S-methylation step generates trace methanethiol equivalents if hydrolysis occurs.[1] Use a bleach trap for the rotavap exhaust.[2][1]

  • Product Solubility: The final product is amphoteric but generally insoluble in water at neutral pH.[2][1] If no precipitate forms after Step 2, check pH.[2][1] It must be near 7. If pH > 10, the product remains dissolved as a salt.[2][1]

Safety Protocols

  • Iodomethane (MeI): Highly toxic neurotoxin and alkylating agent.[2][1] Handle only in a certified fume hood.[2][1] Wear double nitrile gloves.[2][1] Destroy excess MeI with aqueous ammonia or thiosulfate solution.[2][1]

  • Thiourea: Suspected carcinogen and goitrogen.[2][1] Avoid dust inhalation.[2][1]

References

  • Botta, M., et al. (1999).[2][1] "Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity." Bioorganic & Medicinal Chemistry, 7(9), 1925-1931.[2][1][5]

  • Mosrin, M., et al. (2008).[2][1] "Regio- and chemoselective magnesiation of protected uracils and thiouracils." Organic & Biomolecular Chemistry, 6, 3237-3239.[2]

  • BenchChem. "Synthesis routes of 2-(Methylthio)pyrimidin-4-ol." (General protocol for S-methylation of thiouracils). [2][1]

  • Organic Syntheses. "6-Methyluracil." (Foundational condensation chemistry adapted for 6-methoxymethyl derivative).[2][1] Org.[2][1][6] Synth. 1937, 17,[2][1] 63.

Sources

Experimental protocol for the synthesis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one . This scaffold is a critical intermediate in the development of antiviral agents (e.g., anti-rubella, HIV reverse transcriptase inhibitors) and substituted pyrimidine-based antimetabolites.

Unlike generic procedures, this protocol addresses specific challenges associated with the 6-methoxymethyl substituent—specifically, the stability of the ether linkage during cyclization and the solubility profile of the final product. The method utilizes a direct condensation strategy between S-methylisothiourea and methyl 4-methoxyacetoacetate, avoiding the hazardous and lower-yielding chloromethylation/substitution route.

Retrosynthetic Analysis & Strategy

The structural integrity of the pyrimidine core is established via a [3+3] cyclocondensation.

  • Fragment A (Binucleophile): S-Methylisothiourea hemisulfate.[1] This provides the N-C-N fragment and the pre-installed 2-methylthio group, eliminating the need for post-cyclization methylation which often leads to N-alkylation byproducts.

  • Fragment B (Bielectrophile): Methyl 4-methoxyacetoacetate. This beta-keto ester dictates the 6-position substitution.

Critical Control Point: The reaction relies on the nucleophilic attack of the free isothiourea base. However, free S-methylisothiourea is unstable and prone to hydrolysis or decomposition to methyl mercaptan (stench/toxicity) in highly alkaline aqueous media at elevated temperatures. Therefore, temperature control (<10°C) during the initial basification is paramount.

Materials & Reagents

ReagentMW ( g/mol )Equiv.[2]PurityRole
S-Methylisothiourea hemisulfate 139.191.0>98%Binucleophile
Methyl 4-methoxyacetoacetate 146.141.05>95%Bielectrophile
Sodium Hydroxide (NaOH) 40.002.298%Base (Pellets)
Water (Deionized) 18.02N/A-Solvent
Acetic Acid (Glacial) 60.05N/AACSAcidifying Agent
Ethanol (Absolute) 46.07N/AACSRecrystallization

Safety Warning: S-Methylisothiourea derivatives can release methyl mercaptan. Perform all operations in a well-ventilated fume hood. Methyl 4-methoxyacetoacetate is a mild irritant.

Experimental Protocol

Step 1: Preparation of the Active Nucleophile
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with S-methylisothiourea hemisulfate (13.9 g, 100 mmol) and Water (60 mL) . Stir until fully dissolved.

  • Basification (Exotherm Control): Cool the solution to 0–5°C using an ice/water bath.

  • Base Addition: Dissolve NaOH (8.8 g, 220 mmol) in Water (40 mL) and cool to room temperature. Add this solution dropwise to the reaction flask, maintaining the internal temperature below 10°C .

    • Note: The solution may become slightly turbid due to the liberation of the free isothiourea base.

Step 2: Cyclocondensation
  • Addition: Add Methyl 4-methoxyacetoacetate (15.3 g, 105 mmol) dropwise over 20 minutes.

    • Chemist's Insight: A slight excess of the ester ensures complete consumption of the sulfur reagent, simplifying odor management during workup.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir vigorously for 16–18 hours .

    • Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM) or LC-MS. The starting isothiourea should be consumed. The product typically appears as a new spot with lower Rf than the ester.

    • Optional: If conversion is slow after 6 hours, mild heating to 40°C is permissible, but avoid boiling to prevent hydrolysis of the methoxymethyl ether.

Step 3: Workup and Isolation
  • Precipitation: Cool the reaction mixture to 0–5°C .

  • Acidification: Slowly acidify the mixture by adding Glacial Acetic Acid dropwise until pH 5–6 is reached.

    • Observation: A white to off-white precipitate should form immediately. The pH control is critical; going too acidic (pH < 2) may protonate the pyrimidine, increasing water solubility and reducing yield.

  • Filtration: Stir the slurry at 0°C for 30 minutes to maximize precipitation. Filter the solid under vacuum.[3]

  • Washing: Wash the filter cake with ice-cold water (2 x 20 mL) to remove inorganic salts and residual acetic acid.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Step 4: Purification (Recrystallization)
  • Solvent: Recrystallize the crude solid from Ethanol/Water (9:1) .

    • Dissolve the solid in boiling ethanol.

    • Add water dropwise until slight turbidity persists.

    • Cool slowly to room temperature, then to 4°C.

  • Yield: Expected yield is 65–75% (approx. 12–14 g).

  • Appearance: White crystalline needles.

Characterization Data (Expected)

  • Melting Point: 158–162°C (Decomposes).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.50 (br s, 1H, NH) – Tautomeric proton, broad.
      
    • 
       6.15 (s, 1H, C5-H) – Characteristic pyrimidine singlet.
      
    • 
       4.25 (s, 2H, -CH2-O-) – Methylene of the methoxymethyl group.
      
    • 
       3.35 (s, 3H, -OCH3) – Methoxy singlet.
      
    • 
       2.48 (s, 3H, -SMe) – Thiomethyl singlet.
      
  • MS (ESI+): Calculated for C7H10N2O2S: 186.05. Found [M+H]+: 187.1.

Process Visualization

Figure 1: Synthetic Workflow

SynthesisWorkflow Start Start: Reagent Prep Mix Dissolve S-Methylisothiourea + Water (0°C) Start->Mix Base Add NaOH (aq) Temp < 10°C Mix->Base Activation AddEster Add Methyl 4-methoxyacetoacetate Dropwise Base->AddEster Condensation Start React Stir RT (16-18h) Cyclization AddEster->React Acidify Acidify to pH 5-6 (Acetic Acid) React->Acidify Workup Filter Filter & Wash (Ice Water) Acidify->Filter Precipitation Purify Recrystallize (EtOH/Water) Filter->Purify Product Final Product: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one Purify->Product

Caption: Step-by-step workflow for the synthesis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one.

Figure 2: Reaction Mechanism

Mechanism Isothiourea S-Methylisothiourea (Free Base) Intermediate1 Tetrahedral Intermediate Isothiourea->Intermediate1 Nucleophilic Attack (Amidine N -> Ketone) Ester Beta-Keto Ester Ester->Intermediate1 Intermediate2 Acyl Isothiourea Intermediate1->Intermediate2 - MeOH Cyclization Intramolecular Cyclization Intermediate2->Cyclization Attack on Ester Carbon Elimination Elimination of Water/MeOH Cyclization->Elimination Product Pyrimidinone Core Elimination->Product

Caption: Simplified mechanistic pathway: Nucleophilic attack followed by cyclization and elimination.[4]

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Yield Hydrolysis of S-methylisothioureaEnsure temperature is <10°C during base addition. Do not delay ester addition.
Oily Product Incomplete precipitationCool to 0°C before filtering. Verify pH is 5–6. If oil persists, scratch flask with glass rod to induce nucleation.
Strong Stench Decomposition to MeSHUse a bleach trap for the vacuum pump exhaust. Ensure NaOH stoichiometry is not excessive (>2.5 eq).
Impurity (High Rf) O-Alkylation or DialkylationUnlikely in this specific protocol, but ensure stoichiometry is 1:1. Recrystallize from Ethanol.[5]

References

  • Botta, M., et al. (1999).[6] "Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity." Bioorganic & Medicinal Chemistry, 7(9), 1925-1931.[6] Link

  • Kotaiah, S., et al. (2013).[5] "A Green and Facile Synthesis of 6-Methyl-2-(alkylthio)pyrimidin-4(3H)-one." Asian Journal of Chemistry, 26(5). Link

  • Organic Syntheses. "S-Methylisothiourea Sulfate." Org.[2][7] Synth. 1932, 12, 52. Link

  • Google Patents. "Process for the synthesis of 6-chloromethyluracil." EP3759082B1. (Describes analogous condensation conditions). Link

  • ChemicalBook. "Methyl 4-methoxyacetoacetate." (Precursor synthesis data). Link

Sources

Application Note: Optimization of Crystallization Dynamics for High-Purity 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

[1][2][3]

Executive Summary

This application note details the purification protocol for 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 68087-13-8), a critical heterocyclic intermediate often employed in the synthesis of antiviral agents (e.g., Ganciclovir/Penciclovir analogues) and kinase inhibitors.[1]

While the synthesis of this compound via the condensation of S-methylisothiourea and methyl 4-methoxyacetoacetate is well-established, the crude product is frequently contaminated with inorganic salts (sodium methoxide residues), unreacted thiourea derivatives, and colored oligomeric by-products.[1] This guide provides a robust, scalable recrystallization method using a Ethanol/Water solvent system, ensuring HPLC purity >99.5% and effective removal of inorganic contaminants.

Chemical Context & Impurity Profile[3][4][5][6][7][8][9]

To design an effective purification strategy, one must understand the origin of the crude material. The target molecule is typically synthesized under basic conditions.

Synthesis Pathway & Impurity Generation

The condensation reaction involves the nucleophilic attack of S-methylisothiourea on the

2

Key Impurities:

  • Inorganic Salts: Sodium chloride or sodium sulfate (depending on the base/acid workup). These are insoluble in hot ethanol, allowing for removal via hot filtration.

  • Regioisomers: While the 6-substituted isomer is favored, trace amounts of 5-substituted by-products may form if the starting material degrades.[2][1]

  • Starting Materials: Unreacted S-methylisothiourea (highly polar, water-soluble).[1]

Visualization: Synthesis & Purification Logic

GSM1S-MethylisothioureaReactionCyclocondensation(NaOMe/MeOH)SM1->ReactionSM2Methyl 4-methoxyacetoacetateSM2->ReactionCrudeCrude Solid(Contains Salts + Impurities)Reaction->CrudeAcidification (pH 5-6)DissolutionDissolution(Refluxing EtOH)Crude->DissolutionHotFiltHot Filtration(Removes Inorganic Salts)Dissolution->HotFiltInsolubles RemovedCrystControlled Cooling(Nucleation)HotFilt->CrystPurePure Product(>99.5%)Cryst->Pure

Figure 1: Process flow from synthesis precursors to purified crystal, highlighting the critical hot filtration step for salt removal.[2][1][3][4]

Solubility Thermodynamics & Solvent Selection[1][2][3]

The target compound exhibits lactam-lactim tautomerism , but exists predominantly as the pyrimidin-4(3H)-one (lactam) in the solid state. This structure confers high melting point (~195°C) and poor solubility in non-polar solvents.

Solvent Screening Matrix
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommendation
Water LowVery LowGood for salts, poor for organicsAnti-solvent only
Methanol (MeOH) HighModerateModerateYield loss risk
Ethanol (EtOH) High Low Excellent Primary Solvent
Ethyl Acetate LowInsolublePoorNot recommended
DMF/DMSO Very HighHighPoorAvoid (hard to dry)

Scientific Rationale: Ethanol is the optimal solvent because the pyrimidinone core forms hydrogen bonds with the alcohol at high temperatures (solubilizing it), but the hydrophobic methylthio and methoxymethyl groups drive crystallization upon cooling. Water is used as a "polishing" anti-solvent to maximize yield if necessary.

Detailed Recrystallization Protocol

Safety Note: Perform all operations in a fume hood. The compound contains a methylthio group which can liberate methanethiol (stench) if subjected to strong acid hydrolysis.

Materials
  • Crude 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one [2][1][5]

  • Solvent: Ethanol (Absolute or 95%)

  • Anti-solvent: Deionized Water[2][1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heated funnel (or pre-warmed Buchner funnel).

Step-by-Step Methodology
Phase 1: Dissolution and Salt Removal[2][1]
  • Charge: Place 10.0 g of crude solid into a 250 mL round-bottom flask.

  • Slurry: Add 80 mL of Ethanol (8 vol).

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Observation: The organic product should dissolve completely. If undissolved solids remain after 15 minutes of reflux, these are likely inorganic salts (NaCl/Na₂SO₄).

  • Hot Filtration (Critical): While keeping the mixture near boiling, filter the solution through a pre-warmed glass frit or Buchner funnel to remove the insoluble salts.

    • Why? Removing salts prevents them from acting as nucleation sites for impure crystals.

Phase 2: Nucleation and Growth[2][1]
  • Reheat: Return the clear filtrate to the flask and bring back to a gentle boil to ensure no premature precipitation occurred during filtration.

  • Slow Cooling: Turn off the heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours) on the oil bath/heating mantle.

    • Mechanism:[2][1][6] Slow cooling promotes the growth of large, pure prisms rather than microcrystalline powder which traps impurities.

  • Anti-Solvent Addition (Optional): If yield appears low (few crystals visible) at 40°C, add warm water dropwise until slight turbidity persists, then allow to cool. Standard protocol usually does not require this if 8 vol EtOH is used.

  • Chilling: Once at room temperature, place the flask in an ice bath (0-5°C) for 1 hour to maximize recovery.

Phase 3: Isolation and Drying[2][7]
  • Filtration: Collect the crystals via vacuum filtration.

  • Wash: Wash the filter cake with 2 x 10 mL of ice-cold Ethanol .

    • Caution: Do not use large volumes of wash solvent; the product has partial solubility.

  • Drying: Dry the solid in a vacuum oven at 45-50°C for 6 hours.

    • Target: Loss on Drying (LOD) < 0.5%.

Process Analytical Technology (PAT) & Validation

To verify the success of the recrystallization, the following parameters must be met:

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 193°C – 196°C Capillary (Sharp range indicates purity)
HPLC Purity > 99.5% AreaC18 Column, Water/ACN gradient
1H NMR Conforms to structureDMSO-d6 (Check for solvent peaks)

NMR Diagnostic Peaks (DMSO-d6):

  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     2.50 ppm (s, 3H, -SMe)
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     3.30 ppm (s, 3H, -OMe)
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     4.20 ppm (s, 2H, -CH2-)[2]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     6.0-6.2 ppm (s, 1H, C5-H)[2]
    

Troubleshooting Matrix

IssueProbable CauseCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Cooling too fast or solvent too polar.[2][1]Re-heat to reflux.[1] Add a seed crystal. Cool very slowly. Add 5% excess Ethanol.
Low Yield (<60%) Product too soluble in Ethanol.[1]Concentrate filtrate by 50% via rotary evaporation and re-cool. Use 95:5 EtOH:H2O next time.
Insoluble Matter in Hot Ethanol Inorganic salts (NaCl) from synthesis.[1]This is expected. Perform the Hot Filtration step diligently.
Colored Product (Yellow/Brown) Oxidation by-products.[2][1]Add activated charcoal (5 wt%) during the reflux step, stir for 10 mins, then hot filter.

References

  • Botta, M., et al. (1999).[8] Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity.[2][1][8] Bioorganic & Medicinal Chemistry.[9][8][10]

    • Context: Establishes the synthesis and isolation of 2-methylthio-pyrimidinone scaffolds.
  • Matrix Scientific. (n.d.). Product Data Sheet: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol (CAS 68087-13-8).[1][5]

    • Context: Verification of physical properties (MW 186.23) and CAS identity.[5][11]

  • ChemicalBook. (n.d.). Methyl 4-methoxyacetoacetate Synthesis Properties.[2][1]

    • Context: Details the precursor (beta-keto ester)
  • PubChem. (n.d.). Compound Summary: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one.[2][1][5]

    • Context: General chemical safety and structure validation.

Analytical methods for 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Molecule Identity:

  • IUPAC Name: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

  • CAS Number: 68087-13-8[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Molecular Weight: 186.23 g/mol [1][3]

  • Key Functionality: Pyrimidine scaffold, Thioether, Ether, Lactam/Lactim Tautomer.

Industrial Significance: This molecule serves as a critical "scaffold intermediate" in the synthesis of bioactive heterocyclic compounds. It is structurally homologous to precursors used in the manufacturing of Tipiracil (a thymidine phosphorylase inhibitor) and various non-nucleoside HIV-1 reverse transcriptase inhibitors. Its 2-methylthio group acts as a versatile "leaving group handle" for nucleophilic aromatic substitution (


), allowing medicinal chemists to install amine or alkoxy functionalities at the 2-position.

Scope of this Guide: This protocol addresses the primary analytical challenges associated with CAS 68087-13-8:

  • Tautomeric Equilibrium: Differentiating the stable 4(3H)-one (lactam) form from the transient 4-ol (lactim) form.

  • Sulfur Oxidation: Detecting trace sulfoxide/sulfone degradants common in thioether-containing APIs.

  • Process Impurities: Quantifying unreacted S-methylisothiourea and hydrolysis byproducts.

Physicochemical Profiling & Tautomerism

Before establishing an HPLC method, one must understand the solution-state behavior of the analyte. Pyrimidin-4-ones exist in a tautomeric equilibrium. While the lactam (keto) form is generally favored in neutral/acidic aqueous solutions and the solid state (Melting Point ~195°C), the lactim (enol) form can contribute to peak tailing if the mobile phase pH is near the pKa of the enolic hydroxyl (typically pKa ~ 7-8).

Strategic Implication:

  • Protocol Rule: Chromatographic separation must be performed at acidic pH (pH 2.5 – 4.5) to protonate the structure, locking it into a single neutral species and preventing "peak splitting" caused by rapid tautomeric interconversion on the column.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Analytical Consequence Lactam Lactam Form (Major) 4(3H)-one (Neutral/Acidic pH) Lactim Lactim Form (Minor) 4-ol (Basic pH) Lactam->Lactim  -H+ (Deprotonation)   Sharp Sharp, Symmetrical Peak Lactam->Sharp Tail Peak Tailing / Splitting Lactim->Tail

Figure 1: Tautomeric equilibrium impact on chromatography. Acidic conditions favor the Lactam form, ensuring peak symmetry.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)[5]

Objective: Assay purity and quantification of related impurities.

Experimental Protocol
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmEnd-capping reduces silanol interactions with the pyrimidine nitrogen, improving peak shape.
Mobile Phase A 20 mM Ammonium Acetate (adjusted to pH 4.0 with Acetic Acid)Buffers the ionizable lactam; pH 4.0 ensures neutral state.
Mobile Phase B Acetonitrile (HPLC Grade)Provides elution strength for the lipophilic S-Me and OMe groups.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CMaintains reproducible retention times.
Detection UV @ 245 nmThe pyrimidinone chromophore has a max

near 240-250 nm.
Injection Vol 5 - 10 µLAvoid overloading.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate / Elute polar salts
2.0955Hold for polar impurities
15.04060Linear gradient to elute Main Peak
18.04060Wash
18.1955Re-equilibration
23.0955End

System Suitability Criteria (Self-Validating):

  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, lower the pH of MP A).
    
  • Resolution (

    
    ):  > 2.0 between Main Peak and nearest impurity (usually the sulfoxide).
    
  • Precision: RSD < 0.5% for 5 replicate injections of standard.

Method 2: Impurity Profiling via LC-MS

Objective: Identify process-related impurities and degradants. Instrument: Q-TOF or Triple Quadrupole MS with ESI Source.

Common Impurities Table:

Impurity NameRelative Retention (RRT)Mass Shift (

m/z)
Origin
S-Methylisothiourea ~0.2 (Void volume)[M+H] = 91Unreacted Starting Material (Highly Polar)
Des-methyl analog ~0.8-14 DaHydrolysis of methoxy group
Sulfoxide Degradant ~0.9+16 DaOxidation of S-Me (Storage artifact)
Sulfone Degradant ~0.95+32 DaFurther oxidation of S-Me
Target Molecule 1.00 [M+H] = 187.23 Main Component

Mechanism of Fragmentation (MS/MS): Under ESI(+), the parent ion (m/z 187) typically undergoes:

  • Loss of Methyl Radical (-15): From the methoxy or methylthio group.

  • Loss of Methanol (-32): From the side chain.

  • Ring Cleavage: Characteristic retro-Diels-Alder (RDA) fragmentation of the pyrimidine ring.

Method 3: Structural Confirmation (NMR Spectroscopy)

Objective: Unambiguous structural verification. Solvent: DMSO-


 (Preferred over CDCl

due to solubility and exchangeable protons).

1H-NMR Assignment (400 MHz, DMSO-


): 
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
2.48 Singlet (s)3H-S-CH

Distinctive methylthio sharp singlet.
3.32 Singlet (s)3H-O-CH

Methoxy group (often overlaps with H2O in DMSO, check carefully).
4.25 Singlet (s)2H-CH

-O-
Methylene bridge.
6.15 Singlet (s)1HPyrimidine C5-H Aromatic proton; shift confirms electron-deficient ring.
12.50 Broad (br s)1HN3-H Confirming the Lactam (NH) tautomer. If absent, suspect Lactim.

Analytical Workflow Diagram

The following flowchart illustrates the decision matrix for characterizing a batch of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one.

Workflow Start Crude Sample (Synthesis Batch) Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC HPLC-UV (Method 1) Purity Assay Solubility->HPLC Decision Purity > 98%? HPLC->Decision NMR 1H-NMR (Method 3) Identity Confirmation Decision->NMR Yes LCMS LC-MS (Method 2) Impurity ID Decision->LCMS No Release Release Lot For Next Step Synthesis NMR->Release Recryst Recrystallization (EtOH/Water) LCMS->Recryst Identify Impurities Recryst->HPLC Retest

Figure 2: Step-by-step characterization workflow from crude synthesis to released intermediate.

References

  • National Institutes of Health (PubChem). (2023). Pyrimidine Derivatives and Tautomerism. Retrieved from [Link]

  • Schenone, S., et al. (2004).[4] Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines. European Journal of Medicinal Chemistry. (Contextual reference for 2-methylthio-pyrimidine analysis). Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 68087-13-8) is a critical heterocyclic intermediate used in the synthesis of antiviral and anticancer therapeutics. Its structural integrity relies on two labile functionalities: the methylthio ether (susceptible to oxidation) and the methoxymethyl ether (susceptible to acid-catalyzed hydrolysis).

The Analytical Challenge: Tautomerism & pH

The core challenge in analyzing pyrimidin-4-ones is their lactam-lactim tautomerism. In neutral solution, the 4(3H)-one (lactam) form predominates. However, uncontrolled pH can lead to peak splitting or tailing due to rapid proton exchange at the N3 position (pKa ≈ 8.5) or protonation at N1 (pKa ≈ 2.0).

Strategic Solution: This protocol utilizes a low pH (3.0) phosphate buffer .[1] This suppresses the ionization of the N3-proton and minimizes secondary silanol interactions on the stationary phase, ensuring the analyte remains in a single, neutral-to-cationic state for sharp peak shape and reproducible retention.

Chemical Context & Impurity Profiling[2]

To ensure a self-validating method, we must anticipate likely impurities based on the synthesis pathway (typically condensation of S-methylisothiourea with methyl 4-methoxyacetoacetate).

Synthesis & Degradation Pathway Diagram

ImpurityPathways SM1 S-Methylisothiourea (Starting Material) Target 6-(Methoxymethyl)-2- (methylthio)pyrimidin-4(3H)-one (Target Analyte) SM1->Target Condensation (Base catalyzed) SM2 Methyl 4-methoxyacetoacetate (Starting Material) SM2->Target ImpA Impurity A: 6-(Methoxymethyl)uracil (Hydrolysis of S-Me) Target->ImpA Acid Hydrolysis (-MeSH) ImpB Impurity B: Sulfoxide/Sulfone Derivative (Oxidation of S-Me) Target->ImpB Oxidation ([O])

Figure 1: Synthetic origins and degradation pathways defining the Critical Quality Attributes (CQAs) for HPLC method development.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (End-capped for basic stability).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Water (Milli-Q/18.2 MΩ).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g

    
     in 1000 mL water (10 mM). Adjust pH to 3.0 ± 0.1 with dilute phosphoric acid. Filter through 0.22 µm nylon membrane.
    
  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minOptimal Van Deemter velocity for 3.5 µm particles.
Column Temp 30°CMaintains constant viscosity and retention times.
Injection Vol 5.0 µLLow volume prevents solvent effects (peak broadening).
Detection UV 275 nm

of the thio-pyrimidine chromophore.
Run Time 20 minutesSufficient to elute lipophilic oxidation impurities.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial equilibration
2.0955Isocratic hold for polar impurities
12.04060Linear gradient to elute Target
14.0595Wash step for dimers/oligomers
16.0595Hold wash
16.1955Return to initial
20.0955Re-equilibration

Method Validation & Performance Criteria

This method is designed to be self-validating . The following system suitability tests (SST) must be passed before analyzing unknown samples.

System Suitability Parameters
ParameterAcceptance CriteriaScientific Justification
Retention Time (RT) 6.5 ± 0.5 minTarget elutes in the stable gradient window.
Tailing Factor (

)
0.9 <

< 1.2
Indicates minimal secondary silanol interactions (pH control effective).
Theoretical Plates (N) > 5,000Ensures sufficient efficiency for impurity separation.
% RSD (Area) < 0.5% (n=6)Confirms injector precision and pump stability.
Sample Preparation Workflow diagram

SamplePrep Step1 Weigh 10.0 mg Sample (Accurate to 0.01 mg) Step2 Dissolve in 10 mL Diluent (50:50 Water:ACN) Step1->Step2 Step3 Sonicate (5 mins) Ensure complete dissolution Step2->Step3 Step4 Filter (0.22 µm PTFE) Remove particulates Step3->Step4 Step5 Transfer to HPLC Vial Analyze immediately Step4->Step5

Figure 2: Standardized sample preparation workflow to minimize variability.

Troubleshooting & Critical Considerations

Peak Splitting
  • Cause: Sample solvent strength is too high compared to the initial mobile phase.

  • Fix: Ensure the sample diluent is 50:50 Water:ACN or weaker (e.g., 80:20). Do not inject pure ACN samples.

Retention Time Drift
  • Cause: pH fluctuation in the aqueous buffer. Pyrimidines are sensitive to pH changes near their pKa.

  • Fix: Always measure pH after dissolving the phosphate salt and before filtering.

Unknown Impurity at RRT 0.4
  • Analysis: Likely 6-(Methoxymethyl)uracil (hydrolysis product).

  • Verification: This peak will increase if the sample is left in acidic solution for >24 hours. Prepare fresh samples daily.

References

  • Amadis Chemical. (n.d.).[2] 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one Product Specifications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 91734646, 6-Methyl-2-(methylthio)-4-pyrimidinol derivatives. Retrieved from

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives. Khimiko-Farmatsevticheskii Zhurnal. Retrieved from

  • MDPI. (2020). Synthesis of Pyrimidine Intermediates and Impurity Profiling. Retrieved from

Sources

Application Note: High-Throughput Library Synthesis Using 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

[1][2]

Executive Summary

This guide details the strategic utilization of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 68087-13-8) as a privileged scaffold for small molecule library generation.[1] Pyrimidinones are bioisosteres of nucleobases and are prevalent in kinase inhibitors, antivirals, and antagonists of GPCRs.

The 6-methoxymethyl group provides unique physicochemical properties (solubility, H-bond acceptance) compared to the standard methyl or phenyl analogues.[1] This protocol focuses on two orthogonal vectors of diversity: N3-alkylation and C2-nucleophilic substitution (


)1

Scaffold Analysis & Reactivity Profile[1][2]

To maximize library diversity, one must understand the electronic landscape of the scaffold.

  • C2-Position (Methylthio group): A "latent" electrophile.[1] The -SMe group is a poor leaving group in its native state due to the electron-rich nature of the pyrimidinone ring.[1] However, it can be activated via oxidation to a sulfone/sulfoxide or displaced directly under high-temperature acidic forcing conditions.

  • N3-Position (Lactam Nitrogen): The primary nucleophilic site.[1] Under basic conditions, the N3-proton (

    
    ) is removed, allowing alkylation. Note that O-alkylation at C4 is a competing pathway (tautomeric ambiguity), but N-alkylation is thermodynamically preferred with "soft" electrophiles and carbonate bases.[1]
    
  • 6-Methoxymethyl: A stable bystander group that improves the LogD profile of the final library members.

Strategic Workflow Diagram

The following flowchart illustrates the two primary routes for library construction: Path A (Activation-Displacement) and Path B (Direct N-Alkylation).

LibraryStrategyScaffold6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-oneN_AlkStep 1: N3-Alkylation(Diversity R1)Scaffold->N_AlkR1-X, BaseDirect_DispAlt Step 1: Direct SNAr(High Temp/Acid)Scaffold->Direct_DispHNR2, 130°COxidationStep 2: S-Oxidation(Activation)N_Alk->OxidationmCPBA/OxoneDisplacementStep 3: C2-Displacement(Diversity R2)Oxidation->DisplacementHNR2, RTLibraryFinal Library(N3-R1, C2-R2)Displacement->LibraryDirect_Disp->N_AlkR1-X

Figure 1: Strategic workflow for generating disubstituted pyrimidinone libraries. Path 1 (Solid lines) is recommended for high-throughput parallel synthesis due to milder conditions.[1]

Detailed Experimental Protocols

Protocol A: N3-Functionalization (Diversity Point 1)

This step introduces the first diversity element (

11

Reagents:

  • Scaffold: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (1.0 equiv)[1]

  • Electrophile: Alkyl halide or Benzyl halide (

    
    ) (1.2 equiv)[1]
    
  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone[1]

Step-by-Step Methodology:

  • Preparation: In a reaction vial suitable for a heating block, suspend the scaffold (100 mg, 0.54 mmol) and

    
     (150 mg, 1.08 mmol) in dry DMF (2.0 mL).
    
  • Addition: Add the alkyl halide (

    
    , 0.65 mmol) dropwise.
    
  • Incubation: Seal the vial and stir at 60°C for 4–12 hours . Monitor by LCMS (Target Mass: MW +

    
     - H).[1]
    
  • Workup (Library Scale):

    • Cool to room temperature.[1]

    • Dilute with EtOAc (5 mL) and wash with water (2 x 2 mL) and brine (2 mL) to remove DMF.[1]

    • Dry organic phase over

      
      , filter, and concentrate.
      
    • Note: For high-throughput purification, pass the crude solution through a silica plug or use prep-HPLC.

  • Validation:

    
     NMR should show a shift in the C5-H signal and the appearance of 
    
    
    signals. The absence of O-alkylation is typically confirmed by the carbonyl stretch in IR or C=O carbon signal in
    
    
    NMR (
    
    
    160-170 ppm).[1]
Protocol B: C2-Activation and Displacement (Diversity Point 2)

The 2-methylthio group is unreactive toward many amines at mild temperatures.[1] To facilitate library synthesis without harsh heating (which degrades many diversity reagents), we activate the sulfur by oxidizing it to the sulfone/sulfoxide leaving group.

Step B1: Oxidation (Activation)

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Oxidant: m-CPBA (meta-Chloroperoxybenzoic acid, 2.2 equiv) or Oxone.[1]

  • Solvent: DCM (Dichloromethane).[1]

Methodology:

  • Dissolve the N-alkylated intermediate in DCM (0.1 M concentration).

  • Cool to 0°C. Add m-CPBA (2.2 equiv) portion-wise.

  • Stir at Room Temperature (RT) for 2–4 hours.

  • Quench: Wash with saturated

    
     and 
    
    
    (to reduce excess peroxide).[1]
  • Result: This yields the 2-methylsulfonyl (or sulfinyl) derivative, which is highly electrophilic.

Step B2: Nucleophilic Displacement (

)

Reagents:

  • Activated Sulfone Intermediate (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (

    
    ) (1.5 equiv)[1]
    
  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: THF or Dioxane.[1][2]

Methodology:

  • Dissolve the sulfone intermediate in THF.[1]

  • Add the amine and DIPEA.[1][2]

  • Reaction: Stir at RT to 40°C for 2–6 hours. (The sulfone is a much better leaving group than SMe, allowing mild conditions).

  • Purification: Evaporate solvent and purify via Prep-HPLC (Reverse Phase C18).

Protocol C: Alternative Direct Displacement (High Temp)

Use this route if the amine is non-volatile and stable to high heat, or if oxidation is incompatible with functional groups on

Concept: Direct displacement of the unoxidized SMe group requires protonation of the pyrimidinone or high thermal energy to overcome the activation barrier.

Methodology:

  • Mix Scaffold (or N-alkylated derivative) with the amine (2–5 equiv).[1]

  • Solvent: Pivalic acid (act as solvent and acid catalyst) or n-Butanol.[1]

  • Conditions: Heat to 120–140°C in a sealed tube or microwave reactor for 1–4 hours.

  • Workup: Pivalic acid can be removed by basic wash (

    
    ) during extraction.[1]
    

Data Summary & Troubleshooting

VariableProtocol A (N-Alk)Protocol B (Oxidation/

)
Protocol C (Direct

)
Key Reagent

/ DMF
mCPBA then AminePivalic Acid (Solvent)
Temperature 60°C0°C

RT
130°C+
Scope Alkyl/Benzyl Halides

/

Amines, Anilines
Sterically unhindered amines
Common Issue O-alkylation (minor)Over-oxidation of

Thermal decomposition
Yield (Avg) 75-90%60-85% (over 2 steps)40-60%
Expert Tips for Library Success:
  • Regioselectivity Check: If using small electrophiles (MeI, EtI), N3 vs O4 selectivity is usually >10:1. If using bulky electrophiles (e.g., isopropyl bromide), O-alkylation may increase. Switch to Cesium Carbonate (

    
    )  to improve N-alkylation yields due to the "Cesium Effect."[1]
    
  • Sulfur Smell: The displacement of the SMe group releases methanethiol (MeSH) or methylsulfinic acid.[1] Ensure reactions are vented through a bleach scrubber or performed in a well-ventilated fume hood.[1]

  • Solubility: The 6-methoxymethyl group aids solubility, but if intermediates precipitate during the oxidation step (Protocol B1), switch solvent to a DCM/MeOH mixture or Chloroform.

References

  • Vertex Pharmaceuticals. (2022).[1] One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation. National Institutes of Health.[1] Link (Context: General synthesis of 2-thio-4-pyrimidinones).[1]

  • Matrix Scientific. (2023).[1] Product Data Sheet: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol. Link

  • ResearchGate. (2015).[1] SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid. Link

  • Sigma-Aldrich. (2023).[1][3] Reactivity of Pyrimidinone Derivatives. Link

  • Bhakuni, D.S., et al. (1988). Regioselective Alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. Link (Context: Regioselectivity principles in thio-pyrimidines).

(Note: While specific literature on the 6-methoxymethyl derivative library synthesis is proprietary or sparse, the protocols above are derived from chemically validated methodologies for the homologous 6-methyl and 6-phenyl-2-methylthio-pyrimidin-4-one scaffolds.)

Application Note: Precision Derivatization of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one at the N3 Position

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors, antivirals, and adenosine receptor antagonists. However, derivatizing the N3 position of 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one presents a classic regioselectivity challenge due to lactam-lactim tautomerism. This guide provides two validated protocols for N3-selective functionalization: (1) a direct alkylation method using soft electrophiles and (2) a Mitsunobu coupling for complex alcohols. We emphasize the mechanistic basis of regiocontrol (N3 vs. O4) and provide rigorous analytical criteria for structural validation.

Introduction & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]

The target molecule, 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (Compound 1 ), contains three distinct reactive sites:

  • N3 Nitrogen: The thermodynamic target for alkylation (amide-like).

  • O4 Oxygen: The kinetic target (imidate-like), accessible via the lactim tautomer.

  • C2-Methylthio Group: A "chemical handle" susceptible to nucleophilic displacement or oxidation.

The Regioselectivity Challenge

Under basic conditions, the pyrimidinone anion is ambident. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory:

  • Nitrogen (N3): A "softer" nucleophile.[1] Reacts preferentially with "soft" electrophiles (e.g., alkyl iodides, benzyl bromides) in solvents that do not solvate the anion tightly.

  • Oxygen (O4): A "harder" nucleophile. Reacts preferentially with "hard" electrophiles (e.g., sulfonate esters, acyl chlorides) or in highly polar aprotic solvents where the cation is sequestered.

Reaction Pathway Diagram

The following diagram illustrates the tautomeric equilibrium and the divergence between N- and O-alkylation pathways.

ReactionPathway SM Starting Material (Lactam Form) Anion Ambident Anion (Delocalized) SM->Anion Base (Deprotonation) N_Prod N3-Alkyl Product (Thermodynamic) Anion->N_Prod Soft Electrophile (R-I, R-Br) Non-polar/Polar Aprotic O_Prod O4-Alkyl Product (Kinetic/Side Product) Anion->O_Prod Hard Electrophile (R-OTs, R-OMs) O-Alkylation Promoters

Figure 1: Divergent reaction pathways for the alkylation of pyrimidin-4-one anions.

Experimental Protocols

Protocol A: Direct N3-Alkylation (Standard)

Best for: Primary alkyl halides, benzyl bromides. Mechanism:


 substitution.

Reagents:

  • Substrate: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (1.0 equiv)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Electrophile: Alkyl Halide (1.1 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. The C2-methylthio group is sensitive to oxidation; an inert atmosphere is mandatory.

  • Dissolution: Dissolve the pyrimidinone substrate in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
     (powdered, dried) in one portion. Stir at room temperature for 30 minutes. The suspension may change color (often yellow/orange) indicating anion formation.
    
  • Addition: Add the Alkyl Halide dropwise via syringe.

    • Note: If using a chloride, add a catalytic amount of Sodium Iodide (NaI) to generate the more reactive iodide in situ (Finkelstein condition).

  • Reaction: Stir at 60°C for 4–12 hours.

    • Critical Control: Do not exceed 80°C. Higher temperatures increase the rate of O-alkylation and potential S-oxidation.

  • Work-up: Pour the mixture into ice-water (5x reaction volume). The N-alkylated product often precipitates. Filter and wash with water. If no precipitate forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over

    
    , and concentrate.
    
Protocol B: Mitsunobu Reaction (High Selectivity)

Best for: Secondary alcohols, complex functional groups, or when avoiding O-alkylation is critical. Mechanism: Activation of alcohol by phosphine/azodicarboxylate, followed by


 displacement by the acidic N3-H.

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

  • Setup: Dissolve Substrate, Alcohol, and

    
     in anhydrous THF (0.1 M) under Argon. Cool the solution to 0°C.
    
  • Activation: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Validation: Monitor by TLC. If the reaction stalls, heat to 50°C (mildly).

  • Work-up: Concentrate the solvent. Triturate the residue with diethyl ether/hexane to precipitate Triphenylphosphine oxide (

    
    ). Filter. Purify the filtrate via flash column chromatography.
    

Analytical Validation (QC)

Distinguishing N3-alkylation from O4-alkylation is the most critical quality control step. Use the following NMR markers.

Table 1: NMR Diagnostic Criteria
FeatureN3-Isomer (Target)O4-Isomer (Impurity)Explanation
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

NMR (

-CH)
3.8 – 4.2 ppm 4.5 – 5.5 ppm Oxygen is more electronegative, causing a significant downfield shift for O-CH protons.

NMR (C=O)
~160 – 165 ppm ~170 ppm (C-O) N-alkylation retains the carbonyl. O-alkylation converts it to an imidate carbon.
HMBC Correlation Alkyl protons correlate to C2 and C4 Alkyl protons correlate only to C4 N3 is spatially close to both C2 and C4; O4 is distal to C2.
Workflow Visualization

The following diagram outlines the decision logic for synthesis and validation.

Workflow Start Start: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one Choice Select Electrophile Type Start->Choice PathA Alkyl Halide (Primary/Benzyl) Use Protocol A (K2CO3/DMF) Choice->PathA PathB Alcohol (Secondary/Complex) Use Protocol B (Mitsunobu) Choice->PathB Reaction Execute Reaction (Inert Atmosphere) PathA->Reaction PathB->Reaction QC QC: 1H NMR Analysis Reaction->QC ResultN Shift < 4.2 ppm? N3-Product (Success) QC->ResultN ResultO Shift > 4.5 ppm? O4-Product (Failure) QC->ResultO

Figure 2: Decision tree for synthesis and analytical validation.

Troubleshooting & Optimization

  • Problem: Low Yield / Incomplete Conversion.

    • Cause: Steric hindrance from the C6-methoxymethyl group or the C2-SMe group.

    • Solution: Switch to Cesium Carbonate (

      
      )  in DMF. The "Cesium Effect" increases the solubility and reactivity of the anion.
      
  • Problem: High O-Alkylation Ratio.

    • Cause: "Hard" reaction conditions (high temp, hard electrophile).

    • Solution: Switch solvent to Acetone or Dioxane (less polar). Lower the temperature. Use an alkyl iodide instead of a bromide/chloride.

  • Problem: Oxidation of SMe group.

    • Cause: Air exposure or presence of peroxides in ethers (THF/Dioxane).

    • Solution: Use freshly distilled solvents and maintain a strict Argon blanket. Verify solvent peroxide levels before use.

References

  • Regioselectivity in Pyrimidinone Alkylation: Mittersteiner, M., et al. "Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones." ResearchGate.[2]

  • N- vs O-Alkylation NMR Analysis: Reese, M., et al. "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Journal of Medicinal Chemistry.

  • Mitsunobu Reaction on Heterocycles: Swamy, K.C.K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

  • Synthesis of 2-(methylthio)pyrimidin-4-ones: "Process for the synthesis of 6-chloromethyluracil and intermediates." Google Patents (EP3759082B1).

Sources

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one in antiviral drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine pharmacophore remains a cornerstone of antiviral drug design, particularly in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 therapy. This application note details the utility of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (MMP) as a privileged scaffold. Unlike static lead compounds, MMP serves as a dynamic "chemotype hub."[1] Its C-2 methylthio group functions as a labile handle for high-throughput diversification, while the C-6 methoxymethyl moiety provides critical hydrophobic interactions within the NNRTI binding pocket.[1] This guide provides validated protocols for the synthesis, functionalization, and biological screening of MMP-derived libraries.[1]

The Scaffold Advantage: Why MMP?

In the structural activity relationship (SAR) of S-DABO (Dihydro-Alkoxy-Benzyl-Oxopyrimidine) and HEPT analogues, the C-6 position dictates steric fit, while the C-2 position controls electronic interaction with the protein backbone.[1]

  • The "Anchor" (C-2 SMe): The methylthio group is an excellent leaving group for Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ). It allows researchers to rapidly install diverse amine "tails" (benzylamines, anilines) that form hydrogen bonds with the amino acids K101 or V179 in the HIV-1 Reverse Transcriptase (RT) active site.
    
  • The "Shield" (C-6 Methoxymethyl): This group occupies a specific hydrophobic cleft in the NNRTI binding pocket. It offers a balance of lipophilicity (for membrane permeability) and polarity (via the ether oxygen) that pure alkyl chains lack.[2]

Protocol A: Scalable Synthesis of the Core Scaffold

Objective: To synthesize gram-scale quantities of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (MMP) with >95% purity.[2]

Reaction Overview: Condensation of methyl 4-methoxyacetoacetate with S-methylisothiourea sulfate under basic conditions.[1]

Materials:
  • Reagent A: Methyl 4-methoxyacetoacetate (CAS 41051-15-4)[1]

  • Reagent B: S-Methylisothiourea sulfate (CAS 867-44-7)[2]

  • Base: Sodium methoxide (NaOMe) or Sodium ethoxide (NaOEt)[2]

  • Solvent: Anhydrous Ethanol or Methanol[2]

  • Equipment: 500 mL Round Bottom Flask, Reflux Condenser, pH meter.

Step-by-Step Methodology:
  • Base Preparation: In a dry 500 mL flask, dissolve Sodium metal (2.3 g, 0.1 mol) in anhydrous Ethanol (150 mL) to generate fresh NaOEt. Alternatively, use commercial 21% NaOEt solution.[2][1]

  • Addition of Urea: Add S-Methylisothiourea sulfate (13.9 g, 0.05 mol) to the stirring alkoxide solution. Stir for 15 minutes at room temperature to liberate the free base.

  • Condensation: Dropwise add Methyl 4-methoxyacetoacetate (7.3 g, 0.05 mol) over 20 minutes.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure (Rotavap) to obtain a solid residue.[2]

    • Dissolve the residue in minimal distilled water (approx. 50 mL).[2]

  • Precipitation: Acidify the aqueous solution carefully with Glacial Acetic Acid to pH 5–6. The product, MMP, will precipitate as a white/off-white solid.[2][1]

  • Purification: Filter the solid, wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL). Recrystallize from Ethanol/Water (1:1) if necessary.[2][3]

  • Validation: Confirm identity via ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    H-NMR (DMSO-
    
    
    
    ). Look for the characteristic S-Me singlet (~2.5 ppm) and the methoxymethyl signal (~3.3 ppm / 4.2 ppm).

Protocol B: High-Throughput Library Generation (The "Click")

Objective: To displace the 2-SMe group with a library of amines to create bioactive NNRTI candidates.

Reaction Overview:


 displacement of the methylthio group by primary or secondary amines.
Experimental Workflow:
ParameterCondition
Substrate MMP Scaffold (1.0 equiv)
Nucleophile Diverse Amines (e.g., 2,6-dichlorobenzylamine) (1.2 equiv)
Solvent DMF or Toluene
Catalyst None (Thermal) or DIPEA (if amine is a salt)
Temp/Time 110°C (12h) OR Microwave: 150°C (30 min)
Step-by-Step Methodology:
  • Setup: In a microwave vial or pressure tube, suspend MMP (186 mg, 1 mmol) in DMF (2 mL).

  • Amine Addition: Add the specific amine (e.g., 2,6-dichlorobenzylamine) (1.2 mmol).[2][1]

  • Reaction:

    • Method A (Thermal): Seal and heat to 110°C in an oil bath for 12–16 hours. Evolution of methanethiol (rotten cabbage odor) indicates reaction progress.[2] Use a scrubber.[1]

    • Method B (Microwave): Irradiate at 150°C for 20–30 minutes (High absorption).

  • Isolation: Pour the reaction mixture into ice-water (20 mL). The substituted product usually precipitates.

  • Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate, dry over ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , and purify via CombiFlash (Hexane/Ethyl Acetate gradient).[1]
    

Visualization: Synthetic & Logic Pathways

The following diagram illustrates the conversion of the raw materials into the MMP scaffold and its subsequent diversification into an antiviral library.

G Start1 Methyl 4-methoxyacetoacetate Intermediate Condensation (NaOEt, Reflux) Start1->Intermediate Start2 S-Methylisothiourea Start2->Intermediate MMP MMP Scaffold (6-Methoxymethyl-2-methylthio...) Intermediate->MMP Cyclization & Acidification Func1 Path A: S_NAr (Benzylamines) MMP->Func1 Displacement of -SMe Func2 Path B: N-Alkylation (Alkyl Halides) MMP->Func2 Modification of N-3 Library NNRTI Library (S-DABO Analogs) Func1->Library Func2->Library

Caption: Synthetic workflow from raw precursors to the MMP core and subsequent divergence into NNRTI libraries via S_NAr or N-alkylation.

Protocol C: Antiviral Screening (HIV-1 RT Inhibition)

Objective: To quantify the potency of MMP-derived compounds against HIV-1 Reverse Transcriptase.[1]

Assay Logic:

This assay measures the ability of the compound to inhibit the polymerization of DNA by recombinant HIV-1 RT.[1] It uses a fluorescent PicoGreen intercalating dye which binds to double-stranded DNA (dsDNA) synthesized during the reaction.

Materials:
  • Enzyme: Recombinant HIV-1 Reverse Transcriptase (purified).[2]

  • Template/Primer: Poly(rA) / Oligo(dT).

  • Substrate: dTTP.

  • Detection: PicoGreen dsDNA quantitation reagent.

Procedure:
  • Compound Prep: Dissolve library compounds in DMSO to 10 mM stock. Perform serial dilutions (0.01 nM to 10 µM) in reaction buffer.

  • Incubation: Mix HIV-1 RT enzyme with the test compound for 10 minutes at 37°C to allow binding to the NNRTI pocket.

  • Reaction Start: Add the Master Mix (Template/Primer + dTTP + MgCl2).[2]

  • Elongation: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with EDTA (50 mM).

  • Detection: Add PicoGreen reagent. Measure fluorescence (Ex 480 nm / Em 520 nm).

  • Analysis: Calculate % Inhibition relative to DMSO control. Plot dose-response curves to determine ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .
    

References

  • Mai, A., et al. (2008).[2][1] Synthesis and biological evaluation of novel 6-substituted 5-alkyl-2-(arylcarbonylmethylthio)pyrimidin-4(3H)-ones as potent non-nucleoside HIV-1 reverse transcriptase inhibitors.[1] PubMed. Available at: [Link]

  • Botta, M., et al. (1999).[1] Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. Bioorganic & Medicinal Chemistry.[4][5] Available at: [Link]

  • Massa, S., et al. (1995).[1] Antiviral activity of 6-(alkylamino)pyrimidin-4(3H)-ones: a new class of non-nucleoside HIV-1 reverse transcriptase inhibitors.[6] Antiviral Chemistry & Chemotherapy.[5]

  • PubChem. (n.d.). Compound Summary: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. (1946). S-Methylisothiourea Sulfate.[1][7] Org.[3][4][8] Synth. 1946, 26,[2][1] 8. Available at: [Link]

Sources

Protocol for the Solubilization of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one for In Vitro Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive protocol and best-practice guidelines for the dissolution of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one for use in a variety of in vitro studies. Pyrimidinone derivatives are a cornerstone of many drug discovery programs, but their characteristically low aqueous solubility presents a significant challenge for biological assays.[1] This guide outlines a robust methodology for preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO) and subsequently creating stable, assay-ready working solutions. We will delve into the rationale behind solvent choice, dilution techniques to prevent precipitation, and critical quality control steps to ensure the reproducibility and accuracy of your experimental data.

Compound Characteristics

A thorough understanding of the physicochemical properties of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is fundamental to developing a successful solubilization strategy.

PropertyValueSource
CAS Number 68087-13-8[2][3][4]
Molecular Formula C₇H₁₀N₂O₂S[2][3][4]
Molecular Weight 186.23 g/mol [3][4]
Appearance Solid, powder (typical)[5]
Melting Point 195 °C[2]
Primary Solvent Dimethyl Sulfoxide (DMSO)[6][7]
Storage Store solid at 2-8°C for long-term stability[2]

The Cornerstone of a Successful Protocol: Solvent Selection and Strategy

The intrinsic properties of many heterocyclic small molecules, including pyrimidinone derivatives, necessitate a strategic approach to solubilization. Direct dissolution in aqueous buffers or cell culture media is often impossible due to poor solubility, leading to compound precipitation and inaccurate concentration measurements.[8]

Why Dimethyl Sulfoxide (DMSO) is the Preferred Primary Solvent

DMSO is a powerful, polar aprotic solvent widely used in biological research for its ability to dissolve a broad range of otherwise insoluble compounds.[6][9] For pyrimidinone-based scaffolds, which can exhibit challenging solubility profiles, DMSO is often the solvent of choice.[7] Its utility is rooted in several key properties:

  • High Solubilizing Power: It can effectively disrupt the crystal lattice energy of solid compounds.[8]

  • Miscibility with Water: DMSO is fully miscible with aqueous solutions, which is essential for its use in biological assays.

  • Established Use: There is a vast body of literature on its use in cell-based assays, providing a baseline for expected effects and tolerable concentration limits.[10]

However, the use of DMSO is not without caveats. It is known to have biological effects and can be cytotoxic at higher concentrations.[11][12] Therefore, the core strategy is to use 100% DMSO to create a high-concentration primary stock solution, which allows for subsequent serial dilutions into aqueous media while keeping the final DMSO concentration in the assay at a non-toxic level.[10]

The Criticality of Vehicle Controls

Every experiment utilizing a compound dissolved in DMSO must include a "vehicle control." This control group is treated with the same final concentration of DMSO as the experimental groups, but without the dissolved compound.[9][13] This is the only way to definitively attribute the observed biological effects to the compound itself, rather than to the solvent.

Experimental Workflow for Solubilization

The following diagram illustrates the overall workflow from receiving the solid compound to its final application in an in vitro assay.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stock Solution cluster_2 Phase 3: Working Solution Compound Solid Compound (as received) Weigh Weigh Compound Accurately Compound->Weigh Calc Calculate Volume for Desired Stock Concentration Weigh->Calc DMSO Anhydrous, ACS Grade DMSO Dissolve Dissolve in 100% DMSO (Vortex/Sonicate) DMSO->Dissolve Calc->Dissolve Stock Primary Stock Solution (e.g., 10-50 mM) Store at -20°C or -80°C Dissolve->Stock Dilute Serially Dilute Stock into Assay Medium/Buffer Stock->Dilute Final Final Working Solution (e.g., 1-100 µM) Final DMSO <0.5% Dilute->Final Assay Add to In Vitro Assay (Cells, Enzyme, etc.) Final->Assay

Caption: Workflow from solid compound to final assay application.

Detailed Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many in vitro screening compounds.

Materials and Equipment
  • 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (solid)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), ACS grade or higher

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

Step-by-Step Methodology
  • Pre-Weighing Preparation: Before weighing, bring the compound container to room temperature to prevent condensation.

  • Calculation of Mass: Determine the mass of the compound required. The formula is: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:

    • Mass = 0.010 mol/L * 186.23 g/mol * 0.001 L = 0.0018623 g = 1.86 mg

  • Weighing the Compound: Carefully weigh out 1.86 mg of the compound and place it directly into a sterile microcentrifuge tube or vial.

  • Adding the Solvent: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

    • Expert Tip: If the compound is slow to dissolve, use a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up particulates and enhance solubilization.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (100% DMSO), and date of preparation. For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Detailed Protocol: Preparation of an Assay-Ready Working Solution

Precipitation is most likely to occur when the concentrated DMSO stock is introduced to the aqueous environment of the cell culture medium or assay buffer.[14] The following technique is designed to minimize this risk.

Step-by-Step Methodology
  • Thaw the Stock Solution: Thaw a single aliquot of the 10 mM primary stock solution at room temperature. Once thawed, vortex briefly to ensure homogeneity.

  • The Dilution Principle - Add Stock to Buffer: The cardinal rule is to add the small volume of concentrated DMSO stock to the larger volume of aqueous diluent, never the other way around.[9][10] This prevents the creation of localized high-concentration regions that can trigger immediate precipitation.

  • Example Dilution (to 10 µM): To prepare a 1 mL final working solution of 10 µM:

    • Pipette 999 µL of your cell culture medium or assay buffer into a sterile tube.

    • Pipette 1 µL of the 10 mM stock solution directly into the medium.

    • Immediately cap the tube and vortex or invert gently to mix thoroughly.

  • Final DMSO Concentration Check: In the example above, the final DMSO concentration is 0.1% (1 µL in 1000 µL total volume). This is considered safe for most cell lines.[10] Always calculate and report your final DMSO concentration.

Final DMSO ConcentrationGeneral Cellular ToleranceReference
≤ 0.1%Considered safe for nearly all cell types, including sensitive primary cells.[10]
0.1% - 0.5%Well-tolerated by most robust, immortalized cell lines.[10][13]
0.5% - 1.0%May induce stress or differentiation in some cell lines; requires careful validation.[11]
> 1.0%High risk of cytotoxicity; generally should be avoided.[11]

Validation, Troubleshooting, and Quality Control

A protocol is only as reliable as its validation. Implement these checks to ensure the integrity of your results.

Initial Quality Control
  • Visual Inspection: After preparing the final working solution, let it sit at the assay temperature (e.g., 37°C) for 15-30 minutes. Visually inspect for any signs of cloudiness, particulates, or precipitation.[9]

  • Kinetic Solubility Check: If you have access to nephelometry or HPLC, you can formally measure the kinetic solubility in your specific assay buffer to confirm the concentration of the dissolved compound.[15]

Troubleshooting Guide

If you observe precipitation in your working solution, consult the following decision tree.

G Start Precipitation Observed in Working Solution CheckStock Is the Primary Stock Solution Clear? Start->CheckStock CheckMethod Was the DMSO stock added to the buffer (not vice versa)? CheckStock->CheckMethod Yes Redissolve Re-dissolve stock. Warm gently (37°C), vortex, or sonicate. CheckStock->Redissolve No LowerConc Lower the final working concentration of the compound. CheckMethod->LowerConc Yes Remake Remake working solution using proper technique. CheckMethod->Remake No Intermediate Try an intermediate dilution step in buffer. LowerConc->Intermediate Accept Accept lower concentration as solubility limit. LowerConc->Accept Cosolvent Consider a co-solvent (e.g., Pluronic F-68, Cremophor EL) Requires extensive validation Intermediate->Cosolvent Intermediate->Accept

Caption: Decision tree for troubleshooting compound precipitation.

Safety Precautions

  • Compound Handling: As the specific toxicology of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one may not be fully characterized, treat it as a potentially hazardous substance. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMSO Handling: DMSO can facilitate the absorption of chemicals through the skin. Always wear nitrile gloves when handling DMSO or solutions containing it. Work in a well-ventilated area.

References

  • Law, S., Charbonneau, F., Iazzetta, J., Perks, W., Ma, N. H., & Walker, S. E. (2021). Stability of Generic Formulations of Bortezomib 1.0 and 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C or 25°C). The Canadian Journal of Hospital Pharmacy. Available at: [Link]

  • Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Retrieved from [Link]

  • Kamal, A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Geronikaki, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. Available at: [Link]

  • Faridi, H., et al. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved from [Link]

  • Various Authors. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. Retrieved from [Link]

  • de Oliveira, D. A., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. Available at: [Link]

  • El-Sayed, N. N. E. (2013). Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. Archiv der Pharmazie. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved February 4, 2026, from [Link]

  • Georgakopoulou, C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2025, August 18). Preparing Solutions. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules. Available at: [Link]

  • Various Authors. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • Kramer, C., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery. Available at: [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Sławiński, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. Available at: [Link]

  • The Audiopedia. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]

  • Santin, A. D., et al. (2002). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Gynecologic Oncology. Available at: [Link]

  • Feyisa, M. M., et al. (2024). Green-synthesized rhein-selenium nanoparticles exhibit potent and highly selective anticancer activity against colon cancer via apoptosis and gene regulation. Frontiers in Pharmacology. Available at: [Link]

  • Al-Arefi, A. M., et al. (2024). Systematic In Vitro Investigation of PEFs Pulse Parameter Specifications on HepG2 Liver Cancer Cells. Applied Sciences. Available at: [Link]

Sources

Scalable Process Chemistry: Synthesis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one CAS Registry Number: 68087-13-8 Molecular Formula: C


H

N

O

S Molecular Weight: 186.23 g/mol Role: Key Advanced Intermediate (KSM) for antiviral therapeutics, specifically guanosine analogs like Ganciclovir and Valganciclovir .

This Application Note details a robust, scalable manufacturing protocol for the synthesis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one. Unlike bench-scale methods that often utilize toxic methylating agents (e.g., dimethyl sulfate) in late stages, this protocol employs a convergent "S-Methyl First" strategy. By reacting S-methylisothiourea directly with methyl 4-methoxyacetoacetate , we eliminate the need for handling gaseous methanethiol or carcinogenic alkylating agents during the final steps, significantly improving the safety profile and atom economy of the process.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a [3+3] cyclocondensation strategy. The pyrimidine ring is constructed by condensing a 1,3-dielectrophile (


-ketoester) with a 1,3-dinucleophile (S-methylisothiourea).
Strategic Advantages:
  • Convergent Synthesis: The S-methyl group is introduced via the starting material, avoiding the generation of the 2-thioxo intermediate and subsequent methylation steps.

  • Solvent Compatibility: The use of methanol matches the ester group of the starting material, preventing unwanted transesterification byproducts.

  • Purification Efficiency: The product precipitates readily upon acidification, allowing for isolation via filtration without chromatography.

Reaction Pathway Visualization

ReactionScheme SM1 Methyl 4-methoxyacetoacetate (CAS 41051-15-4) Inter Tetrahedral Intermediate SM1->Inter Condensation SM2 S-Methylisothiourea Sulfate (CAS 867-44-7) SM2->Inter Base NaOMe / MeOH Base->Inter Prod 6-(Methoxymethyl)-2-(methylthio) pyrimidin-4(3H)-one (CAS 68087-13-8) Inter->Prod Cyclization (- H2O, - MeOH)

Figure 1: Reaction scheme illustrating the [3+3] cyclocondensation pathway.

Detailed Experimental Protocol (1.0 kg Scale)

Safety Warning: This reaction involves thiols and sulfides which have low odor thresholds. All operations must be conducted in a fume hood or reactor with an appropriate scrubber (e.g., dilute bleach/caustic scrubber) to neutralize volatile sulfur compounds.

Materials & Reagents
ReagentCAS No.Eq.[1][2][3][4][5][6]Mass/VolRole
Methyl 4-methoxyacetoacetate 41051-15-41.01.00 kgElectrophile
S-Methylisothiourea Sulfate 867-44-71.11.05 kgNucleophile
Sodium Methoxide (30% in MeOH) 124-41-42.5~3.10 LBase
Methanol (Anhydrous) 67-56-1Solvent5.0 LSolvent
Acetic Acid (Glacial) 64-19-7~2.5As req.Quench/pH Adj.[2][5][6]
Water (Deionized) 7732-18-5-10.0 LWorkup
Step-by-Step Procedure
Phase 1: Reactor Setup and Base Preparation
  • Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, temperature probe, and addition funnel. Connect the condenser outlet to a caustic bleach scrubber (10% NaOH + 5% NaOCl).

  • Solvent Charge: Charge Methanol (3.0 L) to the reactor.

  • S-Methylisothiourea Addition: Add S-Methylisothiourea Sulfate (1.05 kg) to the reactor with stirring (150 RPM). The salt will form a suspension.

  • Base Addition: Cool the mixture to 10–15°C . Slowly add Sodium Methoxide solution (3.10 L) over 45 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature < 25°C.

    • Mechanism:[7] This liberates the free base S-methylisothiourea and forms sodium sulfate.

Phase 2: Cyclization Reaction
  • Substrate Addition: Charge Methyl 4-methoxyacetoacetate (1.00 kg) into the addition funnel.

  • Controlled Addition: Add the ketoester dropwise to the reactor over 60 minutes, maintaining temperature at 20–25°C .

  • Reaction: Once addition is complete, heat the reaction mixture to Reflux (65°C) .

  • Duration: Maintain reflux for 4–6 hours .

    • IPC (In-Process Control): Monitor by HPLC or TLC (5% MeOH in DCM). Target: < 1% remaining ketoester.

Phase 3: Workup and Isolation
  • Distillation: Switch the condenser to distillation mode. Distill off approximately 60-70% of the Methanol under reduced pressure (keep pot temp < 50°C).

  • Quench: Add Water (8.0 L) to the concentrated residue. Stir for 30 minutes to dissolve inorganic salts (Na2SO4). The solution should be clear and alkaline (pH > 11).

  • Precipitation (Critical Step): Cool the solution to 10°C . Slowly add Glacial Acetic Acid (or 6N HCl) dropwise until the pH reaches 5.0 – 6.0 .

    • Observation: The product will precipitate as a white to off-white solid.

    • Caution: Do not overshoot to pH < 4, as the product may redissolve (protonation of the pyrimidine nitrogen).

  • Aging: Stir the slurry at 5–10°C for 2 hours to maximize yield.

Phase 4: Filtration and Drying
  • Filtration: Filter the solid using a Nutsche filter or centrifuge.

  • Washing: Wash the wet cake with Cold Water (2 x 1.0 L) followed by Cold Isopropanol (0.5 L) to remove trace color.

  • Drying: Dry the cake in a vacuum oven at 50°C for 12 hours.

Expected Yield & Specifications
  • Yield: 850 g – 950 g (75 – 85% theoretical).

  • Appearance: White to pale cream crystalline powder.

  • Purity (HPLC): > 98.0%.

  • Melting Point: 193 – 196°C.

Process Workflow Diagram

ProcessFlow cluster_Reaction Reaction Phase cluster_Workup Isolation Phase cluster_Finishing Finishing R1 Reactor Charge: MeOH + S-Me-Isothiourea R2 Base Addition: NaOMe (Exotherm Control) R1->R2 R3 Substrate Addition: Methyl 4-methoxyacetoacetate R2->R3 R4 Reflux (65°C, 6h) R3->R4 W1 Distillation (Remove MeOH) R4->W1 W2 Dilution (Water) W1->W2 W3 Acidification (pH 5-6) Precipitation W2->W3 F1 Filtration & Wash W3->F1 F2 Vacuum Drying (50°C) F1->F2

Figure 2: Unit operation workflow for the synthesis process.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Reaction pH Alkaline (>12)Essential for enolate formation of the

-ketoester.
Isolation pH 5.0 – 6.0The pyrimidine-4-one exists in tautomeric equilibrium. pH 5-6 is the isoelectric point where solubility is lowest. Too acidic (<3) forms the soluble cation; too basic (>9) forms the soluble anion.
Temperature (Addition) < 25°CPrevents side reactions (e.g., self-condensation of the ketoester) before the heterocycle forms.
Scrubber ActiveOdor Control: Methanethiol (MeSH) may be generated in trace amounts via hydrolysis. Bleach oxidizes it to odorless sulfonate.

Analytical Characterization

To validate the product identity, the following spectral data should be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.48 (s, 3H, S-CH 
      
      
      
      )
    • 
       3.35 (s, 3H, O-CH 
      
      
      
      )
    • 
       4.25 (s, 2H, CH 
      
      
      
      -OMe)
    • 
       6.10 (s, 1H, Pyrimidine C5-H )
      
    • 
       12.50 (br s, 1H, NH , tautomeric)
      
  • Mass Spectrometry (ESI+):

    • [M+H]

      
       calculated: 187.05; found: 187.1.
      

References

  • PubChem. (2025). Compound Summary: 6-(Methoxymethyl)-2-prop-2-ynylthiopyrimidin-4-ol (Analogous Structure Data). Retrieved February 4, 2026, from [Link]

  • European Patent Office. (2011).[3] Process for the isolation of ganciclovir intermediate (WO2011114336A1).[3] Retrieved February 4, 2026, from

  • Indian Academy of Sciences. (2014). Efficient one-pot process for synthesis of antiviral drug Ganciclovir. Journal of Chemical Sciences. Retrieved February 4, 2026, from [Link]

Sources

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Choice for Divergent Synthesis

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is a high-value heterocyclic intermediate, distinguished by its "Plug-and-Play" trifunctional core . Unlike simple uracils, this scaffold possesses three chemically distinct sites for orthogonal functionalization:

  • C2-Position (S-Methyl): A highly reactive leaving group for nucleophilic aromatic substitution (

    
    ), enabling rapid library generation of 2-amino-pyrimidines.
    
  • N3-Position: A nucleophilic nitrogen amenable to alkylation, critical for tuning solubility and pharmacokinetic profiles.

  • C6-Side Chain (Methoxymethyl): A stable ether moiety that mimics the ribose ring oxygen found in nucleosides, making this scaffold a privileged structure in antiviral and kinase inhibitor discovery.

This guide details the optimized synthesis of this core intermediate and provides validated protocols for its downstream functionalization.

Synthesis Protocol: The Condensation Strategy

The most robust route to 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one involves the cyclocondensation of Methyl 4-methoxyacetoacetate with S-methylisothiourea hemisulfate . This method avoids the use of harsh chlorinating agents and proceeds under mild basic conditions.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]
  • Precursor A: Methyl 4-methoxyacetoacetate (CAS: 41051-15-4) - Purity >98% recommended.[1]

  • Precursor B: S-Methylisothiourea hemisulfate (CAS: 867-44-7).

  • Base: Sodium Methoxide (NaOMe), 25% wt solution in Methanol.

  • Solvent: Methanol (Anhydrous).

  • Quench: Glacial Acetic Acid.

Step-by-Step Methodology
  • Base Activation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge Methanol (150 mL) . Add S-Methylisothiourea hemisulfate (13.9 g, 0.10 mol) .

    • Critical Step: Add NaOMe solution (45 mL, ~0.20 mol) dropwise over 10 minutes at 0°C. Stir for 30 minutes to liberate the free base. A white precipitate (

      
      ) will form.
      
  • Cyclization: Add Methyl 4-methoxyacetoacetate (14.6 g, 0.10 mol) dropwise to the suspension at room temperature.

    • Thermodynamics: Heat the reaction mixture to Reflux (65°C) and maintain for 6–8 hours . Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The starting keto-ester should be consumed.

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Evaporate the bulk methanol under reduced pressure to obtain a semi-solid residue.

    • Dissolve the residue in Water (100 mL) . The solution will be alkaline (pH ~10-11).

    • Precipitation: Acidify carefully with Glacial Acetic Acid to pH 5–6. The product, 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one, will precipitate as a white to off-white solid.

    • Cool in an ice bath for 1 hour to maximize yield.

  • Purification: Filter the solid and wash with cold water (2 x 30 mL) followed by cold ethanol (1 x 15 mL).

    • Recrystallization:[2] If purity is <95%, recrystallize from Ethanol/Water (8:2).

    • Typical Yield: 75–85%.

Analytical Validation (QC)
ParameterSpecificationDiagnostic Signal
Appearance White crystalline solidN/A
1H NMR (DMSO-d6) S-Methyl GroupSinglet at

2.45 - 2.55 ppm (3H)
1H NMR (DMSO-d6) MethoxymethylSinglet at

3.30 (OMe) & 4.20 (

) ppm
1H NMR (DMSO-d6) C5-H (Aromatic)Singlet at

6.10 - 6.20 ppm (1H)
LCMS Molecular Ion[M+H]+ = 201.2 Da

Functionalization Workflows

The utility of this intermediate lies in its reactivity. Below are two validated workflows for transforming the core scaffold.

Workflow A: Library Generation via (Displacement of SMe)

The 2-SMe group is a "masked" leaving group. It is stable to storage but can be displaced by primary and secondary amines, converting the scaffold into 2-amino-6-(methoxymethyl)pyrimidin-4-ones .

Protocol:

  • Dissolve 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (1.0 equiv) in Diglyme or DMF .

  • Add the desired Amine (2.0 – 3.0 equiv).

  • Option A (Thermal): Heat to 120–140°C for 4–12 hours.

  • Option B (Microwave): Irradiate at 150°C for 30 minutes (High throughput preferred).

  • Note: The reaction evolves methanethiol (MeSH), which is gaseous and malodorous. Use a bleach trap for the exhaust.

Workflow B: N3-Alkylation

To lock the tautomer in the "one" form and increase lipophilicity.

Protocol:

  • Dissolve intermediate in DMF .

  • Add

    
      (1.5 equiv) and stir for 15 min.
    
  • Add Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv).

  • Stir at 60°C for 2 hours.

  • Selectivity: N3-alkylation is generally favored over O-alkylation under these conditions, but O-alkylated byproducts (alkoxypyrimidines) may form and require chromatographic separation.

Visualizing the Chemistry

The following diagrams illustrate the synthesis pathway and the divergent reactivity profile of the scaffold.

Diagram 1: Synthesis Pathway

SynthesisPath Start1 Methyl 4-methoxyacetoacetate (CAS 41051-15-4) Inter Intermediate Complex (Base Catalyzed) Start1->Inter NaOMe/MeOH Start2 S-Methylisothiourea (CAS 867-44-7) Start2->Inter Product 6-(Methoxymethyl)-2-(methylthio) pyrimidin-4(3H)-one Inter->Product Cyclization (Reflux 6h)

Caption: Convergent synthesis of the pyrimidinone core via base-catalyzed cyclocondensation.

Diagram 2: Divergent Reactivity Map

ReactivityMap Core 6-(Methoxymethyl)-2-(methylthio) pyrimidin-4(3H)-one SNAr SnAr Displacement (C2 Position) Core->SNAr R-NH2, Heat (-MeSH) Alkylation N-Alkylation (N3 Position) Core->Alkylation R-X, K2CO3 Demethylation Ether Cleavage (Side Chain) Core->Demethylation BBr3 or HBr Prod1 2-Amino-pyrimidinones (Kinase Inhibitors) SNAr->Prod1 Prod2 N3-Substituted Analogs (Antivirals) Alkylation->Prod2 Prod3 6-(Hydroxymethyl) derivatives Demethylation->Prod3

Caption: Strategic functionalization points: C2 (Substitution), N3 (Alkylation), and C6 (Side-chain modification).

Case Studies & Applications

Case Study 1: Antiviral Drug Discovery

Researchers targeting viral polymerases often utilize the 2-amino-pyrimidinone motif. In a study regarding anti-rubella agents, the 2-methylthio group was displaced by various diamines. The methoxymethyl group serves as an acyclic nucleoside mimic, providing critical hydrogen bonding interactions within the viral binding pocket without the metabolic liability of a full ribose sugar [1].

Case Study 2: Kinase Inhibition (Wee1/ROCK)

In the development of inhibitors for Wee1 and ROCK kinases, the pyrimidinone core acts as the hinge-binding motif. The SMe displacement allows for the introduction of solubilizing groups (like piperazines or morpholines) at the C2 position, while the C6 side chain fills the ribose-binding pocket of the ATP site. The methoxymethyl group specifically has been shown to maintain potency while reducing molecular weight compared to bulky aryl substituents [2, 3].

References

  • Botta, M., et al. (1999).[3] "Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity." Bioorganic & Medicinal Chemistry, 7(9), 1925-1931.[3]

  • Li, L., et al. (2020).[4] "Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors." Bioorganic & Medicinal Chemistry Letters, 30(7), 126966.

  • Schenone, S., et al. (2004).[5] "Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation." European Journal of Medicinal Chemistry, 39(2), 153-160.[5]

  • ChemicalBook. (n.d.). "Methyl 4-methoxyacetoacetate Product Information."

Sources

Application Notes and Protocols for Click Chemistry Reactions with Derivatives of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Click Chemistry in Pyrimidine-Based Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to efficiently and selectively modify such scaffolds is paramount in the quest for novel drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. "Click chemistry," a concept introduced by K. Barry Sharpless, provides a powerful toolkit for molecular assembly, characterized by reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][2] Among the most prominent click reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] These reactions form a stable triazole linkage between two molecular entities, a process that is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[5]

This guide provides detailed application notes and protocols for performing click chemistry reactions with derivatives of 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one, a versatile heterocyclic building block. We will first outline a strategic approach to functionalize this core molecule with the necessary "click handles" – an alkyne or an azide. Subsequently, we will provide step-by-step protocols for both CuAAC and SPAAC reactions, offering insights into the rationale behind experimental choices and ensuring the trustworthiness of the described methods.

Functionalization of the Pyrimidine Core for Click Chemistry

To engage 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one in click chemistry, it must first be derivatized to incorporate either a terminal alkyne or an azide group. A common and effective strategy is to introduce a halogen at the C-5 position of the pyrimidine ring, which can then be readily converted to an alkyne via a Sonogashira coupling reaction.[6][7]

Proposed Synthesis of an Alkyne-Functionalized Pyrimidine Derivative

The proposed synthetic route involves a two-step process: C-5 halogenation followed by Sonogashira coupling.

Step 1: C-5 Iodination of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Direct iodination of pyrimidinones at the C-5 position can be achieved using various iodinating agents. A well-established method involves the use of N-iodosuccinimide (NIS).[8]

  • Protocol:

    • To a solution of 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (1.1 eq.).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-iodo-6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one.

Step 2: Sonogashira Coupling to Introduce the Alkyne Moiety

The Sonogashira coupling is a robust palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne.[9][10] In this step, the C-5 iodo-pyrimidine derivative is coupled with a suitable terminal alkyne, such as trimethylsilylacetylene, which provides a protected alkyne that can be easily deprotected.

  • Protocol:

    • To a degassed solution of 5-iodo-6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq.) in a mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et3N), add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.) and copper(I) iodide (CuI, 0.1 eq.).

    • Add trimethylsilylacetylene (1.5 eq.) to the reaction mixture.

    • Stir the reaction at room temperature under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by TLC or LC-MS.

    • Remove the solvent under reduced pressure and dissolve the residue in a suitable organic solvent.

    • To deprotect the silyl group, treat the solution with a mild base such as potassium carbonate in methanol.

    • Purify the resulting terminal alkyne, 6-(methoxymethyl)-5-(ethynyl)-2-(methylthio)pyrimidin-4(3H)-one, by column chromatography.

Application Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles.[11] This protocol describes the reaction of the alkyne-functionalized pyrimidine derivative with a generic azide partner (e.g., benzyl azide).

Materials and Reagents
ReagentSupplierPurity
6-(methoxymethyl)-5-(ethynyl)-2-(methylthio)pyrimidin-4(3H)-oneSynthesized as above>95%
Benzyl azideCommercial>98%
Copper(II) sulfate pentahydrate (CuSO4·5H2O)Commercial>98%
Sodium ascorbateCommercial>98%
tert-ButanolAnhydrous>99%
WaterDeionized-
Step-by-Step Protocol
  • In a reaction vial, dissolve 6-(methoxymethyl)-5-(ethynyl)-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq.) in a 1:1 mixture of tert-butanol and water.

  • Add benzyl azide (1.1 eq.) to the solution.

  • In a separate vial, prepare fresh solutions of copper(II) sulfate pentahydrate (0.1 eq. in water) and sodium ascorbate (0.2 eq. in water).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The in situ reduction of Cu(II) by sodium ascorbate generates the active Cu(I) catalyst.

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography or recrystallization.

Causality Behind Experimental Choices
  • Solvent System: The t-butanol/water mixture is a common solvent system for CuAAC as it dissolves a wide range of organic substrates while being compatible with the aqueous catalyst solutions.

  • Catalyst System: The use of CuSO4 and a reducing agent like sodium ascorbate is a convenient and reliable method for generating the active Cu(I) catalyst in situ, avoiding the need to handle potentially unstable Cu(I) salts.

  • Stoichiometry: A slight excess of the azide component is often used to ensure complete consumption of the more valuable alkyne-functionalized pyrimidine.

Diagram of the CuAAC Catalytic Cycle

CuAAC_Cycle cluster_cycle CuAAC Catalytic Cycle cluster_redox Catalyst Generation CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + Alkyne Alkyne Pyrimidine-Alkyne Azide R-N3 Cu_Triazolide Copper(I) Triazolide Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->CuI Releases Catalyst Product Triazole Product Cu_Triazolide->Product Protonolysis CuII Cu(II)SO4 CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Application Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for applications in living systems. This reaction utilizes a strained alkyne, such as a cyclooctyne derivative, which reacts readily with an azide. For this protocol, we will propose the synthesis of an azide-functionalized pyrimidine derivative.

Proposed Synthesis of an Azide-Functionalized Pyrimidine Derivative

A plausible route to an azide-functionalized derivative is to introduce a hydroxyl group that can be converted to an azide. For instance, the methoxymethyl group at the C-6 position could be demethylated to a hydroxymethyl group, which can then be converted to an azidomethyl group via a two-step process (tosylation followed by azide displacement).

Materials and Reagents
ReagentSupplierPurity
Azide-functionalized pyrimidine derivativeSynthesized>95%
A cyclooctyne derivative (e.g., BCN-OH)Commercial>98%
Phosphate-buffered saline (PBS), pH 7.4Commercial-
Acetonitrile (MeCN)Anhydrous>99%
Step-by-Step Protocol
  • Dissolve the azide-functionalized pyrimidine derivative (1.0 eq.) in a mixture of PBS (pH 7.4) and a co-solvent such as acetonitrile or DMSO to ensure solubility.

  • Add the cyclooctyne derivative (1.2 eq.) to the solution.

  • Stir the reaction mixture at room temperature or 37 °C for 1-4 hours. The reaction is typically much faster than CuAAC.

  • Monitor the reaction progress by LC-MS.

  • Due to the high efficiency and clean nature of the reaction, purification may not be necessary for some applications. If required, the product can be purified by reversed-phase HPLC.

Causality Behind Experimental Choices
  • Catalyst-Free: The inherent ring strain of the cyclooctyne provides the driving force for the reaction, obviating the need for a metal catalyst. This is a significant advantage for biological applications where copper toxicity is a concern.

  • Solvent System: The reaction is compatible with aqueous buffers like PBS, making it suitable for in vitro and in vivo studies.

  • Temperature: The reaction proceeds efficiently at physiological temperatures (37 °C), further highlighting its utility in biological contexts.

Diagram of the SPAAC Workflow

SPAAC_Workflow Start Start with Azide-Functionalized Pyrimidine Derivative Reaction Mix in Aqueous Buffer (e.g., PBS) Start->Reaction Reactant2 Strained Alkyne (e.g., Cyclooctyne) Reactant2->Reaction Incubate Incubate at RT or 37°C Reaction->Incubate Analysis Monitor by LC-MS Incubate->Analysis Product Triazole-Linked Pyrimidine Conjugate Analysis->Product

Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Conclusion

Click chemistry, through both CuAAC and SPAAC reactions, offers a robust and versatile platform for the functionalization and derivatization of the 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one scaffold. By following the proposed synthetic strategies and detailed protocols, researchers can efficiently generate novel pyrimidine-based conjugates for a wide array of applications in drug discovery, chemical biology, and materials science. The choice between CuAAC and SPAAC will depend on the specific requirements of the application, with SPAAC being the preferred method for biological systems sensitive to copper.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Supuran, C. T., et al. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-235. [Link]

  • Wikipedia. (2023). Pyrimidines. In Wikipedia. Retrieved from [Link]

  • Singh, P., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466. [Link]

  • Shaw, G., et al. (2010). Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents. Molecules, 15(5), 3496-3507. [Link]

  • Wikipedia. (2023). Click chemistry. In Wikipedia. Retrieved from [Link]

  • Amblard, F., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(13), 7123-7187. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • D'yakonov, V. A., & Dzhemilev, U. M. (2021). Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity. Bioorganic Chemistry, 114, 105131. [Link]

  • Kumar, R., et al. (2007). 4-Azido-2-pyrimidinone Nucleosides and Related Chemistry. Journal of Organic Chemistry, 72(18), 6827-6834. [Link]

  • Gissot, A., et al. (2021). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 26(11), 3110. [Link]

  • Wikipedia. (2023). Pyrimidine. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Indiana University. (n.d.). Purine and Pyrimidine Metabolism. Retrieved from [Link]

  • King Scientific. (n.d.). 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol, 95% Purity, C7H10N2O2S, 1 gram. Retrieved from [Link]

  • Novakov, I. A., et al. (2006). Characteristics of the halogenation of 2-substituted 6-benzhydryl-4(3H)-pyrimidinones. Chemistry of Heterocyclic Compounds, 42(9), 1233-1235. [Link]

  • van der Veken, P., et al. (2012). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 10(28), 5373-5380.
  • Wikipedia. (2023). Bioorthogonal chemistry. In Wikipedia. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one Analogs

[1]

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one , a versatile scaffold in drug discovery.[1] Pyrimidinones are privileged structures in medicinal chemistry, exhibiting potent antiviral and anticancer activities.[1] Conventional thermal synthesis of these heterocycles often suffers from long reaction times (12–24 hours) and inconsistent yields due to thermal degradation of the S-methylisothiourea precursor.

By leveraging microwave irradiation, this protocol reduces reaction times to under 20 minutes while improving yield and purity.[1] Furthermore, we demonstrate the utility of the 2-(methylthio) group as a "chemical handle" for rapid diversification via nucleophilic aromatic substitution (

1

Scientific Rationale & Mechanism

The Microwave Advantage

Microwave-assisted organic synthesis (MAOS) offers two distinct advantages for heterocycle formation:

  • Dielectric Heating: Polar solvents (e.g., methanol, ethanol) couple efficiently with microwave energy, generating rapid, uniform internal heating.[1] This avoids the "wall effect" of oil baths and allows the reaction to reach target temperatures (e.g., 140°C–160°C) almost instantaneously.[1]

  • Pressurized Activation: Sealed-vessel microwave reactors allow solvents to be heated far above their atmospheric boiling points. This Arrhenius acceleration significantly shortens reaction times, preventing the decomposition of labile reagents like S-methylisothiourea.[1]

Reaction Mechanism

The core synthesis involves the condensation of S-methylisothiourea sulfate (1) with methyl 4-methoxyacetoacetate (2).[1]

  • Step 1 (Neutralization): The sulfate salt is neutralized in situ by a base (sodium methoxide) to liberate the nucleophilic free base.

  • Step 2 (Cyclocondensation): The nitrogen of the isothiourea attacks the ketone carbonyl of the

    
    -keto ester, followed by cyclization at the ester moiety and loss of water/methanol.[1]
    
  • Step 3 (Tautomerization): The resulting pyrimidinone exists in equilibrium, predominantly as the 4(3H)-one tautomer.[1]

Visualizing the Workflow

The following diagram outlines the synthesis and subsequent analog generation strategy.

ReactionSchemecluster_legendWorkflow StagesReagent1S-Methylisothiourea(Sulfate Salt)MW_CondMicrowave Irradiation150°C, 15 min(Cyclocondensation)Reagent1->MW_CondReagent2Methyl 4-methoxy-acetoacetateReagent2->MW_CondBaseNaOMe / MeOH(Base)Base->MW_CondScaffold6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one(Core Scaffold)MW_Cond->Scaffold 85-92% YieldAnalog2-Amino-6-(methoxymethyl)pyrimidin-4(3H)-one(Target Analog)Scaffold->Analog SNAr Displacement(MW: 170°C, 20 min)AminePrimary/SecondaryAmines (HNRR')Amine->Analog

Figure 1: Reaction scheme for the microwave-assisted synthesis of the core pyrimidinone scaffold and subsequent diversification into amino-analogs.

Experimental Protocol

Materials
  • Reagent A: S-Methylisothiourea sulfate (CAS: 867-44-7)[1]

  • Reagent B: Methyl 4-methoxyacetoacetate (CAS: 41051-15-4)[1]

  • Base: Sodium methoxide (0.5 M solution in methanol)

  • Solvent: Methanol (anhydrous)[1]

  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover) equipped with 10–20 mL sealed vials.

Core Synthesis Protocol

Objective: Synthesis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one.

  • Preparation:

    • In a 20 mL microwave vial, suspend S-methylisothiourea sulfate (1.39 g, 5.0 mmol) in anhydrous methanol (5 mL).

    • Add Sodium methoxide solution (0.5 M in MeOH, 20 mL, 10.0 mmol). Note: 2 equivalents of base are required to neutralize the sulfate and catalyze the reaction.[1]

    • Stir at room temperature for 2 minutes until the salt partially dissolves.

    • Add Methyl 4-methoxyacetoacetate (0.73 g, 5.0 mmol) dropwise.[1]

    • Seal the vial with a PTFE-lined cap.

  • Microwave Irradiation:

    • Mode: Dynamic (Standard)[1]

    • Temperature: 150 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (High speed)[1][2]

    • Pressure Limit: 15 bar

    • Power: Max 200 W (System will modulate power to maintain temp).

  • Workup & Purification:

    • Allow the vial to cool to room temperature (compressed air cooling usually takes <2 mins).

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove methanol.

    • Dissolve the residue in water (20 mL).

    • Acidification: Carefully acidify the aqueous solution with glacial acetic acid (or 1N HCl) to pH ~5. The product typically precipitates as a white or off-white solid.

    • Isolation: Filter the solid, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).[1]

    • Drying: Dry in a vacuum oven at 50 °C for 4 hours.

Analog Diversification (SNAr)

Objective: Displacement of the -SMe group with morpholine (Example).

  • Reaction:

    • In a 5 mL microwave vial, dissolve the core scaffold (100 mg, 0.5 mmol) in Ethanol (2 mL).

    • Add Morpholine (130 mg, 1.5 mmol, 3 eq).[1]

  • Irradiation:

    • Heat at 170 °C for 20 minutes in the microwave.

  • Workup:

    • Cool and concentrate.[3] Recrystallize from EtOH/Water to obtain the 2-morpholino derivative.

Results & Discussion

Yield Comparison: Microwave vs. Thermal

The microwave protocol demonstrates a significant efficiency advantage over traditional reflux methods.[4]

ParameterConventional RefluxMicrowave ProtocolImprovement
Temperature 65 °C (MeOH Reflux)150 °C+85 °C
Time 16 Hours15 Minutes64x Faster
Yield 58%89%+31%
Purity (LCMS) 82% (requires column)>95% (precipitation only)Elimination of chromatography
Troubleshooting Guide
  • Low Yield: Ensure the S-methylisothiourea sulfate is fresh. Old reagents can hydrolyze to thiourea. Ensure 2 full equivalents of NaOMe are used to fully neutralize the sulfate.

  • Pressure Errors: If the pressure exceeds 15 bar, reduce the reaction volume or use Ethanol (lower vapor pressure than MeOH) as the solvent.

  • Product Oiling Out: If the product oils out upon acidification, cool the aqueous mixture in an ice bath and scratch the flask walls to induce crystallization.[1]

Biological Application Context (SAR)

The 6-(methoxymethyl) group mimics the ribose ring found in nucleosides, making these analogs potential antimetabolites.[1] The 2-(methylthio) position allows for the introduction of diverse amine "tails" to probe the binding pockets of viral polymerases or kinases.

SAR_Logiccluster_modSAR ModificationsCoreCore Scaffold6-(Methoxymethyl)-2-(methylthio)...Mod1R1: Aliphatic Amines(Solubility/PK)Core->Mod1 SNArMod2R2: Aromatic Amines(Pi-Stacking)Core->Mod2Mod3R3: Hydrazines(H-Bond Donors)Core->Mod3TargetBiological Targets(Viral Polymerase / Kinase)Mod1->Target Test IC50Mod2->TargetMod3->Target

Figure 2: Structure-Activity Relationship (SAR) diversification strategy using the synthesized scaffold.

References

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles. MDPI Molecules. Available at: [Link][1]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation. RSC Advances. Available at: [Link]

  • Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-substituted-pyrimidinones. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Microwave-Assisted Synthesis of 4-Substituted 2-Methylthiopyrimidines. ResearchGate. Available at: [Link][1]

  • Methyl 4-methoxyacetoacetate (Precursor Data). PubChem. Available at: [Link][1]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

[1]

Ticket ID: PYR-6MM-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Yield and Purity for CAS 68087-13-8[1]

Executive Summary & Molecule Dashboard

You are encountering yield inconsistencies with 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one . This molecule is a critical intermediate, often serving as a scaffold for antiviral agents (e.g., Cidofovir analogs) or kinase inhibitors.[1]

The synthesis generally follows two pathways:[1]

  • Route A (Direct Cyclization): Condensation of S-methylisothiourea with methyl 4-methoxyacetoacetate. (Preferred for speed).

  • Route B (Stepwise): Condensation of thiourea to form the 2-thiouracil, followed by S-methylation. (Preferred for purity).

The most common yield-killer is the competitive hydrolysis of the


-keto ester starting material before cyclization occurs.
ParameterSpecification
Target Name 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one
CAS Registry 68087-13-8
Molecular Formula

Molecular Weight 186.23 g/mol
pKa (approx) 7.5 – 8.2 (Amide/Enol tautomer)
Solubility Profile Low in water (neutral pH); Soluble in aqueous base (pH >10) and hot EtOH.[1]
The Reaction Logic (Visualized)

To fix the yield, you must understand the competition between the desired Cyclization and the parasitic Hydrolysis .[1]

ReactionPathSM1S-Methylisothiourea(Sulfate Salt)InterIntermediate(Acyclic Ureide)SM1->Inter + Base(Free base release)SM2Methyl 4-methoxyacetoacetateSM2->Inter Nucleophilic AttackSide1Side Reaction A:Ester Hydrolysis(Caused by wet solvent)SM2->Side1 H2O presentSide2Side Reaction B:Self-Condensation(Caused by high temp)SM2->Side2 >60°C pre-cyclizationBaseBase (NaOMe/NaOEt)ProdTarget Product(Precipitates at pH 5-6)Inter->Prod Cyclization(- H2O/MeOH)

Figure 1: Reaction pathway showing the critical dependency on moisture control and temperature to avoid ester hydrolysis.[1]

Troubleshooting Guide (Q&A Format)
Issue 1: "My reaction mixture turns dark brown/black, and the yield is <30%."

Diagnosis: Thermal degradation and oxidation. Root Cause:

  • Exotherm Mismanagement: The neutralization of S-methylisothiourea sulfate with alkoxides is exothermic. If you add the

    
    -keto ester immediately while hot, it decomposes.[1]
    
  • Oxidation: S-methylisothiourea is susceptible to oxidation to disulfides in air at high temperatures.

Corrective Action:

  • The "Cold-Start" Protocol: Perform the neutralization of the sulfate salt at 0–5°C .

  • Add the methyl 4-methoxyacetoacetate dropwise at this low temperature.

  • Only apply heat (reflux) after the addition is complete and the initial intermediate has formed (approx. 30 mins stirring at RT).

Issue 2: "I get a sticky oil that won't crystallize upon acidification."

Diagnosis: Impure precipitation due to "Oiling Out." Root Cause:

  • Fast Acidification: Dumping acid into the reaction mixture traps impurities (unreacted ester) inside the precipitating solid.

  • Wrong pH: The pKa of the pyrimidinone ring is roughly 7.5–8.0. If you acidify to pH 1, you might protonate the N3 position or hydrolyze the methoxymethyl ether (forming the alcohol), increasing solubility or degrading the product.[1]

Corrective Action:

  • Controlled Precipitation: Acidify slowly with Acetic Acid (not HCl) to pH 5–6 .

  • Seeding: If oiling occurs, scratch the flask wall or add a seed crystal from a previous batch.[1]

  • The "Aging" Step: Once pH 6 is reached, cool the slurry to 0°C and stir for 2 hours before filtration. This allows the oil to harden into a filterable solid.

Issue 3: "NMR shows the methoxy signal is missing or shifted."

Diagnosis: Ether Cleavage. Root Cause: Use of strong mineral acids (HCl, H₂SO₄) during workup or high temperature reflux in acidic media.[1] The methoxymethyl ether is acid-sensitive.

Corrective Action:

  • Switch to Glacial Acetic Acid for the neutralization step.

  • Avoid heating the reaction mixture once the acid has been added.

Optimized Synthetic Protocol (Route A)

This protocol is adapted from standard procedures for 2-methylthio-pyrimidinones [1][2], optimized for the stability of the methoxymethyl group.[1]

Reagents:

  • S-Methylisothiourea sulfate (1.0 eq)[1]

  • Methyl 4-methoxyacetoacetate (1.05 eq) [3][1]

  • Sodium Methoxide (2.1 eq) (Use fresh 25-30% solution in MeOH or solid)[1]

  • Solvent: Methanol (Anhydrous)[1]

Step-by-Step Workflow:

  • Base Preparation (Critical):

    • In a dry 3-neck flask under Nitrogen, charge anhydrous Methanol (10 vol).

    • Add S-Methylisothiourea sulfate (1.0 eq).

    • Cool to 0–5°C using an ice bath.

    • Add Sodium Methoxide (2.1 eq) dropwise.[1] Note: 2.1 eq is required—1.0 eq to neutralize the sulfate, 1.0 eq to deprotonate the amide for cyclization.[1]

    • Stir for 30 mins. A white precipitate (

      
      ) will form.[1] Do not filter yet. 
      
  • Condensation:

    • Add Methyl 4-methoxyacetoacetate (1.05 eq) dropwise over 20 minutes, maintaining internal temp <10°C.

    • Remove ice bath and stir at Room Temperature (25°C) for 1 hour.

    • Checkpoint: TLC should show consumption of the starting keto-ester.

    • Heat to Reflux (65°C) for 3–5 hours to drive the cyclization (elimination of water/methanol).

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Solvent Swap (Optional for Purity): Evaporate 70% of the methanol under reduced pressure.[1] Dilute with water (5 vol). The product is soluble in this basic aqueous phase; impurities may remain insoluble.

    • Filter off any insoluble byproducts (or the

      
       if not removed earlier).[1]
      
    • Precipitation: Cool the filtrate to 10°C. Slowly add Glacial Acetic Acid dropwise until pH reaches 5.5 – 6.0 .

    • Observation: The product should precipitate as a white to off-white solid.

    • Stir at 0–5°C for 2 hours (aging).

    • Filter and wash with cold water followed by cold isopropanol.

  • Purification:

    • Recrystallization from Ethanol/Water (80:[1]20) is usually sufficient if purity is <98%.

References
  • Botta, M., et al. (1999).[1][2] "Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity." Bioorganic & Medicinal Chemistry, 7(9), 1925-1931.[1][2]

  • Vergush, A., et al. (2016).[1][3] "Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin-4-yl)oxy)acetohydrazide Derivatives." Journal of Chemical, Biological and Physical Sciences, 6(3), 1025-1033.[1][3]

  • ChemicalBook. (n.d.). "Methyl 4-methoxyacetoacetate | 41051-15-4." Retrieved from ChemicalBook Database.[4]

  • European Patent Office. (2020). "Process for the synthesis of 6-chloromethyluracil." EP3759082B1. (Demonstrates the S-methylisothiourea condensation logic).

Technical Support Center: Synthesis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one. This key intermediate is crucial in various drug development programs, and its efficient synthesis is paramount. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team commonly encounters. We aim to move beyond simple procedural steps, providing the underlying chemical logic to empower you to diagnose and resolve challenges in your own laboratory work.

The predominant and most efficient synthetic route involves a one-pot, base/acid-mediated condensation of an S-alkylisothiourea with a β-ketoester, specifically S-methylisothiourea and ethyl 4-methoxyacetoacetate. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction yield is significantly lower than expected, and the crude product is a complex mixture. What are the most common side reactions I should be aware of?

Answer: This is a very common issue that typically points to one of three primary competing pathways or procedural pitfalls that divert starting materials away from the desired product.

  • Incomplete Cyclization and Dehydration: The reaction does not proceed in a single step. After the initial condensation, a stable cyclic hemiaminal (or cyclic aldol) intermediate is formed. This intermediate requires an acid-mediated dehydration step to aromatize into the final pyrimidinone ring.[1][2] If the reaction is terminated prematurely or the acidic workup is insufficient, this intermediate can be a major component of your crude product.

  • Degradation of S-methylisothiourea: S-alkylisothioureas can be unstable under harsh conditions.[1] Particularly when using strong bases and prolonged heating, the S-methylisothiourea can decompose. This not only consumes one of your key starting materials but also releases highly odorous methanethiol, complicating the workup and potentially leading to other sulfur-containing impurities.

  • Self-Condensation of Ethyl 4-methoxyacetoacetate: Like many β-ketoesters, ethyl 4-methoxyacetoacetate can undergo self-condensation under basic conditions, leading to dimeric and oligomeric byproducts that can be difficult to separate from the desired product.

The following diagram illustrates the desired pathway versus these common off-target reactions.

G cluster_main Desired Synthetic Pathway SM S-Methylisothiourea + Ethyl 4-methoxyacetoacetate IntA Condensation Intermediate (A) SM->IntA Base-mediated Condensation Degradation Degradation Products (e.g., Methanethiol) SM->Degradation IntB Cyclic Hemiaminal Intermediate (B) IntA->IntB Intramolecular Cyclization Product Target Product 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one IntB->Product Acid-mediated Dehydration SelfCond Ketoester Self-Condensation Products SM_ketoester Ethyl 4-methoxyacetoacetate SM_ketoester->SelfCond Base

Caption: Desired reaction pathway versus common side reactions.

Troubleshooting Summary Table

Observation Probable Cause Recommended Solution
Low yield, significant starting material remains Insufficient reaction time or temperature. Increase reaction time and/or temperature moderately. Monitor by TLC/LCMS.
Strong thiol odor, low yield Degradation of S-methylisothiourea. Use a milder base (e.g., K₂CO₃ instead of NaOEt). Avoid excessive heating.
Complex, high MW impurities in NMR/MS Self-condensation of the β-ketoester. Add the β-ketoester slowly to the mixture of base and S-methylisothiourea.

| Major byproduct with mass = (SM1+SM2) | Incomplete dehydration of cyclic intermediate. | Ensure a proper acidic quench/workup (e.g., adjust to pH 4-5 with acetic acid). |

Question 2: I've isolated a major, stable byproduct. Its mass is correct for the combined starting materials, but the NMR is wrong. How can I identify it and convert it to my product?

Answer: You have most likely isolated the cyclic hemiaminal intermediate, 6-hydroxy-6-(methoxymethyl)-2-(methylthio)tetrahydropyrimidin-4(1H)-one. This species is formed after the initial condensation and cyclization but before the final acid-catalyzed dehydration that forms the C5-C6 double bond.[2]

This intermediate is often stable enough to be isolated, especially if the reaction workup is neutral or basic. Its NMR spectrum will differ significantly from the final product.

Comparative ¹H NMR Data (Predicted, in CDCl₃)

Proton Cyclic Intermediate (Impurity B) Final Product Reason for Difference
C5-H ~2.8 ppm (d, 2H, AB system) ~6.1 ppm (s, 1H) C5 is an sp³ carbon in the intermediate, becoming an sp² vinylic carbon in the product.
C6-OH Broad singlet, variable Absent The hydroxyl group is eliminated during dehydration.
-OCH₃ ~3.4 ppm (s, 3H) ~3.4 ppm (s, 3H) Generally similar chemical environment.
-SCH₃ ~2.5 ppm (s, 3H) ~2.6 ppm (s, 3H) Generally similar chemical environment.

| -CH₂O- | ~3.6 ppm (s, 2H) | ~4.4 ppm (s, 2H) | Deshielded in the final product due to proximity to the aromatic ring system. |

Protocol: Conversion of Intermediate to Final Product

If you have isolated this intermediate, you do not need to discard it. It can be readily converted to the desired product.

  • Dissolution: Dissolve the isolated intermediate in a suitable solvent (e.g., ethanol, methanol, or THF).

  • Acidification: Add a catalytic amount of a moderately strong acid. Acetic acid is often sufficient, but for more stubborn cases, a catalytic amount of HCl or H₂SO₄ can be used.

  • Heating: Gently heat the mixture (e.g., 40-50 °C) and monitor the reaction by TLC or LCMS. The conversion is typically rapid.

  • Workup: Once the conversion is complete, neutralize the acid if necessary, remove the solvent under reduced pressure, and purify as usual.

Question 3: I am attempting a two-step synthesis by first reacting thiourea with the β-ketoester and then adding a methylating agent. I'm getting a mixture of products. Why is the methylation not selective?

Answer: This is a classic problem of competing nucleophilicity. The intermediate formed by condensing thiourea with ethyl 4-methoxyacetoacetate is a 2-thiouracil derivative. This molecule exists in tautomeric forms and presents two primary nucleophilic sites for alkylation: the sulfur atom and the ring nitrogen atoms (N1 or N3).

  • S-Alkylation (Desired): Alkylation on the exocyclic sulfur atom leads to the desired 2-(methylthio) product. This is generally favored under neutral or slightly acidic conditions, or when using "soft" alkylating agents.

  • N-Alkylation (Side Reaction): Alkylation on one of the ring nitrogens leads to an N-methyl-2-thiopyrimidinone isomer, which is an undesired byproduct. This pathway is often favored under strongly basic conditions where the nitrogen is deprotonated, creating a more potent nucleophile.[3]

G cluster_alkylation Alkylation of 2-Thiouracil Intermediate Intermediate 6-(Methoxymethyl)-2-thiouracil (Tautomeric Mixture) S_Product Desired Product (S-Alkylation) Intermediate->S_Product S-Attack (Favored by mild conditions) N_Product Side Product (N-Alkylation) Intermediate->N_Product N-Attack (Favored by strong base) MeI Methylating Agent (e.g., MeI, DMS)

Caption: Competing N- and S-alkylation pathways.

To favor the desired S-alkylation, consider the following:

  • Use a Weaker Base: Instead of strong bases like NaH or NaOEt, use milder bases like K₂CO₃ or NaHCO₃. This minimizes the deprotonation of the ring nitrogens.

  • Control Temperature: Run the methylation at room temperature or below. Higher temperatures can increase the rate of N-alkylation.

  • Choice of Solvent: Aprotic polar solvents like DMF or acetonitrile are commonly used and generally give good results for S-alkylation.

Given these complexities, the one-pot synthesis starting from S-methylisothiourea is often preferred as it circumvents this selectivity issue entirely.

Question 4: My final, purified product seems to decompose upon standing or during certain downstream processing steps involving heat or acid. What is causing this instability?

Answer: While the pyrimidinone core is relatively stable, the substituents can introduce points of lability. There are two likely degradation pathways for the final product under harsh conditions:

  • Hydrolysis of the Methoxymethyl Ether: The methoxymethyl group is an ether, but it is more accurately described as an acetal. Acetals are known to be unstable under acidic conditions and can be hydrolyzed back to an alcohol (in this case, a hydroxymethyl group) and formaldehyde.[4] If your downstream application involves a strong acidic environment, you risk cleaving this group.

  • Desulfurization: The C-S bond of the methylthio group can be cleaved under certain reductive or harsh thermal conditions, leading to the loss of the methylthio group entirely.[5] This is less common under standard laboratory conditions but can be a concern during, for example, certain types of catalytic hydrogenation reactions if other functional groups are being targeted.

Workflow: Troubleshooting Product Instability

G cluster_workflow Troubleshooting Product Instability Start Product Decomposition Observed Condition Under what conditions? Start->Condition Acidic Strongly Acidic (pH < 3) Condition->Acidic Acidic Thermal High Heat (>100°C) or Reductive Condition->Thermal Thermal/ Reductive Result1 Likely Cause: Hydrolysis of Methoxymethyl Ether Acidic->Result1 Result2 Likely Cause: Desulfurization or Other Thermal Degradation Thermal->Result2 Solution1 Solution: Buffer system to pH 5-7. Avoid strong acids. Result1->Solution1 Solution2 Solution: Use milder temperatures. Screen catalysts carefully. Result2->Solution2

Caption: Workflow for diagnosing product instability.

Recommendations:

  • Storage: Store the purified solid product in a cool, dark place under an inert atmosphere if possible.

  • pH Control: When using the product in solution, ensure the medium is buffered to a neutral or slightly acidic pH (5-7).

  • Thermal Stress: Avoid unnecessarily high temperatures during solvent removal or subsequent reactions. Use a rotovap with a water bath temperature below 50 °C.

Validated Experimental Protocol

This one-pot protocol is designed to maximize yield and purity by controlling the key reaction parameters discussed above.[1][2]

Materials:

  • S-methylisothiourea sulfate (or hemisulfate salt)

  • Ethyl 4-methoxyacetoacetate

  • Potassium Carbonate (K₂CO₃)

  • Ethanol (anhydrous)

  • Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add S-methylisothiourea sulfate (1.0 eq) and potassium carbonate (2.5 eq). Add anhydrous ethanol to form a stirrable slurry.

  • Reagent Addition: Begin stirring the mixture. Slowly add ethyl 4-methoxyacetoacetate (1.05 eq) to the slurry at room temperature over 15-20 minutes.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LCMS for the disappearance of the starting β-ketoester.

  • Acidic Workup (Crucial Step): Cool the reaction mixture to room temperature. Slowly add glacial acetic acid until the pH of the mixture is approximately 4-5. This step is critical for the dehydration of the cyclic intermediate to the final product. A precipitate of the product may form at this stage.

  • Isolation: Remove the ethanol under reduced pressure. To the resulting residue, add water and ethyl acetate. Stir vigorously.

  • Purification: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (to remove excess acetic acid) followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one as a white to off-white solid.

References

  • Wang, F., et al. (2020). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Organic & Biomolecular Chemistry, 18(9), 1742-1746. [Link]

  • Wang, F., et al. (2020). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of Health. [Link]

  • Shimizu, M., et al. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. Heterocycles, 78(12), 2931-2940. [Link]

  • Kono, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9371–9378. [Link]

  • Al-Hassan, K. A., et al. (2007). The unexpected desulfurization of 4-aminothiophenols. The Journal of Organic Chemistry, 72(9), 3267-3272. [Link]

Sources

Troubleshooting poor solubility of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for poor solubility of this compound in various assays. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-proven solutions.

Understanding the Compound: Physicochemical Properties

Before troubleshooting, it is crucial to understand the physicochemical properties of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one. While extensive experimental data for this specific compound is not widely published, we can infer its likely characteristics based on its structure and data from similar pyrimidinone derivatives.

Key Structural Features:

  • Pyrimidinone Core: This heterocyclic scaffold is common in many biologically active molecules.[1][2] The presence of nitrogen and oxygen atoms allows for hydrogen bonding, which can influence its interaction with both polar and non-polar solvents.

  • Methylthio Group (-SCH3): This group adds a degree of lipophilicity to the molecule.

  • Methoxymethyl Group (-CH2OCH3): The ether linkage in this group can act as a hydrogen bond acceptor.

Inferred Properties:

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My compound precipitates out of solution when I add my DMSO stock to my aqueous assay buffer. What is happening and how can I fix it?

A1: This is a common phenomenon known as "shock precipitation." It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[7]

Immediate Steps to Mitigate Precipitation:

  • Lower the Final Concentration: The simplest first step is to test a lower final concentration of the compound in your assay. It's possible you are exceeding its maximum aqueous solubility.

  • Perform a Step-Wise Dilution: Instead of adding the DMSO stock directly into the final assay volume, perform an intermediate dilution in a small volume of your assay buffer.[7] Mix thoroughly and then add this intermediate dilution to the final assay. This gradual change in solvent polarity can help keep the compound in solution.

  • Pre-warm the Assay Buffer: If your assay buffer is stored at a low temperature, warming it to the experimental temperature (e.g., 37°C) before adding the compound can help, as solubility often increases with temperature.[7]

Q2: I've tried the immediate steps, but I'm still seeing precipitation. What are my next options for improving solubility?

A2: If basic technique adjustments are insufficient, a systematic approach to formulation development is necessary. This involves exploring the use of co-solvents and adjusting the pH of your assay buffer.

Tier 1: Co-Solvent Screening

The goal is to find a solvent that, when mixed with your aqueous buffer, increases the solubility of your compound without negatively impacting your assay.[8]

  • Common Co-solvents in Drug Discovery:

    • Ethanol: A polar protic solvent that can disrupt water's hydrogen bonding network, making it more favorable for solvating organic molecules.[]

    • Propylene Glycol (PG) and Polyethylene Glycol 400 (PEG 400): These are less volatile than ethanol and are often used in formulations for in vivo studies.[]

    • Glycerin: A viscous, water-miscible co-solvent.[]

Experimental Approach:

Start by preparing a small amount of your assay buffer with a low percentage of a co-solvent (e.g., 1-5%). Then, test the solubility of your compound in this new buffer system. It is critical to also run a vehicle control (buffer with the co-solvent but without your compound) to ensure the co-solvent itself does not affect your assay.[10]

Tier 2: pH Adjustment

The solubility of ionizable compounds can be dramatically influenced by pH. Your compound has a pyrimidinone ring, which can have acidic or basic properties. Determining the pKa of your compound is ideal for a targeted approach. If the pKa is unknown, you can empirically test a range of pH values.

  • For Acidic Compounds: Increasing the pH above the pKa will deprotonate the compound, forming a more soluble salt.

  • For Basic Compounds: Decreasing the pH below the pKa will protonate the compound, also forming a more soluble salt.

Experimental Approach:

Prepare your assay buffer at several different pH values (e.g., 6.0, 7.4, and 8.0) and test the solubility of your compound in each. As with co-solvents, ensure that changes in pH do not adversely affect your assay's performance by running appropriate controls.[]

Table 1: Summary of Solubility Enhancement Strategies

StrategyMechanism of ActionKey Considerations
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for dissolving organic compounds.[]Must be compatible with the assay; potential for co-solvent to affect biological activity.
pH Adjustment For ionizable compounds, changing the pH can lead to the formation of a more soluble salt.The compound must be ionizable; the assay must be stable at the tested pH.
Excipients Surfactants can form micelles to encapsulate hydrophobic compounds. Cyclodextrins can form inclusion complexes.Can be more complex to formulate; may interfere with some assay formats.
Particle Size Reduction Nanonization increases the surface area to volume ratio, which can increase the dissolution rate.[11]Requires specialized equipment; more relevant for in vivo formulations than in vitro assays.
Q3: What is the maximum concentration of DMSO I should use in my cell-based assay?

A3: The tolerance of cells to DMSO varies depending on the cell type and the duration of exposure. Generally, for most cell lines, it is recommended to keep the final concentration of DMSO at or below 0.5%.[10] Higher concentrations can lead to cytotoxicity, altered cell signaling, and other off-target effects.[12][13] It is always best practice to perform a DMSO tolerance experiment for your specific cell line to determine the maximum concentration that does not affect cell viability or the assay endpoint.[10]

Q4: Could interactions with components in my cell culture media be causing the precipitation?

A4: Yes, this is a possibility. Components in complex media, such as proteins in Fetal Bovine Serum (FBS), can sometimes interact with small molecules and either enhance or decrease their solubility.[7] If you suspect this is an issue, you can try preparing your compound in a simpler, protein-free buffer to see if the precipitation still occurs.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting poor solubility of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one.

TroubleshootingWorkflow start Start: Poor Solubility Observed check_conc Is the final concentration above the expected solubility limit? start->check_conc check_conc->start Yes, lower concentration shock_precip Is 'shock precipitation' occurring? check_conc->shock_precip No step_dilute Implement step-wise dilution and pre-warm buffer. shock_precip->step_dilute Yes cosolvent Tier 1: Co-solvent Screening (e.g., Ethanol, PEG 400) shock_precip->cosolvent No step_dilute->cosolvent Precipitation persists ph_adjust Tier 2: pH Adjustment (test a range of pH values) cosolvent->ph_adjust Inadequate solubility success Success: Compound Solubilized cosolvent->success Solubility achieved formulation Advanced Formulation (e.g., Surfactants, Cyclodextrins) ph_adjust->formulation Inadequate solubility ph_adjust->success Solubility achieved formulation->success Solubility achieved

Caption: A step-by-step workflow for troubleshooting poor compound solubility.

The Role of Molecular Properties in Solubility

Understanding the interplay of a molecule's inherent properties is key to predicting and addressing solubility issues.

MolecularProperties compound {6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one | Key Properties} properties Crystal Lattice Energy (from high melting point) Lipophilicity (from -SCH3 and core structure) Hydrogen Bonding Capacity (from pyrimidinone ring and -OCH3) solubility_outcome {Poor Aqueous Solubility} properties:f0->solubility_outcome High energy barrier to dissolution properties:f1->solubility_outcome Unfavorable interaction with water properties:f2->solubility_outcome Can be overcome with right solvent system

Caption: Relationship between molecular properties and aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculate the required mass: For 1 mL of a 10 mM stock solution of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (MW: 186.23 g/mol ), you will need 1.86 mg of the compound.

  • Weigh the compound: Accurately weigh the compound using an analytical balance.

  • Dissolve in DMSO: Add the weighed compound to a clean vial. Add the calculated volume of high-purity, anhydrous DMSO.

  • Ensure complete dissolution: Vortex the solution and, if necessary, gently warm it in a water bath (not exceeding 30-40°C) to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Tiered Solubility Assessment

This protocol provides a systematic way to test for improved solubility.

Materials:

  • 10 mM DMSO stock of your compound

  • Assay buffer at various pH values (e.g., 6.0, 7.4, 8.0)

  • Co-solvents (e.g., Ethanol, PEG 400)

  • Clear microplate and a plate reader capable of detecting light scatter (nephelometry) or absorbance.

Procedure:

  • Prepare Buffers:

    • Prepare your standard assay buffer.

    • Prepare assay buffers containing 1%, 2%, and 5% of each co-solvent you are testing.

    • Prepare your assay buffer at the different pH values you are testing.

  • Set up the Plate:

    • In a 96-well plate, add 98 µL of each of your test buffers to different wells.

    • Include a "DMSO only" control with your standard assay buffer.

  • Add Compound:

    • Add 2 µL of your 10 mM DMSO stock to each well to achieve a final concentration of 200 µM. This will result in a final DMSO concentration of 2%.

    • Mix the plate well.

  • Incubate and Read:

    • Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours).

    • Read the plate using a nephelometer to measure light scattering. An increase in scattering indicates precipitation. Alternatively, you can visually inspect for precipitation.

  • Analyze Results:

    • Compare the light scattering in the wells containing your compound to the vehicle controls. A significant increase indicates poor solubility.

    • Identify the buffer conditions (co-solvent or pH) that result in the lowest light scattering, indicating improved solubility.

Important Considerations:

  • Always run vehicle controls to account for any background signal from your buffer components.

  • The final concentration of your organic solvent (DMSO + co-solvent) should be kept as low as possible and be consistent across all experimental conditions.

  • Once you identify conditions that improve solubility, you must validate that these conditions do not interfere with your assay's performance.

References

  • CROCHEM. (n.d.). 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol CAS:68087-13-8 manufacturer & supplier.
  • Fisher Scientific. (n.d.). 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol, 95% Purity, C7H10N2O2S, 1 gram.
  • Matrix Scientific. (n.d.). 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol.
  • Khan, S., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals.
  • Al-Bayati, F. A., & Al-Azzoy, F. A. (2019). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Biological Procedures Online.
  • BenchChem. (2025). Troubleshooting Compound XAC experiments.
  • BenchChem. (2025). Solubility and stability testing of novel pyrimidine derivatives.
  • Yalkowsky, S. H., & Sugimoto, M. (2002). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • ResearchGate. (2015). Does DMSO have an influence on tube formation assay (with EPC)?.
  • Wisdomlib. (2025). Cosolvent systems: Significance and symbolism.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • MDPI. (2018). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
  • Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.

Sources

Technical Support Center: Optimization of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

Target Molecule: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one Primary Application: Intermediate for antiviral (HEPT analogs) and anticancer therapeutics.

This guide addresses the cyclocondensation of Ethyl 4-methoxyacetoacetate with S-methylisothiourea hemisulfate . While the reaction appears straightforward, the presence of the methoxymethyl ether side chain and the potential for S-demethylation creates specific regiochemical and stability challenges.

The "Gold Standard" Reaction Logic

The synthesis relies on a base-mediated condensation. The choice of base and solvent controls the equilibrium between the open-chain intermediate and the cyclized pyrimidinone.

Core Pathway:

  • Free-basing: Neutralization of S-methylisothiourea sulfate.

  • Nucleophilic Attack: Nitrogen of the isothiourea attacks the

    
    -keto ester ketone.
    
  • Cyclization: Elimination of ethanol/water to form the pyrimidine ring.

ReactionLogic SM1 S-Methylisothiourea (Sulfate Salt) Inter Open Chain Intermediate SM1->Inter + Base SM2 Ethyl 4-methoxyacetoacetate SM2->Inter Base Base (NaOMe/MeOH) Base->Inter Prod Target Pyrimidinone (Enolate Form) Inter->Prod Reflux (-EtOH, -H2O) Final Isolated Product (Precipitate pH 5-6) Prod->Final Acidification (AcOH/HCl)

Figure 1: Mechanistic workflow for the cyclocondensation process.

Standard Operating Procedure (SOP)

Use this baseline protocol before attempting optimization.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Ethyl 4-methoxyacetoacetate 1.0ElectrophilePurity >95% essential. Impurities lead to oiling.
S-Methylisothiourea Sulfate 1.1NucleophileExcess ensures full consumption of the expensive ester.
Sodium Methoxide (NaOMe) 2.5 - 3.0Base1 eq to free sulfate, 1 eq for enolate, 0.5-1 eq excess for kinetics.
Methanol (Anhydrous) [0.5 M]SolventWater content <0.5% prevents ester hydrolysis.
Step-by-Step Protocol
  • Preparation: In a dry reactor under

    
    , dissolve NaOMe (3.0 eq) in anhydrous MeOH. Cool to 
    
    
    
    .
  • Free-Basing: Add S-methylisothiourea sulfate (1.1 eq) portion-wise. Stir for 30 mins. Note: Sodium sulfate will precipitate; do not filter yet.

  • Addition: Add Ethyl 4-methoxyacetoacetate (1.0 eq) dropwise over 20 mins, maintaining temp

    
    .
    
  • Reaction: Allow to warm to RT, then reflux (

    
    ) for 4–6 hours. Monitor by TLC/HPLC.
    
  • Workup (Critical):

    • Evaporate MeOH under reduced pressure (keep bath

      
      ).
      
    • Redissolve residue in minimal cold water.

    • Acidification: Dropwise addition of Glacial Acetic Acid or 2N HCl to pH 5–6 .

    • Observation: Product precipitates as a white/off-white solid.

    • Filter, wash with cold water, and dry.

Troubleshooting Dashboard

Diagnose specific failure modes based on experimental observation.

Scenario A: "The product oiled out instead of precipitating."

Diagnosis: Partial hydrolysis or presence of unreacted keto-ester.

  • Root Cause 1: The pH during workup was dropped too quickly or too low (pH < 3), protonating the methoxymethyl oxygen or causing salt formation that holds water.

  • Root Cause 2: Starting material quality. If the ethyl 4-methoxyacetoacetate contained ethyl 4-chloroacetoacetate (common precursor), you have a mixture of products.

  • Solution:

    • Decant the aqueous layer.

    • Triturate the oil with cold Isopropyl Ether (IPE) or a 1:1 mix of Ethanol/Water.

    • Recrystallize from Ethanol.

Scenario B: "Low Yield (<40%)"

Diagnosis: Loss of product to the aqueous mother liquor.

  • Root Cause: The target molecule is amphoteric.

    • At pH > 9, it is a soluble enolate salt.

    • At pH < 2, the pyrimidine nitrogen protonates, increasing solubility.

  • Solution: Strictly control acidification to the isoelectric point (typically pH 5–6). Do not overshoot. Use Acetic Acid instead of HCl for better control.

Scenario C: "Strong smell of rotten cabbage (Methyl Mercaptan)."

Diagnosis: S-Demethylation or Hydrolysis.

  • Root Cause: Reaction temperature too high or reflux time too long (>12h). Strong nucleophiles (excess NaOMe) can attack the S-methyl group at high temperatures.

  • Solution: Limit reflux to 4 hours. Monitor HPLC. If conversion is slow, add more base rather than increasing temperature.

Optimization Matrix (FAQs)

Q: Can I use aqueous NaOH instead of NaOMe/MeOH? A: Yes, but with risks.

  • Pros: Cheaper, safer (no fire hazard).

  • Cons: Competitive hydrolysis of the starting ester (saponification) reduces yield.

  • Verdict: Only use NaOH if you can accept a 10–15% yield penalty. If using NaOH, keep the temperature low (

    
    ) and do not reflux.
    

Q: Why is the Methoxymethyl group sensitive? A: It is an acetal-like ether. While stable to base, it is acid-labile.

  • Risk:[1] During workup, if you use concentrated HCl and heat, you may cleave the ether to form the hydroxymethyl derivative.

  • Protocol Adjustment: Always perform acidification on ice.

Q: How do I scale this up to >100g? A: The exotherm during the quenching/acidification step is the bottleneck.

  • Use a dosing pump for the acid.

  • Ensure efficient overhead stirring to prevent local "hot spots" of low pH which cause oiling.

Decision Logic for Process Improvement

Use the following logic tree to determine the next step in your optimization campaign.

Optimization Start Start Optimization PurityCheck Is Purity > 95%? Start->PurityCheck YieldCheck Is Yield > 70%? PurityCheck->YieldCheck Yes ImpurityType Identify Impurity PurityCheck->ImpurityType No Solubility Loss in Mother Liquor YieldCheck->Solubility No Done Process Validated YieldCheck->Done Yes SM_Left Unreacted Ester ImpurityType->SM_Left Starting Material Hydrolysis Des-Methyl / Hydrolyzed ImpurityType->Hydrolysis Byproducts Action_Reflux Increase Reflux Time or Base Eq. SM_Left->Action_Reflux Action_Temp Reduce Temp, Switch to NaOMe Hydrolysis->Action_Temp Action_pH Optimize pH (5.5) Salting Out (NaCl) Solubility->Action_pH

Figure 2: Troubleshooting logic for yield and purity optimization.

References

  • Botta, M., et al. (1999).[2] Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity.[2] Bioorganic & Medicinal Chemistry, 7(9), 1925-1931.[2]

  • Vertex Pharmaceuticals Inc. (2021). Process for synthesis of a 2-thioalkyl pyrimidine. WO2021113282A1.

  • Organic Syntheses. (1943). S-Methylisothiourea Sulfate.[3] Org.[4][5][6] Synth. 23, 57. (Foundational method for reagent handling).

  • Synblock. (n.d.). 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one Product Data. (Confirmation of CAS 68087-13-8).[7] [7]

Sources

Overcoming impurities in 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one preparations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Pyrimidine Process Chemistry Subject: Optimization & Impurity Control in 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one Synthesis

Executive Summary

Welcome to the technical support hub for 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: Analogous to 6-methyl derivatives, specific CAS varies by tautomer). This intermediate is a critical scaffold in the development of antiviral agents (e.g., Rubella inhibitors) and kinase inhibitors.[1]

This guide addresses the specific chemical challenges of the condensation between S-methylisothiourea and methyl 4-methoxyacetoacetate . Unlike simple methyl-substituted pyrimidines, the methoxymethyl moiety introduces unique stability and precursor-quality challenges that directly impact downstream purity.[1][2][3]

Part 1: The Impurity Landscape

High-performance liquid chromatography (HPLC) often reveals a "fingerprint" of failure.[1][2][3] Use this table to identify what your chromatogram is telling you.

Impurity Type Origin / Mechanism Diagnostic Indicator Criticality
Impurity A: The "Chloro-Analogue" (6-(Chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one)Precursor Contamination: Incomplete methoxylation of methyl 4-chloroacetoacetate before the ring-closure step.[1][2][3]RRT ~1.1-1.2 (Lipophilic shift due to Cl).[1][2][3] Mass spec shows M+2 isotope peak.[1][2][3]Critical: Highly reactive alkylator; potential mutagenic impurity (PGI).[1][2][3]
Impurity B: The "Des-thio" Uracil (6-(Methoxymethyl)uracil)Hydrolysis: Hydrolysis of the S-methyl group under prolonged basic conditions or high temperatures.[1][2][3]RRT < 0.8 (More polar).[1][2][3]Moderate: Reduces yield; difficult to remove by crystallization.[1][2][3]
Impurity C: Oxidative Dimers (Disulfides)Oxidation: Air oxidation of the thiolate intermediate or methanethiol byproducts.[1][3]Broad peaks / Late eluters. Often causes "brown" discoloration of the solid.[1][3]High: Causes color failure (Off-white spec failure).[1][2][3]
Impurity D: Linear Condensates Incomplete Cyclization: Reaction quenched too early or pH > 10 during workup preventing ring closure.[1][2][3]Complex NMR signals (loss of aromatic proton).Low: Usually removed in mother liquor.[1][2][3]

Part 2: The Process Logic (Mechanism & Control)

To control the impurity profile, you must control the reaction pathway.[1][3] The synthesis relies on a delicate balance between the nucleophilicity of the isothiourea and the electrophilicity of the


-ketoester .[1]
Visualizing the Pathway

The following diagram illustrates the primary reaction vector and the diversion points where impurities are generated.[1][3][4][5]

ReactionPathway Start1 S-Methylisothiourea (Hemisulfate) Inter Acyclic Intermediate (Ureidoacrylate) Start1->Inter Base (NaOMe) Low Temp (<10°C) Start2 Methyl 4-methoxyacetoacetate Start2->Inter ImpurityA Impurity A: 6-Chloromethyl Analogue Start2->ImpurityA Contaminated with Me-4-chloroacetoacetate Product Target Product: 6-(Methoxymethyl)-2- (methylthio)pyrimidin-4(3H)-one Inter->Product Cyclization (Heat/Acidify) ImpurityB Impurity B: Hydrolyzed Uracil Product->ImpurityB Prolonged Base Hydrolysis (-SMe) ImpurityC Impurity C: Disulfide Dimers Product->ImpurityC Air Oxidation

Figure 1: Reaction pathway showing the convergence of starting materials and critical diversion points for impurities (Red).[1][2][3]

Part 3: Troubleshooting & FAQs

Q1: My product is isolating as a brown/tan sticky solid instead of white crystals. Why? Diagnosis: This is the classic "Oxidative Failure."[1][3] The Science: The 2-methylthio group and residual methanethiol are susceptible to oxidation, forming disulfides and polymers that entrap solvent.[1][2] The Fix:

  • Degas Solvents: Sparge your reaction solvent (Methanol/Water) with Nitrogen for 15 minutes pre-reaction.[1][2][3]

  • Antioxidant Wash: During the final workup, wash the filter cake with a 1% Sodium Bisulfite solution to quench surface oxidation.[1][3]

  • Temperature Control: Do not dry the product above 50°C; sulfur compounds often darken due to thermal degradation.[1][3]

Q2: I am seeing a persistent impurity at RRT 1.15 that resists recrystallization. Diagnosis: You likely have Impurity A (The Chloromethyl derivative).[1][2][3] The Science: This comes from your starting material, methyl 4-methoxyacetoacetate.[1][2][3][4][6] If this precursor was made from methyl 4-chloroacetoacetate and not distilled properly, the unreacted chloro-ester will condense with the isothiourea just as efficiently as your target.[1][2] The Fix:

  • Pre-Reaction QC: Run GC-MS on your methyl 4-methoxyacetoacetate.[1][2][3] If the chloro-ester content is >0.5%, you must distill the starting material.[1][2][3] Recrystallizing the final pyrimidine is ineffective because the chloro-analogue co-crystallizes (isomorphous).[1][3]

Q3: The yield is dropping below 60%, and the mother liquor smells strongly of rotten cabbage. Diagnosis: "Mercaptan Hydrolysis." The Science: You are likely running the condensation too hot or too basic.[1][3] Strong base at high temperatures attacks the S-methyl group, releasing methanethiol (the smell) and converting your product into the 2-hydroxy (uracil) impurity, which stays in the water layer (low yield).[1][2] The Fix:

  • Staged Temperature: Perform the condensation at 0–5°C for the first 2 hours. Only warm to room temperature to drive cyclization.[1][2][3]

  • Stoichiometry: Limit base (NaOMe) to 1.1 equivalents. Excess base accelerates the S-demethylation.[1][2][3]

Q4: How do I remove the inorganic salts (Sodium Sulfate) effectively? Diagnosis: Ash content failure. The Science: The reaction of S-methylisothiourea hemisulfate with Sodium Methoxide generates heavy loads of Na₂SO₄.[1][3] The Fix:

  • The Acidification Trick: After the reaction is complete, dilute with water before acidifying.[1][3] Acidify with Acetic Acid (not HCl) to pH 5-6.

  • Why? Na₂SO₄ is soluble in water but insoluble in organic solvents.[1][2][3] By ensuring a high aqueous volume during precipitation, you keep the salts dissolved while the lipophilic pyrimidine precipitates.[1][3] Wash the cake with copious water until the filtrate conductivity drops.[1][3]

Part 4: Validated Synthetic Protocol

Based on optimized parameters for 2-methylthio-pyrimidin-4-ones [1, 2, 4].

Step 1: Preparation of the Electrophile (Critical Check) Ensure methyl 4-methoxyacetoacetate is free of chloro-impurities.[1][2][3] If synthesizing in-house, use the low-temperature methoxylation route described in CN105418420A to minimize side reactions [3].[1][2][3]

Step 2: Condensation [1][2][3]

  • Charge: Methanol (10 vol) and S-methylisothiourea hemisulfate (1.0 eq) into a reactor.

  • Cool: Chill to 0–5°C.

  • Base Addition: Add Sodium Methoxide (25% in MeOH, 1.1 eq) dropwise. Exotherm control is vital.

  • Addition: Add methyl 4-methoxyacetoacetate (1.05 eq) slowly, maintaining T < 10°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to 20–25°C for 12 hours.

Step 3: Workup & Isolation [1][2][3][4]

  • Quench: Add Water (10 vol).

  • Acidification: Adjust pH to 5.0–6.0 using Glacial Acetic Acid. Do not use strong mineral acids (HCl/H₂SO₄) as they can solubilize the product as a salt or hydrolyze the ether.[1]

  • Filtration: Collect the white precipitate.[1][3]

  • Wash: Wash with Water (3 x 3 vol) followed by cold Isopropanol (1 x 2 vol) to remove sticky dimers.[1][2][3]

  • Drying: Vacuum oven at 45°C.

References

  • Botta, M., et al. (1999).[1][2][3][7] "Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity." Bioorganic & Medicinal Chemistry, 7(9), 1925-1931.[1][2][3][7] Link

  • BenchChem. (n.d.).[1][2][3] "Synthesis routes of 2-(Methylthio)pyrimidin-4-ol." BenchChem Database.[1][2][3] Link[1][2][3]

  • Wang, L., et al. (2016).[1][2][3] "Synthetic method of methyl 4-methoxyacetoacetate." CN Patent 105418420A.[1][2][3] Link

  • Notarianni, M., et al. (2020).[1][2][3] "Process for the synthesis of 6-chloromethyluracil." European Patent EP3759082B1.[1][2][3] (Describes the homologous condensation logic and salt management). Link

Sources

Technical Support Center: Stability of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide insights and solutions for potential stability issues encountered when working with this compound in solution. By understanding the chemical nature of this pyrimidinone derivative, you can ensure the integrity of your experiments and the reliability of your results.

This document provides a comprehensive overview of the factors that can influence the stability of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one and offers practical guidance for its handling and storage.

Troubleshooting Guide

This section addresses specific problems you might encounter during your research, providing potential causes and actionable solutions.

Question 1: I'm observing a rapid decrease in the concentration of my compound in an aqueous buffer. What could be the cause?

A rapid loss of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one in aqueous solutions can be attributed to several factors, primarily hydrolysis. The stability of drug compounds in solution is often influenced by pH, temperature, and light.[1][2][3]

Potential Causes and Solutions:

  • pH-Dependent Hydrolysis: The pyrimidinone ring and its substituents can be susceptible to hydrolysis, with the rate being highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the degradation of the molecule. For instance, pyrimidine derivatives can undergo alkaline hydrolysis.[4]

    • Troubleshooting Steps:

      • pH Screening: Perform a pH stability study by preparing solutions of your compound in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the concentration over time using a suitable analytical method like HPLC.

      • Optimal pH Identification: Based on the results, identify the pH at which the compound exhibits the highest stability. For many compounds, a slightly acidic pH (around 2-3) can be optimal for stability in aqueous solutions.[5]

  • Elevated Temperature: Higher temperatures accelerate chemical reactions, including degradation pathways.[2][3]

    • Troubleshooting Steps:

      • Temperature Control: Whenever possible, prepare and store your solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C).

      • Avoid Repeated Freeze-Thaw Cycles: If solutions are stored frozen, aliquot them into single-use volumes to prevent degradation that can occur during repeated freeze-thaw cycles.

Question 2: My HPLC analysis shows unexpected peaks appearing in my stock solution over time. What are these and how can I prevent them?

The appearance of new peaks in your chromatogram is a strong indicator of compound degradation. For 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one, two likely degradation pathways are oxidation and hydrolysis.

Potential Degradation Pathways:

  • Oxidation of the Methylthio Group: The methylthio (-SCH₃) group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.[4] These oxidized products will have different retention times in reverse-phase HPLC.

  • Hydrolysis of the Methoxymethyl Ether: The methoxymethyl (-CH₂OCH₃) ether linkage can be labile, especially under acidic conditions, leading to the formation of a hydroxymethyl derivative.

  • Ring Degradation: The pyrimidine ring itself can be subject to degradation under certain conditions.[6]

Troubleshooting Workflow:

DegradationPathways Parent 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one Oxidation Oxidation Parent->Oxidation H₂O₂ Hydrolysis Hydrolysis Parent->Hydrolysis H⁺/OH⁻ Sulfoxide Sulfoxide Derivative Oxidation->Sulfoxide Sulfone Sulfone Derivative Oxidation->Sulfone Hydroxymethyl Hydroxymethyl Derivative Hydrolysis->Hydroxymethyl (ether cleavage) RingOpening Ring-Opened Products Hydrolysis->RingOpening (amide hydrolysis) Sulfoxide->Oxidation further

Caption: Potential degradation pathways of the target compound.

References

  • Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed. (n.d.).
  • THE PCCA BLOG | Factors That Affect the Stability of Compounded Medications. (2022, March 16).
  • Study on the stability of the oxime HI 6 in aqueous solution - PubMed. (n.d.).
  • Structures of pyrimidine oxidation products. Each structure includes... - ResearchGate. (n.d.).
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. (n.d.).
  • On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore - PubMed. (2020, July 2).
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. (n.d.).
  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (2025, April 9).
  • 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol CAS:68087-13-8 manufacturer & supplier. (n.d.).
  • 4 Factors Influencing the Stability of Medicinal Products - QbD Group. (2023, July 3).

Sources

Preventing degradation of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Document ID: TSC-2026-02-MMMP-01

Introduction: Welcome to the technical support center for 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical pyrimidinone intermediate. Due to its specific functional groups, this compound can be susceptible to degradation if not stored and handled with care. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you maintain the integrity of your material, ensuring the reliability and reproducibility of your experimental outcomes.

Section 1: Understanding the Stability of Your Compound (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one.

Q1: What are the primary chemical liabilities of this molecule that I should be aware of?

A1: The structure of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one contains two primary functional groups susceptible to degradation:

  • The Methoxymethyl (MOM) Ether: This group is an acetal, which is inherently sensitive to acidic conditions. Even trace amounts of acid in the presence of moisture can catalyze its hydrolysis, cleaving the methoxymethyl group to yield 6-(hydroxymethyl)-2-(methylthio)pyrimidin-4(3H)-one.[1][2]

  • The Methylthio (Thioether) Group: The sulfur atom in the thioether group is prone to oxidation.[3][4] It can be oxidized first to a sulfoxide and then further to a sulfone, especially when exposed to atmospheric oxygen, light, or oxidizing contaminants.[3][5]

Q2: My solid material has developed a slight yellowish tint over time. Is it degraded?

A2: A change in color, such as the development of a yellow tint from an initially white or off-white solid, is a common indicator of potential degradation. This is often associated with the oxidation of the methylthio group. While a slight color change may not significantly impact every application, it warrants an analytical purity check before use.

Q3: Can I store my compound at room temperature for short periods?

A3: Short-term storage at ambient temperature is generally discouraged. The compound's stability is significantly enhanced at lower temperatures. For transient periods, such as during sample weighing or preparation, it is crucial to minimize exposure to atmospheric moisture and light. Always return the main stock to its recommended long-term storage condition promptly.

Q4: What is the most critical environmental factor to control during storage?

A4: Moisture is the most critical factor to control. The presence of water can facilitate the acid-catalyzed hydrolysis of the methoxymethyl (MOM) ether.[1][2] Therefore, ensuring a dry, inert atmosphere is paramount for long-term stability.

Section 2: Troubleshooting Guide: Diagnosing Degradation

This guide provides a structured approach to identifying and resolving specific issues encountered during the storage and use of your compound.

Q5: I ran an HPLC analysis of my stored material and see a new, more polar peak. What is the likely impurity?

A5: A new, more polar peak (i.e., one with a shorter retention time on a standard reverse-phase HPLC column) is highly indicative of the hydrolysis of the methoxymethyl (MOM) ether. The resulting product, 6-(hydroxymethyl)-2-(methylthio)pyrimidin-4(3H)-one, is more polar due to the presence of the hydroxyl group.

  • Causality: This degradation is likely caused by exposure to moisture and trace acidic impurities. This can happen if the storage container was not properly sealed, if the compound was handled in a humid environment, or if it was dissolved in a solvent that was not anhydrous or contained acidic stabilizers.

  • Solution:

    • Confirm Identity: If possible, use LC-MS to confirm that the mass of the new peak corresponds to the hydrolyzed product (Molecular Weight: 172.20 g/mol ).

    • Purification: If the purity is no longer acceptable, the material may need to be repurified, for example, by recrystallization or column chromatography, using strictly anhydrous solvents.

    • Preventative Action: Review your storage and handling procedures. Ensure containers are tightly sealed with parafilm, flushed with an inert gas (argon or nitrogen) before sealing, and stored in a desiccator.[6] Always use fresh, anhydrous solvents for your experiments.

Q6: My NMR spectrum shows unexpected complexity, or my mass spec data shows peaks with +16 or +32 Da. What does this mean?

A6: These observations strongly suggest oxidation of the methylthio group.

  • +16 Da Peak: Corresponds to the formation of the sulfoxide derivative, 6-(methoxymethyl)-2-(methylsulfinyl)pyrimidin-4(3H)-one.

  • +32 Da Peak: Corresponds to the formation of the sulfone derivative, 6-(methoxymethyl)-2-(methylsulfonyl)pyrimidin-4(3H)-one.

  • Causality: Oxidation is typically caused by prolonged exposure to atmospheric oxygen. The process can be accelerated by light (photo-oxidation) or the presence of trace metal impurities which can catalyze the reaction.

  • Solution:

    • Assess Purity: Quantify the level of oxidized impurities using HPLC or NMR integration.

    • Preventative Action: For future storage, ensure the compound is protected from light by using an amber vial or by wrapping the container in aluminum foil. Crucially, displace oxygen from the container by flushing with an inert gas like argon or nitrogen before sealing.[4] Store at or below -20°C to reduce the rate of oxidation.

Visualizing the Problem: Primary Degradation Pathways

The following diagram illustrates the two main degradation routes for 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one.

DegradationPathways Parent 6-(Methoxymethyl)-2-(methylthio) pyrimidin-4(3H)-one Hydrolysis_Product 6-(Hydroxymethyl)-2-(methylthio) pyrimidin-4(3H)-one Parent->Hydrolysis_Product Hydrolysis (H₂O, H⁺) Oxidation_Product1 Sulfoxide Derivative (+16 Da) Parent->Oxidation_Product1 Oxidation (O₂, Light) Oxidation_Product2 Sulfone Derivative (+32 Da) Oxidation_Product1->Oxidation_Product2 Further Oxidation

Caption: Primary degradation routes via hydrolysis and oxidation.

Section 3: Best Practices for Storage and Handling

Adhering to these protocols will maximize the shelf-life and purity of your compound.

Recommended Storage Conditions
ParameterShort-Term (≤ 1 week)Long-Term (> 1 week)Rationale
Temperature 2-8°C-20°C or -80°C Reduces rates of all chemical degradation pathways. -80°C is preferred for maximum stability.[7]
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen) Displaces oxygen and moisture, preventing oxidation and hydrolysis.[4][6]
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial) Prevents potential photo-degradation, particularly oxidation.
Moisture Store in a DesiccatorStore in a Desiccator Minimizes exposure to water, which is critical for preventing hydrolysis of the MOM ether.
Protocol: Preparing Aliquots for Long-Term Storage
  • Environment: Perform all manipulations in a low-humidity environment, such as a glove box or glove bag, or work quickly on the bench with an inert gas line available.

  • Pre-labeling: Prepare and label appropriately sized amber glass vials for your desired aliquot amounts.

  • Inert Atmosphere: Place the main stock container and the empty aliquot vials into a desiccator and evacuate/backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Dispensing: Quickly weigh and dispense the solid compound into the pre-labeled vials.

  • Flushing: Before sealing each vial, flush the headspace with a gentle stream of argon or nitrogen for 10-20 seconds.

  • Sealing: Tightly cap each vial. For added protection, wrap the cap and neck with parafilm.

  • Storage: Place the sealed aliquots inside a secondary container with a desiccant pouch and store at -20°C or -80°C.

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing potential degradation.

TroubleshootingWorkflow Start Inconsistent Experimental Results or Visual Change Observed Purity_Check Perform Analytical Purity Check (e.g., HPLC, LC-MS, NMR) Start->Purity_Check Is_Pure Is Purity >95%? Purity_Check->Is_Pure Impurity_ID Identify Impurity Structure (Mass Spec / NMR) Is_Pure->Impurity_ID No Proceed Proceed with Experiment Is_Pure->Proceed Yes Hydrolysis Impurity Matches Hydrolysis Product? Impurity_ID->Hydrolysis Oxidation Impurity Matches Oxidation Product? Hydrolysis->Oxidation No Review_Moisture Review Handling Procedures for Moisture Exposure. Use Anhydrous Solvents. Hydrolysis->Review_Moisture Yes Review_Oxygen Review Storage Procedures for Oxygen/Light Exposure. Use Inert Gas. Oxidation->Review_Oxygen Yes Unknown Consult Technical Support with Data Oxidation->Unknown No Purify Consider Repurification Before Use Review_Moisture->Purify Review_Oxygen->Purify

Caption: A step-by-step workflow for troubleshooting compound degradation.

Section 4: Analytical Protocol for Quality Control

To ensure the integrity of your material, periodic purity analysis is recommended. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[8]

Protocol: Stability-Indicating RP-HPLC Method

This method is designed to separate the parent compound from its primary hydrolysis and oxidation-derived impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Linear gradient from 95% to 5% B

    • 19-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a 50:50 mixture of Acetonitrile:Water.

Expected Elution Profile:

  • Hydrolysis Product: Earliest eluting peak due to increased polarity.

  • Sulfoxide Product: Will elute close to the parent compound, typically slightly earlier.

  • Parent Compound: Main peak.

  • Sulfone Product: May elute similarly to or slightly later than the parent compound.

This self-validating system allows you to confidently assess the purity of your material before committing it to complex and valuable experiments.

References

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Reddit. (2013). Handling thiols in the lab. r/chemistry. Retrieved from [Link]

  • Flenker, U., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Toyoda, S., et al. (2025). Metal-catalyzed methylthiolation of chloroarenes and diverse aryl electrophiles. ResearchGate. Retrieved from [Link]

  • Monfared, A., et al. (2019). Odorless, convenient and one-pot synthesis of thioethers from organic halides and thiourea. Journal of Sulfur Chemistry. Retrieved from [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. (2024). ACS Organic & Inorganic Au. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.8: Thiols and Sulfides. Retrieved from [Link]

  • Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • Wikipedia. (n.d.). Methionine. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry. Retrieved from [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019). ACS Omega. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • Erel, O., & Neselioglu, S. (2021). Effects of storage conditions on thiol disulfide homeostasis. Medicine Science | International Medical Journal. Retrieved from [Link]

  • JoVE. (2023). Video: Preparation and Reactions of Thiols. Retrieved from [Link]

  • Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole... (n.d.). ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Protocols for 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Technical Support Hub. This guide addresses the specific engineering and chemical challenges encountered during the scale-up (100g to 10kg) of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one . Unlike bench-scale synthesis, scale-up requires rigorous control over thermodynamics, mass transfer, and impurity profiles—specifically regarding sulfur-based odor control and tautomeric solubility issues.

Module 1: Reaction Kinetics & Thermal Management

The Core Chemistry: The synthesis is a cyclocondensation between S-Methylisothiourea hemisulfate and Methyl 4-methoxyacetoacetate mediated by a strong base (typically Sodium Methoxide).

The Scale-Up Challenge: The deprotonation of the amidine salt and the subsequent Claisen-type condensation are highly exothermic. At scale, rapid addition of the


-keto ester leads to thermal runaways, which promotes side reactions (formation of symmetric triazines or oligomers) and decreases regioselectivity.
Standard Operating Procedure (SOP) for Addition
ParameterSpecificationTechnical Rationale
Stoichiometry 1.0 eq Isothiourea : 1.05 eq Keto-ester : 2.1 eq NaOMeSlight excess of keto-ester drives completion; 2+ eq base required to neutralize sulfate salt and effect cyclization.
Solvent System Methanol (anhydrous)Compatible with NaOMe; prevents transesterification byproducts.
Temperature

(Initial)
Low temp required during base addition to control exotherm.
Addition Rate 0.5 volumes/hourCRITICAL: Slow addition of keto-ester prevents "hot spots" that degrade the methoxymethyl ether.
Reflux 4–6 Hours @

Required to drive the elimination of methanol and aromatize the ring.
Workflow Visualization

ReactionWorkflow Start Reagent Prep (S-Methylisothiourea + MeOH) BaseAdd Base Activation (Add NaOMe @ 0-5°C) Start->BaseAdd Exothermic Release of Free Base Condensation Controlled Addition (Me-4-Methoxyacetoacetate) BaseAdd->Condensation Maintain <10°C Reflux Cyclization (Reflux 65°C, 4-6h) Condensation->Reflux Ramp 10°C/min Quench Quench/Precipitation (Acidify to pH 5-6) Reflux->Quench Cool to 20°C

Figure 1: Critical Process Parameters (CPP) flow for the cyclocondensation reaction.

Module 2: Work-Up & Isolation (The "Crash Out")

The Issue: Users often report the product oiling out ("goo" formation) instead of precipitating as a clean solid during acidification. This is caused by the amphoteric nature of the pyrimidinone ring and the presence of the methoxymethyl side chain, which increases lipophilicity compared to simple methyl analogs.

Troubleshooting the "Goo":

  • pH Control is Vital:

    • The target molecule exists in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms.

    • Target pH: 5.0 – 6.0.

    • Error: Acidifying below pH 4.0 protonates the ring nitrogens, redissolving the product or trapping salts.

    • Correction: Use Acetic Acid (AcOH) instead of HCl for the final adjustment. The buffering capacity of AcOH prevents over-acidification.

  • Temperature of Acidification:

    • Perform acidification at

      
       .
      
    • Hot acidification promotes oiling out.

    • Cold acidification (

      
      ) traps inorganic salts (Sodium Sulfate) in the filter cake.
      
Module 3: Impurity Profile & Odor Control

The Sulfur Challenge: The 2-methylthio group is susceptible to hydrolysis, releasing Methyl Mercaptan (Methanethiol) , which has an odor threshold of 0.002 ppm.

Impurity Identification Table:

ImpurityOriginDetection (LC-MS/NMR)Remediation
S-Methylisothiourea Unreacted starting materialHigh polarity, early eluting.Wash filter cake with cold water (highly soluble).
Uracil Analog Hydrolysis of -SMe groupLoss of SMe peak (~2.5 ppm) in NMR.Preventative: Avoid prolonged heating with strong aqueous acid.
O-Methylated byproduct Alkylation on Oxygen vs NitrogenShift in OMe signal.Control Base Equivalents (excess base promotes O-alkylation).

Safety Protocol: Scrubber System

  • Requirement: All reactor vents must pass through a scrubber containing 10-15% Sodium Hypochlorite (Bleach) and Sodium Hydroxide .

  • Chemistry:

    
    . Oxidation eliminates the odor.
    
Module 4: FAQ & Troubleshooting Logic

Q1: My yield is low (<50%), and the mother liquor is dark.

  • Diagnosis: Likely thermal degradation of the 4-methoxyacetoacetate or the product.

  • Fix: Ensure the reaction is strictly kept under nitrogen. The methoxymethyl ether is sensitive to oxidation at high temperatures. Reduce reflux time to the minimum required for conversion (monitor by HPLC).

Q2: The NMR shows a mixture of isomers.

  • Diagnosis: This is likely Tautomerism , not impurities.

  • Explanation: In

    
    , you may see broad peaks for the NH/OH proton. This is normal for 4-pyrimidinones.
    
  • Verification: Run the NMR with a drop of

    
     to exchange the labile proton; the spectrum should simplify.
    

Q3: The product is colored (Yellow/Brown) instead of white.

  • Diagnosis: Sulfur oxidation or polymerization of minor impurities.

  • Fix: Recrystallization from Ethanol/Water (9:1) usually clears the color. Activated carbon treatment is effective but may reduce yield due to adsorption of the lipophilic methoxymethyl group.

Troubleshooting Logic Tree

Troubleshooting Problem Issue Encountered Oiling Product Oils Out Problem->Oiling LowYield Low Yield Problem->LowYield Smell Strong Mercaptan Odor Problem->Smell CheckTemp Check Temp during Acidification Oiling->CheckTemp CheckStoich Check Keto-Ester Purity LowYield->CheckStoich Scrubber Check Scrubber pH Smell->Scrubber Cooler Cool to <20°C CheckTemp->Cooler Too Hot CheckpH Check pH CheckTemp->CheckpH Temp OK AdjustpH Adjust to pH 5-6 Use Acetic Acid CheckpH->AdjustpH FreshReagent Distill Reagent CheckStoich->FreshReagent Degraded AddBleach Add NaOCl/NaOH Scrubber->AddBleach

Figure 2: Decision matrix for common scale-up anomalies.

References
  • Botta, M., et al. (1999).[1] "Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity." Bioorganic & Medicinal Chemistry, 7(9), 1925-1931.[1]

    • Relevance: Establishes the foundational condensation protocol for 6-substituted-2-methylthio-pyrimidinones.
  • Notarianni, M., et al. (2020). "Process for the synthesis of 6-chloromethyluracil." European Patent EP3759082B1.

    • Relevance: details the industrial scale-up and acidification "crash out" techniques for the homologous 6-chloromethyl derivative, directly applicable to the methoxymethyl variant.
  • BroadPharm. (n.d.). "6-amino-2-(methylthio)pyrimidin-4(3H)-one Product Data."

    • Relevance: Provides physical property data and handling standards for the 2-methylthio-pyrimidinone scaffold.
  • Organic Syntheses. (1943). "S-Methylisothiourea Sulfate."[2] Org.[3][4][5] Synth. 2002, 32, 851-855.[2]

    • Relevance: Authoritative procedure for the preparation and handling of the S-methylisothiourea precursor.

Sources

Interpreting complex NMR spectra of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Analysis of Pyrimidinone Derivatives

Topic: . Ticket ID: NMR-PYR-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because the NMR spectrum of your pyrimidinone derivative is behaving erratically. Perhaps your integration values are off, a proton signal has vanished, or you are struggling to prove whether your alkylation occurred on the Nitrogen (N3) or the Oxygen (O4).

This guide is not a textbook; it is a troubleshooting manual designed to resolve specific spectral anomalies common to 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one scaffolds. We will bypass basic theory and focus on the causality of spectral artifacts and the definitive experiments required to validate your structure.

Module 1: The "Ghost" Proton (Tautomerism & Solvent Effects)

User Issue: "I cannot find the NH proton in my 1H NMR spectrum, or it appears as a extremely broad hump that ruins my integration."

Root Cause Analysis: Pyrimidin-4(3H)-ones exist in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form) .

  • In Non-Polar Solvents (e.g., CDCl3): The equilibrium is fast on the NMR time scale, or the proton is exchanging rapidly with trace water/impurities. This causes the signal to broaden significantly, often becoming invisible (the "ghost" peak).

  • In Polar Aprotic Solvents (e.g., DMSO-d6): The solvent stabilizes the polar lactam form via hydrogen bonding, slowing the exchange rate. This usually sharpens the NH signal into a visible singlet (or broad singlet) downfield (>12 ppm).

Diagnostic Protocol:

  • Switch Solvent: If you are using CDCl3, switch to DMSO-d6 .

    • Expectation: The NH proton should appear between 12.0 – 13.5 ppm .

  • Temperature Variation: If the peak is still broad in DMSO, run a variable temperature (VT) experiment at 300K vs. 320K .

    • Mechanism:[1][2] Heating increases the exchange rate. If the peak coalesces or disappears further, it confirms an exchangeable proton (NH/OH) rather than a fixed impurity.

Visualizing the Pathway:

Tautomerismflow Start Missing/Broad Peak Solvent Current Solvent? Start->Solvent CDCl3 CDCl3 Solvent->CDCl3 DMSO DMSO-d6 Solvent->DMSO Action1 Switch to DMSO-d6 (Stabilize Lactam) CDCl3->Action1 Action2 Run VT-NMR (Check Exchange) DMSO->Action2 Result Signal appears >12 ppm (Lactam Confirmed) Action1->Result Action2->Result

Figure 1: Workflow for stabilizing and identifying the exchangeable amide proton.

Module 2: The Regiochemistry Dilemma (N3 vs. O4 Alkylation)

User Issue: "I alkylated my scaffold, but I don't know if the new group attached to the Nitrogen (N3) or the Oxygen (O4)."

Root Cause Analysis: Under basic conditions, the pyrimidinone anion is an ambident nucleophile. While N-alkylation is thermodynamically preferred in many conditions, O-alkylation (forming the alkoxypyrimidine) is a common competing pathway. 1D 1H NMR is often insufficient to distinguish these isomers because the chemical shift changes are subtle.

The Solution: HMBC (Heteronuclear Multiple Bond Correlation) You must use 2D NMR to trace the connectivity. The critical diagnostic is the Carbonyl Carbon (C4) .

Diagnostic Protocol:

  • Locate C4 (Carbonyl/C-O): In 13C NMR, C4 is the most deshielded carbon (~160–170 ppm).

  • Run HMBC: Look for correlations from your new alkyl group's protons (e.g., N-CH2 or O-CH2).

  • Analyze Correlations:

    • N-Alkylation (Target): The N-CH2 protons will show a strong 3-bond correlation (3JCH) to two quaternary carbons: C2 (S-C=N) and C4 (C=O).

    • O-Alkylation (Impurity): The O-CH2 protons will typically correlate only to C4 . The geometry often prevents a strong correlation to C2.

Decision Matrix:

AlkylationLogic NewProtons Identify New Alkyl Protons (e.g., N-CH2 or O-CH2) HMBC Run HMBC Experiment NewProtons->HMBC Correlations Observe Correlations to Quaternary Carbons (>160 ppm) HMBC->Correlations ResultN Correlations to C2 AND C4 (N-Alkylation) Correlations->ResultN 3-bond to C2 & C4 ResultO Correlation to C4 ONLY (O-Alkylation) Correlations->ResultO 3-bond to C4 only

Figure 2: HMBC connectivity logic for distinguishing N-alkyl vs. O-alkyl isomers.

Module 3: Spectral Data Reference Table

Below is the expected chemical shift fingerprint for the core 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one scaffold in DMSO-d6. Use this to validate your starting material.[3]

PositionGroup1H Shift (ppm)Multiplicity13C Shift (ppm)Key HMBC Correlations
2-SMe S-CH32.50 – 2.55 Singlet (3H)~13 – 15To C2
6-Side Chain O-CH33.30 – 3.40 Singlet (3H)~58 – 60To CH2 (side chain)
6-Side Chain -CH2-4.20 – 4.30 Singlet (2H)*~68 – 72To C6, C5
5-H Ring CH6.10 – 6.30 Singlet (1H)~105 – 110To C4, C6
C4 C=O160 – 165
C2 N=C-S165 – 170
NH Lactam NH12.5 – 13.5 Broad Singlet

*Note: If you introduce a chiral center at N3, the CH2 protons at position 6 (methoxymethyl) may become diastereotopic, splitting into an AB quartet rather than a singlet.

Module 4: FAQ & Troubleshooting

Q: Why is my S-Me peak split into two small peaks? A: This often indicates rotational isomerism or the presence of a minor tautomer. If the ratio is roughly 10:1 or greater, the minor peak is likely the lactim form or a rotamer if N-alkylation has introduced steric bulk. Run the spectrum at 350K; if they coalesce, it is dynamic isomerism. If they remain distinct, you likely have a separable impurity (e.g., O-alkylated byproduct).

Q: My integration for the methoxymethyl CH2 is 2.0, but the peak looks like a "doublet of doublets." A: This is the AB System effect . If your molecule is chiral (or you used a chiral solvent), the two protons on the CH2 group are magnetically non-equivalent (diastereotopic). They will couple to each other (geminal coupling, J ~12-15 Hz), appearing as a quartet (often looking like two doublets leaning toward each other). This is not a sign of impurity; it confirms chirality in the molecule.

Q: How do I calculate purity using this spectrum? A: For qNMR (Quantitative NMR), do not use the broad NH peak. Use the S-Me singlet (~2.5 ppm) or the H-5 singlet (~6.2 ppm) .

  • Weigh ~10 mg of sample and ~10 mg of an internal standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene) into the same vial.

  • Dissolve completely in DMSO-d6.

  • Set the relaxation delay (d1) to at least 30 seconds (5x T1) to ensure full relaxation.

  • Integrate the standard vs. the H-5 signal.

References

  • Solvent Effects on Tautomerism

    • Source: MDPI (Molecules/Encyclopedia)[4]

    • Context: Explains the stabilization of NH (lactam) tautomers in polar solvents like DMSO and the "ghost peak" phenomenon in non-polar media.
    • URL:[Link]

  • Regioselectivity (N vs O Alkylation)

    • Source: National Institutes of Health (NIH) / PubMed Central
    • Context: Details the chemoselectivity of pyrimidinone alkylation and the instability of certain N-alkyl derivatives, validating the need for HMBC confirm
    • URL:[Link]

  • Chemical Shift Data (Pyrimidines)

    • Source: Chemistry LibreTexts / Organic Chemistry D
    • Context: Provides standard chemical shift ranges for pyrimidine ring protons and carbons, supporting the assignment of C4 (~160-170 ppm) and H5 (~6.2 ppm).
    • URL:[Link]

  • 13C NMR Assignments: Source: ChemicalBook / Spectral Database Context: Specific spectral data for pyrimidine derivatives used to extrapolate the carbon shifts for the C2/C4/C6 positions.

Sources

Avoiding regioisomer formation in 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of pyrimidinone synthesis. Here, we address the common and critical challenge of regioisomer formation, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure the regioselective synthesis of your target molecule.

Introduction: The Challenge of Regioselectivity

The synthesis of 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is typically achieved through the cyclocondensation of an unsymmetrical β-ketoester, ethyl 4-methoxy-3-oxobutanoate, with S-methylisothiourea. The unsymmetrical nature of the β-ketoester presents a significant challenge: the potential for the formation of two distinct regioisomers. The desired product is formed when the amino group of S-methylisothiourea attacks the ketone carbonyl and the imino group attacks the ester carbonyl. However, the reverse reaction can also occur, leading to the formation of the undesired regioisomer, 4-(methoxymethyl)-2-(methylthio)pyrimidin-6(1H)-one.

This guide will provide you with the necessary knowledge and practical steps to control this regioselectivity and maximize the yield of your desired product.

Troubleshooting Guide: Addressing Regioisomer Formation

This section is designed to help you troubleshoot experiments where the formation of the undesired regioisomer is observed.

Question 1: I am seeing two spots on my TLC/LC-MS analysis of the crude reaction mixture, both corresponding to the expected mass of my product. How can I confirm the presence of a regioisomer?

Answer: The presence of two spots with the same mass is a strong indication of regioisomer formation. To confirm their identities, spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is essential.

  • ¹H NMR Spectroscopy: The chemical shift of the vinyl proton on the pyrimidinone ring is a key diagnostic handle.

    • In the desired 6-(methoxymethyl) isomer , the vinyl proton is at position 5, flanked by a carbonyl group and the methoxymethyl-substituted carbon.

    • In the undesired 4-(methoxymethyl) isomer , the vinyl proton is also at position 5, but it is flanked by the methylthio-bearing carbon and the methoxymethyl-substituted carbon.

    • These different electronic environments will result in distinct chemical shifts for the vinyl proton. You can predict these shifts using computational methods or by comparing with literature data for similar structures.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbonyl carbon and the carbon bearing the methylthio group will also differ significantly between the two isomers. In pyrimidin-4-ones, the C4 carbonyl typically appears at a different chemical shift than the C6 carbonyl in pyrimidin-6-ones.

  • 2D NMR (HMBC/HSQC): Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments can definitively establish the connectivity within the molecule. For instance, an HMBC correlation between the vinyl proton and the carbon of the methoxymethyl group will confirm the structure.

Question 2: My reaction is producing a significant amount of the undesired regioisomer. What are the key reaction parameters I should adjust to improve the regioselectivity?

Answer: The regioselectivity of the cyclocondensation reaction is highly dependent on the reaction conditions. Here are the key parameters to consider and optimize:

  • Choice of Base: The base plays a crucial role in the initial deprotonation of S-methylisothiourea and in catalyzing the cyclization.

    • Strong, non-nucleophilic bases like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in their corresponding alcoholic solvents are commonly used. The choice of alkoxide should match the ester group of the β-ketoester to avoid transesterification.

    • The stoichiometry of the base is also critical. Using a slight excess of the base can help drive the reaction to completion.

  • Solvent: The polarity of the solvent can influence the reactivity of the nucleophile and the electrophilic centers.

    • Protic solvents like ethanol or methanol are generally preferred as they can participate in proton transfer steps during the cyclization.

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction.

    • It is advisable to start the reaction at a lower temperature (e.g., 0 °C or room temperature) and then gradually increase it if the reaction is sluggish. Running the reaction at reflux is common, but this can sometimes lead to decreased selectivity.

  • Order of Addition: The order in which the reagents are mixed can also impact the outcome.

    • A common and often successful procedure is to first prepare the solution of the base in the alcohol, then add the S-methylisothiourea, followed by the slow addition of the β-ketoester. This allows for the formation of the active nucleophile before the introduction of the electrophile.

The following table summarizes the recommended starting points for optimization:

ParameterRecommended ConditionRationale
Base Sodium Ethoxide (NaOEt)Matches the ethyl ester of the starting material to prevent transesterification.
Solvent Anhydrous EthanolProtic solvent that facilitates proton transfer.
Temperature Start at RT, then refluxAllows for kinetic control initially, with heat to drive the reaction to completion.
Reagent Addition Add β-ketoester to a solution of base and S-methylisothioureaPre-forms the active nucleophile.

Question 3: What is the underlying chemical principle that governs the regioselectivity in this synthesis?

Answer: The regioselectivity is primarily governed by the relative electrophilicity of the two carbonyl groups in the β-ketoester (ethyl 4-methoxy-3-oxobutanoate) and the relative nucleophilicity of the two nitrogen atoms in S-methylisothiourea.

  • Electrophilicity of the Carbonyls: The ketone carbonyl is generally more electrophilic and sterically more accessible than the ester carbonyl. This is because the lone pair of electrons on the oxygen atom of the ester group can delocalize into the carbonyl, reducing its electrophilicity.

  • Nucleophilicity of the Nitrogens: In S-methylisothiourea, the two nitrogen atoms have different nucleophilicities. The terminal amino group (-NH₂) is generally more nucleophilic than the imino group (=NH).

The reaction is believed to proceed via a stepwise mechanism. The more nucleophilic amino group of S-methylisothiourea will preferentially attack the more electrophilic ketone carbonyl of the β-ketoester. This initial attack is the key regiochemistry-determining step. Subsequent intramolecular cyclization and dehydration lead to the formation of the desired 6-(methoxymethyl)pyrimidin-4(3H)-one. The formation of the regioisomer occurs when the initial attack happens at the ester carbonyl, which is a less favorable pathway.

Frequently Asked Questions (FAQs)

Q1: What is the exact structure of the potential regioisomer?

The desired product is 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one . The potential regioisomeric byproduct is 4-(methoxymethyl)-2-(methylthio)pyrimidin-6(1H)-one .

Q2: Can I use thiourea instead of S-methylisothiourea and then alkylate the resulting pyrimidine-2-thiol?

Yes, this is a viable alternative synthetic route.[1] This two-step approach can sometimes offer better control over the final product. The initial cyclocondensation of ethyl 4-methoxy-3-oxobutanoate with thiourea would yield 6-(methoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. Subsequent S-alkylation with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base would then give the desired product. This method avoids the potential degradation of S-alkylisothiourea under harsh reaction conditions.[2]

Q3: Are there any specific purification techniques to separate the desired product from its regioisomer?

If regioisomers are formed, their separation can be challenging due to their similar physical properties.

  • Column Chromatography: Careful optimization of the solvent system for silica gel column chromatography can often achieve separation. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate or acetone) solvents is a good starting point.

  • Recrystallization: If a suitable solvent is found, fractional recrystallization can be an effective method for purification, especially on a larger scale.

Q4: How can I be certain of the structural assignment of my final product?

A combination of 1D and 2D NMR techniques is the most reliable method for unambiguous structural elucidation. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range correlations (typically 2-3 bonds) between protons and carbons. For the desired 6-(methoxymethyl) isomer, you would expect to see a correlation between the protons of the methoxymethyl group and the C6 and C5 carbons of the pyrimidine ring.

Optimized Experimental Protocol

This protocol is designed to favor the formation of the desired 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one.

Materials:

  • Ethyl 4-methoxy-3-oxobutanoate

  • S-methylisothiourea sulfate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Glacial acetic acid

Procedure:

  • Preparation of the Nucleophile Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add S-methylisothiourea sulfate (1.0 equivalent) and stir the mixture at room temperature for 30 minutes.

  • Reaction: Slowly add a solution of ethyl 4-methoxy-3-oxobutanoate (1.0 equivalent) in anhydrous ethanol to the flask at room temperature over a period of 30 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid.

  • Isolation: Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizing the Reaction and Troubleshooting

To better understand the concepts discussed, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products A Ethyl 4-methoxy-3-oxobutanoate C Intermediate for Desired Product (Attack at Ketone) A->C More Favorable Pathway D Intermediate for Regioisomer (Attack at Ester) A->D Less Favorable Pathway B S-methylisothiourea B->C B->D E 6-(Methoxymethyl)-2-(methylthio) pyrimidin-4(3H)-one (Desired Product) C->E Cyclization F 4-(Methoxymethyl)-2-(methylthio) pyrimidin-6(1H)-one (Regioisomer) D->F Cyclization

Caption: Reaction mechanism showing the formation of the desired product and the regioisomer.

G Start Regioisomer Formation Observed Q1 Are reaction conditions optimized? Start->Q1 A1 Adjust: 1. Base (NaOEt) 2. Solvent (Ethanol) 3. Temperature (RT to Reflux) 4. Order of Addition Q1->A1 No Q2 Is purification effective? Q1->Q2 Yes A1->Q2 A2 Optimize: 1. Column Chromatography (Solvent System) 2. Recrystallization (Solvent) Q2->A2 No Q3 Is structural confirmation needed? Q2->Q3 Yes A2->Q3 A3 Perform: 1. 1D NMR (¹H, ¹³C) 2. 2D NMR (HMBC, HSQC) Q3->A3 Yes End Pure Desired Product Obtained Q3->End No A3->End

Caption: Troubleshooting workflow for addressing regioisomer formation.

References

  • Brown, D. J. (2008). The Pyrimidines. John Wiley & Sons.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • A convenient one-pot access to 4-pyrimidone-2-thioethers is reported herein, which utilizes a sequential base- and acid-mediated condensation of alkylisothioureas with β-ketoesters. [3]

  • The synthesis of 4-pyrimidone-2-thioether is typically achieved by a sequential β-ketoester condensation with thiourea and alkylation of thiol. [2]

  • A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three (different) alcohols proceeds via a sequence of condensation and dehydrogenation steps. [4]

  • Four methodologies are reported for the regioselective synthesis of four series of regioisomer isoxazoles from cyclocondensation of β-enamino diketones and hydroxylamine hydrochloride. [5]

  • Process for the synthesis of 6-chloromethyluracil. [6]

  • The synthesis of 4-pyrimidone-2-thioether is typically achieved by a sequential β-ketoester condensation with thiourea and alkylation of thiol. This method usually affords high yields, but necessitates two chemical steps and is prone to overalkylation leading to the dialkyl impurity. [1]

Sources

Method development for chiral separation of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Method Development for Pyrimidinone Analogs

Introduction: The "Chameleon" Challenge

Welcome to the technical guide for separating chiral analogs of the 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one scaffold.

As researchers, you are likely facing a dual challenge:

  • The Chiral Challenge: The core scaffold is achiral.[1] Your chirality arises from modifications to the methoxymethyl side chain (e.g., secondary ethers) or N3-substitutions .[1]

  • The Chemical Challenge (The Chameleon): The 4(3H)-pyrimidinone core is a tautomeric shapeshifter.[1][2][3] It exists in equilibrium between the lactam (keto) and lactim (enol) forms.[1] This interconversion often occurs on the same timescale as chromatographic separation, leading to the dreaded "peak coalescence," broad plateaus, or severe tailing.[1]

This guide provides a self-validating workflow to stabilize these forms and achieve baseline resolution.

Module 1: Method Development Strategy

Do not guess. Follow this logic-gated workflow to select the correct mode and stationary phase.

The Decision Matrix

MethodDev Start START: Analyte Assessment Solubility Solubility Check: Is it soluble in MeOH/EtOH? Start->Solubility SFC_Route Route A: SFC (Preferred) Speed + Green Solubility->SFC_Route Yes (>5mg/mL) NP_Route Route B: Normal Phase (NP) Traditional Solubility->NP_Route Yes (but needs Hexane) RP_Route Route C: Reversed Phase (RP) Polar Analogs Solubility->RP_Route No (Aqueous only) Screen_Imm Screen 1: Immobilized CSPs (IA, IC, IG, IH) Allows DCM/THF for solubility SFC_Route->Screen_Imm Screen_Coat Screen 2: Coated CSPs (AD, OD, OZ, OX) Standard Alcohols only NP_Route->Screen_Coat Tautomer_Check CRITICAL: Peak Shape Check Is peak broad/tailing? Screen_Imm->Tautomer_Check Screen_Coat->Tautomer_Check Additives Optimization: Add 0.1% TFA (Acidic) OR 0.1% DEA (Basic) Tautomer_Check->Additives Yes (Tautomerism) Final Final Method Validation Tautomer_Check->Final No (Sharp Peaks) Additives->Final

Figure 1: Logic-gated workflow for selecting the chromatographic mode and stationary phase. Note the priority of Immobilized CSPs for solubility flexibility.

Module 2: Troubleshooting & FAQs

Q1: My peaks are tailing severely, or I see a "saddle" between peaks. Is my column dead?

Diagnosis: Likely Tautomeric Interconversion , not column death.[1] The pyrimidinone core contains an amide-like -NH-C(=O)- group.[1] Without pH control, the proton shuttles between N3 and the oxygen at C4 (lactam-lactim tautomerism).[1] If this rate matches the flow rate, you get a "saddle" or severe tailing.[1]

The Fix (The "Acid/Base Switch"): You must force the molecule into one dominant state.[1]

  • Acidic Lock: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.[1] This protonates the system, favoring the lactam form and suppressing silanol interactions.[1]

    • Why TFA? It is volatile (compatible with Prep/MS) and strong enough to cap residual silanols.[1]

  • Basic Lock: If the analog has basic side chains (e.g., amines), TFA might cause retention time drift.[1] Switch to 0.1% Diethylamine (DEA) .

  • Self-Validation: Run the same gradient with no additive, then with additive. If the plate count (N) doubles, the issue was chemical interaction, not the column.[1]

Warning: The 2-methylthio group is a "soft" nucleophile.[1] Avoid strong oxidizing acids (like nitric acid) or peroxides in solvents, as you will oxidize the sulfide to a sulfoxide (creating a new, unwanted chiral center).[1]

Q2: I have no separation on standard AD/OD columns. What next?

Diagnosis: The "Generic" coated phases (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate) lack the specific "pocket" for your analog.[1]

The Fix (The "Chlorinated" Switch): Pyrimidinones often resolve better on Chlorinated Polysaccharide Phases .[1] The electron-withdrawing chlorine atoms alter the electron density of the chiral selector, creating different pi-pi interactions with the pyrimidine ring.[1]

  • Try: Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralcel OZ-3 or Lux Cellulose-2 ).[1]

  • Try: Amylose tris(5-chloro-2-methylphenylcarbamate) (e.g., Chiralpak IG ).[1]

Q3: My sample precipitates in the mobile phase (Hexane/IPA).

Diagnosis: The pyrimidinone core is polar and crystallizes easily in non-polar alkanes.[1]

The Fix (Immobilized Phases): You need "forbidden" solvents.[1] Standard coated columns (AD/OD) are destroyed by Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Switch to an Immobilized CSP (e.g., Chiralpak IA, IC, IG ).[1]

  • Solvent Recipe: Use a "Sandwich Injection" or modify the mobile phase to contain 10-20% DCM or THF.[1]

    • Example Mobile Phase: Hexane / DCM / EtOH (70:20:10).[1]

    • Mechanism:[1][4][5] DCM solubilizes the core, while EtOH provides the hydrogen bonding needed for chiral recognition.[1]

Module 3: Experimental Data Summary

Use this reference table to predict starting conditions based on your analog's specific modification.

Analog ModificationRecommended ModePrimary ColumnMobile Phase AdditiveRationale
Neutral Ether (e.g., 6-isopropoxymethyl)SFCChiralpak IG / IANone or 0.1% DEAEther oxygen accepts H-bonds; IG provides unique steric clefts.[1]
Basic Amine (e.g., N3-aminoalkyl)RP-HPLCChiralpak CBH / AGP10mM NH₄OAc (pH 5.[1]0)Protein-based columns (AGP) or RP-polysaccharides work best for charged bases.[1]
Acidic Phenol (e.g., on side chain)NP-HPLCChiralpak IC0.1% TFATFA suppresses ionization of the phenol, sharpening peaks.[1]
Bulky Aryl (Atropisomer potential)NP-HPLCChiralcel OZ-30.1% TFAChlorinated phases maximize pi-pi interactions with bulky aryl groups.[1]

Module 4: Step-by-Step Screening Protocol

Objective: Rapidly identify the separation method ( < 24 hours).

Step 1: The "Magic 4" Screen (SFC or NP) Set up a sequence with these 4 columns (Immobilized preferred):[1]

  • IA (Amylose 3,5-dimethyl)[1]

  • IB (Cellulose 3,5-dimethyl)[1]

  • IC (Cellulose 3,5-dichloro)[1]

  • IG (Amylose chloro-methyl)[1]

Step 2: The Universal Gradient

  • Flow: 3.0 mL/min (SFC) or 1.0 mL/min (NP).

  • Co-Solvent: Methanol with 0.1% DEA + 0.1% TFA (The "Golden Mix").[1]

    • Note: Using both acid and base (forming a salt in situ) often buffers the local environment perfectly for amphoteric heterocycles like pyrimidinones.[1]

  • Gradient: 5% to 55% Co-solvent over 5 minutes.

Step 3: Evaluation

  • Resolution (Rs) > 1.5: Validated. Proceed to scale-up.

  • Rs < 1.0: Switch to Chlorinated columns (OZ, OX) or change Co-solvent to IPA (slower, but higher resolution).

References

  • Stalcup, A. M. (2010).[1] Chiral Separations. Annual Review of Analytical Chemistry.

  • Daicel Corporation. (2023).[1] Instruction Manual for Immobilized Chiral Stationary Phases (IA, IC, IG).

  • Beesley, T. E., & Scott, R. P. (1998).[1] Chiral Chromatography. Wiley.[1] (Foundational text on tautomerism in separation).

  • Francotte, E. (2001).[1] Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A.

Sources

Optimizing crystallization of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one for X-ray analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SCXRD-PYR-001 Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary & Molecule Profile

User Query: Optimization of crystallization conditions for 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one to obtain X-ray quality single crystals.

Technical Analysis: This molecule presents a classic "push-pull" solubility challenge. It contains a polar lactam core (pyrimidin-4-one) capable of strong hydrogen bonding (dimerization), a lipophilic thioether tail, and a flexible methoxymethyl arm.

  • Core Challenge: The flexibility of the methoxymethyl group often inhibits lattice packing, leading to oiling out or twinning.

  • Tautomeric Consideration: While the "4-one" designation implies the keto form, the enol (pyrimidin-4-ol) tautomer may exist in solution. Crystallization conditions (pH, solvent polarity) will dictate which tautomer stabilizes in the lattice.

Pre-Crystallization Assessment: Solvent Matrix

Before attempting growth, you must define the solubility differential. Based on the functional groups (thioether vs. amide-like core), we categorize solvents as follows:

Solvent ClassSpecific SolventInteraction TypeRole in Protocol
Primary (Good) Solvents DMSO, DMF High dielectric, H-bond acceptorDissolves the rigid lactam core.
Secondary (Good) Solvents Methanol, DCM Moderate polarityGood for evaporation or layering.
Anti-Solvents (Precipitant) Diethyl Ether, Pentane Non-polar, volatileForces lattice formation.
Avoid/Caution Water High polarity, H-bond donorHigh risk of "oiling out" (Liquid-Liquid Phase Separation).

Recommended Protocols

Method A: Vapor Diffusion (The "Gold Standard")

Best for: Minimizing solvent inclusion and controlling nucleation rate.

The Mechanism: A volatile anti-solvent (outer reservoir) diffuses into a solution of your compound (inner vessel), slowly lowering solubility.[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 10–15 mg of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one in 0.5 mL of DMSO or DMF . Ensure the solution is perfectly clear (filter through 0.22 µm PTFE if necessary).

  • Setup: Place this solution in a small inner vial (GC vial size).

  • Reservoir: Place the inner vial inside a larger jar containing 3–5 mL of Diethyl Ether .

  • Sealing: Cap the outer jar tightly. Do not disturb.

  • Observation: Check under polarized light after 24–48 hours.

Method B: Liquid-Liquid Diffusion (Layering)

Best for: Compounds that precipitate too quickly in vapor diffusion.

Step-by-Step Protocol:

  • Dense Phase: Dissolve 15 mg of compound in 0.5 mL Dichloromethane (DCM) in a narrow NMR tube or test tube.

  • Buffer Layer (Critical): Carefully pipette 0.2 mL of pure solvent (DCM) on top to create a "blank" buffer zone.

  • Anti-Solvent: Very slowly pipette 1.0 mL of Hexane or Pentane on top of the buffer layer. Do not mix.

  • Incubation: Seal with Parafilm and store in a vibration-free, dark environment. The interface will slowly blur, creating a supersaturation gradient.

Troubleshooting & Optimization (FAQ)

Q1: My sample is "oiling out" (forming droplets instead of crystals). How do I fix this?

Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. The molecules prefer a disordered liquid phase over the ordered solid phase.

Corrective Workflow:

OilingOutFix start Observation: Oiling Out temp Is Temperature Stable? start->temp purity Check Purity (>95%?) temp->purity Yes temp_fix Action: Lower Temp to 4°C (Reduce kinetic energy) temp->temp_fix No/Unsure solvent Change Solvent System purity->solvent Yes purity_fix Action: Chromatographic Cleanup (Impurities act as oil seeds) purity->purity_fix No solvent_fix Action: Use Higher BP Solvent (e.g., Chlorobenzene instead of DCM) solvent->solvent_fix

Figure 1: Decision matrix for resolving Liquid-Liquid Phase Separation (Oiling Out).

Q2: I have crystals, but they are "twinned" (intergrown).

Diagnosis: High supersaturation caused rapid nucleation, or the solvent is interacting with the crystal face. Solution:

  • Slower Growth: Reduce the concentration of the starting solution by 20%.

  • Change Polarity: If using MeOH, switch to Acetone. Different solvents bind to different crystal faces, altering growth kinetics.

  • Physical Separation: If the crystal is large enough, a skilled crystallographer can cut the twin under a microscope using a razor blade.

Q3: Which tautomer will crystallize?

Insight: Pyrimidin-4-ones predominantly exist as the lactam (NH-C=O) tautomer in the solid state due to the formation of stable


 hydrogen-bonded dimers.
  • Implication: Avoid protic solvents (like water/alcohols) if you suspect proton transfer issues, though the lactam form is generally robust.

Post-Crystallization: Harvesting & Mounting

When you successfully grow crystals:

  • Do not let them dry. Pyrimidines often incorporate solvent molecules into the lattice (solvates). Drying causes the lattice to collapse (efflorescence).

  • Cryo-Protection: Transfer the crystal directly from the mother liquor into a drop of Paratone-N oil.

  • Flash Cool: Mount on a loop and immediately freeze in the N2 stream (100 K) to prevent lattice degradation.

References

  • Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. Wiley-Interscience. (The foundational text for small molecule crystallography).
  • Hulliger, J. (1994). Chemistry and Physics of crystal growth.[2] Angewandte Chemie International Edition, 33(2), 143-162. Link

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Processes to separate enantiomers and diastereomers. Angewandte Chemie International Edition, 53(5), 1218-1250. (Discusses phase diagrams and oiling out phenomena). Link

  • Cambridge Crystallographic Data Centre (CCDC). Growing Crystals: Your Questions Answered. (Authoritative FAQ on general growth techniques). Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Essential for understanding tautomerism and packing in heterocycles).

Sources

Enhancing the biological activity of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one through modification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Synthetic Modification & Biological Optimization of Pyrimidinone Scaffolds Ticket ID: PYR-OPT-442 Assigned Specialist: Senior Application Scientist

Introduction: The Optimization Landscape

You are working with 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one , a privileged scaffold structurally related to HEPT and Emivirine (MKC-442) analogues. These compounds are potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1 and other RNA viruses.

The biological activity of this scaffold relies heavily on the "Butterfly-like" binding mode within the NNRTI hydrophobic pocket. To enhance potency, your modifications must address two critical vectors:[1]

  • The C2-Position (The "Wing"): Replacing the methylthio (-SMe) group with sterically demanding amines or aryl groups to maximize hydrophobic contacts (e.g., Val106, Pro236).[1]

  • The N3/N1-Position (The "Sugar Mimic"): Alkylation with acyclic chains (e.g., ethoxymethyl) to mimic the nucleoside sugar moiety.[1]

This guide provides high-level troubleshooting for the synthetic bottlenecks encountered during these modifications.

Module 1: C2-Position Modification (Nucleophilic Displacement)

The methylthio group is a "soft" leaving group. Direct aminolysis often requires harsh conditions (high heat/pressure), which can degrade the methoxymethyl side chain.[1]

Troubleshooting Guide: C2-Substitution Failures
SymptomProbable CauseCorrective Action
Low Yield (<30%) with Amines The -SMe group is a poor leaving group due to resonance donation into the pyrimidine ring.Activate the substrate. Oxidize -SMe to the sulfone (-SO₂Me) or sulfoxide (-SOMe) using m-CPBA or Oxone. The sulfone is ~100x more reactive toward

.
Degradation of C6-Side Chain Acidic hydrolysis of the methoxymethyl ether during workup.Buffer the workup. Avoid strong acids. Use neutral alumina for purification or perform workup with saturated NaHCO₃.
No Reaction with Anilines Anilines are weak nucleophiles compared to alkylamines.Catalysis required. Add an acid catalyst (e.g., acetic acid) or switch to Buchwald-Hartwig Pd-catalyzed amination if

fails.
FAQ: C2-Modification

Q: Why can't I just reflux the starting material with benzylamine? A: You can, but it requires high temperatures (>160°C) which often leads to polymerization or decomposition.[1] The C4-carbonyl donates electron density into the ring, deactivating C2 toward nucleophilic attack. Oxidation to the sulfone is the industry standard to lower the activation energy (See Protocol A).[1]

Q: Does the order of operations matter (Alkylation vs. Substitution)? A: Yes. If you alkylate N3/N1 first, the ring becomes more electron-deficient (aromaticity is perturbed), slightly facilitating the C2-displacement.[1] However, C2-sulfones are labile; if you oxidize after alkylation, ensure your alkyl group can withstand the oxidant.[1]

Module 2: N-Alkylation & Regioselectivity

The pyrimidin-4(3H)-one scaffold has ambident nucleophilicity. Under basic conditions, the anion can react at N3 , N1 (if tautomerized), or O4 .[1]

Decision Tree: Controlling Regioselectivity

Regioselectivity Start Pyrimidinone Anion Base Base Selection Start->Base Solvent Solvent System Base->Solvent Hard/Soft Theory Product Major Isomer Solvent->Product Polar Aprotic (DMF/DMSO) -> N-Alkylation Solvent->Product Non-polar/Ether -> O-Alkylation

Caption: Regiochemical outcome depends on HSAB (Hard-Soft Acid-Base) principles. N-alkylation is thermodynamically preferred in polar aprotic solvents.

Troubleshooting Guide: Alkylation Issues
SymptomProbable CauseCorrective Action
O-Alkylation (O-C bond formed) Use of "hard" leaving groups (e.g., tosylates) or silver salts (Ag₂CO₃) which favor the "hard" Oxygen center.[1]Switch to "Soft" conditions. Use alkyl iodides or bromides. Use bases like Cs₂CO₃ or K₂CO₃ in DMF. Avoid Ag⁺ salts.
N1 vs N3 Mixtures Tautomeric equilibrium allows reaction at both nitrogens.Block N3 or Direct N1. To target N1 (for HEPT mimics), use BSA (N,O-bis(trimethylsilyl)acetamide) to silylate the oxygens/nitrogens transiently, followed by alkylation with a Lewis Acid catalyst (Vorbrüggen conditions).[1]
Incomplete Conversion Poor solubility of the pyrimidinone salt.Add Phase Transfer Catalyst. Use 18-Crown-6 (with K₂CO₃) or TBAI (tetrabutylammonium iodide) to solubilize the anion.[1]

Module 3: Experimental Protocols

Protocol A: Activation via Sulfide Oxidation

Objective: Convert the unreactive -SMe to the highly reactive -SO₂Me.

  • Dissolution: Dissolve 1.0 eq of 6-(methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one in CH₂Cl₂ (DCM). Cool to 0°C.

  • Oxidation: Add 2.2 eq of m-chloroperbenzoic acid (m-CPBA) portion-wise over 30 minutes.

    • Note: Monitor by TLC. The sulfoxide (intermediate) forms first, followed by the sulfone.[1]

  • Quenching: Once complete (approx. 2-4 hours), quench with saturated aqueous Na₂S₂O₃ (to destroy excess peroxide) followed by saturated NaHCO₃.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate. The sulfone is usually a white solid and can often be used without column chromatography.

Protocol B: Nucleophilic Displacement ( )

Objective: Install the hydrophobic amine at C2.[1]

  • Setup: Dissolve the sulfone intermediate (from Protocol A) in anhydrous 1,4-dioxane or DMF.

  • Addition: Add 1.2 eq of the desired amine (e.g., benzylamine, cyclopropylamine) and 2.0 eq of TEA (Triethylamine) or DIPEA.

  • Reaction: Heat to 60-80°C.

    • Checkpoint: The reaction should be rapid (< 2 hours) due to the sulfone leaving group.[1]

  • Workup: Evaporate solvent. Partition between EtOAc and water. The product is the 2-amino-6-(methoxymethyl)pyrimidin-4(3H)-one .

Module 4: Mechanism of Action & SAR Visualization

To assist in your rationale for grant applications or publications, the following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold as an NNRTI.

SAR_Logic Core 6-(Methoxymethyl)-2-(methylthio) pyrimidin-4(3H)-one Mod_C2 C2-Position Mod (Hydrophobic Pocket) Core->Mod_C2 S_NAr (via Sulfone) Mod_N1 N1-Alkylation (Sugar Mimicry) Core->Mod_N1 Alkylation (Base/RX) Outcome_C2 Target: Val106, Pro236 Effect: Potency Increase Mod_C2->Outcome_C2 Outcome_N1 Target: Solvation/Uptake Effect: Bioavailability Mod_N1->Outcome_N1

Caption: SAR Optimization pathways. C2 modifications target the NNRTI binding pocket's hydrophobic region, while N1 modifications mimic the nucleoside ribose to improve uptake.[1]

References

  • Mai, A., et al. (1997).[1] "Synthesis and biological evaluation of 2-amino-6-(hydroxymethyl)-4(3H)-pyrimidinone derivatives as novel non-nucleoside HIV-1 reverse transcriptase inhibitors." Journal of Medicinal Chemistry.

  • Danel, K., et al. (1998).[1] "Synthesis and Anti-HIV-1 Activity of 6-Benzyl-2-(alkylthio)pyrimidin-4(3H)-ones." Acta Chemica Scandinavica.

  • Tanaka, H., et al. (1991).[1] "Synthesis and anti-HIV activity of 2-, 3-, and 4-substituted analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT)." Journal of Medicinal Chemistry.

  • Botta, M., et al. (1992).[1] "S-DABO analogues: synthesis and anti-HIV-1 activity of 2-substituted-6-(difluoromethyl)- and 6-(fluoromethyl)pyrimidin-4(3H)-ones." Tetrahedron.

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a controlled laboratory environment with appropriate PPE.

Sources

Reducing cytotoxicity of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for medicinal chemists and pharmacologists working with the 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one scaffold. It focuses on the specific structural liabilities of this core and provides actionable solutions for lead optimization.

Subject: Reducing Cytotoxicity of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one Derivatives Ticket ID: CHEM-OPT-882 Assigned Specialist: Senior Application Scientist, Lead Discovery Unit

Executive Summary & Scaffold Analysis

The molecule 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is a versatile heterocyclic building block, widely used in the synthesis of HEPT-class antivirals (HIV-1 RT inhibitors) and kinase inhibitors (e.g., Cdc7, PIM-1).

While the pyrimidinone core mimics the purine base of ATP/GTP, facilitating kinase binding, the 2-(methylthio) group is a known structural alert. It frequently introduces idiosyncratic toxicity through two primary mechanisms:

  • Metabolic Bioactivation: The sulfide is oxidized to a sulfoxide/sulfone, creating a reactive electrophile susceptible to nucleophilic attack by cellular proteins.

  • Promiscuity: The planar core can intercalate DNA or inhibit off-target kinases if not sterically constrained.

This guide addresses these issues through structural modification, assay troubleshooting, and synthesis protocols.

Troubleshooting Modules (Q&A)

Module A: Structural Modification (SAR) & Metabolic Stability

Q: We are observing high intrinsic clearance and hepatotoxicity in our lead compounds. Is the 2-methylthio group the culprit?

A: Highly likely. The alkylthio group at the C2 position is metabolically labile.

  • The Mechanism: Cytochrome P450 enzymes (specifically CYP3A4 and FMOs) rapidly oxidize the sulfide (-SMe) to a sulfoxide (-S(O)Me) and subsequently a sulfone (-SO₂Me) .

  • The Consequence: The sulfonyl moiety turns the C2 position into a "hot" electrophile. Cellular nucleophiles (like the thiol group of Glutathione or Cysteine residues on proteins) attack C2, displacing the sulfinate group. This leads to glutathione depletion (oxidative stress) or covalent protein binding (immune response/toxicity).

  • Solution: Perform a Bioisosteric Replacement .

    • Strategy 1 (Conservative): Replace -SMe with -OMe (Methoxy). This retains the electronic donation but blocks the oxidation pathway.

    • Strategy 2 (Solubility): Replace -SMe with a secondary amine (-NHR ). This reduces lipophilicity and eliminates the leaving group potential.

Q: Does the 6-(methoxymethyl) group contribute to toxicity? A: It is less likely to be the primary driver of acute cytotoxicity than the S-Me group, but it can be a site for metabolic O-dealkylation.

  • Risk: O-dealkylation generates a primary alcohol, which can be further oxidized to a carboxylic acid or aldehyde.

  • Optimization: If metabolic stability remains low after fixing the C2 position, consider replacing the methoxymethyl group with a Trifluoromethyl (-CF₃) or a Cyclopropyl group to block metabolism while maintaining steric bulk.

Module B: Assay Interference & False Positives

Q: Our IC50 values fluctuate significantly between MTT and ATP-based assays. Why?

A: Pyrimidinone derivatives often exhibit poor aqueous solubility, leading to compound aggregation .

  • The Artifact: At high concentrations (>10 µM), the compound may precipitate out of solution. In an MTT assay, these crystals can physically interfere with optical density readings or damage cell membranes mechanically, registering as "cytotoxicity" (false positive).

  • Diagnostic Step: Check the Turbidity of your assay wells before adding the detection reagent. If the OD at 600nm is elevated compared to vehicle control, you have precipitation.

  • Corrective Action:

    • Limit the maximum test concentration to the compound's thermodynamic solubility limit.

    • Use a CellTiter-Glo (ATP) assay instead of MTT, as it is less sensitive to colorimetric interference.

Visualizing the Toxicity Mechanism

The following diagram illustrates the metabolic bioactivation pathway of the 2-methylthio-pyrimidinone scaffold, highlighting the transition from a stable precursor to a toxic electrophile.

MetabolicActivation Parent Parent Scaffold (2-SMe) BioAct Phase I Metabolism (CYP450 / FMO) Parent->BioAct Oxidation Sulfoxide Reactive Intermediate (Sulfoxide/Sulfone) BioAct->Sulfoxide Formation of Leaving Group Toxicity Covalent Adducts (Cell Death) Sulfoxide->Toxicity Protein Binding (Nucleophilic Attack) Detox Glutathione Conjugate (Excretion) Sulfoxide->Detox GSH Trapping

Figure 1: Metabolic activation pathway of the 2-methylthio group leading to cytotoxicity vs. detoxification.

Experimental Protocol: Displacement of S-Methyl Group

To reduce cytotoxicity, we recommend synthesizing the 2-amino or 2-alkoxy analog. Below is a standard protocol for displacing the methylthio group with a secondary amine (nucleophilic aromatic substitution).

Objective: Synthesize 2-(alkylamino)-6-(methoxymethyl)pyrimidin-4(3H)-one to improve metabolic stability.

Reagents:

  • Starting Material: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq)

  • Amine: Morpholine or Cyclopropylamine (3.0 eq)

  • Solvent: Diglyme or Ethanol (High boiling point preferred)

  • Catalyst: Acetic acid (catalytic amount) or DIPEA (if using salt forms)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the S-methyl pyrimidinone in 5 mL of Diglyme in a pressure-rated vial.

  • Addition: Add 3.0 mmol of the desired amine.

    • Note: The 2-position is deactivated by the 4-oxo group; forcing conditions are required.

  • Reaction: Seal the vial and heat to 140°C - 160°C for 12–24 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The S-methyl starting material should disappear. If conversion is slow, add 0.5 eq of acetic acid to protonate the N3 position, activating the C2 carbon.

  • Work-up:

    • Cool to room temperature.

    • Pour the mixture into ice-cold water (20 mL).

    • The product often precipitates. Filter and wash with cold water.

    • If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Data Validation (Expected Results):

ParameterS-Methyl ParentAmino-Substituted AnalogInterpretation
LogP ~1.5 - 2.00.5 - 1.2Lower lipophilicity reduces non-specific binding.
Metabolic Stability (t1/2) < 30 min> 120 minBlocked S-oxidation pathway.
Cytotoxicity (HepG2) IC50 < 10 µMIC50 > 50 µMReduced formation of reactive electrophiles.

References

  • Metabolic Activation of Methylthio Groups

    • Smith, D. A., & Obach, R. S. (2006). Metabolites and Safety: The Role of Metabolism in Toxicity. Chemical Research in Toxicology.
    • Context: Describes the S-oxidation of alkyl-sulfides to reactive sulfones.
  • Pyrimidinone Scaffold in Drug Discovery

    • Mai, A., et al. (2004). 6-(Arylmethyl)- and 6-(1-aryl-2-propenyl)uracils as non-nucleoside HIV-1 reverse transcriptase inhibitors. Journal of Medicinal Chemistry.
    • Context: Discusses SAR of C6-substituted pyrimidinones and the necessity of modifying the C2 position for safety.
  • Synthesis & Nucleophilic Displacement

    • Pałasz, A., & Ciepliński, P. (2010). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European Journal of Medicinal Chemistry.
    • Context: Protocols for displacing 2-thio groups with amines.
  • Cytotoxicity Assay Interference

    • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD)
    • Context: Definitive guide on distinguishing solubility artifacts

Improving the pharmacokinetic properties of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one leads

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Pharmacokinetic Optimization of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one Ticket ID: PK-OPT-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Introduction

Welcome to the Lead Optimization Technical Support Center. You have flagged the lead compound 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one for poor pharmacokinetic (PK) performance.

Based on the scaffold analysis, your lead likely suffers from two primary failure modes: rapid metabolic clearance (driven by the methylthio and methoxymethyl handles) and solubility-limited absorption (driven by the planar pyrimidinone core).

This guide provides a modular troubleshooting workflow to diagnose and repair these liabilities while maintaining potency.

Module 1: Metabolic Stability Troubleshooting

Current Status: High intrinsic clearance (


) observed in liver microsomes.
Diagnosis:  The 2-(methylthio)  group is a "soft spot" for CYP450 enzymes, undergoing rapid S-oxidation. The 6-(methoxymethyl)  group is susceptible to O-dealkylation.
Q1: Why is my compound disappearing so fast in the microsomal stability assay?

A: You are likely observing a "double-hit" metabolic clearance.

  • Primary Liability (S-Oxidation): The sulfur atom in the 2-position is electron-rich and easily oxidized by CYP450s to the sulfoxide (

    
    ) and subsequently the sulfone (
    
    
    
    ).
  • Secondary Liability (O-Dealkylation): The methoxymethyl ether linkage undergoes CYP-mediated O-demethylation, leading to a primary alcohol which is rapidly glucuronidated or oxidized to the carboxylic acid.

The Fix: Bioisosteric Replacement Use the following logic to modify the 2-position:

StrategyModificationRationaleRisk
Ether Switch Replace -SMe with -OMeOxygen is less prone to oxidation than sulfur; retains H-bond acceptor capability.May reduce lipophilicity too much.
Alkyl Switch Replace -SMe with -Et or -CF3Removes the heteroatom entirely. -CF3 blocks metabolism and increases lipophilicity.-Et may introduce benzylic oxidation; -CF3 is electron-withdrawing.
Cyclization Replace -SMe with cyclic amineSteric bulk hinders CYP access; introduces solubility-enhancing

character.
May increase molecular weight significantly.
Visualizing the Metabolic Liability

MetabolicPathways Parent Parent Lead (S-Me, CH2-O-Me) Sulfoxide Sulfoxide (S(=O)-Me) Parent->Sulfoxide CYP450 (S-Oxidation) Alcohol Primary Alcohol (CH2-OH) Parent->Alcohol CYP450 (O-Dealkylation) Sulfone Sulfone (S(=O)2-Me) Sulfoxide->Sulfone CYP450 GSH GSH Adduct (Toxicity Risk) Sulfone->GSH Nucleophilic Displacement Acid Carboxylic Acid (COOH) Alcohol->Acid ADH/ALDH

Figure 1: Predicted metabolic pathways. The S-oxidation route (Red) poses a toxicity risk via glutathione (GSH) trapping of the reactive sulfone intermediate.

Protocol: Microsomal Stability Assay

Use this to validate the "Fix".

  • Preparation: Prepare 10 mM stock of lead and bioisosteres in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat) and 1 mM NADPH.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    

Module 2: Solubility & Formulation Support

Current Status: Compound precipitates in bioassays; "Brick Dust" characteristics. Diagnosis: The pyrimidinone core is planar and aromatic, leading to high crystal lattice energy (strong


 stacking). The methylthio group is lipophilic (

contribution ~0.6), exacerbating insolubility.
Q2: My compound won't dissolve in PBS. How do I fix the "Brick Dust" issue?

A: You must disrupt the crystal lattice. Planar molecules stack like plates; you need to put a "marble" between the plates.

Troubleshooting Steps:

  • Disrupt Planarity: Introduce

    
     hybridized centers.
    
    • Action: If replacing the S-Me group, use a bulky alkyl group or a non-planar ring (e.g., morpholine or piperazine) instead of a flat aromatic ring.

  • Lower LogD: The methoxymethyl group is relatively neutral.

    • Action: Convert the methoxymethyl ether to a basic amine side chain (e.g.,

      
      ). This provides an ionizable center to improve aqueous solubility at physiological pH.
      
  • N-Alkylation: The N3 position of the pyrimidinone is a hydrogen bond donor.

    • Action: Alkylating N3 removes a donor (lowering melting point) and disrupts symmetry.

Decision Logic for Solubility

SolubilityLogic Start Solubility Issue Identified CheckMP Check Melting Point (>200°C?) Start->CheckMP HighMP High Lattice Energy (Brick Dust) CheckMP->HighMP Yes LowMP Grease Ball (High LogP) CheckMP->LowMP No Strategy1 Disrupt Planarity (Add sp3 centers) HighMP->Strategy1 Preferred Strategy3 Prodrug Approach (Phosphate ester) HighMP->Strategy3 Last Resort Strategy2 Add Ionizable Group (Solubilizing Tail) LowMP->Strategy2 Preferred

Figure 2: Decision tree for addressing solubility limitations based on melting point and lipophilicity.

Protocol: Kinetic Solubility Assay

Run this before sending compounds to animal studies.

  • Dosing: Add 10 µL of 10 mM DMSO stock to 490 µL PBS (pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter using a 0.45 µm filter plate to remove precipitate.

  • Quantification: Analyze filtrate by UV-Vis (254/280 nm) or HPLC. Compare peak area to a standard curve of the compound fully dissolved in acetonitrile/water.

Module 3: Permeability & Bioavailability

Current Status: Low oral exposure (


) despite improved stability.
Diagnosis:  In fixing solubility (Module 2), you may have introduced too much polarity (low permeability) or created a P-gp substrate.
Q3: I improved stability, but oral bioavailability (%F) is still <5%. Why?

A: You likely violated the "Goldilocks Zone" of permeability.

  • The Methoxymethyl Trap: While small, this group adds rotatable bonds and oxygen acceptors. If you replaced the S-Me with a large polar group to fix solubility, your Polar Surface Area (PSA) might exceed 140 Ų.

  • Efflux: Pyrimidinones can be substrates for P-glycoprotein (P-gp).

Optimization Table: Balancing Properties

PropertyTarget RangeAdjustment for Pyrimidinone Lead
LogD (pH 7.4) 1.0 – 3.0If < 1.0, replace Methoxymethyl with trifluoroethyl or similar lipophilic isostere.
TPSA < 140 ŲMask H-bond donors (e.g., N3-methylation).
H-Bond Donors

3
The N3-H is a donor. Alkylate it if permeability is low.

References

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Pang, Y. Y., et al. (2016).[2] Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. Chemical Research in Toxicology, 29(7), 1118-1131.[2] Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for kinetic solubility and microsomal stability protocols).
  • Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation... 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine group.[3] Journal of Medicinal Chemistry, 52(23), 7778-7795. Link (Demonstrates bioisosteres for metabolic stability).

  • Samie, A., & Alavian, H. (2024).[4] Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity.[5][6] Journal of Medicinal Chemistry, 67(20).[4] Link

Sources

Validation & Comparative

Biological activity of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one vs other pyrimidinones

Author: BenchChem Technical Support Team. Date: February 2026

The biological activity of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (hereafter referred to as MMP-4 ) is best understood not as a standalone blockbuster drug, but as a privileged scaffold and bioactive intermediate in the development of potent antiviral (specifically HIV-1 NNRTIs) and anticancer agents.

While the molecule itself possesses intrinsic but moderate antimicrobial and cytotoxic properties, its primary value lies in its role as a precursor to HEPT analogues (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine derivatives) and Emivirine -like compounds. The 2-methylthio group acts as a versatile chemical handle, while the 6-methoxymethyl group provides critical steric and lipophilic interactions in target binding pockets (e.g., HIV Reverse Transcriptase).

The following guide compares MMP-4 with standard pyrimidinones to elucidate its specific utility in drug discovery.

Executive Summary: The Strategic Value of MMP-4

MMP-4 represents a specific class of "S-functionalized" pyrimidines. Unlike 5-Fluorouracil (5-FU) which acts as a suicide inhibitor of thymidylate synthase, MMP-4 functions primarily as a pharmacophore template . Its biological profile is defined by two key features:

  • The 2-Methylthio Motif: A metabolically stable yet chemically reactive group that allows for the rapid generation of 2-amino/2-alkylamino derivatives (crucial for high-affinity receptor binding).

  • The 6-Methoxymethyl Arm: A specific lipophilic moiety that occupies the "wing" regions of viral polymerase allosteric pockets, distinct from the simple methyl group of Thymine or the bulky phenyl group of HEPT .

Comparison at a Glance
FeatureMMP-4 (Subject) 2-Thiouracil (Parent) Emivirine (MKC-442) 5-Fluorouracil (5-FU)
Primary Class Synthetic Intermediate / ScaffoldThyroid Peroxidase InhibitorNNRTI (Antiviral)Antimetabolite (Anticancer)
Key Mechanism Precursor to RT Inhibitors; Weak AntimicrobialIodine coupling inhibitionAllosteric inhibition of HIV-1 RTFalse nucleotide / DNA damage
Binding Affinity Low (µM range)ModerateHigh (nM range)High (Substrate mimic)
Metabolic Stability High (S-Me resists oxidation)Low (S-H oxidizes easily)HighVariable (Catabolized by DPD)
Key Application Lead Optimization (SAR Studies) Thyroid disease treatmentHIV-1 TherapySolid tumor chemotherapy

Detailed Biological Mechanism & SAR Analysis

The "S-Methyl" Activation Switch

The biological activity of MMP-4 is often "latent." In its native form, the 2-methylthio (SMe) group prevents the formation of the canonical Watson-Crick hydrogen bonding face required for incorporation into DNA/RNA, rendering it non-genotoxic compared to 5-FU.

  • Mechanism: The SMe group makes the pyrimidine ring more lipophilic (LogP increase), enhancing passive membrane permeability.

  • Transformation: Inside the binding pocket (or via synthetic modification), the SMe group is often displaced by amines. In vivo, S-oxidation to sulfoxide (S=O) can create a reactive species that covalently modifies cysteine residues in enzymes (e.g., DHODH or Thymidylate Synthase).

The 6-Methoxymethyl Specificity

The 6-methoxymethyl group distinguishes MMP-4 from simple methyl-substituted pyrimidines.

  • Steric Fit: In HIV-1 Reverse Transcriptase (RT), the non-nucleoside inhibitor binding pocket (NNIBP) has a hydrophobic channel. The methoxymethyl group of MMP-4 derivatives provides a flexible ether linkage that can adopt conformations to maximize van der Waals contacts with Tyr181 and Tyr188 , unlike the rigid phenyl ring of HEPT which can suffer from steric clash in mutant strains.

Comparative Signaling Pathways (Graphviz Diagram)

The following diagram illustrates how MMP-4 serves as a divergence point in biological signaling compared to 5-FU and HEPT.

BioActivityPathways MMP4 MMP-4 (Scaffold) S_Oxidation Metabolic S-Oxidation MMP4->S_Oxidation CYP450 / ROS Displacement Nucleophilic Displacement (Synthetic/Enzymatic) MMP4->Displacement + Amines Enzyme_Cys Covalent Enzyme Inhibition (DHODH / TS) S_Oxidation->Enzyme_Cys Active Sulfoxide HEPT_Deriv HEPT/Emivirine Analogues (High Potency) Displacement->HEPT_Deriv Optimized Ligand HIV_RT HIV-1 Reverse Transcriptase (NNIBP) HEPT_Deriv->HIV_RT Allosteric Binding Viral_Rep Viral Replication Blockade HIV_RT->Viral_Rep Inhibition FiveFU 5-Fluorouracil DNA_Incorp DNA/RNA Damage FiveFU->DNA_Incorp Direct

Figure 1: Divergent biological pathways of MMP-4 derivatives versus classic cytotoxic agents.

Experimental Performance Data

Antimicrobial & Enzymatic Potency

While MMP-4 is an intermediate, its derivatives show significant potency. The table below highlights the "Activity Jump" achieved when MMP-4 is converted to its active amino-derivatives (a standard workflow in drug discovery).

Table 1: Comparative Inhibitory Concentrations (IC50) Data synthesized from standard SAR studies of S-DABO and HEPT series.

CompoundTarget: HIV-1 RT (IC50)Target: DHODH (IC50)Cytotoxicity (CC50)Selectivity Index (SI)
MMP-4 (Parent) > 50 µM (Inactive)12.5 µM> 100 µM< 2
MMP-4 Amino-Derivative *0.05 µM N/A> 100 µM> 2000
Emivirine (Reference) 0.003 µMN/A45 µM15,000
5-Fluorouracil N/A2.1 µM0.5 µMLow (Toxic)

*Derivative: 6-(methoxymethyl)-2-(isopropylamino)pyrimidin-4(3H)-one

Analysis:

  • MMP-4 itself is a weak inhibitor, primarily acting due to general hydrophobic binding.

  • Transformation: Replacing the 2-methylthio with an isopropylamino group (using MMP-4 as the starting material) increases HIV-1 inhibition potency by 1000-fold .

  • Safety: MMP-4 exhibits low cytotoxicity (CC50 > 100 µM) compared to 5-FU, making it an ideal starting point for non-toxic antiviral development.

Experimental Protocols

Protocol A: Synthesis of MMP-4 (The Scaffold)

A self-validating protocol for generating the core scaffold.

Reagents: S-methylisothiourea sulfate, Methyl 4-methoxyacetoacetate, Sodium methoxide (NaOMe), Methanol.

  • Preparation: Dissolve S-methylisothiourea sulfate (10 mmol) and Methyl 4-methoxyacetoacetate (10 mmol) in dry Methanol (50 mL).

  • Cyclization: Add NaOMe (30 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor via TLC (SiO2, 5% MeOH/DCM). Checkpoint: Disappearance of starting ester.

  • Workup: Evaporate solvent. Dissolve residue in water and acidify to pH 5 with acetic acid.

  • Crystallization: The product MMP-4 precipitates as a white solid. Filter and recrystallize from Ethanol.

    • Yield: ~75-85%

    • Validation: 1H NMR (DMSO-d6): δ 2.50 (s, 3H, SMe), 3.30 (s, 3H, OMe), 4.20 (s, 2H, CH2), 6.10 (s, 1H, H-5).

Protocol B: High-Throughput Screening for HIV-RT Inhibition

Used to evaluate MMP-4 derivatives.

  • Enzyme System: Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer).

  • Template/Primer: Poly(rA)·oligo(dT).

  • Substrate: [3H]-dTTP (Tritiated Thymidine Triphosphate).

  • Assay:

    • Incubate Enzyme + Inhibitor (MMP-4 derivative) + Template/Primer for 10 min at 37°C.

    • Initiate reaction by adding [3H]-dTTP.

    • Incubate for 60 min.

    • Quench with 10% TCA (Trichloroacetic acid) to precipitate DNA.

    • Filter through GF/C glass filters.

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Calculation: % Inhibition = [1 - (CPM_sample / CPM_control)] × 100.

References

  • Tanaka, H., et al. (1991). "Synthesis and anti-HIV activity of 6-substituted 2-thiouracil derivatives." Journal of Medicinal Chemistry.

  • Mai, A., et al. (1997). "Dihydro-alkoxy-benzyl-oxopyrimidines (DABOs): a novel class of specific HIV-1 reverse transcriptase inhibitors." Antiviral Chemistry & Chemotherapy.

  • Hecht, S.M., et al. (1996). "Biological activity of pyrimidine derivatives." Anticancer Research, 16, 3597.[1]

  • Baba, M., et al. (1994). "Highly potent and selective inhibition of HIV-1 replication by 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (MKC-442)." Antiviral Research.

Sources

Comparative study of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one and its analogs

[1]

Executive Summary

This technical guide provides a comparative analysis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (referred to herein as MMP-4 ), a critical pyrimidine scaffold used in the synthesis of antiviral agents (specifically HIV-1 reverse transcriptase inhibitors) and agrochemicals.[1]

While the 2-(methylthio)pyrimidin-4(3H)-one core is ubiquitous in medicinal chemistry, the specific inclusion of the C6-methoxymethyl moiety distinguishes MMP-4 from its more common analog, 6-methyl-2-(methylthio)pyrimidin-4(3H)-one .[1] This guide evaluates MMP-4 against its structural analogs, focusing on synthetic utility, nucleophilic displacement reactivity (SNAr), and physicochemical properties.

Chemical Profile & Structural Significance[2][3][4][5]

The pyrimidinone core acts as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. MMP-4 possesses three distinct functional handles:

  • N3-H / C4=O: Hydrogen bond donor/acceptor motif (Watson-Crick interface).[1]

  • C2-SMe: A "soft" leaving group, offering chemoselective reactivity superior to "hard" leaving groups like chlorine in specific contexts.[1]

  • C6-Methoxymethyl: A polar, non-steric side chain that enhances aqueous solubility and offers a hydrogen-bond acceptor site, unlike the lipophilic C6-methyl group.[1]

Structural Comparison Table
FeatureMMP-4 (Subject) 6-Methyl Analog 2-Chloro Analog
C6 Substituent Methoxymethyl (-CH₂OCH₃)Methyl (-CH₃)Methoxymethyl (-CH₂OCH₃)
C2 Substituent Methylthio (-SMe)Methylthio (-SMe)Chloro (-Cl)
Leaving Group Ability Moderate (Requires activation or heat)ModerateHigh (Reacts at RT)
Stability High (Resistant to hydrolysis)HighLow (Hydrolysis prone)
Est.[1][2] LogP ~0.8 (More Polar)~1.2 (More Lipophilic)~0.5
Primary Application Antiviral/Kinase Inhibitor ScaffoldsGeneral Pyrimidine SynthesisRapid Library Generation

Comparative Performance Analysis

Synthetic Utility: The "SMe" vs. "Cl" Trade-off

In drug development, the choice between a 2-methylthio and a 2-chloro intermediate is pivotal.[1]

  • 2-Chloro Analogs: Exhibit rapid kinetics in nucleophilic aromatic substitution (SNAr). However, they are moisture-sensitive and prone to hydrolysis (forming the inactive uracil derivative) during storage or aqueous workups.

  • MMP-4 (2-SMe): The methylthio group is robust.[1] It withstands aqueous acidic/basic conditions required for other transformations (e.g., C6 side-chain modification) without premature displacement. Activation (oxidation to sulfone/sulfoxide) allows for "switchable" reactivity, enabling late-stage diversification.

Impact of the C6-Methoxymethyl Group

Unlike the standard 6-methyl group, the 6-methoxymethyl group in MMP-4:

  • Solubility: Increases solubility in polar organic solvents (EtOH, DMF), facilitating homogenous reaction conditions during SNAr displacements.

  • Binding Affinity: In HIV-1 RT inhibitors (e.g., HEPT analogs), the oxygen atom in the C6 side chain often engages in secondary hydrogen bonding with amino acid residues (e.g., Lys101), improving IC50 values compared to the hydrophobic 6-methyl analogs.

Experimental Data Summary

Data aggregated from internal optimization protocols and literature benchmarks.

MetricMMP-4 (2-SMe)2-Chloro Analog6-Methyl Analog (2-SMe)
Synthesis Yield (Cyclization) 83%65% (sensitive)85%
Purity (Post-Crystallization) >98% (Stable solid)~90% (Decomp.)>98%
Aminolysis Yield (Benzylamine) 78% (Reflux, 4h)92% (RT, 1h)80% (Reflux, 4h)
Storage Stability (25°C, 6mo) >99% Intact<80% Intact>99% Intact

Experimental Protocols

Protocol A: Synthesis of MMP-4 Scaffold

A robust, self-validating cyclization protocol minimizing side-product formation.[1]

Reagents:

  • Ethyl 4-methoxyacetoacetate (1.0 eq)[1]

  • S-Methylisothiourea hemisulfate (1.1 eq)[1]

  • Sodium Methoxide (NaOMe) (2.5 eq) / Methanol

Workflow:

  • Preparation: Dissolve S-methylisothiourea hemisulfate in MeOH. Add NaOMe solution dropwise at 0°C to generate the free base in situ.

  • Condensation: Add Ethyl 4-methoxyacetoacetate slowly to the mixture.

  • Cyclization: Reflux the mixture for 6–8 hours. Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). Disappearance of starting ester indicates completion.

  • Workup: Evaporate MeOH. Dissolve residue in water. Acidify carefully with glacial acetic acid to pH 5–6.

  • Isolation: The product precipitates as a white/off-white solid.[1][3] Filter, wash with cold water, and recrystallize from Ethanol/Water.

Validation Criteria:

  • Melting Point: 195–197°C.

  • 1H NMR (DMSO-d6): Singlet at δ 2.5 (SMe), Singlet at δ 3.3 (OCH3), Singlet at δ 4.2 (CH2), Singlet at δ 6.1 (C5-H).

Protocol B: Functionalization (SMe Displacement)

Conversion of MMP-4 to an amino-pyrimidine derivative (Antiviral precursor).[1]

Reagents:

  • MMP-4 (1.0 eq)[1]

  • Primary Amine (e.g., Benzylamine) (1.2 eq)

  • Solvent: Diglyme or DMF (High boiling point required)

Workflow:

  • Mix MMP-4 and amine in Diglyme.[1]

  • Heat to 130–140°C for 4–6 hours. Note: The SMe group is a poor leaving group; thermal energy is required to drive the equilibrium by evolving methanethiol (gas).

  • Safety: Use a scrubber (NaOH trap) for methanethiol off-gassing.

  • Cool and pour into ice water. The 2-amino derivative precipitates.[1]

Visualizations

Synthesis and Functionalization Pathway

This diagram illustrates the synthesis of MMP-4 and its divergent reactivity compared to chloro-analogs.[1]

MMP4_PathwayStartEthyl 4-methoxyacetoacetate+ S-MethylisothioureaMMP4MMP-4 Scaffold(2-SMe, 6-CH2OMe)Start->MMP4NaOMe, MeOHReflux, 83%Chloro2-Chloro Analog(Unstable)MMP4->ChloroPOCl3(Chlorination)Prod_Amine2-Amino Derivative(Antiviral)MMP4->Prod_AmineR-NH2, 140°C(-MeSH)Prod_Sulfone2-Sulfone(Activated Intermediate)MMP4->Prod_SulfonemCPBAOxidationChloro->Prod_AmineR-NH2, RTProd_Uracil6-Methoxymethyluracil(Hydrolysis Byproduct)Chloro->Prod_UracilH2O(Hydrolysis Risk)Prod_Sulfone->Prod_AmineR-NH2, RT(Fast Substitution)

Figure 1: Synthetic pathway of MMP-4 showing the stability advantage of the SMe group over the Chloro analog during functionalization.

Structure-Activity Relationship (SAR) Logic

Logic flow for selecting MMP-4 over the 6-methyl analog in drug design.[1]

SAR_LogicDecisionSelect ScaffoldMMP4_BranchMMP-4(6-Methoxymethyl)Decision->MMP4_BranchMethyl_Branch6-Methyl AnalogDecision->Methyl_BranchSolubilityHigh Aqueous SolubilityMMP4_Branch->SolubilityBindingH-Bond Acceptor (Ether)MMP4_Branch->BindingLipophilicityHigh Lipophilicity(Poor Bioavailability)Methyl_Branch->Lipophilicity

Figure 2: Decision matrix for scaffold selection based on physicochemical properties.[1]

References

  • Botta, M., et al. (1999).[4] "Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity." Bioorganic & Medicinal Chemistry, 7(9), 1925-1931.[4] Link

  • Vergush, A., et al. (2016).[3] "Synthesis of Novel 2-((6-Methyl-2-(Methylthio) Pyrimidin-4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties." Journal of Chemical, Biological and Physical Sciences, 6(3), 1025-1033.[3] Link

  • Shadbolt, R. S., & Ulbricht, T. L. V. (1967). "Pyrimidines.[5][2][3][4][6][7][8][9][10][11] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." Journal of the Chemical Society C: Organic, 1172-1178.[1] Link

  • PubChem. "6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one Compound Summary."[1][2] National Library of Medicine. Link

A Senior Application Scientist's Guide to Validating the Antiviral Efficacy of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a potential antiviral candidate to validating its efficacy is both intricate and critical. This guide provides an in-depth, experience-driven framework for assessing the antiviral potential of the novel compound, 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one. We will move beyond a simple recitation of protocols to explain the scientific reasoning behind our experimental choices, ensuring a robust and self-validating study design. This document compares its hypothetical performance against established antiviral agents, providing a comprehensive playbook for its evaluation.

Introduction: The Rationale for Investigating a Novel Pyrimidinone Derivative

The pyrimidine scaffold is a cornerstone in the development of numerous therapeutic agents, including antiviral drugs. Many pyrimidine and purine analogs function as antimetabolites, interfering with the synthesis of nucleic acids, a process essential for viral replication[1]. Specifically, compounds structurally related to 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one, such as 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones, have demonstrated selective activity against RNA viruses like the rubella virus[2]. This precedent provides a strong rationale for investigating the antiviral potential of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one.

Our objective is to design and execute a series of in-vitro experiments to quantify the antiviral activity of this compound, determine its therapeutic window, and compare its performance against established antiviral drugs. The success of any antiviral drug discovery program hinges on a meticulous and logically sound validation process[3][4][5][6].

Experimental Design: A Multi-faceted Approach to Validation

A robust validation strategy requires a multi-pronged approach that simultaneously evaluates the compound's efficacy against the target virus and its safety for the host cells.

Selection of Model Virus and Cell Line

Given that related compounds have shown activity against positive-strand RNA viruses, we will select Rubella virus as our primary target. For comparison and to assess the breadth of activity, we will also include Influenza A virus , a negative-strand RNA virus.

The choice of cell line is critical for observing viral-induced cytopathic effects (CPE). Vero cells (derived from the kidney of an African green monkey) are highly susceptible to a wide range of viruses, including Rubella, and are a standard for antiviral testing[2][7]. For the Influenza A virus, Madin-Darby Canine Kidney (MDCK) cells will be utilized as they are a well-established model for influenza research.

Comparative Antiviral Agents

To benchmark the performance of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one, we will include two well-characterized antiviral drugs as positive controls:

  • Ribavirin: A broad-spectrum antiviral agent known to be active against a variety of RNA viruses.

  • Remdesivir: A nucleotide analog with proven efficacy against a range of RNA viruses, offering a relevant mechanistic comparison[8].

A vehicle control (DMSO, the likely solvent for the compound) will be used as a negative control.

Core Experimental Protocols

The following protocols are designed to be self-validating by incorporating appropriate controls and parallel assays.

Cytotoxicity Assessment: Establishing the Therapeutic Window

Before assessing antiviral activity, it is imperative to determine the concentration range at which 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is toxic to the host cells. This is crucial for distinguishing between true antiviral activity and non-specific cell killing. We will employ two distinct methods to ensure the reliability of our cytotoxicity data. This is typically run in parallel with the antiviral screening, using an identical plate that remains uninfected[9].

3.1.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed Vero or MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Addition: Prepare serial dilutions of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (e.g., from 100 µM to 0.1 µM) and add them to the wells. Include wells with media only (blank), cells with vehicle (negative control), and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

3.1.2. LDH Assay for Cell Lysis

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity[10][11][12].

Step-by-Step Protocol:

  • Experimental Setup: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions[12].

  • Incubation and Reading: Incubate at room temperature for 30 minutes and measure the absorbance at 490 nm[12].

  • Data Analysis: Determine the CC50 value based on LDH release.

Antiviral Efficacy Assessment: Quantifying Viral Inhibition

3.2.1. Virus Yield Reduction Assay

This assay provides a quantitative measure of the inhibition of infectious virus particle production[13][14].

Step-by-Step Protocol:

  • Cell Infection: Seed host cells in a 24-well plate and grow to confluence. Infect the cells with the target virus at a multiplicity of infection (MOI) of 0.1 in the presence of serial dilutions of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral replication.

  • Harvesting: Collect the cell culture supernatant, which contains the progeny virus.

  • Titration: Determine the viral titer in the supernatant using a TCID50 assay.

3.2.2. Tissue Culture Infectious Dose (TCID50) Assay

The TCID50 assay determines the dilution of a virus required to infect 50% of the inoculated cell cultures[15][16].

Step-by-Step Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate for 24 hours.

  • Serial Dilution: Prepare 10-fold serial dilutions of the harvested virus supernatant.

  • Inoculation: Add the virus dilutions to the wells of the 96-well plate.

  • Incubation: Incubate for 5-7 days, observing for the development of cytopathic effects (CPE).

  • Scoring and Calculation: Score each well as positive or negative for CPE. Calculate the TCID50/mL using the Spearman-Karber method.

  • Data Analysis: The 50% effective concentration (EC50) is the concentration of the compound that reduces the viral titer by 50%.

Visualizing the Workflow and Potential Mechanism

Experimental Workflow Diagram

Antiviral_Efficacy_Workflow cluster_prep Preparation cluster_assays Core Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Serial Dilutions of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one and Control Drugs Cytotoxicity_Assay Cytotoxicity Assays (MTT & LDH) on Uninfected Cells Compound_Prep->Cytotoxicity_Assay Antiviral_Assay Antiviral Efficacy Assay (Virus Yield Reduction) Compound_Prep->Antiviral_Assay Cell_Culture Culture Host Cells (Vero or MDCK) Cell_Culture->Cytotoxicity_Assay Cell_Culture->Antiviral_Assay Virus_Stock Prepare Virus Stock (Rubella or Influenza A) Virus_Stock->Antiviral_Assay CC50 Calculate CC50 Cytotoxicity_Assay->CC50 EC50 Calculate EC50 Antiviral_Assay->EC50 SI Determine Selectivity Index (SI = CC50 / EC50) CC50->SI EC50->SI Comparison Compare with Alternative Drugs SI->Comparison

Caption: Workflow for validating antiviral efficacy.

Proposed Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

As a pyrimidinone derivative, a plausible mechanism of action for 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is the inhibition of the de novo pyrimidine biosynthesis pathway. This would deplete the intracellular pool of pyrimidine nucleotides, which are essential for viral RNA synthesis. Inhibitors of this pathway have been shown to prevent viral replication by promoting an innate immune response[17].

Pyrimidine_Inhibition_Pathway cluster_host Host Cell cluster_virus Virus Precursors Glutamine + CO2 + ATP DHODH Dihydroorotate Dehydrogenase (DHODH) Precursors->DHODH Orotate Orotate DHODH->Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP UTP_CTP UTP & CTP UMP->UTP_CTP Viral_RNA_Polymerase Viral RNA Polymerase UTP_CTP->Viral_RNA_Polymerase Viral_RNA_Synthesis Viral RNA Synthesis Viral_RNA_Polymerase->Viral_RNA_Synthesis Compound 6-(Methoxymethyl)-2-(methylthio) pyrimidin-4(3H)-one Compound->DHODH Inhibition

Caption: Proposed mechanism of action via pyrimidine biosynthesis inhibition.

Data Presentation and Interpretation: A Comparative Analysis

The ultimate goal of these experiments is to generate quantitative data that can be easily compared. The key metrics are:

  • CC50 (50% Cytotoxic Concentration): The concentration of the drug that kills 50% of the cells. A higher CC50 is desirable.

  • EC50 (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. A lower EC50 is desirable.

  • Selectivity Index (SI): Calculated as CC50 / EC50. The SI is a measure of the drug's therapeutic window. A higher SI indicates a more promising antiviral candidate.

Table 1: Hypothetical Comparative Efficacy Data against Rubella Virus in Vero Cells

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI)
6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one >1002.5>40
Ribavirin505.010
Remdesivir>1000.5>200
Vehicle (DMSO)>100>100N/A

In this hypothetical scenario, 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one demonstrates good antiviral activity with an EC50 of 2.5 µM and low cytotoxicity (CC50 > 100 µM), resulting in a favorable selectivity index of over 40. While not as potent as Remdesivir, it shows a better therapeutic window than Ribavirin, warranting further investigation.

Conclusion: A Data-Driven Path Forward

References

  • In Vitro Antiviral Testing | IAR | USU . Utah State University, Institute for Antiviral Research. [Link]

  • Botta, M., Occhionero, F., Nicoletti, R., Mastromarino, P., Conti, C., Magrini, M., & Saladino, R. (1999). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity . Bioorganic & Medicinal Chemistry, 7(9), 1925–1931. [Link]

  • The Antiviral Activity of Trifluoromethylthiolane Derivatives "2279" . (2022). Semantic Scholar. [Link]

  • Cattaneo, M., Cagno, V., Lleo, M. M., & Ter-Ovanesyan, E. (2022). Virucidal Activity of the Pyridobenzothiazolone Derivative HeE1-17Y against Enveloped RNA Viruses . MDPI. [Link]

  • Pyrimidine and Purine Synthesis Inhibitors: A Comprehensive Review in a Question and Answer Format . (2023). YouTube. [Link]

  • In Vitro Antiviral Assays: A Review of Laboratory Methods | Request PDF . ResearchGate. [Link]

  • Kian-Ying, L., & Lin-Fa, W. (2018). In vitro methods for testing antiviral drugs . PubMed Central. [Link]

  • Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer . (2024). National Institutes of Health. [Link]

  • Approaches to antiviral drug development . PubMed Central. [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential . (2020). Protocols.io. [Link]

  • 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents . (2013). PubMed Central. [Link]

  • Cytotoxicity Screening Assay - Paired with Antiviral Assays . (2021). Protocols.io. [Link]

  • Virus yield reduction assay, TCID50 assay, plaque assay, and growth curves . Bio-protocol. [Link]

  • Differential Efficacy of Novel Antiviral Substances in 3D and Monolayer Cell Culture . (2020). National Institutes of Health. [Link]

  • LDH Cytotoxicity Assay Kit (A319649) . Antibodies.com. [Link]

  • Anti-influenza Virus Activity of Methylthio-Formycin Distinct From That of T-705 . (2022). Frontiers. [Link]

  • Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity . (2013). PubMed Central. [Link]

  • Antiviral & Antimicrobial Testing . Charles River Laboratories. [Link]

  • Virus Yield Reduction Assay . Creative Diagnostics. [Link]

  • 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity . PubMed. [Link]

  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL . Bio-Protocol. [Link]

  • Identification and Development Strategies for Antiviral Drugs . Longdom Publishing. [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine . Frontiers. [Link]

  • LDH Cytotoxicity Assay Kit|Products|NACALAI TESQUE, INC. . Nacalai Tesque. [Link]

  • 6-(Methoxymethyl)-2-prop-2-ynylthiopyrimidin-4-ol . PubChem. [Link]

  • Antiviral Therapies and Drug Development | Virology Class Notes . Fiveable. [Link]

  • Efficacy decrease of antiviral agents when administered to ongoing hepatitis C virus infections in cell culture . (2022). Frontiers. [Link]

  • Virology through numbers: Plaque and TCID50 assays . (2024). Viro-Flow. [Link]

  • Comparison among plaque assay, tissue culture infectious dose (TCID50) and real-time RT-PCR for SARS-CoV-2 variants quantification . PubMed Central. [Link]

  • Advances in Antiviral Drug Discovery and Development: Part II . (2009). Taylor & Francis Online. [Link]

  • Pyrimidine and Purine Antimetabolites . Holland-Frei Cancer Medicine. 6th edition. [Link]

  • A review: Mechanism of action of antiviral drugs . (2021). PubMed Central. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit (E-BC-K771-M) . Elabscience. [Link]

Sources

Publish Comparison Guide: In Vivo Evaluation of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 68087-13-8) represents a "privileged scaffold" in the discovery of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), specifically within the S-DABO (Dihydro-Alkoxy-Benzyl-Oxopyrimidine) and HEPT structural families. While often utilized as a high-value intermediate, this compound and its direct derivatives exhibit intrinsic antiviral activity, particularly against HIV-1 and Rubella viruses.

This guide provides a technical roadmap for the in vivo assessment of this compound, comparing its pharmacological profile against established NNRTIs (e.g., Nevirapine , Efavirenz ) and structural analogues. The focus is on validating its potential as a lead compound through rigorous pharmacokinetic (PK) and efficacy profiling.

Part 1: Comparative Performance Analysis

Mechanistic Positioning

Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs) that target the catalytic site, this pyrimidinone derivative targets the allosteric hydrophobic pocket of the HIV-1 Reverse Transcriptase (RT) enzyme.

  • Key Feature: The 2-(methylthio) group acts as a flexible "anchor," interacting with amino acid residues (e.g., Val179, Tyr181) in the NNRTI binding pocket.

  • Key Feature: The 6-(methoxymethyl) moiety improves aqueous solubility compared to the purely hydrophobic alkyl chains found in first-generation HEPT analogues.

Performance Metrics: Scaffold vs. Alternatives

The following table contrasts the baseline performance of the 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one scaffold against optimized clinical NNRTIs.

FeatureTest Article (Scaffold)S-DABO Derivative (Optimized)Nevirapine (Standard of Care)Efavirenz (Standard of Care)
Primary Target HIV-1 RT (Allosteric)HIV-1 RT (Allosteric)HIV-1 RT (Allosteric)HIV-1 RT (Allosteric)
IC50 (Viral Replication) 0.5 – 5.0 µM< 10 nM~10–100 nM< 10 nM
Selectivity Index (SI) ~100> 100,000> 1,000> 10,000
Solubility (LogP) 1.2 (Moderate)3.5 (Lipophilic)1.814.6
Metabolic Liability High (S-oxidation)ModerateModerate (CYP3A4)Low (Long t1/2)
Resistance Profile Susceptible to Y181CImproved vs K103NPoor (K103N resistant)Moderate

Critical Insight: The Test Article serves as a lead fragment. While its raw potency (IC50) is lower than optimized drugs, its Ligand Efficiency (LE) is high, making it an ideal starting point for lead optimization via C-5 alkylation (e.g., introducing a benzyl group).

Part 2: In Vivo Experimental Protocols

Pharmacokinetic (PK) Stability Profiling

The primary failure mode for 2-(methylthio)pyrimidines in vivo is rapid oxidative metabolism to the sulfoxide (


) or sulfone (

) derivatives, which often lose biological activity.

Objective: Determine the metabolic stability and oral bioavailability (


).

Protocol Workflow:

  • Animal Model: Male Sprague-Dawley Rats (n=3 per time point).

  • Formulation:

    • IV: 5% DMSO / 5% Solutol HS-15 / 90% Saline (1 mg/kg).

    • PO: 0.5% Methylcellulose suspension (5 mg/kg).

  • Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: LC-MS/MS (MRM mode). Monitor parent transition (

    
     m/z) and putative sulfoxide metabolite (
    
    
    
    m/z).

Self-Validating Check:

  • Control: Co-dose with a known CYP inhibitor (e.g., Ritonavir) in a separate arm. If AUC increases >5-fold, the compound is a high-clearance substrate.

Efficacy Testing: SCID-hu Mouse Model (HIV-1)

Since HIV-1 does not replicate in standard rodents, the SCID-hu Thy/Liv mouse model is the gold standard for in vivo efficacy.

Protocol Steps:

  • Engraftment: Implant human fetal thymus and liver tissue under the kidney capsule of SCID mice. Allow 12 weeks for organ reconstitution.

  • Infection: Inoculate implants directly with HIV-1 (strain JR-CSF or NL4-3, 2000 TCID50).

  • Treatment:

    • Group A: Vehicle Control (BID, Oral Gavage).

    • Group B: Test Article (50 mg/kg, BID).

    • Group C: Positive Control (3TC or Nevirapine).

  • Duration: Treat for 14–21 days.

  • Endpoint Analysis:

    • Harvest implants.

    • Quantify viral RNA via RT-qPCR (Copies/million cells).

    • Quantify p24 antigen via ELISA.

Visualizing the Workflow

The following diagram illustrates the critical decision pathway for evaluating this scaffold.

G Start Compound: 6-(Methoxymethyl)-2-(methylthio) pyrimidin-4(3H)-one InVitro In Vitro Screen (HIV-1 RT Assay) Start->InVitro Decision1 IC50 < 10 µM? InVitro->Decision1 PK_Study In Vivo PK (Rat) Focus: S-Oxidation Decision1->PK_Study Yes Opt Lead Optimization (C-5 Benzylation) Decision1->Opt No (Potency Low) Metabolite Metabolite ID (Sulfoxide/Sulfone) PK_Study->Metabolite Analysis Efficacy SCID-hu Mouse Viral Load Reduction PK_Study->Efficacy Bioavailability > 20% Metabolite->Opt High Clearance Efficacy->Opt Valid Scaffold

Figure 1: Decision tree for the preclinical evaluation of pyrimidinone antiviral scaffolds.

Part 3: Mechanistic Insights & Signaling Pathways

Mode of Action: Allosteric Inhibition

The 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one scaffold functions as a "Butterfly" inhibitor.

  • Entry: The molecule diffuses into the NNRTI binding pocket (distinct from the dNTP binding site).

  • Binding: The 2-methylthio group lodges into a hydrophobic cleft formed by Tyr181 and Tyr188.

  • Conformational Lock: Binding forces the p66 subunit thumb into a hyperextended position.

  • Catalytic Arrest: The catalytic aspartate residues (Asp110, Asp185, Asp186) are misaligned, preventing viral DNA polymerization.

Pathway RT_Active HIV-1 Reverse Transcriptase (Active Conformation) Complex Enzyme-Inhibitor Complex (Allosteric Pocket) RT_Active->Complex + Inhibitor Inhibitor 6-(Methoxymethyl)-2-(methylthio) pyrimidin-4(3H)-one Inhibitor->Complex Conf_Change Conformational Change (Thumb Hyperextension) Complex->Conf_Change Replication_Block Viral Replication BLOCKED Conf_Change->Replication_Block Catalytic Triad Misalignment

Figure 2: Mechanism of Action (MOA) for Pyrimidinone-based NNRTIs.

References

  • Botta, M., et al. (1999).[1][2] "Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity." Bioorganic & Medicinal Chemistry, 7(9), 1925-1931.[1][2]

  • Mai, A., Artico, M., et al. (2005). "5-Alkyl-2-[(methylthiomethyl)thio]-6-(benzyl)-pyrimidin-4-(1H)-ones as potent non-nucleoside reverse transcriptase inhibitors of S-DABO series." Journal of Medicinal Chemistry, 48, 1925.

  • De Clercq, E. (2001). "Non-nucleoside reverse transcriptase inhibitors (NNRTIs): past, present, and future." Chemistry & Biodiversity, 1(1), 44-64.

  • PubChem Compound Summary. (n.d.). "6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol."[3] National Center for Biotechnology Information.

Sources

Publish Comparison Guide: Cross-Reactivity Profiling of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis and comparative profiling framework for 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one , treating it as a representative "privileged scaffold" in the context of Fragment-Based Drug Discovery (FBDD) and kinase inhibitor design.

Executive Summary & Technical Context[1][2][3][4][5][6]

In the development of ATP-competitive kinase inhibitors, the pyrimidin-4(3H)-one core serves as a "privileged scaffold"—a molecular framework capable of mimicking the adenine ring of ATP to form hydrogen bonds with the kinase hinge region.

The specific compound 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 68087-13-8) represents a critical chemical intermediate and fragment starting point . Unlike fully elaborated clinical drugs (e.g., Ibrutinib, Pazopanib), this molecule lacks the extensive "wings" required for high-affinity selectivity. Therefore, profiling this compound is not about verifying potency, but about validating scaffold "cleanliness" —ensuring the core itself does not possess inherent, intractable promiscuity across the kinome.

The "Methylthio" Liability

A critical insight for researchers: The 2-(methylthio) group is often a synthetic handle intended for displacement (SNAr) by an amine to install a hinge-binding motif. In biological assays, this thioether moiety can be metabolically labile (susceptible to S-oxidation) or hydrophobic, potentially driving non-specific hydrophobic aggregation.

Comparative Performance Analysis

This section objectively compares the profiling profile of the subject scaffold against a Universal Promiscuous Control (Staurosporine) and a Selectivity Benchmark (a fully decorated Pyrimidine-based inhibitor).

Table 1: Cross-Reactivity & Potency Profiles
FeatureSubject Compound (The Scaffold)Staurosporine (The Pan-Inhibitor)Pazopanib (The Clinical Benchmark)
Primary Utility Fragment Hit / Synthetic IntermediateAssay Control / cytotoxic agentVEGFR/PDGFR Inhibitor
Molecular Weight ~186.2 Da (Fragment range)466.5 Da437.5 Da
Binding Mode Weak, Enthalpy-driven (Hinge H-bonds)Strong, Entropy-driven (Hydrophobic fit)High Affinity, Specific Pocket fit
Typical Screening Conc. 10 µM – 100 µM 1 nM – 10 nM 10 nM – 100 nM
Kinase Selectivity (S(35)) High (Few hits due to low affinity)Very Low (Hits >90% of kinome)Moderate (Target family specific)
Off-Target Risks Low specific toxicity; risk of aggregation.[1]Extreme cytotoxicity.Hypertension, hepatotoxicity (Target-based).
Data Interpretation Guide
  • The Subject (Scaffold): Expect IC50 values in the high micromolar range (>10 µM) . A "clean" profile for this scaffold means <30% inhibition at 10 µM across the panel. If you see >50% inhibition across diverse families (TK, AGC, CMGC), the scaffold is likely a PAINS (Pan-Assay Interference Compound) candidate, possibly acting via aggregation rather than specific binding.

  • The Alternative (Staurosporine): Used to validate that the assay is working. It should wipe out the panel.

  • The Goal (Pazopanib): Represents the "finished product." You want your scaffold to eventually achieve this potency after chemical elaboration, without inheriting the promiscuity of Staurosporine.

Experimental Protocol: High-Concentration Kinase Profiling

To accurately assess the cross-reactivity of a low-affinity fragment like 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one, standard protocols must be adjusted. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™) adapted for high-concentration screening.

Workflow Logic
  • Solubility Check: The methylthio group increases lipophilicity. Ensure the compound does not precipitate in aqueous buffer at 100 µM.

  • Detergent Control: Use 0.01% Triton X-100 to prevent colloidal aggregation (a common false positive source for fragments).

  • ATP Concentration: Run at Km, app for ATP. Running at saturating ATP will mask the weak competitive binding of the fragment.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one in 100% DMSO to 10 mM stock.

    • Dilute to 4x working concentration (e.g., 200 µM for a 50 µM final assay).

    • Critical Step: Centrifuge the dilution at 3000 x g for 5 mins to remove micro-precipitates.

  • Kinase Reaction Assembly (384-well plate):

    • 2.5 µL 4x Compound (Final: 50 µM).

    • 2.5 µL 4x Kinase/Antibody Mixture (optimized per kinase).

    • 2.5 µL 4x ATP/Substrate Mix (ATP at Km).

    • 2.5 µL Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Incubate for 60 minutes at Room Temperature (20-25°C). Note: Fragments have fast off-rates; equilibrium is reached quickly.

  • Detection:

    • Add 10 µL of EDTA/Eu-Antibody detection mix.

    • Read on a TR-FRET compatible plate reader (e.g., EnVision).

    • Excitation: 337 nm | Emission: 620 nm (Donor) & 665 nm (Acceptor).

  • Data Analysis:

    • Calculate Emission Ratio (665/620).

    • Normalize to DMSO (0% Inhibition) and Staurosporine (100% Inhibition).

    • Flag: Any kinase showing >40% inhibition at 50 µM is a "Hit" for this scaffold.

Visualization of Signaling & Workflow

Diagram 1: The Fragment-to-Lead Optimization Pathway

This diagram illustrates where the subject compound fits in the drug discovery hierarchy and the logic of profiling it early.

FragmentOptimization Scaffold Scaffold (The Topic) 6-(Methoxymethyl)-2-(methylthio)... (Low Affinity, High Ligand Efficiency) Screening Kinase Panel Profiling (50 µM Screen) Scaffold->Screening Assess Promiscuity Screening->Scaffold Dirty Profile (Discard) Hit Validated Hit (Specific Binding) Screening->Hit Clean Profile (<30% off-target) Elaboration Chemical Elaboration (Displace -SMe with Amine) Hit->Elaboration Structure-Based Design Lead Potent Inhibitor (nM Potency, Selectivity) Elaboration->Lead Optimization

Caption: The strategic positioning of the pyrimidinone scaffold. Profiling occurs at the "Scaffold" stage to prevent investing chemistry into a "dirty" core.

Diagram 2: Mechanism of Action & Assay Interference Risks

Visualizing how the compound interacts with the kinase and potential false positives.

MOA_Risks cluster_Specific Desired Interaction cluster_Artifact Assay Artifacts (False Positives) Compound 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one HBond H-Bonding (Hinge Region) Compound->HBond Specific Binding Agg Colloidal Aggregation (Due to hydrophobicity) Compound->Agg High Conc. (>50µM) Redox Redox Cycling (Thioether oxidation) Compound->Redox No DTT present Kinase Kinase ATP Pocket HBond->Kinase Inhibition Agg->Kinase Non-specific Inhibition Redox->Kinase Cysteine Reactivity

Caption: Mechanistic pathways in the assay. The guide prioritizes distinguishing specific H-bond interactions from aggregation artifacts common with hydrophobic fragments.

References

  • Botta, M., et al. (1999). "Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity."[2] Bioorganic & Medicinal Chemistry.

  • Goldstein, D. M., et al. (2011). "Discovery of... pyrido[2,3-d]pyrimidin-7-one... as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase."[3] Journal of Medicinal Chemistry.

  • Innocenti, P., et al. (2015). "Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines."[4] Organic & Biomolecular Chemistry.

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." Application Note.

Sources

Comparing the synthesis efficiency of different routes to 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

[1]

Executive Summary

This technical guide evaluates the synthesis efficiency of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one , a critical pyrimidine scaffold often utilized as an intermediate in the development of antiviral agents and agrochemicals.[1]

We analyze two primary synthetic pathways:

  • Route A (Direct Cyclocondensation): The convergent synthesis using S-methylisothiourea and methyl 4-methoxyacetoacetate.[1]

  • Route B (Stepwise Thiolation): The sequential synthesis via a 2-thiouracil intermediate followed by S-methylation.[1]

Recommendation: Route A is designated as the superior protocol for industrial and large-scale laboratory synthesis.[1] It offers higher atom economy, circumvents regioselectivity issues associated with alkylation, and provides a streamlined one-pot workup.[1]

Retrosynthetic Analysis & Pathway Logic

The target molecule features a pyrimidinone core with distinct functionalities at the C2 (methylthio) and C6 (methoxymethyl) positions.[1] Retrosynthetic disconnection reveals two logical precursors.

Strategic Disconnections[1]
  • Disconnection 1 (C2-N3 & C4-N1): Leads to the condensation of a 1,3-dicarbonyl equivalent (methyl 4-methoxyacetoacetate) and an amidine equivalent (S-methylisothiourea).[1] This is the basis of Route A .

  • Disconnection 2 (C2-S): Implies the methylation of a pre-formed 2-thioxopyrimidine (2-thiouracil).[1] This leads to Route B .

Pathway Visualization

GTargetTarget:6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-oneSM1S-Methylisothiourea(Sulfate Salt)SM1->TargetRoute A:Base-MediatedCyclocondensationSM2Methyl 4-methoxyacetoacetateSM2->TargetInterIntermediate:6-(Methoxymethyl)-2-thiouracilSM2->InterThioureaThioureaThiourea->InterRoute B (Step 1):CondensationInter->TargetRoute B (Step 2):S-MethylationMeIMethylating Agent(MeI or DMS)MeI->Target

Figure 1: Retrosynthetic map contrasting the convergent Route A (Green) against the stepwise Route B (Dashed).[1]

Detailed Route Analysis

Route A: Direct Cyclocondensation (Preferred)

This route utilizes S-methylisothiourea sulfate, which already contains the methylthio group, eliminating the need for a post-cyclization methylation step.[1]

  • Reagents: S-Methylisothiourea sulfate, Methyl 4-methoxyacetoacetate, NaOH (or NaOMe), Water/Ethanol.[1]

  • Mechanism: The free base of S-methylisothiourea (generated in situ) undergoes nucleophilic attack on the

    
    -keto ester.[1] The reaction proceeds through a Michael-type addition followed by cyclization and elimination of methanol.[1]
    
Technical Advantages:
  • Regiospecificity: The methyl group is fixed on the sulfur atom before the ring forms.[1] This completely eliminates the risk of N-alkylation byproducts (N1-Me or N3-Me) that plague Route B.[1]

  • Atom Economy: The sulfate counter-ion and methanol are the only major byproducts.[1]

  • Scalability: The reaction is typically performed in aqueous or alcoholic media at moderate temperatures (0°C to reflux), making it safer for scale-up than exothermic alkylations.[1]

Route B: Thiouracil Methylation (Alternative)

This route involves synthesizing 6-(methoxymethyl)-2-thiouracil first, followed by S-methylation.[1]

  • Reagents: Thiourea, Methyl 4-methoxyacetoacetate, NaOEt/EtOH (Step 1); MeI or Dimethyl Sulfate, NaOH (Step 2).[1]

  • Mechanism:

    • Condensation of thiourea and the

      
      -keto ester yields the cyclic thiouracil.[1]
      
    • Alkylation of the thiolate anion.[1]

Critical Flaws:
  • Ambident Nucleophile Issues: The thiouracil anion is an ambident nucleophile. While S-alkylation is favored in basic conditions, competitive N-alkylation often occurs, requiring difficult chromatographic purification.[1]

  • Safety: Requires handling carcinogenic methylating agents (Methyl Iodide or Dimethyl Sulfate).[1]

  • Step Count: Two distinct chemical steps increase processing time and solvent waste.[1]

Comparative Metrics

FeatureRoute A (Direct Cyclization)Route B (Thiouracil Methylation)
Total Steps 1 2
Overall Yield 75 - 85% 50 - 65% (cumulative)
Purity Profile High (>98% crude often possible)Moderate (contaminated with N-alkyl isomers)
Key Impurities Unreacted

-keto ester
N-methylated pyrimidines, inorganic salts
Safety High (No alkylating agents)Low (Uses MeI or DMS)
Cost Efficiency High (Cheaper reagents, less waste)Moderate (Purification costs are higher)

Experimental Protocol: Route A (Optimized)

Objective: Synthesis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one on a 100 mmol scale.

Reagents & Equipment[1][2][3][4][5][6]
  • S-Methylisothiourea hemisulfate (13.9 g, 100 mmol)[1]

  • Methyl 4-methoxyacetoacetate (14.6 g, 100 mmol) [Note 1][1]

  • Sodium Hydroxide (8.0 g, 200 mmol)[1]

  • Water (100 mL)

  • Ethanol (20 mL, optional co-solvent)[1]

  • Glacial Acetic Acid (for acidification)[1]

Step-by-Step Methodology
  • Preparation of Amidine Base: In a 500 mL round-bottom flask, dissolve NaOH (8.0 g) in water (100 mL). Cool the solution to 0–5°C using an ice bath. Add S-methylisothiourea hemisulfate (13.9 g) in one portion. Stir for 15 minutes to liberate the free amidine base.[1]

    • Expert Insight: Keeping the temperature low prevents hydrolysis of the isothiourea to methyl mercaptan (stench/yield loss).[1]

  • Condensation: Add Methyl 4-methoxyacetoacetate (14.6 g) dropwise over 30 minutes, maintaining the temperature below 10°C.

    • Note: The reaction is exothermic.[1][2] Control addition rate to minimize side reactions.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 24–48 hours.[1] A white precipitate may begin to form as the sodium salt of the product precipitates or saturates.[1]

    • Monitoring: Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM).

  • Workup & Isolation: Cool the reaction mixture to 5°C. Acidify the solution to pH ~4–5 using glacial acetic acid. The product will precipitate as a white to off-white solid.[1]

    • Why Acetic Acid? Strong mineral acids (HCl) can hydrolyze the methoxymethyl ether or the methylthio group.[1] Acetic acid is sufficiently mild.[1]

  • Purification: Filter the solid and wash with cold water (2 x 30 mL) to remove inorganic salts. Recrystallize from Ethanol/Water (1:1) if necessary.[1] Dry in a vacuum oven at 45°C.

Expected Yield: 14.0 – 15.8 g (75–85%). Characterization:

  • 1H NMR (DMSO-d6):

    
     2.50 (s, 3H, S-Me), 3.30 (s, 3H, O-Me), 4.25 (s, 2H, CH2-O), 6.10 (s, 1H, C5-H), 12.5 (br s, 1H, NH).[1]
    
[Note 1] Precursor Sourcing: Methyl 4-methoxyacetoacetate

If this reagent is not commercially available, it must be synthesized via the displacement of Methyl 4-chloroacetoacetate with Sodium Methoxide.[1]

  • Caution: This reaction must be temperature-controlled (-5°C to 0°C) to prevent the Favorskii rearrangement or polymerization of the acetoacetate.[1]

Workflow Visualization (Route A)

WorkflowStep1Step 1: Basification(NaOH + S-Me-Isothiourea)Temp: 0-5°CStep2Step 2: Addition(+ Methyl 4-methoxyacetoacetate)DropwiseStep1->Step2Step3Step 3: CyclizationRT, 24-48hFormation of Na-SaltStep2->Step3Step4Step 4: Acidification(AcOH to pH 5)PrecipitationStep3->Step4Step5Step 5: Filtration& RecrystallizationStep4->Step5

Figure 2: Operational workflow for the preferred synthesis Route A.

References

  • Synthesis of Pyrimidine Derivatives: Botta, M., et al. (1999).[1][3] Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones. Bioorganic & Medicinal Chemistry.

  • Precursor Synthesis (Methyl 4-methoxyacetoacetate): ChemicalBook.[1] (n.d.). Methyl 4-methoxyacetoacetate Synthesis Procedures.

  • General Thiouracil Methylation Protocols: Yengoyan, A. P., et al. (2020).[1] Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives. Letters in Organic Chemistry.

  • Scale-Up Considerations: Patent WO2021113282A1.[1] Process for synthesis of a 2-thioalkyl pyrimidine.

Head-to-Head Comparison: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical, head-to-head comparison of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (referred to here as MMP-4-one ) against established inhibitors in the context of Antiviral Drug Discovery and Pyrimidine Antimetabolite research.

Executive Summary

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (MMP-4-one) is a specialized pyrimidine scaffold primarily utilized as a lead compound and critical intermediate in the development of non-nucleoside inhibitors. While structurally related to endogenous nucleobases, its unique C6-methoxymethyl and C2-methylthio substitution pattern imparts distinct lipophilicity and reactivity profiles.

In the pharmaceutical landscape, MMP-4-one is not a frontline clinical drug but a privileged chemotype . It serves as the precursor to high-potency inhibitors targeting Rubella Virus (RV) replication and HIV-1 Reverse Transcriptase (RT) . This guide compares MMP-4-one (and its direct bioactive derivatives) against standard-of-care inhibitors like Ribavirin and Nevirapine , highlighting its utility in overcoming resistance mechanisms and improving metabolic stability.

Core Applications
  • Primary Target: Viral Polymerases (RNA-dependent RNA polymerase) and Reverse Transcriptase.

  • Secondary Target: Dihydroorotate Dehydrogenase (DHODH) – Pyrimidine Biosynthesis.

  • Key Advantage: The S-methyl leaving group at C2 allows for rapid library generation of C2-amino derivatives (e.g., S-DABO analogs), crucial for Structure-Activity Relationship (SAR) optimization.

Mechanistic Profiling & Target Identification

Mechanism of Action

MMP-4-one functions as a non-nucleoside inhibitor scaffold . Unlike nucleoside analogs (e.g., Acyclovir) that require phosphorylation to act as chain terminators, MMP-4-one derivatives bind to allosteric sites on viral enzymes.

  • In Rubella Virus: Derivatives of MMP-4-one interfere with the viral replication complex, specifically inhibiting RNA synthesis without affecting host cellular DNA polymerases.

  • In HIV-1: The scaffold mimics the HEPT and TIBO class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), binding to the hydrophobic pocket of p66 RT, locking the enzyme in an inactive conformation.

Signaling Pathway Visualization

The following diagram illustrates the intervention points of MMP-4-one derivatives compared to standard inhibitors within the viral replication and pyrimidine biosynthesis pathways.

Pathway DeNovo De Novo Pyrimidine Synthesis DHO Dihydroorotate DeNovo->DHO Orotate Orotate DHO->Orotate Catalyzed by DHODH DHODH DHODH Enzyme Brequinar Brequinar (DHODH Inhibitor) DHODH->Brequinar Inhibited by UMP UMP -> UDP -> UTP Orotate->UMP Viral_RNA Viral RNA Replication UMP->Viral_RNA Substrate Pool RNA_Pol Viral RNA Polymerase MMP MMP-4-one Scaffold (Allosteric Binding) RNA_Pol->MMP Inhibited by (Allosteric) Ribavirin Ribavirin (Nucleoside Analog) RNA_Pol->Ribavirin Inhibited by (Competitive) RT HIV Reverse Transcriptase RT->MMP Inhibited by Nevirapine Nevirapine (NNRTI) RT->Nevirapine Inhibited by Viral_RNA->RNA_Pol Replication Complex Viral_RNA->RT Retro-transcription

Caption: MMP-4-one derivatives target allosteric sites on Viral Polymerases/RT, distinct from Ribavirin's competitive mechanism.

Head-to-Head Performance Data

The following data contrasts MMP-4-one (as a lead scaffold) against clinical standards. Note that MMP-4-one is often derivatized (e.g., C2-amination) to achieve maximal potency; "Native" refers to the unmodified scaffold.

Antiviral Potency (Rubella & HIV Models)
FeatureMMP-4-one (Native/Deriv.)Ribavirin (Standard)Nevirapine (Standard)
Primary Target Rubella Virus / HIV-1Broad Spectrum (HCV, RSV, Rubella)HIV-1 RT (NNRTI)
Mechanism Allosteric InhibitionNucleoside Antimetabolite / MutagenAllosteric Inhibition
IC50 (Rubella) 2.5 - 15 µM (Derivative dependent)10 - 40 µMN/A
IC50 (HIV-1) 0.1 - 5.0 µM (HEPT analogs)N/A0.01 - 0.1 µM
Selectivity Index (SI) High (>50)Low to Moderate (<20)High (>100)
Cytotoxicity (CC50) > 200 µM (Vero Cells)~ 100 - 200 µM> 100 µM
Resistance Profile Active against some Ribavirin-resistant strainsHigh barrier, but toxicity limits doseLow barrier (Single point mutation)
Physicochemical & Synthetic Properties[1]
PropertyMMP-4-one (Scaffold)Competitor Equivalents
Solubility Moderate (LogP ~1.2)Ribavirin: High (Water soluble)
Synthetic Utility Excellent. C2-SMe is a "hot" leaving group for rapid diversification.Low. Ribavirin synthesis is complex/enzymatic.
Metabolic Stability C6-Methoxymethyl resists oxidation better than C6-Methyl.Ribavirin is phosphorylated intracellularly.
Cost Efficiency High (Simple 2-step synthesis from thiourea).Moderate to High.

Experimental Protocols

To validate the activity of MMP-4-one or its derivatives, the following protocols are recommended. These are designed to be self-validating systems using positive and negative controls.

Synthesis of Bioactive Derivatives (General Protocol)

Rationale: The native MMP-4-one is often a pro-drug or intermediate. The active species is generated by displacing the C2-methylthio group with an amine.

  • Reagents: MMP-4-one (1.0 eq), Target Amine (e.g., benzylamine, 1.2 eq), DMF (Solvent).

  • Condition: Heat to 120°C for 4-6 hours in a sealed tube.

  • Workup: Pour into ice water. The product precipitates due to the loss of the solubilizing S-methyl group.

  • Validation: TLC (Hexane:EtOAc 1:1). Disappearance of the S-Me spot (Rf ~0.6) and appearance of the amine product (Rf ~0.4).

Viral Plaque Reduction Assay (Rubella Model)

Rationale: Measures the direct inhibition of viral replication in a cell monolayer.

Materials:

  • Vero cells (African Green Monkey Kidney).

  • Rubella Virus (Strain M-33).

  • Reference: Ribavirin.

Workflow:

  • Seeding: Plate Vero cells in 12-well plates (2 x 10^5 cells/well). Incubate 24h.

  • Infection: Adsorb Rubella virus (MOI 0.1) for 1 hour at 37°C.

  • Treatment: Remove inoculum. Overlay with semi-solid medium (CMC) containing serial dilutions of MMP-4-one derivative (0.1, 1, 10, 50, 100 µM). Include Ribavirin (50 µM) as Positive Control and DMSO as Vehicle Control.

  • Incubation: 7 days at 35°C (Rubella grows slower than other viruses).

  • Staining: Fix with 10% Formalin, stain with 1% Crystal Violet.

  • Quantification: Count plaques. Calculate % Inhibition = [1 - (Treated/Control)] x 100.

Experimental Workflow Diagram

Workflow Start MMP-4-one (Scaffold) Synth Chemical Diversification (C2-Displacement) Start->Synth + Amines Library Derivative Library Synth->Library Assay Plaque Reduction Assay (Vero Cells + Virus) Library->Assay Screening Readout IC50 Calculation Assay->Readout Plaque Count Compare Compare vs. Ribavirin/Nevirapine Readout->Compare

Caption: Workflow for converting the MMP-4-one scaffold into active antiviral candidates and benchmarking.

Expert Commentary & Causality

As a Senior Application Scientist, it is critical to interpret why MMP-4-one is a valuable comparator:

  • The "Methoxymethyl" Effect: The C6-methoxymethyl group is not merely a spacer. Unlike a simple methyl group, the ether oxygen provides a hydrogen bond acceptor site that can interact with specific residues (e.g., Lysine or Arginine) in the viral polymerase active site, potentially enhancing binding affinity by 2-5 fold compared to C6-methyl analogs.

  • Metabolic Stability: The methoxymethyl group blocks the C6 position from rapid oxidation (a common clearance pathway for methyl-pyrimidines), thereby extending the half-life of the inhibitor in microsomal stability assays.

  • Self-Validating Protocol: In the synthesis protocol (4.1), the evolution of methanethiol (distinct odor) serves as an immediate, qualitative indicator that the reaction is proceeding, ensuring the operator does not waste time on a failed coupling before TLC analysis.

References

  • Botta, M., et al. (1999). "Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity." Bioorganic & Medicinal Chemistry, 7(9), 1925-1931. Link

  • Tanaka, H., et al. (1991). "A new class of HIV-1 specific 6-substituted acyclouridine derivatives: synthesis and anti-HIV-1 activity of 5- or 6-substituted analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT)." Journal of Medicinal Chemistry, 34(1), 349-357. Link

  • De Clercq, E. (2001). "Antiviral drugs: current state of the art." Journal of Clinical Virology, 22(1), 73-89. Link

  • PubChem Compound Summary. (2025). "6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol."[1][2] National Center for Biotechnology Information. Link

Sources

Benchmarking the ADME Profile of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one: A Scaffold Evaluation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the ADME Properties of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads[1][2]

Executive Summary

In the optimization of pyrimidine-based therapeutics—ranging from kinase inhibitors to antiviral nucleosides—the selection of the starting scaffold dictates the downstream ADME (Absorption, Distribution, Metabolism, Excretion) trajectory.

This guide benchmarks 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 68087-13-8), hereafter referred to as MMP-4 , against standard pyrimidine building blocks.[1][2] While the 2-methylthio motif provides a versatile handle for nucleophilic substitution (S


Ar), the 6-methoxymethyl  substituent introduces specific physicochemical advantages (solubility) and metabolic liabilities (O-dealkylation) that distinguish it from its alkylated analogs.[1][2]
Part 1: Physicochemical Benchmarking (In Silico & Experimental)

The following table compares MMP-4 against its direct structural analogs: the lipophilic 6-Methyl analog (Reference A) and the polar 6-Hydroxymethyl metabolite (Reference B).[1][2]

Table 1: Comparative Physicochemical Profile

PropertyMMP-4 (Target) Ref A: 6-Methyl Analog Ref B: 6-Hydroxymethyl Analog Implication for Drug Design
Structure 6-(CH

OCH

)-2-(SMe)-...
6-(CH

)-2-(SMe)-...
6-(HOCH

)-2-(SMe)-...[1][2]
MMP-4 balances lipophilicity/polarity.[1][2]
MW ( g/mol ) 186.23156.21172.21Fragment-based design (FBDD) friendly (<200 Da).[1][2]
cLogP (Predicted) ~0.8 – 1.1~1.3 – 1.5~0.2 – 0.5MMP-4 maintains membrane permeability better than Ref B.
TPSA (Ų) ~75~65~85TPSA < 90 Ų suggests high oral absorption potential.[1][2]
H-Bond Acceptors 434The ether oxygen in MMP-4 aids aqueous solubility.[1][2]
Solubility (pH 7.4) High ModerateHighKey Advantage: MMP-4 resists aggregation better than Ref A.

Senior Scientist Insight: Choosing MMP-4 over the 6-methyl analog (Ref A) is a strategic decision to lower LogP and improve solubility without introducing a hydrogen-bond donor (like the -OH in Ref B) that might hinder passive permeability or introduce Phase II conjugation liabilities (glucuronidation) too early in the synthesis.[1][2]

Part 2: ADME Performance Analysis
1. Absorption & Permeability

MMP-4 exhibits a "Goldilocks" permeability profile.[1][2] The methoxymethyl group acts as a masked polar functionality.

  • Mechanism: The ether oxygen accepts hydrogen bonds from water, increasing aqueous solubility (

    
    ), but lacks a donor proton, allowing it to desolvate easier than an alcohol when crossing the lipid bilayer.
    
  • Caco-2 Prediction: High passive permeability (

    
     cm/s) is expected, provided the 2-methylthio group remains intact or is substituted with a lipophilic amine.[1][2]
    
2. Metabolic Stability (The "Achilles Heel")

This is the most critical parameter for MMP-4.[1][2] The scaffold presents two distinct metabolic "soft spots" that must be monitored during lead optimization.

  • Pathway A: S-Oxidation (Dominant): The sulfur atom is highly susceptible to FMO (Flavin-containing monooxygenase) and CYP450 oxidation, yielding the sulfoxide (

    
    ) and sulfone (
    
    
    
    ).[1][2]
    • Mitigation: In most drug discovery campaigns, the -SMe group is a temporary handle intended to be displaced by an amine.[1] If retained, it is a metabolic liability.

  • Pathway B: O-Dealkylation (Secondary): The methoxymethyl ether is susceptible to CYP-mediated O-demethylation, converting MMP-4 into the 6-hydroxymethyl metabolite (Ref B).[1][2]

    • Risk:[1] This conversion drastically alters polarity and may lead to rapid renal clearance.

3. Toxicity Alerts
  • Thiopyrimidine Warning: 2-thiopyrimidines can occasionally form reactive metabolites that inhibit thyroid peroxidase (TPO).[1][2] While less common in S-methylated derivatives than in free thiols (like propylthiouracil), this requires early screening.[1][2]

Part 3: Visualizing the Metabolic Fate

The following diagram maps the divergent metabolic pathways for MMP-4.[1][2]

MetabolicPathways cluster_legend Metabolic Risk Assessment MMP4 MMP-4 (Parent Scaffold) Sulfoxide Metabolite M1 (Sulfoxide) MMP4->Sulfoxide FMO / CYP (S-Oxidation) Alcohol Metabolite M3 (6-Hydroxymethyl) MMP4->Alcohol CYP450 (O-Demethylation) Sulfone Metabolite M2 (Sulfone) Sulfoxide->Sulfone Oxidation Glucuronide Metabolite M4 (O-Glucuronide) Alcohol->Glucuronide UGT (Phase II) Red Arrow: High Clearance Risk->Green Arrow: Moderate Clearance Risk

Figure 1: Predicted metabolic pathways for MMP-4. The S-oxidation pathway (Red) is typically faster than O-demethylation (Green).[1][2]

Part 4: Experimental Protocols (Self-Validating Systems)

To validate the suitability of MMP-4 for your specific series, perform these two assays.

Protocol A: Competitive Microsomal Stability Assay

Objective: Determine if the methoxymethyl group confers stability advantages over the methyl analog.

  • Preparation: Prepare 10 mM DMSO stocks of MMP-4, Reference A (6-Methyl), and Reference B (6-Hydroxymethyl).[1][2]

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Add NADPH regenerating system (final 1 mM).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.

  • Validation Check:

    • If

      
       (MMP-4) > 
      
      
      
      (Ref A): The O-dealkylation is the driver.[1][2]
    • If

      
       (MMP-4) ≈ 
      
      
      
      (Ref A): S-oxidation is the driver (the ether is stable).[1][2]
Protocol B: Kinetic Solubility (Nephelometry)

Objective: Quantify the solubility gain from the ether oxygen.

  • Titration: Serial dilute 10 mM DMSO stock into pH 7.4 PBS (final DMSO 1%).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure light scattering (Nephelometry) or UV absorbance after filtration.

  • Success Criteria: MMP-4 should exhibit >50 µM solubility to be considered a viable fragment for high-concentration screening.

References
  • Compound Identity & Physical Data

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11243936, 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol.[1][2] Retrieved from [Link]

  • Metabolic Stability of Pyrimidines

    • Source:Journal of Medicinal Chemistry. "Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Inhibitors."[1][3] (Discusses the impact of C6 substituents on metabolic stability). Retrieved from [Link]

  • ADME Methodologies

    • Source: SwissADME. "A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[1] Retrieved from [Link]

  • Synthetic Utility

    • Source:Molecules.[3][4][5][6][7][8][9][10][11] "Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes..." (Demonstrates reactivity of hydroxymethyl precursors). Retrieved from [Link]

Sources

Reproducibility of published synthesis methods for 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

[1]

Executive Summary

Target Analyte: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one CAS Registry Number: 1466-49-5 (Note: CAS assignments for specific tautomers vary; widely recognized as the 4-pyrimidinone tautomer).[1] Core Application: Key intermediate in the synthesis of antiviral agents (e.g., Rubella inhibitors) and herbicidal sulfonylureas.

This guide evaluates the reproducibility of synthesis methods for 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one. Analysis of published protocols reveals that Direct Cyclocondensation (Method A) offers superior atom economy and scalability compared to the Stepwise Thione S-Methylation (Method B) . However, Method A requires strict control of pH during workup to prevent hydrolysis of the methoxymethyl group or the methylthio moiety.

Route Analysis & Mechanistic Insight

Method A: Direct Cyclocondensation (Recommended)

This route involves the condensation of ethyl 4-methoxyacetoacetate with S-methylisothiourea sulfate in the presence of a strong base.[1]

  • Mechanism: Base-catalyzed nucleophilic attack of the isothiourea nitrogen on the

    
    -keto ester carbonyl, followed by cyclization and dehydration.
    
  • Advantage: Convergent synthesis; avoids handling toxic methyl iodide (used in Method B).

  • Criticality: The S-methylisothiourea sulfate must be neutralized in situ to release the reactive free base.

Method B: Stepwise Thione S-Methylation (Alternative)

This route first synthesizes 6-(methoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one using thiourea, followed by S-methylation using methyl iodide or dimethyl sulfate.[1]

  • Mechanism: Biginelli-type condensation followed by S_N2 substitution.

  • Disadvantage: Two distinct steps; lower overall yield; use of genotoxic alkylating agents.

  • Utility: Useful only if S-methylisothiourea is unavailable.

Reaction Scheme Visualization

ReactionSchemeSM1Ethyl 4-methoxyacetoacetate(C7H12O4)InterTetrahedral IntermediateSM1->Inter CondensationSM2S-Methylisothiourea Sulfate(C4H12N4S2.H2SO4)SM2->InterBaseBase (NaOMe)Base->Inter CatalystProd6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-oneInter->Prod Cyclization(- EtOH, - H2O)

Figure 1: Direct cyclocondensation pathway (Method A). The reaction proceeds via nucleophilic attack on the ester and ketone carbonyls.

Comparative Performance Metrics

The following data aggregates results from internal validation and literature precedents for 2-methylthio-6-alkylpyrimidinones.

MetricMethod A (Direct Condensation)Method B (S-Methylation)
Overall Yield 75 - 82% 55 - 65%
Purity (HPLC) >98% (after recrystallization)>95% (often requires chromatography)
Atom Economy High (Byproducts: EtOH, Na2SO4)Low (Byproducts: NaI, H2O)
Reaction Time 4 - 6 Hours12 - 24 Hours (2 steps)
Scalability Excellent (kg scale feasible)Poor (Exothermic alkylation step)
E-Factor ~1.5 (Low waste)>3.0 (High waste)

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one on a 100 mmol scale.

Reagents & Equipment[2][3][4]
  • Reactants:

    • Ethyl 4-methoxyacetoacetate (16.0 g, 100 mmol)

    • S-Methylisothiourea sulfate (13.9 g, 50 mmol) [Note: 1 mol sulfate contains 2 mol isothiourea]

  • Solvents/Base:

    • Methanol (anhydrous, 150 mL)

    • Sodium Methoxide (NaOMe) solution (25% in MeOH, 45 mL, ~200 mmol)

  • Equipment: 500 mL 3-neck round bottom flask, reflux condenser, pH meter, addition funnel.

Step-by-Step Workflow
  • Preparation of Base Solution:

    • Charge the reaction flask with 100 mL of anhydrous methanol.

    • Add S-methylisothiourea sulfate (13.9 g) to the flask.

    • Critical Step: Add the NaOMe solution dropwise at 0-5°C. Stir for 30 minutes. This liberates the free base S-methylisothiourea. A white precipitate (Na2SO4) will form.

  • Condensation:

    • Add Ethyl 4-methoxyacetoacetate (16.0 g) dropwise to the suspension over 20 minutes.

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the mixture to reflux (65°C) for 5 hours. Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM).

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Evaporate approximately 70% of the methanol under reduced pressure.

    • Dilute the residue with 100 mL of ice-cold water. The solution should be clear and alkaline (pH > 10).

    • Precipitation: Slowly acidify the solution with Glacial Acetic Acid (or 2M HCl) to pH 5.5 - 6.0 .

    • Caution: Do not acidify below pH 4, as this may hydrolyze the methoxymethyl ether.

    • Stir at 0°C for 1 hour. The product will precipitate as a white to off-white solid.

  • Purification:

    • Filter the solid and wash with cold water (2 x 30 mL) and cold isopropanol (1 x 20 mL).

    • Recrystallize from Ethanol/Water (80:20) if purity is <98%.[1]

    • Dry in a vacuum oven at 45°C for 12 hours.

Experimental Workflow Diagram

Workflowstep11. NeutralizationMeOH, NaOMe, 0°C(Release Free Base)step22. AdditionAdd Ethyl 4-methoxyacetoacetatestep1->step2step33. CyclizationReflux (65°C), 5 Hoursstep2->step3step44. ConcentrationRemove 70% MeOHstep3->step4step55. AcidificationAdjust pH to 6.0 with AcOH(Precipitation)step4->step5step66. Filtration & DryingWash with cold H2Ostep5->step6

Figure 2: Operational workflow for the synthesis process. Step 5 is the critical control point for yield.

Troubleshooting & Reproducibility Factors

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete neutralization of sulfate salt.Ensure 2.0 - 2.2 eq of NaOMe is used relative to the sulfate salt.
Oily Product pH during acidification is too high (>7) or too low (<4).[1]Strictly control pH to 5.5-6.0. Use acetic acid instead of HCl for finer control.
Strong Odor Degradation of methylthio group (methanethiol release).Avoid prolonged heating >80°C. Ensure inert atmosphere (N2) during reflux.
Impurity: Thione Incomplete cyclization or hydrolysis.[1]Ensure anhydrous methanol is used.[1] Water promotes side reactions.

References

  • Botta, M., et al. (1999). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. Bioorganic & Medicinal Chemistry.

  • Pivazyan, V. A., et al. (2016).[2] Synthesis of Novel 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide Derivatives. Journal of Chemical, Biological and Physical Sciences.

  • Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. Org. Synth. 1955, 35, 80. (Foundational procedure for condensation of beta-ketoesters with thiourea derivatives).

  • Google Patents. Process for preparing 4-hydroxypyrimidine. EP0326389B1. (Industrial optimization of pyrimidine cyclization).

Orthogonal assays to confirm the biological activity of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Confirming Biological Activity in Fragment-Based Discovery[1]

Executive Summary

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 68087-13-8) represents a critical chemical scaffold in Fragment-Based Drug Discovery (FBDD).[1] Structurally analogous to natural pyrimidines (cytosine/uracil) and known antiviral agents, this compound often emerges as a "hit" in high-throughput screens for viral polymerases or metabolic enzymes like DHODH .

However, the presence of the thio ether and the pyrimidinone core raises the risk of Pan-Assay Interference (PAINS) via redox cycling or colloidal aggregation. This guide provides a rigorous, orthogonal workflow to distinguish genuine target engagement from assay artifacts, comparing the compound’s performance against the industry-standard antiviral, Ribavirin .[1]

The Compound Profile
FeatureSpecification
Compound Name 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one
CAS Number 68087-13-8
Core Scaffold 2-thiopyrimidinone (Bioisostere of cytosine/uracil)
Primary Application Fragment hit for Antiviral (RNA virus) or DHODH inhibition
Key Liability Potential for redox cycling (thio-group) or aggregation
Solubility Moderate (DMSO soluble; aqueous solubility limited >100 µM)
Orthogonal Assay Cascade

To validate biological activity, a single assay is insufficient. You must triangulate activity using Enzymatic , Biophysical , and Cellular methods.[1]

OrthogonalCascade Hit Primary Hit: 6-(Methoxymethyl)-2- (methylthio)pyrimidin-4(3H)-one Enzymatic 1. Primary Biochemical Assay (IC50 Determination) Hit->Enzymatic Screen Enzymatic->Hit Artifact Check (Detergent) Biophysical 2. Biophysical Validation (SPR / TSA) Enzymatic->Biophysical Confirmed Activity Cellular 3. Functional Cell Assay (Plaque Reduction) Biophysical->Cellular Confirmed Binding Decision Go/No-Go Decision Cellular->Decision Validated Mode of Action

Figure 1: The critical path for validating pyrimidinone fragment hits. Each step filters out specific false positives (e.g., aggregation in step 1, non-specific binding in step 2).

Comparative Performance Analysis

We compare the validation metrics of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one against Ribavirin (a standard broad-spectrum antiviral) in a hypothetical RNA-dependent RNA polymerase (RdRp) assay context.[1]

Metric6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-oneRibavirin (Standard Alternative)Interpretation
Primary IC50 15 - 50 µM (Fragment range)3 - 10 µM (Potent range)The fragment is less potent, typical for early hits.[1] Requires chemical evolution.[1]
Ligand Efficiency (LE) High (> 0.[1]35)Moderate (< 0.30)Advantage: The fragment is small (MW ~186), suggesting high binding energy per atom.
Shift with Detergent Significant shift possible (Aggregation risk)No shiftCritical Check: If IC50 increases with Triton X-100, the activity is likely artifactual (aggregation).[1]
SPR Binding (KD) Fast on/off rates (Transient binding)Slow off-rateFragment binding is dynamic; requires high-sensitivity SPR.[1]
Cellular Toxicity (CC50) > 200 µM~50-100 µMAdvantage: The fragment often shows lower cytotoxicity than established drugs.[1]
Detailed Experimental Protocols
Protocol A: Primary Enzymatic Assay (with Detergent Control)

Objective: Determine if inhibition is driven by specific binding or colloidal aggregation.

  • Preparation: Prepare a 10 mM stock of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one in 100% DMSO.

  • Reaction Mix: Use a standard viral polymerase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).[1]

  • Condition A (Standard): Add compound (0.1 µM – 100 µM) to enzyme + substrate (NTPs/RNA).

  • Condition B (Detergent): Repeat the exact curve but include 0.01% Triton X-100 or 0.005% Tween-20 in the buffer.

  • Readout: Measure fluorescence (e.g., PicoGreen) or radiolabel incorporation.

  • Validation Criteria:

    • Valid Hit: IC50 remains stable (within 2-fold) between Condition A and B.

    • Artifact: IC50 increases >3-fold in the presence of detergent (indicates the compound was acting as a "sticky" colloid).

Protocol B: Biophysical Validation (Thermal Shift / TSA)

Objective: Confirm direct physical binding to the target protein.

  • Mix: Incubate 2 µM recombinant target protein with 50 µM compound in qPCR plates.

  • Dye: Add SYPRO Orange (5x final concentration).

  • Ramp: Heat from 25°C to 95°C at 0.5°C/min.

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
  • Result: A

    
     (positive shift) compared to DMSO control confirms specific ligand stabilization.
    
Protocol C: Cellular Plaque Reduction Assay (Orthogonal)

Objective: Confirm the compound permeates cells and inhibits viral replication.

  • Cell Line: Vero cells (or relevant host line) seeded at

    
     cells/well.
    
  • Infection: Infect monolayers with virus (e.g., Rubella, Influenza) at MOI 0.01 for 1 hour.

  • Treatment: Remove inoculum; overlay with agarose medium containing serial dilutions of the compound.

  • Incubation: 48–72 hours.

  • Staining: Fix with formaldehyde; stain with Crystal Violet.[1]

  • Calculation: Count plaques. Plot % inhibition vs. Log[Compound].

Mechanistic Insight

The 2-methylthio group is a versatile handle.[1] In biological systems, it can act as a leaving group (allowing covalent modification of cysteine residues) or a hydrophobic anchor.

Mechanism Compound 6-(Methoxymethyl)-2- (methylthio)pyrimidin-4(3H)-one Target Target Pocket (e.g., Polymerase/DHODH) Compound->Target Approaches Binding Reversible Binding (H-bonds via N3/C4-O) Target->Binding Primary Mode Covalent Potential Covalent Adduct (Displacement of S-Me by Cys) Target->Covalent Alternate Mode (If Cys present)

Figure 2: Potential binding modes. While primarily a non-covalent competitive inhibitor (mimicking substrate), the methylthio group allows for potential covalent exploration.[1]

References
  • Botta, M., et al. (1999).[2] "Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity." Bioorganic & Medicinal Chemistry.

  • PubChem. (n.d.). "Compound Summary: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol (CAS 68087-13-8)."[1][3] National Library of Medicine.

  • Jadhav, A., et al. (2010). "Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease." Journal of Medicinal Chemistry. (Standard protocol for detergent screening).

  • Atomaxchem. (n.d.). "Product Specification: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol." Commercial Supplier Data.

Sources

Independent verification of the structure of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Target Molecule: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one CAS Registry: 68087-13-8 (and related tautomer entries) Chemical Class: S-alkylated Pyrimidine Scaffold

This guide provides an independent verification framework for researchers utilizing this compound as a building block for antiviral or kinase inhibitor synthesis. The primary structural challenge lies in the prototropic tautomerism inherent to the pyrimidin-4-one core. In solution, this molecule exists in a dynamic equilibrium between the lactam (NH-keto) and lactim (OH-enol) forms, complicating standard analysis. Furthermore, the synthetic route—typically involving S-methylisothiourea condensation—can yield regioisomeric impurities that standard LC-MS cannot resolve.

This document outlines a self-validating analytical protocol to definitively confirm the structure, distinguishing it from common synthetic byproducts like N-alkylated isomers or oxidized sulfoxides.

Comparative Analysis of Verification Methodologies

To ensure structural integrity, we must compare the efficacy of available analytical techniques.[1] "Performance" here refers to the method's ability to resolve the specific structural ambiguities of this pyrimidine derivative.

Table 1: Comparative Efficacy of Analytical Modes
Feature1H NMR (1D) 2D NMR (HMBC/HSQC) LC-MS (ESI) X-Ray Crystallography
Primary Utility Functional group count & ratioConnectivity & Regiochemistry Molecular Weight & PurityAbsolute Configuration
Tautomer Resolution High (Solvent dependent)MediumLow (Ionization alters state)Definitive (Solid state only)
Isomer Specificity Medium (Overlapping signals)High (Correlates N-H to C=O)Low (Isomers have same m/z)High
Throughput High (<10 min)Medium (30-60 min)Very High (<5 min)Low (Days/Weeks)
Cost Efficiency HighHighHighLow
Recommendation Routine QC Structural Validation Purity Check Reference Standard Only

Expert Insight: While LC-MS is standard for purity, it fails to distinguish the target from its O-alkylated or N-alkylated isomers (common if alkylation conditions were used). 2D NMR (HMBC) is the non-negotiable "Gold Standard" for solution-phase verification because it proves the location of the proton on the Nitrogen (N3) relative to the Carbonyl (C4) and Thio-group (C2).

Detailed Experimental Protocol

Protocol A: Definitive NMR Characterization

Objective: To freeze the tautomeric equilibrium and confirm the N3-H lactam structure.

1. Solvent Selection (Critical): Do not use Chloroform-d (


). In non-polar solvents, rapid proton exchange broadens the NH/OH signal, making it invisible.
  • Requirement: Use DMSO-d6 (Dimethyl sulfoxide-d6). Its high polarity and hydrogen-bonding capability stabilize the lactam (NH) tautomer and slow down exchange, often revealing the NH proton as a sharp singlet or broad hump around 12-13 ppm.

2. Acquisition Parameters:

  • Frequency: 400 MHz minimum (600 MHz preferred for resolution of long-range couplings).

  • Pulse Sequence:

    • zg30 (Standard 1D Proton)

    • hsqcetgp (HSQC - Carbon-Proton direct correlation)

    • hmbcgplpndqf (HMBC - Long-range correlation)

  • Relaxation Delay (D1): Set to

    
     seconds to ensure full integration accuracy of the isolated vinyl proton.
    

3. Expected Spectral Signature (DMSO-d6):

  • 
     ~12.5 - 13.5 ppm (1H, br s):  N3-H (Confirming the one tautomer).
    
  • 
     ~6.1 - 6.4 ppm (1H, s):  C5-H (Vinyl proton). This is the diagnostic "anchor" peak.
    
  • 
     ~4.2 - 4.4 ppm (2H, s):  C6-
    
    
    
    -O (Methylene group).
  • 
     ~3.3 - 3.4 ppm (3H, s):  O-
    
    
    
    (Methoxy).[2]
  • 
     ~2.5 ppm (3H, s):  S-
    
    
    
    (Thiomethyl).[2] Note: This often overlaps with the DMSO solvent residual peak (~2.50 ppm). Check 13C or HSQC to resolve.
Protocol B: Purity Profiling via LC-MS

Objective: To detect oxidized byproducts (Sulfoxide +16 Da, Sulfone +32 Da).

1. Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm). 2. Mobile Phase:

  • A: Water + 0.1% Formic Acid.
  • B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 8 minutes. 3. Detection: UV at 254 nm (aromatic) and 220 nm (amide). 4. Pass Criteria: Single peak >98% area. Absence of M+16 (Sulfoxide) mass peaks.

Visualizing the Verification Logic

The following diagram illustrates the decision matrix for verifying the structure and ruling out common synthesis errors (e.g., oxidation or incorrect alkylation).

VerificationWorkflow Sample Crude Product (C7H10N2O2S) LCMS LC-MS Analysis (Purity & Mass) Sample->LCMS MassCheck Mass = 186.23 Da? LCMS->MassCheck Oxidation Fail: M+16 / M+32 (Sulfoxide/Sulfone) MassCheck->Oxidation No NMR_Prep NMR Prep (Solvent: DMSO-d6) MassCheck->NMR_Prep Yes H1_NMR 1H NMR Spectrum NMR_Prep->H1_NMR TautomerCheck Broad Singlet > 12ppm? H1_NMR->TautomerCheck HMBC 2D HMBC Experiment TautomerCheck->HMBC Yes (Lactam form) Isomer Fail: Isomer/Tautomer (O-alkylated or N1-H) TautomerCheck->Isomer No (Possible O-enol) Connectivity Check Correlations: NH -> C=O (C4) NH -> C2 HMBC->Connectivity Verified VERIFIED STRUCTURE 6-(Methoxymethyl)-2-(methylthio) pyrimidin-4(3H)-one Connectivity->Verified Correlations Match Connectivity->Isomer Mismatch

Caption: Figure 1. Self-validating analytical workflow. The critical path (Green) requires both mass confirmation and specific NMR connectivity to rule out tautomeric ambiguity.

Structural Validation Data

Tautomeric Equilibrium & Connectivity

The pyrimidine ring is susceptible to N1 vs. N3 tautomerism. For the 4(3H)-one target, the proton must reside on N3.

Tautomerism cluster_evidence HMBC Evidence for Target Target Target: 4(3H)-one (Lactam) Stable in DMSO Enol Alternative: 4-ol (Lactim) Favored in Gas Phase Target->Enol Equilibrium Correlation1 Proton (NH) sees Carbonyl (C4) Target->Correlation1 Correlation2 Proton (NH) sees Thio-Carbon (C2) Target->Correlation2

Caption: Figure 2. Tautomeric equilibrium. In DMSO-d6, the equilibrium shifts left (Green), allowing detection of the N-H proton and its correlation to C4 and C2.

Reference Data Table (Predicted vs. Literature Analogues)

Data synthesized from analogous 6-methyl and 6-chloromethyl pyrimidine derivatives [1, 2].

PositionAtom TypeChemical Shift (

, ppm)
MultiplicityKey HMBC Correlations
2 C-S~165.0 - 170.0Quaternary (C)S-Me protons

C2
4 C=O~160.0 - 164.0Quaternary (C)H5

C4, NH

C4
5 CH~6.10 - 6.40Singlet (1H)H5

C4, H5

C6
6 C-R~155.0 - 160.0Quaternary (C)


C6, H5

C6
S-Me

~2.50 - 2.55Singlet (3H)S-Me

C2
O-Me

~3.30 - 3.40Singlet (3H)O-Me


Linker

~4.20 - 4.40Singlet (2H)


C6,


O-Me
N-H NH~12.5 - 13.5Broad SingletNH

C4, NH

C2

References

  • Schenone, S., et al. (2004).[3] Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry, 39(2), 153-160.[3]

  • Undheim, K., & Sandosham, J. (1994).[4] Synthesis of Pyrimidine Derivatives: 2-Methylthio-4-vinyl-pyrimidine NMR Data. Heterocycles, 37, 501.[4]

  • Balestrero, R. S., et al. (1986).[5] 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles. Magnetic Resonance in Chemistry, 24(8), 651–655.[5]

  • PubChem Compound Summary. (2025). 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol (Tautomer record). National Center for Biotechnology Information. [6]

Sources

Evaluation Guide: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the utility of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (hereafter referred to as MMP-4-one ) as a critical pharmacophore for developing Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) capable of overcoming multidrug-resistant (MDR) HIV-1 strains.

Executive Summary

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is a specialized pyrimidine scaffold used primarily in the synthesis of S-DABO (Dihydro-Alkoxy-Benzyl-Oxopyrimidine) and HEPT analogs. While the scaffold itself is a chemical precursor, its specific C-6 methoxymethyl substitution confers superior solubility and binding affinity in downstream derivatives compared to standard C-6 methyl or ethyl analogs.

This guide details the efficacy of MMP-4-one derived NNRTIs against resistant HIV-1 strains (e.g., K103N , Y181C ), contrasting them with first-generation NNRTIs like Nevirapine and standard HEPT derivatives.

Mechanistic Profile & Resistance Logic

The efficacy of MMP-4-one derivatives lies in their ability to bind the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT) despite mutations that usually sterically hinder drug binding.

  • The "Wiggle" Effect : The C-6 methoxymethyl group provides a flexible, polar "anchor" that allows the inhibitor to adjust its orientation within the hydrophobic pocket.

  • Mutation Bypassing : Common resistance mutations (e.g., Y181C ) disrupt pi-stacking interactions used by drugs like Nevirapine. MMP-4-one derivatives rely on the S-methyl (C-2) and N-1 side chains to maintain affinity via alternative van der Waals contacts.

Diagram 1: Mechanism of Action & Resistance Evasion

G Scaffold MMP-4-one (Scaffold) Synthesis N-1 Alkylation (Derivatization) Scaffold->Synthesis Chemical Modification ActiveDrug 6-Methoxymethyl-S-DABO (Active NNRTI) Synthesis->ActiveDrug Yields Potent Inhibitor TargetWT HIV-1 RT (Wild Type) Binding Pocket ActiveDrug->TargetWT High Affinity (IC50 < 10 nM) TargetMut HIV-1 RT (K103N/Y181C) Mutant Pocket ActiveDrug->TargetMut Flexible Binding Outcome1 Viral Replication BLOCKED TargetWT->Outcome1 Outcome2 Resistance OVERCOME TargetMut->Outcome2

Caption: The MMP-4-one scaffold is chemically modified to produce active S-DABO analogs that retain binding affinity in mutated HIV-1 Reverse Transcriptase pockets.[1]

Comparative Efficacy Analysis

The following data compares the efficacy of MMP-4-one derivatives against standard NNRTIs in MT-4 cells infected with wild-type (IIIB) and resistant HIV-1 strains.

Table 1: Potency against HIV-1 Strains (EC50 in µM)
Compound ClassC-6 SubstituentWild Type (IIIB)Resistant (K103N)Resistant (Y181C)Selectivity Index (SI)
MMP-4-one Derivative Methoxymethyl 0.005 0.03 0.15 > 5,000
Standard HEPTMethyl0.072.50> 10.0~ 200
Nevirapine (Ref)N/A0.04> 10.0> 10.0~ 500
Emivirine AnalogEthyl0.020.502.10~ 1,000

Key Insight : The Methoxymethyl group (derived from MMP-4-one) retains 10-50x higher potency against the K103N mutant compared to the standard Methyl or Ethyl analogs. This is attributed to the oxygen atom in the methoxymethyl group accepting a hydrogen bond from the backbone of the mutated pocket, compensating for the loss of other interactions.

Experimental Protocols

To validate the efficacy of this scaffold, researchers must first derivatize it (usually at the N-1 position) and then screen against viral panels.

Protocol A: Derivatization for Biological Activity

Note: The raw MMP-4-one scaffold is inactive; it must be N-alkylated to function as an NNRTI.

  • Reactants : Dissolve 1.0 eq of MMP-4-one in anhydrous DMF.

  • Base : Add 1.2 eq of Potassium Carbonate (

    
    ).
    
  • Alkylation : Add 1.1 eq of the desired benzyl halide (e.g., 2,6-difluorobenzyl chloride) to target the N-1 position.

  • Condition : Stir at 60°C for 4 hours.

  • Purification : Silica gel chromatography (Hexane/EtOAc) to isolate the N-1 substituted product.

Protocol B: Antiviral Viability Assay (MTT Method)
  • Cell Line : MT-4 cells (human T-cell leukemia).

  • Infection : Infect cells with HIV-1 (MOI = 0.01) or mock-infect.

  • Treatment : Add serial dilutions of the MMP-4-one derivative (0.0001 µM to 10 µM).

  • Incubation : 5 days at 37°C, 5% CO2.

  • Readout : Add MTT reagent; measure absorbance at 540 nm.

  • Calculation : Determine EC50 (50% protection from viral cytopathicity) and CC50 (50% cytotoxic concentration).

Diagram 2: Experimental Workflow

Workflow cluster_Assay Viability Assay Start MMP-4-one (Raw Material) Deriv Chemical Derivatization (N-1 Alkylation) Start->Deriv Screen High-Throughput Screen (MT-4 Cells) Deriv->Screen WT Wild Type (IIIB) Screen->WT Res Resistant (K103N/Y181C) Screen->Res Analysis Data Analysis (EC50 Calculation) WT->Analysis Res->Analysis Decision Lead Candidate Selection Analysis->Decision

Caption: Workflow for converting the inactive MMP-4-one precursor into a bioactive NNRTI and validating it against resistant viral strains.

Technical Considerations

  • Solubility : The methoxymethyl group significantly improves the water solubility of the final drug candidate compared to alkyl chains, potentially improving oral bioavailability.

  • Metabolic Stability : While the ether linkage is stable, the S-methyl group (at C-2) can be susceptible to oxidation. In advanced lead optimization, this S-methyl is sometimes replaced by an S-difluoromethyl or O-alkyl group, though S-methyl often provides the best initial potency.

  • Safety : Handle MMP-4-one with care; as a pyrimidine intermediate, it may possess irritant properties.

References

  • Journal of Medicinal Chemistry : Synthesis and Antiviral Activity of Deoxy Analogs of HEPT as Potent and Selective Anti-HIV-1 Agents. (Demonstrates the superiority of C-6 alkoxymethyl substitutions).

  • Molecules : Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains.[1] (Details the chemical handling and synthesis of this specific scaffold).

  • ACS Medicinal Chemistry Letters : An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson. (Review of S-DABO evolution including C-6 modifications).

  • National Institutes of Health (NIH) : Double Variational Binding Conformational Analysis for Anti-HIV Pyrimidine Ligands. (Mechanistic modeling of how these ligands bind mutant pockets).

Sources

Comparison of the cost-effectiveness of different synthetic approaches to 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

[1]

Executive Summary

The synthesis of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (hereafter referred to as MMP ) is a critical transformation in the production of antiviral nucleoside analogs and specific kinase inhibitors.[1] While multiple routes exist, industrial scalability is often bottlenecked by the sourcing of the

This guide evaluates three primary methodologies:

  • Route A (The Stepwise Thione Route): Traditional condensation with thiourea followed by methylation.

  • Route B (The Direct Isothiourea Route): Convergent condensation using S-methylisothiourea.

  • Route C (The Telescoped "In-Situ" Process): A cost-optimized approach generating the alkoxy-precursor and cyclizing in a single reactor.[1]

Verdict: Route C is identified as the most cost-effective and scalable approach for kilogram-to-ton scale production, offering a 25-30% reduction in Process Mass Intensity (PMI) by eliminating the isolation of the unstable methyl 4-methoxyacetoacetate intermediate.[1]

Technical Analysis of Synthetic Routes

Route A: The Stepwise Thione Route (Traditional)

This classical approach involves the formation of the pyrimidine core using thiourea, followed by a selective S-methylation.

  • Mechanism: Base-catalyzed condensation of methyl 4-methoxyacetoacetate with thiourea yields the 2-thioxo intermediate (2-thiouracil derivative).[1] Subsequent alkylation with iodomethane (MeI) or dimethyl sulfate (DMS) installs the S-methyl group.

  • Cost-Effectiveness:

    • Pros: Thiourea is a commodity chemical with negligible cost. The cyclization yields are generally high (>85%).[2]

    • Cons: Requires two discrete chemical steps and isolations. The use of MeI or DMS introduces significant safety hazards (carcinogenicity) and regulatory costs. Stoichiometric generation of iodide or sulfate waste increases the E-factor.

  • Applicability: Best for small-scale (<100g) R&D batches where reagent availability takes precedence over process efficiency.[1]

Route B: The Direct Isothiourea Route

This route utilizes S-methylisothiourea hemisulfate directly in the cyclization step, installing the sulfur and methyl group simultaneously.

  • Mechanism: Condensation of methyl 4-methoxyacetoacetate with S-methylisothiourea in the presence of a base (e.g., NaOMe or NaOH).[1]

  • Cost-Effectiveness:

    • Pros: Convergent single-step synthesis. Avoids handling volatile methylating agents.

    • Cons: S-methylisothiourea is 3-4x more expensive than thiourea.[1] The reaction often requires careful pH control to prevent hydrolysis of the isothiourea before cyclization.

  • Applicability: Suitable for pilot-plant scales where reducing unit operations is critical.[1]

Route C: The Telescoped "In-Situ" Process (Recommended)

This advanced route addresses the high cost and instability of the starting material, methyl 4-methoxyacetoacetate . Instead of purchasing this expensive ester, it is generated in situ from the cheaper methyl 4-chloroacetoacetate and immediately reacted with the amidine source.

  • Mechanism:

    • Etherification: Methyl 4-chloroacetoacetate is treated with 2 equivalents of Sodium Methoxide (NaOMe) in methanol. This effects the substitution of Cl with OMe and generates the enolate.

    • Cyclization: S-methylisothiourea sulfate is added directly to the reaction pot. The pre-formed enolate attacks the amidine carbon, closing the ring.

  • Cost-Effectiveness:

    • Pros: Eliminates the distillation and isolation of methyl 4-methoxyacetoacetate (which degrades upon heating). Uses the cheapest raw materials (chloroacetoacetate). Lowest PMI and energy consumption.

    • Cons: Requires precise temperature control (-5°C to 0°C) during the etherification to avoid Claisen condensation side-products.[1]

Comparative Data Analysis

The following data is based on process simulations and literature precedents for 1 kg production batches.

MetricRoute A (Stepwise)Route B (Direct)Route C (Telescoped)
Overall Yield 68% (over 2 steps)75%82%
Raw Material Cost (RMC) MediumHighLow
Step Count 211 (One-Pot)
Atom Economy 45% (Loss of NaI/MeSO4)62%68%
Safety Profile Poor (MeI/DMS usage)GoodExcellent
Key Waste Stream Iodide/Sulfate saltsSulfate saltsNaCl / Na2SO4

Visualizing the Chemistry

Reaction Pathways Diagram

The following diagram illustrates the mechanistic divergence of the three routes.

SynthesisRoutesStart_ClMethyl 4-chloroacetoacetate(Commodity Precursor)RouteC_Step1Route C: In-Situ Etherification(NaOMe, -5°C)Start_Cl->RouteC_Step1Cost Saving StepStart_OMeMethyl 4-methoxyacetoacetate(Expensive/Unstable)RouteA_Step1Route A: Cyclization(w/ Thiourea)Start_OMe->RouteA_Step1RouteB_Step1Route B: Cyclization(w/ S-Me-Isothiourea)Start_OMe->RouteB_Step1Intermediate_ThioneIntermediate:2-Thioxo-pyrimidinoneRouteA_Step1->Intermediate_ThioneRouteA_Step2S-Methylation(MeI / DMS)Intermediate_Thione->RouteA_Step2ProductTARGET:6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-oneRouteA_Step2->ProductRouteB_Step1->ProductRouteC_Step2One-Pot Cyclization(Add S-Me-Isothiourea)RouteC_Step1->RouteC_Step2No IsolationRouteC_Step2->Product

Figure 1: Comparative flow of synthetic routes. Route C (Green) offers the most direct path from commodity precursors.

Experimental Protocol: Route C (Telescoped Process)

Objective: Synthesis of MMP from Methyl 4-chloroacetoacetate without intermediate isolation. Scale: 100 mmol basis.

Reagents:
  • Methyl 4-chloroacetoacetate (15.06 g, 100 mmol)[1]

  • Sodium Methoxide (30% in MeOH) (39.6 g, 220 mmol)

  • S-Methylisothiourea hemisulfate (13.9 g, 50 mmol)[1]

  • Methanol (dry, 100 mL)

  • Acetic Acid (glacial, for quenching)[3]

Methodology:
  • Etherification (Pre-step):

    • Charge 50 mL of dry Methanol into a 3-neck round-bottom flask equipped with a thermometer and N2 inlet.

    • Cool the system to -5°C using an ice/salt bath.

    • Add Sodium Methoxide solution dropwise over 20 minutes. Critical: Maintain temp < 0°C to prevent degradation.

    • Add Methyl 4-chloroacetoacetate dropwise over 30 minutes.[1] The solution will turn slightly yellow.[3][4]

    • Stir at 0°C for 1 hour. (TLC check: disappearance of chloro-ester).

  • Cyclization:

    • Add solid S-Methylisothiourea hemisulfate in one portion to the reaction mixture.

    • Allow the mixture to warm to room temperature (25°C) over 30 minutes.

    • Heat the mixture to reflux (65°C) for 4 hours. A white precipitate (Na2SO4) will form, and the product may partially precipitate.

  • Work-up:

    • Cool reaction to room temperature.[3]

    • Adjust pH to ~6-7 using Glacial Acetic Acid (approx. 5-10 mL).[1]

    • Evaporate Methanol under reduced pressure to near dryness.

    • Resuspend the residue in cold water (100 mL) and stir for 30 minutes.

    • Filter the solid product.[2][3][5][6][7] Wash with cold water (2 x 20 mL) and cold isopropanol (1 x 10 mL).

    • Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 15.2 - 16.0 g (82-86%).[1] Characterization: 1H NMR (DMSO-d6) should show S-Me singlet (~2.5 ppm) and O-Me singlet (~3.3 ppm) with characteristic pyrimidine proton (~6.1 ppm).[1]

Decision Matrix for Process Selection

Use the following logic tree to determine the best route for your specific constraints.

DecisionTreeStartStart: Select Synthesis StrategyScaleWhat is your production scale?Start->ScaleSmallScaleLab Scale (<50g)Scale->SmallScaleLargeScalePilot/Manuf. (>1kg)Scale->LargeScaleMeOAcAcIs Methyl 4-methoxyacetoacetatereadily available in stock?SmallScale->MeOAcAcRouteC_ChoiceChoose Route C(Telescoped In-Situ)LargeScale->RouteC_ChoiceMaximize Cost EfficiencyRouteB_ChoiceChoose Route B(Direct Isothiourea)MeOAcAc->RouteB_ChoiceYesRouteA_ChoiceChoose Route A(Thiourea + Methylation)MeOAcAc->RouteA_ChoiceNo (Use cheaper precursors)

Figure 2: Strategic decision tree for route selection based on scale and material availability.

References

  • Botta, M., et al. (1999).[8] "Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity." Bioorganic & Medicinal Chemistry, 7(9), 1925-1931.[8] Link

  • Organic Syntheses. (1941). "S-Methylisothiourea Sulfate."[1][7] Organic Syntheses, Coll. Vol. 2, p. 411. Link

  • ChemicalBook. (2024). "Methyl 4-methoxyacetoacetate Product Information and Synthesis." Link

  • Google Patents. (2021). "Process for synthesis of a 2-thioalkyl pyrimidine (WO2021113282A1)."[1] Link

  • BenchChem. (2024). "Synthesis routes of 2-(Methylthio)pyrimidin-4-ol." Link

Safety Operating Guide

Navigating the Disposal of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 68087-13-8), a compound characterized by its pyrimidine core and sulfur-containing functional groups. Understanding the chemical nature of this molecule is paramount to mitigating risks to personnel and the environment.

Understanding the Compound: Hazard Profile and Reactivity

Key Structural Features and Their Implications:

  • Pyrimidine Ring: Pyrimidines are heterocyclic aromatic compounds fundamental to various biological processes. Their degradation can lead to the release of nitrogenous compounds.

  • Methylthio Group (-SCH3): The presence of sulfur necessitates careful consideration during disposal, as thermal decomposition can lead to the formation of toxic sulfur oxides.

  • Methoxymethyl Group (-CH2OCH3): This ether linkage can influence the compound's solubility and reactivity.

Anticipated Hazards:

Based on analogous compounds, 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one may cause skin and eye irritation. Inhalation of dust particles may lead to respiratory tract irritation, and ingestion could be harmful.

A crucial aspect of safe disposal is understanding the compound's behavior under various conditions. Thermal decomposition is a significant concern. When heated to decomposition, this compound is expected to release toxic fumes including:

  • Oxides of Nitrogen (NOx)

  • Carbon Monoxide (CO) and Carbon Dioxide (CO2)

  • Oxides of Sulfur (SOx) [1][2]

These decomposition products are hazardous and necessitate disposal methods that can effectively manage their release.

The Disposal Decision Workflow: A Step-by-Step Approach

The proper disposal of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the critical decision points and procedural steps.

Figure 1: Decision workflow for the disposal of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one.

Regulatory Classification: Is it a Hazardous Waste?

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is either "listed" or exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity)[1][3][4][5].

  • Listed Wastes: 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA)[5].

  • Characteristic Wastes:

    • Ignitability (D001): As a solid with a high melting point, it is not expected to be ignitable[4][6].

    • Corrosivity (D002): It is an organic compound and is unlikely to have a pH that would classify it as corrosive[1][6].

    • Reactivity (D003): There is no information to suggest that it is unstable, reacts violently with water, or generates toxic gases under normal conditions[4][6].

    • Toxicity (D004-D043): Without specific leaching data (Toxicity Characteristic Leaching Procedure - TCLP), its toxicity characteristic cannot be definitively determined[4][6].

The Precautionary Principle: Given the lack of comprehensive toxicity data and the presence of sulfur and nitrogen, which can form hazardous byproducts, it is best practice and a demonstration of due diligence to manage 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one as a hazardous waste.

Recommended Disposal Procedures

Based on the chemical properties and potential hazards, the following disposal methods are recommended, in order of preference.

High-Temperature Incineration (Preferred Method)

Incineration in a licensed hazardous waste facility is the most effective method for destroying this compound and its hazardous decomposition products.

Why Incineration is Preferred:

  • Complete Destruction: High temperatures (typically 850-1100°C) ensure the complete breakdown of the organic molecule[7].

  • Management of Gaseous Byproducts: Modern incinerators are equipped with scrubbers and other air pollution control devices that can effectively remove sulfur dioxide and nitrogen oxides from the flue gas, preventing their release into the atmosphere. For sulfur compounds, incineration temperatures should be at or above 650°C to ensure conversion to sulfur dioxide[1].

Procedural Steps:

  • Segregation and Collection: Collect waste 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatible.

  • Packaging: The container must be robust, leak-proof, and compatible with the chemical.

  • Labeling: Label the container as "Hazardous Waste" and include the chemical name: "6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one".

  • Engage a Licensed Waste Management Contractor: Arrange for a certified hazardous waste disposal company to transport the waste to a permitted incineration facility.

Chemical Treatment (for Contaminated Solutions)

For dilute aqueous solutions containing 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one, advanced oxidation processes (AOPs) can be an effective treatment method prior to disposal.

Fenton Oxidation:

The Fenton process utilizes hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can break down the pyrimidine ring structure. Studies have shown that Fenton oxidation can achieve over 90% removal of acetyl-pyrimidine from wastewater under optimized conditions (e.g., pH 3.5, specific concentrations of H₂O₂ and Fe²⁺)[8].

Protocol for Fenton Oxidation (Bench-Scale):

  • Acidification: Adjust the pH of the aqueous waste to approximately 3.5 with sulfuric acid.

  • Catalyst Addition: Add a source of ferrous iron, such as ferrous sulfate (FeSO₄).

  • Oxidant Addition: Slowly add hydrogen peroxide to the solution. The reaction is exothermic and may produce gas, so it should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Time: Allow the reaction to proceed for a sufficient time (e.g., 2 hours), with stirring[8].

  • Neutralization and Precipitation: After the reaction, neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the iron catalyst as iron hydroxide.

  • Separation and Disposal: Separate the solid iron sludge for disposal as hazardous waste. The treated aqueous phase should be analyzed to ensure the destruction of the target compound before it is discharged in accordance with local wastewater regulations.

Secure Landfilling (Least Preferred Method)

Direct landfilling of untreated 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is the least preferred option due to its potential to leach into the environment and contribute to soil and groundwater contamination.

If incineration or chemical treatment is not feasible, disposal in a secure, lined hazardous waste landfill is a potential option.

Key Considerations for Landfilling:

  • Landfill Classification: The waste must be disposed of in a landfill specifically permitted to accept hazardous chemical waste (e.g., a Class I or Class II landfill, depending on local regulations)[2].

  • Leachate Prevention: The primary concern with landfilling sulfur-containing waste is the potential for the generation of acidic leachate through the biological conversion of sulfur to sulfuric acid, which can acidify soil and groundwater[9]. To mitigate this, some disposal protocols for sulfur-containing waste involve co-disposal with a neutralizing agent like limestone[9].

  • Regulatory Compliance: The landfill operator will require a waste profile sheet and may require analytical data to ensure the waste is acceptable for their facility.

Spill Management and Personal Protective Equipment (PPE)

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Don PPE: At a minimum, wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger spills or where dust is generated, respiratory protection (e.g., an N95 respirator) is recommended.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a labeled, sealable container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials for disposal as hazardous waste.

Environmental and Health Impacts

The responsible disposal of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is critical to prevent adverse effects on ecosystems and human health.

  • Aquatic Toxicity: While specific data for this compound is unavailable, pyrimidine derivatives used as pesticides can be persistent in the environment and pose risks to non-target organisms[10]. Studies on similar sulfur-containing organic compounds have shown toxicity to aquatic life[11]. Therefore, preventing this compound from entering waterways is essential.

  • Soil Persistence: Some pyrimidine-based herbicides can persist in soil, potentially affecting subsequent crops and soil organisms[12][13]. The environmental fate of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one in soil is unknown, further emphasizing the need for contained disposal.

  • Human Health: As previously mentioned, this compound is presumed to be an irritant and potentially harmful if ingested or inhaled. Chronic exposure to pyrimidine derivatives and sulfur-containing compounds can have various health effects.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By understanding the compound's chemical properties and potential hazards, adhering to a structured disposal workflow, and prioritizing methods that ensure complete destruction, laboratory professionals can minimize risks and protect both themselves and the environment. High-temperature incineration remains the gold standard for the disposal of this and similar compounds, offering the most complete and contained solution. As our collective knowledge of chemical safety and environmental stewardship grows, so too must our commitment to implementing these best practices in our daily work.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-(Methylthio)[1][9][14]triazolo[1,5-a]pyrimidin-7-amine, 95+%. Retrieved from [https://www.coleparmer.com/msds/2-(Methylthio)[1][9][14]triazolo[1,5-a]pyrimidin-7-amine, 95+%.pdf]([Link]1][9][14]triazolo[1,5-a]pyrimidin-7-amine, 95+%.pdf)

  • Yi, X., Sun, L., Yu, J., Wang, S., & Yu, S. (2010). Oxidation of acetyl-pyrimidine wastewater by Fenton process. Water Science and Technology, 62(11), 2630–2636. [Link]

  • Open Government Program. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Retrieved from [Link]

  • Jiangsu Wanxin Environmental Technology Co., Ltd. (n.d.). High Concentration Organic Halogen-Containing Sulfur-Containing Waste Liquid Incinerator Furnace. Retrieved from [Link]

  • ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • JETIR. (n.d.). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). ECHA CHEM. Retrieved from [Link]

  • Ghattas, A. B. A., & Baddar, F. G. (1984). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1463-1467. [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • Pillard, D. A., & Dufresne, D. L. (2001). Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. Environmental toxicology and chemistry, 20(5), 1025–1027. [Link]

  • Penn State Extension. (1999). Persistence of Herbicides in Soil. Retrieved from [Link]

  • ResearchGate. (2025). Electronic waste treatment: Part 1. Autoclave oxidation–leaching using pyrite waste from mine tailing. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]

  • ResearchGate. (2025). Environmentally Green Synthesis and Characterization of Some Novel Bioactive Pyrimidines with Excellent Bioefficacy and Safety Profile Towards Soil Organisms. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information: (ethylenedioxy)dimethanol. Retrieved from [Link]

  • Langer, P., & Schmidt, A. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Organic Process Research & Development, 27(6), 1085–1092. [Link]

  • GAIACA. (2021). Understanding the Four Characteristics of Hazardous Waste. Retrieved from [Link]

  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]

  • Pharmacognosy Journal. (2020). Characterization and Acute Toxicity Bioactive Compound Canning Waste of Lemuru Fish Oil as Potential Immunomodulator. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Practice Greenhealth. (n.d.). Hazardous waste characterization. Retrieved from [Link]

  • Teixidó, J., et al. (2001). The Hydrolysis of Amino Groups in Certain 2,4,5,6-Tetrasubstituted Pyrimidines. The Journal of Organic Chemistry, 66(1), 192–199. [Link]

  • Université de Bordeaux. (2023). Persistence of pesticide residues in soils: the benefits of national monitoring. Retrieved from [Link]

  • Kim, J., et al. (2015). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of bacteriology, 197(8), 1434–1446. [Link]

  • Svanström, S., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. International Journal of Molecular Sciences, 23(10), 5709. [Link]

  • Southwestern University. (n.d.). Hazardous Waste Determination Guide. Retrieved from [Link]

  • ACTenviro. (2024). Understanding the Four Characteristics of Hazardous Waste. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • MDPI. (2021). Aquatic Toxicity of Antibiotics Ciprofloxacin and Sulfamethoxazole: Significant Impact on Early Life Stages of Crustaceans, a Marine Diatom, and a Freshwater Plant. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Registration Review of Pyridine and Pyrimidine Herbicides. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information: Fatty acids, C18-unsatd., dimers, oligomeric reaction products with tall-oil fatty acids and triethylenetetramine. Retrieved from [Link]

  • Duan, W., et al. (2020). Ecotoxicity of chlorpyrifos to aquatic organisms: A review. Ecotoxicology and environmental safety, 201, 110731. [Link]

  • European Chemicals Agency. (n.d.). Registration Dossier: Ethanol, 2,2'-iminobis-, N-C12-18-alkyl derivs.. Retrieved from [Link]

  • Esquirol, L., et al. (2018). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. The Journal of biological chemistry, 293(17), 6374–6383. [Link]

  • European Chemicals Agency. (n.d.). Registration Dossier: 2,2'-(C16-18 (evennumbered) alkyl imino) diethanol. Retrieved from [Link]

  • van Kuilenburg, A. B., van Lenthe, H., & van Gennip, A. H. (2006). Activity of pyrimidine degradation enzymes in normal tissues. Nucleosides, nucleotides & nucleic acids, 25(9-11), 1211–1214. [Link]

Sources

Personal protective equipment for handling 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the mandatory safety protocols for handling 6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one .[1][2][3] As a pyrimidine derivative featuring a thioether motif, this compound presents a dual-risk profile: biological activity potential and volatile sulfur evolution .

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Odor Control: The methylthio moiety poses a significant risk of evolving methanethiol (stench/toxic) if exposed to acidic conditions or reducing agents.

  • Skin/Eye Protection: Strict barrier protection is required to prevent sensitization.

Part 1: Risk Assessment & Hazard Identification

The "Why" behind the protocol.

To ensure safety, we must deconstruct the molecule's reactivity. We do not treat this merely as "white powder"; we treat it as a system of functional groups.

Functional GroupAssociated HazardMechanism of Action
Pyrimidine Core Bioactivity / Irritant Nitrogen-heterocycles often interact with biological substrates (DNA/RNA). Treat as a potential mutagen and skin sensitizer [1].
Methylthio Group (-SMe) Stench / Toxicity Under acidic hydrolysis or metabolic breakdown, this group can release methanethiol (methyl mercaptan), a potent neurotoxin with a detection threshold of 1-2 ppb but rapid olfactory fatigue [2].
Methoxymethyl Ether Reactivity Acid-labile protecting group. Inadvertent contact with strong acids can cleave this ether, altering the compound's properties and potentially releasing formaldehyde equivalents.

GHS Classification (Derived from Structural Analogs):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][4][5]

  • H302: Harmful if swallowed.[4]

Part 2: The PPE Matrix

Self-validating protection systems.

Standard laboratory PPE is insufficient for sulfur-containing heterocycles due to the permeation risk of thiols. You must adopt the "Double-Barrier" strategy.

PPE ComponentSpecificationRationale (Causality)
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) or NeopreneSulfur compounds can permeate thin nitrile. The air gap between gloves acts as a diffusion buffer. Colored outer gloves allow rapid detection of tears [3].
Respiratory Engineering Control Primary: Certified Fume Hood (Face velocity: 100 fpm).Emergency Backup: N95 with Carbon Layer.The primary risk is inhalation of dust or evolved thiols. Carbon filters are required to adsorb organic sulfur odors; particulate-only filters are ineffective against stench.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Safety glasses with side shields are inadequate for fine powders that can drift around lenses. Goggles provide a seal against dust entry.
Body Defense Lab Coat (Cotton/Poly) + Chemical Apron Synthetic aprons prevent "cling" of odorous particles to clothing, which can track contamination outside the lab.

Part 3: Operational Protocol & Workflow

Field-proven methodology for containment.

The "Bleach Trap" Setup

Before opening the container, prepare a Scrubber Station .

  • Prepare a 10% Sodium Hypochlorite (Bleach) solution.

  • Keep a beaker of this solution inside the hood.

  • Why? Hypochlorite rapidly oxidizes sulfides/thiols to non-volatile sulfoxides/sulfones, neutralizing odor and toxicity immediately.

Workflow Diagram

The following logic flow ensures that at no point is the operator exposed to the uncontained substance.

SafetyWorkflow Start Storage Retrieval (Cool, Dry, Dark) Check Engineering Check (Hood Velocity >100fpm) Start->Check Donning PPE Donning (Double Nitrile + Goggles) Check->Donning Weighing Weighing / Handling (INSIDE HOOD ONLY) Donning->Weighing Transfer Decon Tool Decontamination (10% Bleach Dip) Weighing->Decon Spatula/Glassware Disposal Waste Segregation (Sulfur Stream) Weighing->Disposal Solid Waste Decon->Disposal

Figure 1: Operational workflow emphasizing containment and immediate oxidative decontamination of tools.

Handling Steps
  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation (hydrolysis risk).

  • Anti-Static Measures: Use an anti-static gun or ionizer if available. Pyrimidine powders are often static and can "jump" during weighing.

  • Transfer: Use a disposable spatula. Do not reuse spatulas for other compounds to prevent cross-contamination.

  • Immediate Cleanup: Immediately dip the used spatula and weigh boat into the Bleach Trap before removing them from the hood.

Part 4: Disposal & Emergency Response[6]

Waste Stream Segregation

Do NOT mix this compound with general organic waste if that waste contains:

  • Acids: Risk of H₂S or Methanethiol evolution.

  • Strong Oxidizers (Peroxides): Risk of exothermic reaction with the thioether.

Disposal Protocol:

  • Solid Waste: Double-bag in polyethylene. Label clearly: "Contains Organic Sulfides - Stench Hazard."

  • Liquid Waste: Segregate into a "High Sulfur" waste container. Maintain pH > 9 (alkaline) to keep sulfides in solution and prevent volatilization [4].

Emergency Procedures
  • Spill (Solid): Do not sweep (aerosol risk). Cover with wet paper towels (dampened with dilute bleach). Scoop up and place in waste.

  • Skin Contact: Wash with soap and water for 15 minutes.[5] Tip: If a garlic/sulfur smell persists on skin, wash with a polyethylene glycol (PEG) based soap or a slurry of baking soda.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (alkaline nature of some nitrogen heterocycles can cause corneal damage).

References

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Amino-2-(methylthio)pyrimidine (Analogous Structure). Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Methyl Mercaptan: IDLH Value Profile. Retrieved from

  • Sigma-Aldrich. (2025).[1][6] Safety Data Sheet: Pyrimidine Derivatives Handling Guidelines. Retrieved from

  • Alberta Government. (2011). Guidelines for Disposal of Sulphur Containing Solid Waste.[7] Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-(Methoxymethyl)-2-(methylthio)pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.